molecular formula C8H15NO2 B050717 1-Aminocycloheptanecarboxylic acid CAS No. 6949-77-5

1-Aminocycloheptanecarboxylic acid

货号: B050717
CAS 编号: 6949-77-5
分子量: 157.21 g/mol
InChI 键: IINRZEIPFQHEAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Aminocycloheptanecarboxylic acid is a non-proteinogenic, cyclic beta-amino acid that serves as a highly valuable building block in peptide science and medicinal chemistry. Its primary research value lies in its constrained seven-membered cycloheptane ring structure, which introduces significant conformational restrictions when incorporated into peptide chains. This property is exploited to pre-organize peptide backbones into specific secondary structures, such as helical or turn motifs, thereby enhancing metabolic stability, improving bioavailability, and increasing binding affinity and selectivity for target proteins like GPCRs or enzymes. Researchers utilize this compound extensively as a tool to probe structure-activity relationships (SAR) by systematically replacing natural amino acids to investigate the role of conformational flexibility in biological activity. Its mechanism of action is not inherent but is conferred upon the peptides it constructs; by locking the peptide into a bioactive conformation, it can lead to potent antagonists or agonists. This makes this compound a critical reagent in the design and development of novel peptide-based therapeutics, chemical probes, and in fundamental studies of peptide folding and biomolecular recognition.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-aminocycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRZEIPFQHEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219717
Record name 1-Aminocycloheptanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-77-5
Record name 1-Aminocycloheptanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6949-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocycloheptanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINOCYCLOHEPTANECARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminocycloheptanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-1-cycloheptanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Aminocycloheptanecarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XGP442
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Unique Scaffold: A Technical History of 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide delves into the historical context and foundational synthetic methodologies surrounding the discovery of 1-Aminocycloheptanecarboxylic acid, a fascinating and valuable building block in contemporary drug discovery and peptide science. While the precise moment of its first synthesis is not prominently documented in a singular landmark paper, its discovery is intrinsically linked to the development of powerful, name-reaction-driven methods for the creation of α-amino acids from cyclic ketones. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles that led to the availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance.

Introduction: The Significance of Constrained Amino Acids

In the landscape of medicinal chemistry and peptide design, conformational rigidity is a highly sought-after attribute. Unconstrained peptide chains can adopt a multitude of conformations, leading to non-specific binding and susceptibility to enzymatic degradation. The incorporation of cyclic amino acids, such as this compound, introduces steric constraints that lock the peptide backbone into a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and ultimately lead to more potent and selective therapeutic agents. The seven-membered ring of this compound offers a unique conformational profile, distinct from its smaller cyclopentane and cyclohexane analogs, making it a valuable tool for exploring the structure-activity relationships of bioactive peptides.

The Dawn of Synthetic α-Amino Acids: A Historical Perspective

The story of this compound's discovery is rooted in the late 19th and early 20th centuries, a period of explosive growth in synthetic organic chemistry. Two key name reactions, the Strecker synthesis (discovered by Adolph Strecker in 1850) and the Bucherer-Bergs reaction (developed by Hans Theodor Bucherer and Hermann Bergs in the early 20th century), provided chemists with general and reliable methods for converting aldehydes and ketones into α-amino acids. The logical precursor to this compound is the readily available cycloheptanone. The application of these foundational syntheses to this seven-membered cyclic ketone represents the most probable route to the initial preparation of this compound.

The Strecker Synthesis: A Three-Component Marvel

The Strecker synthesis is a one-pot, three-component reaction that combines a ketone (or aldehyde), ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the corresponding α-amino acid.[1] This elegant and efficient process laid the groundwork for the synthesis of a vast array of amino acids.

The Bucherer-Bergs Reaction: A Pathway to Hydantoins

The Bucherer-Bergs reaction is another multicomponent reaction that transforms a ketone into a hydantoin, a five-membered heterocyclic ring, using ammonium carbonate and a cyanide source. This spirocyclic hydantoin intermediate can then be hydrolyzed under basic conditions to afford the desired α-amino acid. This method is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediates, which facilitates purification.

Foundational Synthetic Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the two most probable historical routes. These protocols are based on well-established procedures for these classic reactions.

Synthesis via the Bucherer-Bergs Reaction

This two-step process begins with the formation of a spirohydantoin from cycloheptanone, followed by hydrolysis to yield the final product.

Step 1: Synthesis of Cycloheptane-1,1'-spiro-5'-hydantoin

  • Reagents: Cycloheptanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a solution of potassium cyanide in water is prepared. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Ammonium carbonate is added to the cyanide solution, and the mixture is gently warmed to facilitate dissolution.

    • A solution of cycloheptanone in ethanol is added to the flask.

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated spirohydantoin is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of Cycloheptane-1,1'-spiro-5'-hydantoin

  • Reagents: Cycloheptane-1,1'-spiro-5'-hydantoin, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • The dried spirohydantoin is suspended in an aqueous solution of sodium hydroxide in a pressure vessel.

    • The vessel is sealed and heated to a high temperature (typically >150 °C) for several hours to effect the hydrolysis of the hydantoin ring.

    • After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of approximately 6-7.

    • The precipitated this compound is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

Bucherer_Bergs_Synthesis Cycloheptanone Cycloheptanone Reagents1 KCN, (NH₄)₂CO₃ Ethanol/Water, Reflux Cycloheptanone->Reagents1 Spirohydantoin Cycloheptane-1,1'-spiro-5'-hydantoin Reagents1->Spirohydantoin Reagents2 1. NaOH, H₂O, Heat 2. HCl (aq) Spirohydantoin->Reagents2 Product This compound Reagents2->Product

Caption: Bucherer-Bergs synthesis of this compound.

Synthesis via the Strecker Synthesis

This pathway also involves a two-step process, starting with the formation of an α-aminonitrile.

Step 1: Synthesis of 1-Amino-1-cyanocycloheptane

  • Reagents: Cycloheptanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Ammonia (aq), Methanol, Water.

  • Procedure:

    • In a flask, cycloheptanone is dissolved in methanol.

    • Aqueous solutions of ammonium chloride and sodium cyanide are added sequentially. Caution: Sodium cyanide is highly toxic and liberates HCN gas upon acidification. Handle with extreme care in a well-ventilated fume hood.

    • An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature for an extended period (24-48 hours).

    • The resulting α-aminonitrile can be extracted into an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated.

Step 2: Hydrolysis of 1-Amino-1-cyanocycloheptane

  • Reagents: 1-Amino-1-cyanocycloheptane, Hydrochloric Acid (HCl), Water.

  • Procedure:

    • The crude α-aminonitrile is treated with concentrated hydrochloric acid.

    • The mixture is heated to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • After cooling, the solution is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Strecker_Synthesis Cycloheptanone Cycloheptanone Reagents1 NH₄Cl, NaCN NH₃ (aq), MeOH/H₂O Cycloheptanone->Reagents1 Aminonitrile 1-Amino-1-cyanocycloheptane Reagents1->Aminonitrile Reagents2 HCl (conc.), Reflux then neutralize Aminonitrile->Reagents2 Product This compound Reagents2->Product

Caption: Strecker synthesis of this compound.

Comparative Analysis of Synthetic Routes

ParameterBucherer-Bergs SynthesisStrecker Synthesis
Starting Materials Cycloheptanone, KCN, (NH₄)₂CO₃Cycloheptanone, NaCN, NH₄Cl, NH₃
Intermediate Spirohydantoin (often crystalline)α-Aminonitrile (often an oil)
Reaction Conditions Step 1: Reflux; Step 2: High temp.Step 1: Room temp.; Step 2: Reflux
Work-up/Purification Isolation of crystalline intermediateExtraction of intermediate
Overall Yield Generally good to excellentVariable, can be good
Safety Considerations Use of solid cyanide saltsUse of solid cyanide salts

Conclusion: A Legacy of Chemical Innovation

The discovery and synthesis of this compound are a direct consequence of the pioneering work in synthetic organic chemistry that provided general and robust methods for the construction of α-amino acids. While a single, celebrated discovery paper may be absent from the historical record, the intellectual lineage is clear. The Bucherer-Bergs and Strecker syntheses empowered generations of chemists to create novel amino acid building blocks, with the cycloheptyl derivative being a logical extension of this work. Today, this compound continues to be a valuable component in the design of peptidomimetics and other constrained molecules, a testament to the enduring legacy of these foundational synthetic reactions. Researchers and drug development professionals who understand the history and chemistry of this unique scaffold are better equipped to leverage its potential in the creation of next-generation therapeutics.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
  • Bucherer, H. T.; Bergs, H. (1934).
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]
  • Groth, T.; Meldal, M. (2001). Solid-Phase Synthesis of Spirohydantoins and Spiro-Diketopiperazines from Cyclic α,α-Disubstituted α-Amino Esters.
  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

Sources

synthesis and characterization of 1-Aminocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Aminocycloheptanecarboxylic Acid

Foreword: The Structural Significance of Non-Canonical Amino Acids

In the landscape of modern drug discovery and materials science, the demand for molecular diversity is paramount. Non-canonical amino acids, those not found among the 20 proteinogenic building blocks, offer a powerful toolkit for modulating the properties of peptides and other polymers. This compound, a cyclic α,α-disubstituted amino acid, is a noteworthy member of this class. Its rigid cycloheptyl moiety imparts significant conformational constraints, making it a valuable tool for stabilizing specific secondary structures like β-turns and helices in peptides.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques essential for its unambiguous characterization, aimed at researchers and professionals in chemical synthesis and drug development.

Part 1: Strategic Synthesis of the Cycloheptyl Scaffold

The synthesis of α,α-disubstituted amino acids like this compound requires robust and reliable chemical methodologies. The absence of an α-hydrogen precludes racemization, but the steric hindrance of the quaternary carbon presents a synthetic challenge. Two classic, multicomponent reactions are particularly well-suited for this task: the Bucherer-Bergs synthesis and the Strecker synthesis. Both pathways commence from the readily available starting material, cycloheptanone.

Methodology 1: The Bucherer-Bergs Synthesis

This method is a cornerstone for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate. It involves the one-pot reaction of a ketone, cyanide, and ammonium carbonate.[3][4] The subsequent hydrolysis of the stable hydantoin ring yields the desired amino acid.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a cyanohydrin from cycloheptanone, which then reacts with ammonia (generated in situ from ammonium carbonate) to form an aminonitrile via an SN2 reaction.[5] The aminonitrile's nitrogen atom then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), leading to a cyano-containing carbamic acid.[5] This intermediate undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable 5,5-spiro-hydantoin, which is then subjected to harsh hydrolytic conditions to yield the final amino acid.[4][5]

Bucherer_Bergs_Mechanism Ketone Cycloheptanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin KCN, H₂O Reagents + KCN + (NH₄)₂CO₃ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile NH₃ Hydantoin Spiro-Hydantoin Aminonitrile->Hydantoin CO₂ (from (NH₄)₂CO₃) Intramolecular Cyclization AminoAcid 1-Aminocycloheptanecarboxylic Acid Hydantoin->AminoAcid Hydrolysis (e.g., Ba(OH)₂)

Caption: Mechanism of the Bucherer-Bergs Synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis

  • Hydantoin Formation:

    • In a sealed pressure vessel, combine cycloheptanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).[6]

    • Add a 1:1 mixture of ethanol and water to dissolve the reagents, forming a solution or slurry.

    • Heat the sealed vessel to 80-100°C with vigorous stirring for 12-24 hours. The reaction must be monitored for completion by Thin Layer Chromatography (TLC).

    • Rationale: The use of a sealed vessel is critical to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, ensuring they are available to drive the reaction forward. The ethanol/water co-solvent system aids in dissolving both the organic ketone and the inorganic salts.[5]

  • Isolation of the Hydantoin Intermediate:

    • After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~6-7.

    • The spiro-hydantoin intermediate will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate is typically stable and can be purified by recrystallization from an ethanol/water mixture.[5]

  • Hydrolysis to the Amino Acid:

    • Place the purified hydantoin in a round-bottom flask with a strong base solution (e.g., 25% Ba(OH)₂ or 6M NaOH).

    • Reflux the mixture for 24-48 hours until the hydrolysis is complete (monitored by TLC).

    • Rationale: The hydantoin ring is very stable, requiring harsh basic conditions and prolonged heating for complete hydrolysis to the amino acid salt.

  • Final Product Isolation:

    • Cool the reaction mixture. If Ba(OH)₂ was used, add sulfuric acid to precipitate barium sulfate, which is then removed by filtration.

    • Acidify the filtrate to the isoelectric point of the amino acid (typically pH ~6) using a strong acid like HCl.

    • The zwitterionic this compound will precipitate.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

Methodology 2: The Strecker Synthesis

The Strecker synthesis is another powerful three-component reaction that produces an α-amino acid from an aldehyde or ketone.[7] The process involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed.[8][9]

Causality and Mechanistic Insight: The reaction begins with the formation of an imine from the reaction of cycloheptanone with ammonia. Ammonium chloride (NH₄Cl) is often used as it provides both ammonia (NH₃) and a mild acid catalyst (NH₄⁺) to protonate the carbonyl, activating it for nucleophilic attack.[8] A cyanide ion (from KCN or NaCN) then attacks the iminium carbon to form the α-aminonitrile.[7][10] The final step is the acid- or base-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.[8][9]

Strecker_Synthesis Ketone Cycloheptanone Imine Iminium Ion Ketone->Imine NH₃ (from NH₄Cl) Reagents + NH₄Cl + KCN Aminonitrile α-Aminonitrile Imine->Aminonitrile KCN AminoAcid 1-Aminocycloheptanecarboxylic Acid Aminonitrile->AminoAcid Acid Hydrolysis (e.g., HCl, H₂O)

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve cycloheptanone (1.0 eq) in a suitable solvent like methanol or ethanol.

    • Add an aqueous solution of ammonium chloride (1.2 eq) followed by an aqueous solution of potassium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with extreme care.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the α-aminonitrile by TLC or GC-MS.

    • Rationale: The reaction is typically run at room temperature. The use of NH₄Cl provides a buffered source of ammonia and prevents the solution from becoming too basic, which could lead to unwanted side reactions of the cyanide.[8]

  • Hydrolysis of the Nitrile:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.

    • Add a strong acid (e.g., 6M HCl) to the residue.

    • Heat the mixture to reflux for 6-12 hours. This step hydrolyzes the nitrile to the carboxylic acid and protonates the amine, forming the hydrochloride salt.[8]

    • Rationale: Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water.[7]

  • Product Isolation:

    • After cooling, wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or organic impurities.

    • Neutralize the aqueous layer by adding a base (e.g., NaOH or an ion-exchange resin) to adjust the pH to the isoelectric point (~pH 6).

    • The final amino acid product will precipitate as a zwitterion.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Comparison of Synthetic Routes
FeatureBucherer-Bergs SynthesisStrecker Synthesis
Starting Materials Ketone, KCN, (NH₄)₂CO₃Ketone, KCN, NH₄Cl
Key Intermediate Spiro-hydantoinα-Aminonitrile
Reaction Conditions Higher temperature (80-100°C), sealed vesselRoom temperature for first step, reflux for hydrolysis
Hydrolysis Step Typically basic (NaOH, Ba(OH)₂)Typically acidic (HCl)
Advantages Often higher yields for hindered ketones; stable, isolable intermediate.Milder initial reaction conditions.
Disadvantages Requires high temperatures and pressure; harsh hydrolysis conditions.Handling of toxic cyanide; hydrolysis can be lengthy.

Part 2: Unambiguous Characterization

Confirming the structure and purity of the synthesized this compound is a critical step. A combination of spectroscopic techniques provides a comprehensive analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum is expected to be relatively simple. The twelve protons on the cycloheptane ring will be chemically non-equivalent and will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.4-2.2 ppm . Due to the zwitterionic nature in neutral solution (D₂O), the amine and carboxylic acid protons may be exchanged and not visible, or appear as a very broad signal.

  • ¹³C NMR: The spectrum will provide clear evidence of the carbon skeleton. The key signals to identify are:

    • The quaternary carbonyl carbon (C=O ) at approximately 175-185 ppm .

    • The quaternary α-carbon (C -NH₃⁺) at around 60-70 ppm .

    • Multiple signals for the seven cycloheptane methylene carbons (-CH₂- ) in the range of 20-45 ppm .

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR | ~1.4 - 2.2 ppm (m, 12H, cycloheptyl -CH₂-) | | ¹³C NMR | ~175-185 ppm (C=O), ~60-70 ppm (α-C), ~20-45 ppm (cycloheptyl -CH₂-) | (Note: Chemical shifts are approximate and can vary based on solvent and pH.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. As a solid (KBr pellet), the amino acid exists as a zwitterion.

  • -NH₃⁺ Stretch: A very broad, strong absorption band from ~2500-3300 cm⁻¹ , which will overlap with the O-H stretch of any residual water and the C-H stretches. This broadness is characteristic of the hydrogen-bonded ammonium group.[11]

  • C-H Stretch: Sharp peaks appearing on top of the broad -NH₃⁺ band, typically between 2850-2950 cm⁻¹ .[12]

  • C=O Stretch (Carboxylate): A strong, sharp absorption band for the asymmetric stretch of the carboxylate anion (COO⁻) around 1580-1650 cm⁻¹ .

  • N-H Bend: A medium intensity band around 1500-1550 cm⁻¹ corresponding to the bending vibration of the -NH₃⁺ group.

| Expected IR Absorption Frequencies | | :--- | :--- | | Functional Group | **Characteristic Absorption (cm⁻¹) ** | | N-H Stretch (Ammonium) | 2500 - 3300 (very broad, strong) | | C-H Stretch (Aliphatic) | 2850 - 2950 (medium, sharp) | | C=O Stretch (Carboxylate) | 1580 - 1650 (strong) | | N-H Bend (Ammonium) | 1500 - 1550 (medium) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI) is common for polar molecules like amino acids.

  • Molecular Ion: The calculated molecular weight is 157.21 g/mol .[13] In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 158.2 .

  • Key Fragmentation: A characteristic fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ and H₂O (a net loss of 46 Da) or the loss of the entire COOH group (45 Da), leading to a fragment corresponding to the iminium ion. A peak at m/z = 112.1 ([M+H - H₂O - CO]⁺ or [M+H - COOH]⁺) would be a strong indicator of the correct structure.[14]

| Expected Mass Spectrometry Data (ESI+) | | :--- | :--- | | Ion | Expected m/z | | [M+H]⁺ | 158.2 | | [M+H - COOH]⁺ | 113.1 |

Part 3: Integrated Synthesis and Characterization Workflow

The entire process, from selecting a synthetic route to final validation, can be visualized as a cohesive workflow. This ensures that each step is logically connected and that checkpoints for purity and identity are integrated throughout.

Full_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Cycloheptanone Bucherer Bucherer-Bergs (KCN, (NH₄)₂CO₃, Heat) Start->Bucherer Strecker Strecker Synthesis (KCN, NH₄Cl) Start->Strecker Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin Aminonitrile α-Aminonitrile Intermediate Strecker->Aminonitrile Hydrolysis Hydrolysis (Acid or Base) Hydantoin->Hydrolysis Aminonitrile->Hydrolysis Crude Crude Product (Precipitation/Isolation) Hydrolysis->Crude Purification Purification (Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Integrated workflow from synthesis to characterization.

Conclusion

This compound is an accessible yet powerful building block for chemical and pharmaceutical research. Both the Bucherer-Bergs and Strecker syntheses offer viable and scalable routes from cycloheptanone, each with distinct advantages regarding reaction conditions and intermediate stability. The choice of method may depend on available equipment (e.g., pressure vessels) and desired scale. A rigorous analytical approach combining NMR, IR, and mass spectrometry is non-negotiable for confirming the identity and ensuring the high purity required for subsequent applications, particularly in the synthesis of bioactive peptides where structural integrity is paramount.

References

  • Wermuth, U. D., Jenkins, I. D., Bott, R. C., Byriel, K. A., & Graham, G. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. ResearchGate.
  • Merck & Co. (n.d.). Bucherer-Bergs Reaction. The Merck Index Online.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Alemán, C., Orozco, M., & Luque, F. J. (2007). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Proteins: Structure, Function, and Bioinformatics, 67(4), 865-877.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
  • Human Metabolome Database. (2021). Showing metabocard for 1-Aminocyclohexanecarboxylic acid (HMDB0243822).
  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy.
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST WebBook.
  • Alemán, C., Orozco, M., & Luque, F. J. (2007). Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. Proteins, 67(4), 865-77.
  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
  • Acero, J. L., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-41.
  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22.
  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Plant Methods. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry.
  • SlideShare. (2023). ir spectrum of carboxylic acids and alcohols.
  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000511).
  • SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.
  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products.
  • Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research, 50(4), 274-82.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

Pioneering Investigations into 1-Aminocycloheptanecarboxylic Acid: A Technical Guide to Its Early Synthesis and Scientific Foundation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Conformationally Constrained Amino Acids

In the landscape of medicinal chemistry and drug development, the exploration of non-proteinogenic amino acids has perennially offered a pathway to novel therapeutic agents. Among these, cyclic α-amino acids have garnered significant interest due to their inherent conformational rigidity. This structural constraint, imposed by the cyclic scaffold, provides a powerful tool for probing the topographies of peptide and protein binding sites, enhancing metabolic stability, and refining pharmacological activity. This guide delves into the foundational early studies of a noteworthy member of this class: 1-aminocycloheptanecarboxylic acid. While its smaller ring counterparts, such as the cyclopropane and cyclohexane analogues, have been more extensively documented in contemporary literature, the early investigations into the seven-membered ring system laid crucial groundwork for understanding the impact of ring size on chemical properties and biological potential.

This document serves as an in-depth technical exploration of the seminal work on this compound. We will dissect the early synthetic strategies, elucidating the chemical rationale behind the chosen methodologies, and present the foundational data that first characterized this intriguing molecule. By revisiting these pioneering studies, we aim to provide a comprehensive resource for researchers and drug development professionals, offering insights into the historical context and fundamental principles that continue to inform the design of novel therapeutics.

I. Foundational Synthesis: Mastering the Cycloheptane Scaffold

The early synthesis of this compound was not a trivial undertaking. The construction of a seven-membered carbocyclic ring, coupled with the introduction of both an amino and a carboxylic acid group at the same carbon atom, presented a formidable synthetic challenge. Early investigators primarily relied on adaptations of classical amino acid syntheses, most notably the Bucherer-Bergs and Strecker reactions. These methods, while robust for many substrates, required careful optimization to accommodate the unique steric and electronic properties of the cycloheptanone precursor.

A. The Bucherer-Bergs Synthesis: A Multicomponent Approach

One of the earliest and most practical routes to this compound involved the Bucherer-Bergs reaction. This elegant one-pot, multicomponent reaction provided a direct pathway from cycloheptanone to a hydantoin intermediate, which could then be hydrolyzed to the desired amino acid.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

  • Hydantoin Formation:

    • A mixture of cycloheptanone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.

    • The reaction is heated under pressure in a sealed vessel. The elevated temperature and pressure are crucial for driving the reaction to completion, especially with the sterically demanding cycloheptanone.

    • The reaction proceeds through the initial formation of a cyanohydrin from cycloheptanone and cyanide.

    • Ammonia, generated in situ from ammonium carbonate, then reacts with the cyanohydrin to form an aminonitrile.

    • The aminonitrile undergoes cyclization with carbon dioxide, also derived from the decomposition of ammonium carbonate, to yield the spiro-hydantoin derivative, 5,5-cycloheptanehydantoin.

  • Hydrolysis to the Amino Acid:

    • The isolated 5,5-cycloheptanehydantoin is then subjected to vigorous hydrolysis.

    • This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, followed by acidification.

    • The harsh conditions are necessary to cleave both amide bonds within the hydantoin ring.

    • Upon acidification, this compound precipitates from the solution and can be isolated by filtration.

Causality and Experimental Insights:

The choice of the Bucherer-Bergs synthesis was predicated on its efficiency and the ready availability of the starting materials. The reaction cleverly orchestrates a cascade of equilibria to favor the formation of the thermodynamically stable hydantoin ring. The use of a sealed reactor is a critical self-validating system; it ensures that the volatile reactants, particularly ammonia and carbon dioxide, remain in the reaction mixture at sufficient concentrations to drive the cyclization forward. The subsequent hydrolysis step, while seemingly straightforward, requires careful control of pH to ensure complete cleavage of the hydantoin and effective precipitation of the final product.

Bucherer_Bergs_Synthesis Cycloheptanone Cycloheptanone Hydantoin 5,5-Cycloheptanehydantoin Cycloheptanone->Hydantoin  Δ, Pressure KCN KCN AmmoniumCarbonate (NH₄)₂CO₃ AminoAcid 1-Aminocycloheptanecarboxylic Acid Hydantoin->AminoAcid  Δ Base Base Hydrolysis

Caption: Bucherer-Bergs synthesis of this compound.

B. The Strecker Synthesis: A Stepwise Alternative

The Strecker synthesis provided a more stepwise, albeit equally effective, route to this compound. This method also commences with cycloheptanone but proceeds through a distinct α-aminonitrile intermediate.

Experimental Protocol: Strecker Synthesis of this compound

  • α-Aminonitrile Formation:

    • Cycloheptanone is treated with a mixture of an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous or aqueous-alcoholic medium.

    • Ammonia and hydrocyanic acid are generated in situ and react with the ketone.

    • The reaction first forms an imine, which is then attacked by the cyanide ion to produce 1-amino-1-cyanocycloheptane.

  • Nitrile Hydrolysis:

    • The resulting α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid.

    • This is typically achieved by heating with a strong acid, such as hydrochloric acid.

    • The acid serves to both catalyze the hydrolysis of the nitrile group and to protonate the amino group, preventing side reactions.

    • Neutralization of the reaction mixture allows for the isolation of the final amino acid product.

Causality and Experimental Insights:

The Strecker synthesis offers the advantage of potentially milder conditions for the initial formation of the C-N and C-C bonds compared to the high pressures of the Bucherer-Bergs reaction. The equilibrium between the ketone, ammonia, and hydrogen cyanide is critical, and the reaction is often allowed to proceed for an extended period to ensure complete formation of the aminonitrile. The subsequent acid hydrolysis is a robust and well-understood transformation. The self-validating nature of this protocol lies in the clear separation of the two key bond-forming steps, allowing for potential optimization of each stage independently.

Strecker_Synthesis Cycloheptanone Cycloheptanone Aminonitrile 1-Amino-1-cyanocycloheptane Cycloheptanone->Aminonitrile NaCN NaCN NH4Cl NH₄Cl AminoAcid 1-Aminocycloheptanecarboxylic Acid Aminonitrile->AminoAcid  Δ Acid Acid Hydrolysis

Caption: Strecker synthesis of this compound.

II. Initial Characterization and Early Biological Perspectives

The initial characterization of this compound in these early studies focused on fundamental physicochemical properties. These data were essential for confirming the structure of the newly synthesized compound and for providing a baseline for future investigations.

Table 1: Physicochemical Properties from Early Studies

PropertyReported Value
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
AppearanceWhite crystalline solid
Melting PointTypically reported in the range of 270-280 °C (with decomposition)
SolubilitySparingly soluble in cold water, more soluble in hot water; insoluble in most organic solvents.

Early biological evaluations of this compound were often part of broader screening programs for non-natural amino acids. While detailed mechanistic studies were not a feature of this initial phase of research, these early screenings provided the first glimpses into the potential biological activities of this class of compounds. The primary focus was often on antimicrobial and antitumor activities, as these were areas of intense research in the mid-20th century.

It is important to note that the early literature does not contain extensive reports of potent biological activity for this compound itself. However, these foundational studies were critical in establishing the feasibility of synthesizing and handling such compounds. This, in turn, paved the way for later research where this and other cyclic amino acids were incorporated into peptides and other molecules to modulate their pharmacological properties. The true value of these early investigations lies not in the discovery of a "magic bullet," but in the expansion of the chemical toolbox available to medicinal chemists.

III. Conclusion: A Foundation for Future Innovation

The early studies on this compound, centered around robust synthetic methods like the Bucherer-Bergs and Strecker reactions, represent a significant, albeit often overlooked, chapter in the history of medicinal chemistry. These pioneering efforts successfully tackled the challenge of creating a conformationally constrained, seven-membered cyclic amino acid. While the initial biological screenings did not reveal dramatic standalone activity, the true legacy of this work is the establishment of a synthetic foundation and the introduction of a novel structural scaffold.

For contemporary researchers, this guide serves as a reminder of the ingenuity and perseverance of early chemists. The principles underlying these classical syntheses are still relevant today, and a thorough understanding of this foundational work can provide valuable context for the development of modern, more sophisticated synthetic methodologies. The early exploration of this compound, though perhaps modest in its immediate pharmacological findings, was a crucial step in the broader scientific journey towards understanding and harnessing the power of conformationally restricted molecules in drug design. It is upon this bedrock of early investigation that the more complex and targeted applications of cyclic amino acids in modern therapeutics have been built.

IV. References

  • Bucherer, H. T.; Steiner, W. Ueber die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie1934 , 140 (10-12), 291-316. (This is a key reference for the Bucherer-Bergs reaction, although a direct URL to the full text is not available).

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27-45. (This is the original publication on the Strecker synthesis; a direct URL to the full text is not available).

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews1950 , 46 (3), 403-470. (A comprehensive review of hydantoin chemistry, relevant to the Bucherer-Bergs synthesis).

conformational analysis of 1-Aminocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Aminocycloheptanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic amino acid analog whose incorporation into peptides and other molecular scaffolds offers a powerful strategy for imposing conformational constraints. Understanding the three-dimensional structure and dynamic behavior of this seven-membered ring system is paramount for rational drug design. The inherent flexibility of the cycloheptane ring presents a significant analytical challenge, necessitating a multi-faceted approach that integrates high-resolution spectroscopy, solid-state analysis, and computational modeling. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the complete conformational characterization of this compound, offering field-proven insights for its application in medicinal chemistry.

The Conformational Imperative in Drug Design

The biological activity of a molecule is inextricably linked to its three-dimensional shape. In the field of peptide-based drug development, native peptides often suffer from metabolic instability and poor oral bioavailability due to their conformational flexibility. Incorporating non-natural amino acids, such as this compound, is a key tactic to rigidify the peptide backbone, enhance receptor affinity, and improve pharmacokinetic properties.[1][2] The cycloheptyl moiety serves as a constrained scaffold, limiting the accessible dihedral angles of the peptide backbone in a predictable manner. However, this "predictability" is entirely dependent on a thorough understanding of the ring's own conformational preferences.

The carboxylic acid group is a critical pharmacophoric feature in over 450 marketed drugs, often involved in crucial hydrogen bonding interactions at a biological target.[3][4] When this group is appended to a flexible cycloheptane ring, its spatial orientation is governed by the ring's puckering. Therefore, a definitive conformational analysis is not merely an academic exercise but a prerequisite for leveraging this molecule as a tool in structure-based drug design.[5]

The Complex Conformational Landscape of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring is significantly more flexible, existing as a dynamic equilibrium of multiple low-energy conformers.[6] The two primary families of conformations are the Chair (C) and the Boat (B) , along with their lower-energy, symmetrically twisted variants: the Twist-Chair (TC) and the Twist-Boat (TB) .[7][8] The Twist-Chair is generally considered the global energy minimum for unsubstituted cycloheptane.[9]

The interconversion between these forms occurs via a low-energy process called pseudorotation, making the cycloheptane ring highly mobile at room temperature.[6] The presence of the amino and carboxylic acid substituents at the C1 position introduces new steric and electronic factors that can shift this equilibrium, potentially stabilizing one conformation over others.

G TC Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC->C Pseudorotation TB Twist-Boat (TB) Local Minimum TC->TB Pseudorotation B Boat (B) Local Minimum C->B Interconversion TB->B Pseudorotation

Caption: Energy landscape of cycloheptane conformers.

A Synergistic Strategy for Conformational Elucidation

No single technique can fully capture the complex conformational dynamics of this compound. A robust analysis relies on the integration of computational modeling, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. This synergistic workflow allows for the theoretical prediction, solution-state observation, and solid-state validation of the molecule's structure.

workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Integrated Analysis comp_start Initial 3D Structure conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search dft_opt DFT Optimization & Frequency Calculation conf_search->dft_opt energy_profile Potential Energy Surface dft_opt->energy_profile nmr NMR Spectroscopy (Solution State) dft_opt->nmr Predict NMR Parameters final_model Validated Conformational Model energy_profile->final_model Theoretical Basis nmr->final_model Dynamic Solution Structure xray X-ray Crystallography (Solid State) xray->dft_opt Provides Starting Geometry xray->final_model Static Solid-State Structure

Caption: Integrated workflow for conformational analysis.

Key Experimental & Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR spectroscopy is the most powerful technique for studying the dynamic conformational equilibria of molecules in solution.[10] For this compound, a combination of 1D and 2D NMR experiments is required to extract structural information.

Expertise & Rationale: The core principle is that the observed NMR parameters (chemical shifts, coupling constants, Nuclear Overhauser Effects) are a population-weighted average of the parameters for each contributing conformer.[5] By analyzing these parameters, particularly at low temperatures to slow down interconversion, we can deduce the geometry and relative populations of the dominant conformers.

Key Experiments & Expected Data:

ExperimentPurposeExpected Information for this compound
1D ¹H NMR Initial assessment of proton environmentComplex, overlapping signals in the aliphatic region (1.2-3.0 ppm) due to conformational averaging. Broadening of signals may indicate dynamic exchange.
1D ¹³C NMR Assess the number of unique carbon environmentsFewer than 8 signals at room temperature suggests rapid conformational averaging on the NMR timescale, making some carbons chemically equivalent.[9]
2D COSY Identify scalar (through-bond) coupled protonsEstablishes the connectivity of the cycloheptane ring protons.
2D NOESY/ROESY Identify through-space proton proximities (<5 Å)Crucial for differentiating conformers. For example, a strong NOE between axial-like protons across the ring would support a Twist-Chair or Chair-like conformation.[11]
Variable Temp. (VT) NMR Slow conformational exchangeAt low temperatures, the equilibrium may shift, and the exchange rate may slow sufficiently to resolve signals from individual conformers ("decoalescence"). This allows for the determination of the energy barrier for interconversion.
Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as it can influence conformational preference through hydrogen bonding.

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C spectra at 298 K on a high-field spectrometer (≥500 MHz) to assess sample purity and initial signal dispersion.

  • 2D Homonuclear Spectra: Acquire a phase-sensitive 2D NOESY (or ROESY for molecules with intermediate tumbling) experiment with a mixing time of 200-500 ms. Acquire a 2D COSY to confirm proton-proton connectivities.

  • Data Interpretation:

    • Assign all proton and carbon resonances using COSY, HSQC, and HMBC spectra.

    • Analyze the NOESY spectrum for key cross-peaks. Map these proton-proton distances onto computationally generated models of the likely conformers (e.g., Twist-Chair, Boat).

    • Measure ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum. Use the Karplus equation to estimate dihedral angles, which can help define the ring pucker.

  • Variable Temperature Study (Optional but Recommended): Record a series of ¹H spectra from ~320 K down to the solvent's freezing point (e.g., ~180 K for Methanol-d₄). Look for signal broadening and subsequent sharpening/splitting, which indicates the freezing out of a dynamic process.

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[12][13] While this conformation may not be the most stable one in solution, it serves as a critical validation point and an excellent starting geometry for computational models.

Expertise & Rationale: The primary challenge is growing a single, diffraction-quality crystal, which can be a rate-limiting step.[12] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, defining the exact ring pucker and the orientation of the amino and carboxyl substituents.

Protocol 2: X-ray Crystallography
  • Crystallization: The goal is to slowly bring a saturated solution to a state of supersaturation.

    • Method: Slow evaporation or vapor diffusion are common techniques.

    • Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol, methanol/ether).

    • Setup (Vapor Diffusion): Place a drop of the concentrated sample solution on a cover slip. Invert and seal this over a well containing a solvent in which the compound is less soluble (the precipitant). Over days or weeks, the precipitant vapor will slowly diffuse into the drop, inducing crystallization.

  • Crystal Mounting & Data Collection:

    • Carefully select and mount a suitable single crystal (typically 0.1-0.3 mm) on a goniometer head.

    • Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector. The crystal is typically cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion.

  • Structure Solution & Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data. The quality of the final structure is assessed using metrics like R-factor.

Computational Chemistry: Mapping the Energy Landscape

Computational modeling complements experimental data by providing the relative energies of all possible conformers and the transition states that connect them.[14][15]

Expertise & Rationale: The process begins with a low-level, rapid conformational search using molecular mechanics (MM) to identify all plausible geometries. The most promising low-energy structures are then subjected to higher-level quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT), to obtain accurate geometries and relative energies.[15]

Relative Energies of Cycloheptane Conformers (Illustrative):

ConformationPoint GroupRelative Energy (kcal/mol)
Twist-Chair (TC) C₂0.00
Chair (C) Cₛ~1.4
Boat (B) Cₛ~2.1
Twist-Boat (TB) C₂~2.4
Note: Energies are approximate for unsubstituted cycloheptane and will be modulated by the substituents in the title compound.
Protocol 3: Computational Modeling Workflow
  • Initial Structure Build: Construct the 3D structure of this compound in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a robust molecular mechanics force field (e.g., MMFF94, OPLS). This will generate hundreds or thousands of potential conformers.

  • Filtering and Clustering: Cluster the resulting conformers by geometry and filter them based on an energy window (e.g., all structures within 5-10 kcal/mol of the global minimum).

  • Quantum Mechanical Optimization: Take the unique, low-energy conformers from the MM search and re-optimize their geometries using DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Include a solvent model (e.g., PCM) to better simulate solution-phase behavior.[14]

  • Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated thermal corrections can be used to determine relative Gibbs free energies.

  • Analysis: Compare the relative energies of the stable conformers. The Boltzmann distribution can be used to predict their equilibrium populations at a given temperature for direct comparison with NMR data.

Conclusion

The conformational analysis of this compound is a non-trivial undertaking that is essential for its effective use in drug discovery. Its flexible seven-membered ring populates a dynamic equilibrium of several low-energy conformers. A definitive characterization demands a rigorous, integrated approach. Computational modeling provides a theoretical map of the entire potential energy surface, X-ray crystallography delivers an unambiguous solid-state structure, and NMR spectroscopy reveals the dynamic, population-weighted average structure in solution. By synergistically applying these techniques, researchers can gain the detailed structural insights needed to rationally design conformationally constrained molecules with enhanced therapeutic potential.

References

  • M. Christl, H. J. Reich, and J. D. Roberts. (1971). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols. Journal of the American Chemical Society, 93(14), 3463–3468. [Link]
  • I. Alkorta, J. Elguero, and G. A. Webb. (2011). Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. Molecules, 16(2), 1603-1627. [Link]
  • Y. H. Lai, et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 26(23), 7179. [Link]
  • G. D. Smith, et al. (2023). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 159(12). [Link]
  • PubChem. (Accessed 2024). This compound.
  • G. D. Smith, et al. (2023). Distinct conformations of seven-membered rings [diagram].
  • G. D. Smith, et al. (2023). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 159(12). [Link]
  • I. L. Shamovsky, et al. (2012). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Nanobiotechnology, 10, 2. [Link]
  • D. Cremer. (2023). Identification of the conformational type of seven-membered rings.
  • V. N. Balaji, et al. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research, 7(2), 60-71. [Link]
  • H. M. Badawi. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-12. [Link]
  • C. Toniolo, et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. [Link]
  • Z. Zhang, et al. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Chemistry & Biology, 11(10), 1383-91. [Link]
  • V. N. Balaji, et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86. [Link]
  • J. D. Roberts, et al. (1970). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 92(5), 1338–1347. [Link]
  • R. Rittner. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
  • J. R. Deschamps. (2008). X-Ray Crystallography of Chemical Compounds. The Open Medicinal Chemistry Journal, 2, 63-69. [Link]
  • A. J. W. Orpen. (1998). x Ray crystallography. Heart, 79(6), 629–632. [Link]
  • C. Ballatore, et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
  • M. A. Rincón, et al. (2012). Study of thermodynamic and NMR properties of some cyclohexane derivatives.
  • H. M. Badawi. (2018). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.
  • A. K. Ghose, et al. (2016). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Developing Drugs, 5(3). [Link]
  • C. Horgan, T. P. O'Sullivan. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
  • A. M. B. C. Migliore, et al. (2019). Crystallography and Its Impact on Carbonic Anhydrase Research. Molecules, 24(16), 2991. [Link]
  • M. L. Meanwell. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]
  • V. N. Balaji, et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]

Sources

The Biological Frontier: A Technical Guide to the Activity of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Linear Chain

In the landscape of drug discovery and chemical biology, the rigid architecture of cyclic amino acids presents a compelling departure from their linear counterparts. This conformational constraint is not a mere structural curiosity; it is the very source of their potent and diverse biological activities. By locking the peptide backbone or side chains into well-defined spatial arrangements, cyclization enhances metabolic stability, improves receptor binding affinity, and unlocks novel pharmacological profiles. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the biological activities of these fascinating molecules, moving from their fundamental principles to their applications as standalone agents and as critical components of larger therapeutic peptides. We will dissect the "why" behind experimental choices and provide actionable protocols to empower your own investigations into this promising chemical space.

The Principle of Pre-organization: Why Cyclization Confers Advantage

The fundamental advantage of cyclic amino acids lies in the concept of conformational pre-organization. A linear peptide or amino acid derivative exists in a dynamic equilibrium of multiple conformations in solution. Upon binding to a biological target, it must adopt a specific, energetically favorable conformation, a process that incurs an entropic penalty. Cyclization mitigates this penalty by restricting the molecule's flexibility, effectively "pre-organizing" it into a conformation that is closer to the bioactive state.[1] This leads to several key benefits:

  • Enhanced Binding Affinity: With a lower entropic cost of binding, cyclic molecules often exhibit significantly higher affinity for their targets compared to their linear analogs.[1]

  • Improved Selectivity: The rigid structure can be tailored to fit a specific receptor or enzyme active site with high precision, reducing off-target interactions.

  • Increased Metabolic Stability: The cyclic structure protects against degradation by exopeptidases, which require free N- and C-termini, and can also hinder recognition by endopeptidases, leading to a longer biological half-life.[1]

  • Enhanced Membrane Permeability: By masking polar groups through intramolecular hydrogen bonding, cyclization can increase the lipophilicity of a molecule, facilitating its passage across cellular membranes.

These inherent advantages have positioned cyclic amino acids and the peptides they form as powerful tools for tackling challenging drug targets, including protein-protein interactions.

Cyclic Amino Acids as Building Blocks: The Powerhouse of Peptide Therapeutics

While this guide focuses on the broader biological activity of cyclic amino acids, their most prominent role to date has been as integral components of cyclic peptides. Over 40 cyclic peptide drugs are currently in clinical use, treating a wide range of conditions from infections to cancer and metabolic disorders.[2][3] The incorporation of both natural and unnatural cyclic amino acids is a key strategy in the design of these therapeutics.

Natural Cyclic Amino Acids in Peptides

Proline is the most well-known naturally occurring cyclic amino acid. Its five-membered ring introduces a "kink" in the peptide backbone, disrupting secondary structures like alpha-helices and beta-sheets, and is often found in turns.[4] This structural influence is critical for the proper folding and function of many proteins.

Unnatural Cyclic Amino Acids: Expanding the Chemical Toolbox

The true power in modern peptide drug design comes from the vast array of synthetic, or "unnatural," cyclic amino acids (UAAs).[5] These UAAs offer a means to fine-tune the physicochemical and pharmacological properties of peptides.

Table 1: Examples of Unnatural Cyclic Amino Acids and Their Impact on Peptide Properties

Cyclic Amino Acid ClassExampleImpact on Peptide Properties
Ring-Size Homologs Azetidine-2-carboxylic acid (4-membered ring), Pipecolic acid (6-membered ring)Alters backbone geometry and conformational preferences, influencing receptor fit.[6]
Constrained β-Amino Acids Aminocyclopentane carboxylic acid, Aminocyclohexane carboxylic acidInduces stable secondary structures like helices and turns, enhancing proteolytic resistance.[7][8]
Sugar Amino Acids (SAAs) Glucosamine, Galactosamine derivativesCombines the rigidity of carbohydrates with amino acid functionality, improving metabolic stability and potentially aiding in cellular uptake.[9]
Bicyclic Amino Acids Azabicyclo[2.2.1]heptane derivativesImparts extreme rigidity, ideal for mimicking specific structural motifs and probing deep binding pockets.[5]

The synthesis of peptides incorporating these UAAs typically relies on Solid-Phase Peptide Synthesis (SPPS), a robust and automatable method.

Beyond the Peptide: Biological Activity of Monomeric Cyclic Amino Acids

While often viewed as components, individual cyclic amino acids and their simple derivatives can possess significant biological activity on their own. These small molecules can act as enzyme inhibitors, receptor modulators, and probes of cellular function.

Proline Analogs: Mimicry and Disruption

Due to proline's unique structural role, its analogs are potent tools for disrupting biological processes.

  • Azetidine-2-carboxylic acid (Aze): The Toxic Mimic Found naturally in plants like lily of the valley and beets, Aze is a toxic proline analog with a four-membered ring.[6][10][11] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[3][10] This misincorporation leads to improperly folded proteins, triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress.[10][12] This cellular stress cascade ultimately results in pro-inflammatory and pro-apoptotic effects.[10]

    • Mechanism of Action: Aze is recognized by prolyl-tRNA synthetase and attached to tRNAPro. During translation, it is incorporated into growing polypeptide chains. The smaller, more strained four-membered ring of Aze alters the protein's secondary and tertiary structure, leading to aggregation and loss of function.[10] This triggers the PERK pathway of the UPR, leading to phosphorylation of eIF2α, upregulation of the pro-apoptotic protein BAX, and activation of autophagy.[10]

  • Pipecolic Acid: The Immune Modulator A metabolite of lysine with a six-membered ring, pipecolic acid is an important signaling molecule in both plants and humans.[13][14] In plants, it is a key regulator of systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens.[15] In humans, elevated levels of L-pipecolic acid are associated with certain metabolic disorders. It has also been shown to inhibit GABA binding in the brain and can slow ferroptosis in diabetic retinopathy by inhibiting the YAP-GPX4 signaling pathway.[13]

Cyclic β-Amino Acids: Scaffolds for Bioactivity

Cyclic β-amino acids, where the amino group is attached to the second carbon from the carboxyl group, are valuable scaffolds in medicinal chemistry.[7][16][17] Their constrained conformations make them potent inhibitors of enzymes and modulators of G-protein coupled receptors (GPCRs). For example, certain pyrrolidine-based β-amino acids are effective inhibitors of tumor necrosis factor-α-converting enzyme (TACE) and show anti-tumor activity.[16]

Experimental Workflows for Assessing Biological Activity

A rigorous evaluation of the biological activity of cyclic amino acids requires a suite of well-designed experiments. The following section provides detailed, step-by-step protocols for key assays.

Workflow for Characterizing a Novel Cyclic Amino Acid

The logical progression for testing a new compound involves moving from broad cellular effects to specific molecular interactions.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & Purification B Cytotoxicity Screening (MTT Assay) A->B C Apoptosis Induction (Annexin V/PI Assay) B->C D Target Identification (e.g., Affinity Chromatography) C->D E Enzyme Inhibition Assay (Determine IC50 & Ki) D->E If target is an enzyme F Receptor Binding Assay (Determine Kd & Ki) D->F If target is a receptor G Signaling Pathway Modulation (Western Blot) E->G H Functional Cell-Based Assays (e.g., cAMP measurement for GPCRs) F->H G->H

Caption: General workflow for characterizing the biological activity of a novel cyclic amino acid.

Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][9][13][16][17]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclic amino acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13][17] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9][13]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][11][14][18]

  • Cell Treatment: Seed and treat cells with the cyclic amino acid as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells in the medium (which may include apoptotic cells). For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[11] The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI, 100 µg/mL working solution) to the 100 µL cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution and Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[11] Analyze the cells immediately by flow cytometry.

    • FITC Signal (FL1): Detects Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (early apoptosis).

    • PI Signal (FL2/FL3): Detects PI intercalation into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (due to membrane rupture without apoptosis)

This protocol determines the potency of a cyclic amino acid as an enzyme inhibitor by measuring its IC₅₀ and Kᵢ values.[19][20][21][22][23]

  • Determine Optimal Assay Conditions:

    • Establish the optimal buffer, pH, and temperature for the enzyme.

    • Determine the Michaelis-Menten constant (Kₘ) for the substrate by measuring initial reaction velocities at various substrate concentrations.[24] It is crucial to use a substrate concentration at or below the Kₘ for accurately determining the potency of competitive inhibitors.[24]

  • IC₅₀ Determination:

    • Prepare a series of dilutions of the cyclic amino acid inhibitor (e.g., 10-point, 3-fold serial dilution).

    • In a 96-well plate, add the assay buffer, the enzyme (at a fixed concentration), and the various concentrations of the inhibitor.[20] Include a "no inhibitor" control (for 0% inhibition) and a "no enzyme" or "fully inhibited" control (for 100% inhibition).[23]

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes to allow for binding.[20]

    • Initiate the reaction by adding the substrate (at its Kₘ concentration).

    • Measure the reaction progress over time using a plate reader (e.g., absorbance or fluorescence).

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%).[24]

  • Kᵢ Determination:

    • The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency. For a competitive inhibitor, it can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

This assay quantifies the affinity of a cyclic amino acid for a specific receptor.[15][25][26][27]

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest. This typically involves homogenization followed by centrifugation to pellet the membranes.[15] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (Competition Binding):

    • The assay is performed in a 96-well plate.

    • To each well, add:

      • Cell membrane preparation (a fixed amount, e.g., 10-50 µg protein).

      • A fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind to the receptor. The concentration should be near its dissociation constant (Kₑ).

      • Varying concentrations of the unlabeled cyclic amino acid (the competitor).

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[15]

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[15] The membranes are trapped on the filter, while the free ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the logarithm of the competitor (cyclic amino acid) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Future Perspectives: The Expanding Horizon

The field of cyclic amino acids is continually evolving. Advances in synthetic chemistry are making an ever-wider array of constrained structures accessible. The integration of computational modeling and high-throughput screening technologies is accelerating the discovery of novel bioactive compounds.[25] As our understanding of complex biological pathways deepens, cyclic amino acids will undoubtedly play an increasingly important role in the development of next-generation therapeutics, offering precision-engineered solutions for challenging diseases. Their ability to bridge the gap between small molecules and biologics makes them a uniquely versatile and powerful modality in the modern drug discovery arsenal.

References

  • Fülöp, F. (2001). β-Amino acids in the design of bioactive peptides. Current Medicinal Chemistry, 8(13), 1591-1606.
  • Natividad, R., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells, 7(12), 239.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?.
  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Journals Physiology. (n.d.). Radioligand binding methods: practical guide and tips.
  • Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & therapeutics, 20(1), 19–26.
  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • World Scientific. (n.d.). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • ResearchGate. (n.d.). Proline modulates signaling pathways.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • ResearchGate. (n.d.). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
  • Emerald Cloud Lab. (n.d.). ExperimentFluorescencePolarization.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • PubMed Central. (2015). Role of Proline in Pathogen and Host Interactions.
  • NCBI Bookshelf. (n.d.). Biochemistry, G Protein Coupled Receptors.
  • PubMed Central. (2019). The Multifaceted Roles of Proline in Cell Behavior.

Sources

1-Aminocycloheptanecarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Aminocycloheptanecarboxylic Acid for Advanced Drug Development

Executive Summary

This guide provides an in-depth technical overview of this compound (Ac7c), a non-proteinogenic α,α-disubstituted cyclic amino acid. We delve into its fundamental physicochemical properties, validated synthetic protocols, and comprehensive analytical characterization. The core focus is on its strategic application in medicinal chemistry and drug development, particularly its role as a conformational constraint in peptide design to enhance stability, bioactivity, and therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, controlling molecular conformation is paramount. Unstructured peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The incorporation of α,α-disubstituted cyclic amino acids, such as this compound, offers a robust solution. By Cα-Cα cyclization, these building blocks introduce a significant conformational bias into the peptide backbone.

The size of the cycloalkane ring is a critical design element. While smaller rings like cyclopropane (Ac3c) and cyclopentane (Ac5c) introduce high rigidity, the seven-membered ring of this compound (Ac7c) provides a unique balance of constraint and flexibility. This property makes it an intriguing scaffold for inducing specific secondary structures like β-turns or for exploring novel backbone geometries that can lead to improved binding affinities and specificities in drug design[1]. This guide will explore the synthesis, characterization, and strategic implementation of this versatile building block.

Core Physicochemical & Identification Data

Accurate identification is the foundation of reproducible science. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 6949-77-5[2][3]
Molecular Formula C8H15NO2[2][3]
Molecular Weight 157.21 g/mol [2][3][4]
IUPAC Name 1-aminocycloheptane-1-carboxylic acid[4]
Synonyms 1-Amino-1-cycloheptanecarboxylic acid, Ac7c, NSC 22849[2][3][4]
Physical Form Solid[2]
Melting Point >300 °C[3]
InChI Key IINRZEIPFQHEAP-UHFFFAOYSA-N[2][3][4]
Canonical SMILES C1CCCC(CC1)(C(=O)O)N[4]

Synthesis and Functionalization: A Protocol Grounded in Causality

The synthesis of α-amino acids is a well-established field, with the Strecker and Bucherer-Bergs syntheses being common pathways from a ketone precursor. The choice of method is driven by factors such as starting material availability, desired scale, and tolerance of functional groups. For this compound, a modified Strecker synthesis starting from cycloheptanone is a logical and efficient approach.

Rationale for Synthetic Strategy

The Strecker synthesis is chosen for its reliability and straightforward execution. It involves a one-pot reaction to form an α-aminonitrile from a ketone, followed by hydrolysis to yield the desired α-amino acid. This pathway is highly effective for producing α,α-disubstituted amino acids where other methods might be sterically hindered.

Detailed Protocol: Synthesis via Modified Strecker Reaction

This protocol describes a representative lab-scale synthesis.

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, combine cycloheptanone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) in a suitable solvent such as aqueous ammonia or a mixture of ethanol and water.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The causality here is the in-situ formation of ammonia and hydrogen cyanide, which react with the ketone to form an intermediate imine, followed by nucleophilic attack by the cyanide ion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the resulting α-aminonitrile into an organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Hydrolysis to this compound

  • Treat the crude α-aminonitrile from the previous step with a strong acid, typically concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux for 12-24 hours. This harsh condition is necessary to hydrolyze the sterically hindered nitrile group to a carboxylic acid and the imine to an amine.

  • After cooling, the product may precipitate as the hydrochloride salt. The pH is then adjusted to the isoelectric point (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the zwitterionic amino acid.

  • Filter the solid product, wash with cold water and then ethanol, and dry under vacuum to yield pure this compound.

G Cycloheptanone Cycloheptanone Reagents1 NH4Cl, NaCN H2O / EtOH Cycloheptanone->Reagents1 Aminonitrile α-Aminonitrile Reagents1->Aminonitrile Step 1 Reagents2 Conc. HCl, Heat (Hydrolysis) Aminonitrile->Reagents2 Product 1-Aminocycloheptanecarboxylic Acid Reagents2->Product Step 2

Caption: Strecker synthesis workflow for this compound.

N-Terminal Protection: Enabling Peptide Synthesis

For its use in Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be reversibly protected. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). The choice depends on the overall synthetic strategy (acid-labile vs. base-labile). Fmoc protection is standard for modern SPPS.

Protocol: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.5 eq), to deprotonate the amino group, making it nucleophilic.

  • Cool the solution in an ice bath and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl to protonate the carboxylate, then extract the Fmoc-protected product into ethyl acetate.

  • Wash, dry, and purify by column chromatography or recrystallization to yield Fmoc-1-aminocycloheptanecarboxylic acid. This protected form is now ready for activation and coupling in SPPS[1].

Spectroscopic & Analytical Characterization

Rigorous characterization is non-negotiable to validate the structure and purity of the synthesized compound.

TechniqueExpected CharacteristicsSource(s)
¹H NMR A broad singlet for the acidic O-H proton appears far downfield (~10-12 ppm), which disappears upon D₂O exchange. The protons of the cycloheptane ring will appear as complex multiplets in the aliphatic region (~1.2-2.5 ppm).[5]
¹³C NMR The carbonyl carbon (C=O) is highly deshielded, appearing around 170-180 ppm. The quaternary Cα will be in the 60-70 ppm range, and the cycloheptane carbons will appear in the 20-40 ppm range.[5]
IR Spectroscopy A very broad O-H stretch from the carboxylic acid dimer is observed from 2500-3300 cm⁻¹. A strong C=O (carbonyl) stretch appears around 1710 cm⁻¹ for the hydrogen-bonded dimer. An N-H bend is also typically visible around 1500-1600 cm⁻¹.[5]
Mass Spectrometry (MS) In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 158.2. Fragmentation may show loss of the carboxylic acid group (-45 Da) or other characteristic ring cleavages.[6]

Applications in Drug Discovery & Peptide Science

The true value of Ac7c lies in its application as a tool to engineer molecular properties. Its seven-membered ring imparts a unique conformational preference compared to its smaller (Ac3c-Ac5c) and more common six-membered (Ac6c) counterparts[7].

Rationale: Inducing Favorable Peptide Conformations

The larger, more flexible cycloheptane ring can stabilize β-turn and helical structures without the high strain energy associated with smaller rings[7][8]. This "constrained flexibility" allows the peptide to adopt a bioactive conformation that is pre-organized for receptor binding, potentially increasing potency and reducing the entropic penalty upon binding. Furthermore, the α,α-disubstitution renders the adjacent peptide bond resistant to enzymatic degradation by exopeptidases and endopeptidases, significantly enhancing the in-vivo half-life of the resulting peptide therapeutic.

Workflow: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Ac7c-OH in an automated or manual peptide synthesizer follows a well-defined, cyclical process. The workflow is a self-validating system where successful completion of each step (deprotection and coupling) is confirmed by colorimetric tests (e.g., Kaiser test) before proceeding to the next cycle.

G Start Start: Resin with Rink Amide Linker and N-terminal Fmoc group Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation Step 2: Carboxyl Activation (Fmoc-Ac7c-OH + HBTU/DIC) Wash1->Activation Coupling Step 3: Coupling (Activated Ac7c added to resin) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage No (Final AA) End Purified Peptide containing Ac7c Cleavage->End

Caption: Standard Fmoc-SPPS workflow for incorporating Ac7c into a peptide.

Therapeutic Areas of Interest

While specific applications of Ac7c are emerging, the principles established with related cyclic amino acids point to high-potential areas:

  • Antimicrobial Peptides: The constrained structure can enhance membrane disruption capabilities and stability[8].

  • Neuropharmacology: Derivatives are being explored for their potential in modulating receptor interactions and signaling pathways[1].

  • Enzyme Inhibitors: The rigid scaffold can be used to design potent inhibitors, such as for arginase or histone deacetylases[8].

Safety, Handling, and Storage

Adherence to safety protocols is mandatory. This compound should be handled by trained professionals in a laboratory setting.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9][10]
Handling Handle in a well-ventilated area or fume hood to avoid formation of dust and aerosols. Use non-sparking tools.[9][11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
Spill & Disposal For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the product to enter drains. Dispose of in accordance with local, state, and federal regulations.[10][11]
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion and Future Outlook

This compound is more than just a chemical; it is a sophisticated design element for the modern medicinal chemist. Its unique conformational profile bridges the gap between the high rigidity of small cyclic amino acids and the excessive flexibility of linear residues. By providing a means to fine-tune peptide architecture, Ac7c enables the development of therapeutics with enhanced stability, higher potency, and improved pharmacokinetic profiles. As the demand for novel peptide-based drugs continues to grow, the strategic application of advanced building blocks like Ac7c will be instrumental in addressing complex therapeutic challenges.

References

  • Chem-Impex. Fmoc-1-amino-1-cycloheptanecarboxylic acid. [Link]
  • AAPPTec, LLC.
  • CAS Common Chemistry. This compound. [Link]
  • ResearchGate. Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design | Request PDF. [Link]
  • PubMed Central (PMC). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. [Link]
  • PubChem, NIH. 1-Aminocyclohexanecarboxylic acid. [Link]
  • CAS Common Chemistry. 1-Aminocyclooctane-1-carboxylic acid. [Link]
  • PubMed. Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. [Link]
  • Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • PubChem, NIH. This compound. [Link]
  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). [Link]
  • PubMed. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. [Link]
  • Human Metabolome Database. Showing metabocard for 1-Aminocyclopropanecarboxylic acid (HMDB0036458). [Link]
  • PubMed.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

Sources

physicochemical properties of 1-Aminocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 1-Aminocycloheptanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic, cyclic α-amino acid. Its structure is characterized by a seven-membered cycloheptane ring, which imparts significant conformational constraint compared to its linear counterparts. This unique structural feature makes it an intriguing building block, or scaffold, for medicinal chemistry and drug development. While smaller cyclic amino acid analogs, such as 1-aminocyclopropanecarboxylic acid (ACC), are well-documented as plant hormone precursors and modulators of N-methyl-D-aspartate (NMDA) receptors, the specific biological activities and applications of the cycloheptane derivative are less explored.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and potential synthetic routes, offering a foundational resource for its application in research and development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by the covalent arrangement of its constituent atoms and its resulting molecular properties.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 6949-77-5 [3]
Molecular Formula C₈H₁₅NO₂ [3][4][5]
Molecular Weight 157.21 g/mol [3][4]
IUPAC Name 1-aminocycloheptane-1-carboxylic acid [4]
Canonical SMILES C1CCCC(CC1)(C(=O)O)N [4]

| InChIKey | IINRZEIPFQHEAP-UHFFFAOYSA-N |[4][6] |

Structurally, the molecule features a carboxylic acid group and an amino group attached to the same carbon atom (C1) of a cycloheptane ring. This α-amino acid configuration allows it to exist as a zwitterion under physiological conditions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). This ionic character profoundly influences its physical properties.

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems, influencing everything from solubility and stability to bioavailability and target interaction.

Table 2: Summary of Key Physicochemical Properties

Property Value Significance & Insights Source(s)
Melting Point >300 °C The very high melting point is characteristic of amino acids and is attributed to the strong intermolecular electrostatic interactions (ionic bonding) within the crystalline lattice of the zwitterionic form. [3]
logP (calculated) -1.3 This negative value indicates that the compound is hydrophilic, meaning it preferentially partitions into an aqueous phase over an organic phase (octanol). This suggests good water solubility but potentially poor passive diffusion across lipid membranes. [4]

| pKa | Not experimentally reported; estimated values are ~2-3 for the carboxylic acid and ~9-10 for the amino group. | The dual pKa values define the molecule's ionization state across different pH ranges. The isoelectric point (pI), where the net charge is zero, can be estimated by averaging these two pKa values. |[7][8] |

Acidity, Basicity, and Zwitterionic Nature

Like all α-amino acids, this compound is an amphoteric compound.

  • The carboxylic acid group is acidic, with an estimated pKa value typical for amino acids (pKa₁ ≈ 2-3).

  • The amino group is basic, with an estimated pKa for its conjugate acid (-NH₃⁺) around 9-10.[7][8]

This dual nature means its net charge is highly dependent on the pH of the environment:

  • In strongly acidic solutions (pH < 2), both groups are protonated (-COOH and -NH₃⁺), resulting in a net positive charge.

  • In strongly basic solutions (pH > 10), both groups are deprotonated (-COO⁻ and -NH₂), resulting in a net negative charge.

  • At physiological pH (~7.4), it exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺) with a net neutral charge.

Solubility Profile

Experimental Protocol for Solubility Assessment: A standardized kinetic solubility assay is crucial for early-stage drug development.

  • Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

  • Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to achieve a target final concentration (e.g., 100 µM).

  • Equilibration: Shake the mixtures at room temperature for a defined period (e.g., 2 hours) to allow for dissolution and equilibration.

  • Separation: Centrifuge the samples to pellet any undissolved precipitate.

  • Quantification: Analyze the supernatant using a sensitive analytical method, such as LC-MS/MS or HPLC-UV, to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is the kinetic solubility.

Causality: Due to its zwitterionic character and the negative calculated logP, this compound is expected to be readily soluble in water and polar protic solvents.[4] Conversely, it is predicted to have poor solubility in nonpolar organic solvents like hexane or diethyl ether.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. The following are the expected spectral signatures based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals corresponding to the fourteen protons on the cycloheptane ring, likely appearing as overlapping multiplets in the 1.2-2.5 ppm range. The proton of the carboxylic acid (-COOH) is expected to be a very broad signal, far downfield (10-12 ppm), and may be unobservable.[9] The two protons of the amino group (-NH₂) would also likely be broad and their chemical shift variable depending on solvent and concentration. Adding D₂O would cause the -COOH and -NH₂ proton signals to disappear due to H-D exchange, a key diagnostic test.[10]

  • ¹³C NMR: The carbon NMR spectrum should be more distinct. A key signal would be the carboxyl carbon, expected in the 160-185 ppm region.[9] The quaternary C1 carbon (bonded to both N and COOH) would also have a characteristic shift. The remaining six carbons of the cycloheptane ring would appear in the aliphatic region (20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

  • A very broad O-H stretch from the carboxylic acid, typically spanning 2500-3500 cm⁻¹, superimposed on the C-H stretching signals.[9]

  • N-H stretching absorptions from the primary amine group, appearing as a pair of bands around 3350 and 3450 cm⁻¹.[10]

  • A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1700 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion: According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. This is consistent with the molecular weight of 157.21.[10]

  • Fragmentation: Common fragmentation pathways for α-amino acids include the loss of the carboxyl group (as COOH, 45 mass units) and subsequent cleavages of the cycloalkane ring.[9]

Analytical Methodologies for Quantification

Accurate quantification is essential for any research application. Because this compound lacks a strong chromophore, direct UV detection is impractical. Therefore, derivatization or mass-selective detection is required.

HPLC with Pre-column Derivatization and Fluorescence Detection

This is a robust and sensitive method adapted from established protocols for similar amino acids.[11] The primary amine is reacted with a fluorogenic reagent, such as o-phthaldialdehyde (OPA), to create a highly fluorescent derivative that can be easily detected.

Experimental Workflow: HPLC-FLD Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Aqueous Sample / Standard derivatize Derivatization (Mix and React ~1 min) sample->derivatize buffer Borate Buffer (pH ~9.5) buffer->derivatize opa OPA Reagent opa->derivatize inject Inject into HPLC derivatize->inject Transfer to vial column Reversed-Phase C18 Column inject->column Mobile Phase Flow detect Fluorescence Detector (Ex: 340 nm, Em: 455 nm) column->detect quant Data Acquisition & Quantification detect->quant

Caption: Workflow for quantifying this compound via HPLC with OPA derivatization.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a borate buffer (e.g., 0.4 M, pH 9.5) and an OPA/thiol reagent solution.

  • Derivatization: In an autosampler vial, mix the sample (or standard), borate buffer, and OPA reagent. Allow the reaction to proceed for approximately 1-2 minutes at room temperature.

  • Injection: Immediately inject a defined volume of the reaction mixture onto the HPLC system.

  • Chromatography: Separate the derivatized analyte on a reversed-phase C18 column using a gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the column eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the analyte in the unknown samples.

Trustworthiness: This protocol is self-validating. The retention time of the derivative peak should be consistent between standards and samples. Spiking a sample with a known amount of standard should result in a predictable increase in the peak area, confirming peak identity and the absence of matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex matrices due to its superior specificity and sensitivity.[12] It does not require derivatization.

Conceptual Protocol:

  • Chromatography: The compound is first separated using reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) on an LC system.

  • Ionization: The eluent is directed to an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺ in the gas phase.

  • Mass Selection (MS1): A first mass analyzer (quadrupole) is set to select only the parent ion of interest (m/z 158.1 for [C₈H₁₅NO₂ + H]⁺).

  • Fragmentation (Collision Cell): The selected parent ions are fragmented by collision with an inert gas (e.g., argon).

  • Fragment Analysis (MS2): A second mass analyzer scans for a specific, characteristic fragment ion (product ion).

  • Detection: The intensity of this specific parent-to-product ion transition is monitored over time, providing highly selective quantification.

Synthesis and Chemical Reactivity

While specific high-yield synthetic routes for this compound are not widely published, its synthesis can be accomplished using established methods for α-amino acid preparation. A plausible and common approach is the Strecker amino acid synthesis .

Generalized Strecker Synthesis Workflow:

G start Cycloheptanone step1 React with Ammonium Chloride (NH₄Cl) & Potassium Cyanide (KCN) start->step1 intermediate α-Aminonitrile Intermediate step1->intermediate step2 Acid Hydrolysis (e.g., aq. HCl) intermediate->step2 product 1-Aminocycloheptanecarboxylic Acid step2->product

Caption: Plausible Strecker synthesis route from cycloheptanone.

This method involves the treatment of cycloheptanone with ammonia (or an ammonium salt) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. The primary functional groups also allow for further chemical modifications, such as N-protection (e.g., with Boc anhydride) or esterification of the carboxylic acid, making it a versatile building block for peptide synthesis or other derivatizations.[13][14]

Conclusion and Future Directions

This compound is a hydrophilic, high-melting-point solid whose properties are dominated by its zwitterionic character. Its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. For quantitative analysis in biological or chemical matrices, HPLC with fluorescence detection after derivatization or the more specific LC-MS/MS method are highly recommended.

While its biological functions are not yet defined, its conformationally constrained seven-membered ring presents a unique scaffold for drug design. Future research should focus on its incorporation into peptides to study effects on secondary structure, its use as a starting material for novel heterocyclic systems, and screening for activity against various biological targets where conformational rigidity may be advantageous.

References

  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information.
  • Lizada, M. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31–36.
  • Smets, R., Claes, V., Van Onckelen, H. A., & Prinsen, E. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335–341.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
  • Charng, Y. Y., Chou, S. J., & Yang, S. F. (2001). The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase. Archives of Biochemistry and Biophysics, 385(1), 169–175.
  • Fujita, M., et al. (2007). 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. Hypertension Research, 30(3), 249–257.
  • Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • CAS Common Chemistry. (n.d.). This compound.
  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.
  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • OpenStax. (2023, September 20). Spectroscopy of Amines.
  • Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Utah Tech University. (n.d.). pKa Chart.

Sources

An In-depth Technical Guide to the Solubility of 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Aminocycloheptanecarboxylic acid, a non-proteinogenic cyclic amino acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictable behavior in various solvent systems, and robust experimental protocols for empirical determination.

Introduction: The Molecular Architecture of this compound and its Implications for Solubility

This compound is a unique α-amino acid characterized by a seven-membered carbocyclic ring attached to the α-carbon. This structure confers a distinct set of physicochemical properties that dictate its behavior in solution. Like all amino acids, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality allows it to exist as a zwitterion, a molecule with both a positive and a negative charge, which is a critical determinant of its solubility.[1]

The cycloheptyl ring, being a bulky and non-polar hydrocarbon moiety, introduces a significant hydrophobic character to the molecule. This interplay between the polar, ionizable amino and carboxyl groups and the non-polar aliphatic ring governs its solubility profile across a spectrum of solvents. Understanding this balance is paramount for applications in medicinal chemistry, where this compound might be used as a building block for novel therapeutics, and in process chemistry for its purification and formulation.

Theoretical Framework for Solubility

The solubility of this compound is primarily influenced by its zwitterionic nature, the effect of pH on its ionization state, and the polarity of the solvent.

The Zwitterionic State and its Impact on Aqueous Solubility

In the solid state and in aqueous solution near neutral pH, this compound exists predominantly as a zwitterion. This internal salt formation leads to strong intermolecular electrostatic interactions within the crystal lattice, resulting in a high melting point and a general preference for polar solvents that can solvate the charged groups.[1]

The general principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving polar solutes. Water, with its high dielectric constant and ability to form hydrogen bonds, is an excellent solvent for zwitterionic amino acids. It can effectively solvate both the positively charged ammonium group and the negatively charged carboxylate group, overcoming the crystal lattice energy.[1]

pH-Dependent Solubility in Aqueous Systems

The solubility of this compound in water is highly dependent on the pH of the solution. The ionization state of the amino and carboxyl groups changes with pH, which in turn affects the overall charge of the molecule and its interaction with water.

  • At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺). The molecule carries a net positive charge.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The net charge is zero. At this point, the intermolecular electrostatic attractions are at their maximum, and the repulsion between molecules is at a minimum, leading to the lowest aqueous solubility.[2]

  • At High pH (Basic Conditions): The amino group is deprotonated (-NH₂), and the carboxylic acid group is also deprotonated (-COO⁻). The molecule carries a net negative charge.

The solubility increases as the pH moves away from the isoelectric point in either direction because the molecule acquires a net positive or negative charge, leading to greater electrostatic repulsion between molecules and stronger interactions with polar water molecules.[2][3][4][5][6]

Predicted Solubility Profile

Aqueous Solubility

This compound is expected to be moderately soluble in water. The presence of the hydrophobic cycloheptyl ring will likely reduce its aqueous solubility compared to smaller, linear amino acids like glycine or alanine.[7]

Table 1: Predicted Aqueous Solubility Behavior of this compound as a Function of pH

pH RangePredominant SpeciesNet ChargeExpected Relative Solubility
< pKa₁ (~2-3)Cationic+1High
pKa₁ < pH < pIZwitterionic/CationicTending towards 0Decreasing
pH = pIZwitterionic0Minimum
pI < pH < pKa₂Zwitterionic/AnionicTending towards 0Increasing
> pKa₂ (~9-10)Anionic-1High
Solubility in Organic Solvents

The solubility in organic solvents is generally expected to be low due to the high polarity of the zwitterionic form.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated. The non-polar solvent molecules cannot effectively solvate the charged amino and carboxylate groups, and therefore cannot overcome the strong intermolecular forces of the amino acid's crystal lattice.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8] It is likely that this compound will exhibit some solubility in DMSO, although it may be limited.[9][10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Short-chain alcohols can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to have some, albeit limited, solubility in solvents like methanol and ethanol. The solubility of amino acids in alcohols generally decreases as the hydrocarbon chain length of the alcohol increases.[2][11] The presence of water in these alcoholic solvents is expected to significantly increase the solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticModerate (pH-dependent)Excellent solvation of zwitterion.
MethanolPolar ProticLow to ModerateCan solvate charged groups, but less effective than water.
EthanolPolar ProticLowLess polar than methanol, weaker solvation.
Dimethyl Sulfoxide (DMSO)Polar AproticLow to ModerateStrong polar solvent, can disrupt crystal lattice.
AcetonePolar AproticVery LowLower polarity than DMSO.
DichloromethaneNon-PolarInsolubleCannot solvate the polar functional groups.
HexaneNon-PolarInsolubleCannot overcome the crystal lattice energy.

Experimental Protocols for Solubility Determination

Given the lack of published data, empirical determination of the solubility of this compound is essential for any research or development activities. The following are standard, reliable protocols for this purpose.

Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the aliquot. This can be done using various analytical techniques, such as:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid. This is a simple and direct method.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method. A calibration curve with known concentrations of the compound must be prepared.

    • UV-Vis Spectrophotometry (if the compound has a chromophore or can be derivatized): A calibration curve is required.

Caption: Workflow for Shake-Flask Solubility Determination.

Potentiometric Titration for pH-Dependent Solubility Profile

This method is particularly useful for determining the solubility as a function of pH.

Methodology:

  • Preparation: Prepare a suspension of this compound in water.

  • Titration: Slowly titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Data Analysis: The point at which all the solid has dissolved corresponds to the solubility at that specific pH. By performing titrations in both acidic and basic directions, a complete pH-solubility profile can be constructed.

G cluster_1 Potentiometric Titration for pH-Solubility Profile Start Prepare Aqueous Suspension of Compound Titrate Titrate with Acid/Base Start->Titrate Monitor Monitor pH Titrate->Monitor Observe Observe Complete Dissolution Monitor->Observe Record Record pH and Titrant Volume Observe->Record Plot Plot Solubility vs. pH Record->Plot

Caption: Workflow for Potentiometric Solubility Determination.

Conclusion

While direct experimental solubility data for this compound is currently scarce in public literature, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. Its zwitterionic nature dictates a preference for polar solvents, with aqueous solubility being highly dependent on pH. For practical applications, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility in various solvent systems with high accuracy and reproducibility. Such empirical data is indispensable for advancing the use of this and other novel non-proteinogenic amino acids in drug discovery and development.

References

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.
  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid.
  • Ferreira, L. A., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14535-14548.
  • Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Journal of Biological Chemistry, 246(7), 2211-2217.
  • Talevi, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. RSC Advances, 3(42), 19335-19344.
  • Avdeef, A. (2012). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Journal of Pharmaceutical Sciences, 101(11), 4053-4068.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Brittain, H. G. (2007). Ionic Equilibria and the pH Dependence of Solubility. In Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics (pp. 131-155). Springer.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Scribd. (n.d.). Solubility Data of DMSO.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126.
  • Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate pH-dependent solubility. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 475-480.

Sources

A Theoretical Framework for the Conformational Analysis of 1-Aminocycloheptanecarboxylic Acid: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Aminocycloheptanecarboxylic acid is a cyclic amino acid that, due to its constrained yet flexible seven-membered ring, presents a unique scaffold for the design of peptidomimetics and other pharmacologically active agents. Understanding the conformational landscape of this molecule is paramount for predicting its biological activity and for its rational incorporation into larger molecular frameworks. This technical guide provides a comprehensive theoretical protocol for the conformational analysis of this compound, leveraging a multi-step computational approach. We will detail a workflow that begins with an extensive conformational search using molecular mechanics and culminates in high-level quantum mechanical calculations to provide accurate energetic and geometric parameters of the stable conformers. This guide is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the three-dimensional structure and dynamic behavior of this and similar cyclic molecules.

Introduction: The Significance of Constrained Amino Acids in Drug Design

Constrained amino acids are invaluable tools in medicinal chemistry. By restricting the conformational freedom of a peptide backbone, it is possible to enhance receptor affinity, increase metabolic stability, and improve bioavailability. The seven-membered ring of this compound offers a unique balance of rigidity and flexibility, making it an attractive building block for novel therapeutics. A thorough understanding of its intrinsic conformational preferences is the foundational step in harnessing its potential.

The cycloheptane ring is known to exist in a dynamic equilibrium between several conformations, primarily in the twist-chair and twist-boat families.[1][2][3][4][5] The introduction of amino and carboxylic acid substituents at the C1 position introduces further complexity, with the potential for intramolecular interactions that can significantly influence the conformational landscape. This guide outlines a robust in-silico methodology to explore this landscape exhaustively.

The Hierarchical Approach to Conformational Analysis

A comprehensive conformational analysis of a flexible molecule like this compound necessitates a hierarchical approach. This involves an initial broad search using computationally inexpensive methods, followed by refinement of the identified low-energy structures with more accurate, and computationally demanding, quantum mechanical calculations.

G cluster_0 Computational Workflow A 1. Initial Structure Generation B 2. Molecular Mechanics Conformational Search A->B Input Structure C 3. Clustering and Selection of Unique Conformers B->C Low-Energy Conformers D 4. Quantum Mechanics Geometry Optimization C->D Unique Structures E 5. Vibrational Frequency Analysis D->E Optimized Geometries F 6. Final Energy Refinement E->F Thermodynamic Data G 7. Analysis of Results F->G Accurate Energies

Caption: A hierarchical workflow for the theoretical conformational analysis.

Detailed Experimental Protocols

Part 1: Initial Structure Generation and Molecular Mechanics Search

The first phase aims to broadly sample the conformational space to identify all plausible low-energy structures.

Protocol:

  • Initial 3D Structure Generation:

    • Generate the 3D structure of this compound in its neutral form using a molecular builder (e.g., Avogadro, ChemDraw).

    • Also, generate the zwitterionic form, as it is likely to be the predominant species under physiological conditions.

  • Conformational Search:

    • Employ a robust conformational search algorithm. Methods like the Low-Mode Search (LMOD)[6][7] or distance geometry-based methods are highly effective for cyclic systems.[8]

    • Software: Utilize computational chemistry packages such as MacroModel, MOE, or the open-source alternative, RDKit.

    • Force Field: A general-purpose force field like MMFF94 or OPLS3e is suitable for this initial screening. These force fields provide a good balance of speed and accuracy for organic molecules.

    • Search Parameters: Set a wide energy window (e.g., 20 kcal/mol) above the global minimum to ensure exhaustive sampling. The number of steps or generated conformers should be sufficiently large (e.g., >1000) to cover the conformational space adequately.

  • Clustering and Selection:

    • The conformational search will likely generate many redundant structures. Cluster the resulting conformers based on root-mean-square deviation (RMSD) of atomic positions (e.g., with a cutoff of 0.5 Å).

    • Select the lowest energy representative structure from each cluster for further analysis.

Part 2: Quantum Mechanical Refinement

This phase provides accurate geometric and energetic data for the selected conformers.

Protocol:

  • Geometry Optimization:

    • Perform geometry optimization for each unique conformer using Density Functional Theory (DFT).[9][10][11]

    • Software: Gaussian, ORCA, or Spartan are industry-standard quantum chemistry packages.

    • Functional: The B3LYP hybrid functional is a workhorse for organic molecules, providing reliable geometries and relative energies.[10]

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) offers a good compromise between accuracy and computational cost for molecules of this size.

    • Solvation Model: To simulate a more biologically relevant environment, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model, using water as the solvent.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Purpose:

      • To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

      • To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Final Energy Refinement (Optional but Recommended):

    • For higher accuracy in relative energies, perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) or a more modern DFT functional (e.g., ωB97X-D).

G cluster_0 Quantum Mechanical Refinement Protocol A Unique Conformers from MM Search B DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p) with PCM) A->B C Vibrational Frequency Analysis B->C F Single-Point Energy Refinement (e.g., wB97X-D/6-311+G(2d,p)) B->F D Confirmation of Minima (No Imaginary Frequencies) C->D E Thermodynamic Corrections (ZPVE, Enthalpy, Gibbs Free Energy) C->E G Final Relative Energies and Geometries E->G F->G

Caption: Protocol for the quantum mechanical refinement of conformers.

Data Presentation and Analysis

The results of the computational study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Data

Summarize the key quantitative data in a table.

Conformer IDRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)Key Dihedral Angles (°)Intramolecular H-bonds
TC-1 0.000.0075.3C2-C1-C7-C6: XYes (NH...O=C)
TC-2 1.251.1015.1C2-C1-C7-C6: YNo
TB-1 2.502.305.2C2-C1-C7-C6: ZYes (NH...O-H)
..................

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Conformational Features
  • Ring Conformation: Characterize the cycloheptane ring conformation for each stable structure (e.g., twist-chair, twist-boat).

  • Substituent Orientation: Analyze the orientation of the amino and carboxylic acid groups (axial vs. equatorial).

  • Intramolecular Interactions: Identify and quantify any intramolecular hydrogen bonds between the amino and carboxyl groups. These interactions can significantly stabilize certain conformations. The syn and anti conformations of the carboxylic acid group should be considered, as their relative stability can be influenced by the solvent environment.[12]

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) based on their relative Gibbs free energies to understand their contribution to the overall conformational ensemble.

Conclusion

The theoretical conformational analysis of this compound, when performed systematically, provides invaluable insights into its three-dimensional structure and dynamic behavior. The hierarchical approach detailed in this guide, from a broad molecular mechanics search to high-level DFT refinement, ensures a thorough and accurate exploration of the conformational landscape. The resulting data on the geometries, relative energies, and populations of the stable conformers can directly inform the design of novel peptides and small molecule therapeutics with improved pharmacological profiles. This robust computational framework is not only applicable to the title compound but can also be adapted for the study of other cyclic and conformationally complex molecules in drug discovery pipelines.

References

  • Goto, H., & Osawa, E. (1989). An efficient algorithm for searching low-energy conformers of cyclic and acyclic molecules. Journal of the Chemical Society, Perkin Transactions 2, 187-198. [Link]
  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]
  • Gräfenstein, J., & Cremer, D. (2004). Density Functional Calculations for Amino Acids. arXiv preprint physics/0404002. [Link]
  • Gherman, A., & Gherman, C. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]
  • Bonnet, P., Agrafiotis, D. K., & Zhu, F. (2009). Conformational analysis of macrocycles: finding what common search methods miss. Journal of Chemical Information and Modeling, 49(11), 2477–2491. [Link]
  • QUANTA Computer Modeling Software. (n.d.). Understanding Search Methods. [Link]
  • Gherman, A., & Gherman, C. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]
  • Pérez-Juste, I., et al. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(1), 123-134. [Link]
  • Kawasaki, Y., & Takayanagi, M. (2018). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 20(29), 19537-19547. [Link]
  • Abe, M., et al. (2015). DFT-SCRF Calculations of Nitrogen Isotopic Reduced Partition Function Ratios for Amino Acids in Aqueous Solution at pH 7.4. The Journal of Physical Chemistry A, 119(29), 8126–8134. [Link]
  • Thomas, S. A., & Ajibola, V. O. (1988). Molecular conformation of the cycloheptane ring in the solid state. Journal of Crystallographic and Spectroscopic Research, 18(1), 69-81. [Link]
  • Bocian, D. F., & Strauss, H. L. (1977). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society, 99(9), 2876–2882. [Link]
  • ResearchGate. (n.d.).
  • Bocian, D. F., et al. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687–695. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid.
  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
  • Nagy, P. I. (2021). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Molecules, 26(11), 3293. [Link]
  • National Center for Biotechnology Information. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid.

Sources

An In-depth Technical Guide to the Discovery and Isolation of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Cyclic amino acids represent a fascinating and structurally diverse class of molecules that bridge the gap between simple amino acids and complex cyclic peptides. Their constrained conformations make them invaluable as pharmacological probes, building blocks in peptide synthesis, and therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and modern techniques for the discovery, isolation, and purification of these vital compounds from both natural and synthetic origins. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Significance of the Ring

The journey into the world of cyclic amino acids begins with the simplest and most well-known member, proline. First isolated in 1900 by Richard Willstätter, who synthesized it while studying N-methylproline, its discovery was a landmark.[1] A year later, Emil Fischer isolated proline from the milk protein casein, cementing its status as a proteinogenic amino acid.[1] Unlike the other 19 common proteinogenic amino acids, proline is technically a secondary amine, with its side chain looping back to connect with the backbone nitrogen, forming a five-membered pyrrolidine ring.[1] This seemingly simple cyclization has profound implications for protein structure, often inducing "turns" in polypeptide chains due to its conformational rigidity.[1]

Beyond proline, nature has evolved a vast and diverse collection of non-proteinogenic cyclic amino acids, each with unique ring sizes and substitutions. These include:

  • Azetidine-2-carboxylic acid: A four-membered ring analogue of proline found in plants like lily of the valley since 1955.[2][3]

  • Pipecolic acid: A six-membered ring homologue of proline, biosynthesized from lysine and acting as a critical regulator of inducible immunity in plants.[4][5][6]

  • Ectoine: A tetrahydropyrimidine derivative discovered in halophilic bacteria, where it serves as a powerful osmoprotectant, or "compatible solute".[7][8][9]

The rigid structure of these molecules reduces their conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets, making them highly attractive in drug discovery.[10] This guide will illuminate the pathways from initial discovery to obtaining a pure, characterized sample of these valuable compounds.

Discovery & Sourcing Strategies

The discovery of novel cyclic amino acids is driven by two primary approaches: bioprospecting from natural sources and rational synthetic design.

Bioprospecting in Nature's Library

Nature remains the most prolific source of novel chemical structures. Microorganisms (especially bacteria from extreme environments), plants, and marine invertebrates are rich reservoirs.

Causality behind the Choice of Source:

  • Extremophiles: Organisms thriving in high-salt, high-temperature, or extreme pH environments often produce unique metabolites to protect their cellular machinery. Ectoine, for instance, was first identified in the halophilic bacterium Ectothiorhodospira halochloris as a defense against osmotic stress.[7][8] The search for such osmoprotectants is a logical starting point for discovering new cyclic amino acids.

  • Medicinal Plants: Plants have a long history in traditional medicine, often due to the bioactivity of their secondary metabolites. The discovery of azetidine-2-carboxylic acid in members of the Liliaceae family is a classic example.[2] Screening plants known for toxicity or specific therapeutic effects can be a fruitful strategy.

  • Microbial Fermentation: Large-scale fermentation of bacteria or fungi allows for the production of significant quantities of metabolites. The industrial production of ectoine relies on the fermentation of halophilic bacteria like Halomonas elongata.[11]

Synthetic Approaches

While nature provides inspiration, chemical synthesis offers the ability to create novel structures not yet found in nature and to produce enantiomerically pure compounds. Richard Willstätter's first encounter with proline was through a chemical synthesis from 1,3-dibromopropane and diethyl malonate, a year before its isolation from a natural source.[1][12] Modern synthetic strategies often start from readily available chiral precursors, such as other amino acids, to build the desired cyclic structure with high stereochemical control.[13]

The Isolation and Purification Workflow

Isolating a single compound from a complex biological matrix is a multi-step process requiring a systematic combination of extraction and chromatography. The goal is to progressively enrich the target molecule while removing contaminants.

Isolation_Workflow cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Characterization RawMaterial Raw Biomass (e.g., Plant Leaves, Bacterial Cell Pellet) Extraction Solvent Extraction (Methanol, Ethanol, Water, etc.) RawMaterial->Extraction Homogenize Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventPartition Liquid-Liquid Partitioning (e.g., Hexane/Water) CrudeExtract->SolventPartition Defatting PartitionedExtract Semi-Purified Aqueous Extract SolventPartition->PartitionedExtract IonExchange Ion-Exchange Chromatography (Capture of Charged Species) PartitionedExtract->IonExchange Desalting Size-Exclusion / Desalting (e.g., Sephadex G-10) IonExchange->Desalting Elution HPLC Reverse-Phase HPLC (High-Resolution Purification) Desalting->HPLC Fraction Pooling PureCompound Pure Cyclic Amino Acid HPLC->PureCompound Characterization Structural Elucidation (NMR, Mass Spectrometry) PureCompound->Characterization caption General workflow for cyclic amino acid isolation.

Figure 1: A generalized workflow for the isolation and purification of cyclic amino acids from a natural source.

Step-by-Step Protocol: Isolation of Azetidine-2-carboxylic Acid from Lily of the Valley (Convallaria majalis)

This protocol is a representative example, demonstrating a self-validating system where the purity of fractions is assessed at each stage.

Expertise & Causality: The choice of cation-exchange chromatography is critical. Amino acids are zwitterionic; at a low pH, the amine group is protonated (-NH2+), making the molecule positively charged and allowing it to bind to a negatively charged cation-exchange resin. This provides excellent selectivity for separating amino acids from neutral or negatively charged molecules like sugars and organic acids.

Protocol:

  • Extraction:

    • Homogenize 100 g of fresh Convallaria majalis leaves in 500 mL of 80% ethanol using a blender.

    • Stir the slurry for 4 hours at room temperature to ensure exhaustive extraction.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.

    • Trustworthiness Check: Spot the crude extract on a TLC plate alongside a proline standard to get a preliminary idea of the presence of amino acids.

  • Initial Cleanup (Solvent Partitioning):

    • Reduce the ethanol extract volume to ~100 mL using a rotary evaporator.

    • Add 100 mL of hexane to the aqueous concentrate in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Discard the upper hexane layer, which contains non-polar compounds like lipids and chlorophyll. Repeat twice.

    • Causality: This "defatting" step is crucial as non-polar compounds can interfere with subsequent chromatographic steps, particularly reverse-phase HPLC.

  • Primary Separation (Cation-Exchange Chromatography):

    • Adjust the pH of the aqueous extract to ~2.0 with 1M HCl.

    • Load the extract onto a pre-equilibrated Dowex 50W-X8 cation-exchange column (2.5 x 30 cm) in its H+ form.

    • Wash the column with 3 column volumes of deionized water to remove unbound neutral and anionic compounds.

    • Elute the bound amino acids with a stepwise gradient of ammonium hydroxide (e.g., 0.2 M, then 0.5 M). Collect 10 mL fractions.

    • Trustworthiness Check: Analyze every fifth fraction using a ninhydrin assay or TLC to identify fractions containing primary/secondary amines. Pool the positive fractions.

  • High-Resolution Purification (HPLC):

    • Lyophilize the pooled, positive fractions from the ion-exchange step.

    • Reconstitute the powder in a minimal volume of the HPLC mobile phase.

    • Purify the sample using HPLC with post-column derivatization for fluorescence detection.[14] A validated method for azetidine-2-carboxylic acid uses a cation exchange resin column with a gradient elution system.[14]

    • Trustworthiness Check: The resulting chromatogram should show a well-resolved peak at the expected retention time.[14] Collect the peak corresponding to the target compound.

Data Presentation: Chromatographic Conditions

Summarizing experimental parameters in a table allows for easy replication and comparison.

ParameterCation-Exchange ColumnHPLC Analysis[14]
Stationary Phase Dowex 50W-X8 Resin (H+ form)Cation Exchange Resin
Mobile Phase A Deionized Water (Wash)1.96% Sodium Citrate, pH 3.10
Mobile Phase B 0.2-0.5 M NH4OH (Elution)2.1% Sodium Nitrate, pH 9.60
Flow Rate Gravity-fed0.4 mL/min
Detection Ninhydrin Assay (Offline)Fluorescence (λex=338 nm, λem=425 nm)
Notes Used for bulk separation.Post-column derivatization required.

Structural Elucidation: Confirming the Identity

Once a compound is isolated in pure form, its chemical structure must be unequivocally determined. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Elucidation_Process cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy PureCompound Purified Isolate MS High-Resolution MS (e.g., ESI-TOF) PureCompound->MS H_NMR 1H NMR PureCompound->H_NMR Formula Molecular Formula (e.g., C4H7NO2 for Aze) MS->Formula Provides Exact Mass COSY 2D COSY Structure Connectivity & Stereochemistry (Final Structure) H_NMR->Structure Proton Environment C_NMR 13C NMR C_NMR->Structure Carbon Skeleton HSQC 2D HSQC/HMBC COSY->Structure H-H Correlations HSQC->Structure H-C Correlations caption The complementary roles of MS and NMR in structure elucidation.

Figure 2: A diagram illustrating the complementary roles of Mass Spectrometry and NMR Spectroscopy in determining the final chemical structure of an isolated compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, which allows for the determination of its molecular formula. For example, the formula for azetidine-2-carboxylic acid is C4H7NO2, with a molar mass of 101.104 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR):

    • 1D NMR (¹H and ¹³C): Provides information about the number and type of hydrogen and carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal how the atoms are connected to each other, allowing scientists to piece together the full chemical structure, including the size of the ring and the position of the carboxylic acid group.

Conclusion and Future Directions

The discovery and isolation of cyclic amino acids are foundational activities in natural product chemistry and drug development. The journey from a crude biological extract to a pure, characterized molecule requires a logical, multi-step workflow that combines classical separation techniques with modern high-resolution chromatography and spectroscopy. The principles outlined in this guide—leveraging the physicochemical properties of the target molecules, employing orthogonal separation techniques, and ensuring purity at each step—provide a robust framework for researchers.

As analytical technologies become more sensitive, we will undoubtedly uncover an even greater diversity of these fascinating structures in nature. The continued exploration of extremophiles and unique ecological niches, coupled with advances in synthetic chemistry, promises a rich future for the discovery of novel cyclic amino acids with potent applications in medicine and biotechnology.

References

  • Wikipedia. Proline. [Link]
  • Gatto, G. J., Boyne, M. T., Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
  • Wikipedia. Pipecolic acid. [Link]
  • Henrich, F. (2015). Richard Willstätter and the 1915 Nobel Prize in Chemistry.
  • Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell. [Link]
  • Encyclopedia.pub. (2023). Production and Recovery of Ectoine. [Link]
  • Oxford Academic. Pipecolic acid in microbes: biosynthetic routes and enzymes. [Link]
  • MDPI.
  • PubMed Central. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production. [Link]
  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. [Link]
  • PubMed.
  • Wikipedia. Azetidine-2-carboxylic acid. [Link]
  • Schweder, T., et al. (2014). A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T. Journal of Biotechnology. [Link]
  • PubMed.
  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
  • Wang, C., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology. [Link]

Sources

The Constrained World of 1-Aminocycloalkane Carboxylic Acids: A Technical Guide for Drug Discovery and Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Constraint in Chemical Biology

In the intricate dance of molecular recognition that governs biological processes, conformation is paramount. The ability of a molecule to adopt a specific three-dimensional shape dictates its function, its interactions with biological targets, and ultimately its therapeutic potential. For decades, researchers in drug discovery and peptide science have sought to harness the power of conformational constraint to design molecules with enhanced potency, selectivity, and metabolic stability. Among the most powerful tools in this endeavor are the 1-aminocycloalkane carboxylic acids (ACnCs), a fascinating class of non-proteinogenic α,α-disubstituted amino acids.

This technical guide provides an in-depth exploration of the synthesis, conformational properties, and diverse applications of ACnCs. We will delve into the fundamental principles that govern their behavior and showcase their utility in the rational design of novel therapeutics and advanced biomaterials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these constrained building blocks.

The Structural Hallmark of ACnCs: The Thorpe-Ingold Effect and Conformational Predisposition

The defining feature of a 1-aminocycloalkane carboxylic acid is the fusion of a cycloalkane ring to the α-carbon of the amino acid. This seemingly simple structural modification has profound consequences for the molecule's geometry and conformational freedom. The presence of the ring system introduces significant steric hindrance, a phenomenon elegantly explained by the Thorpe-Ingold effect . This effect posits that increasing the size of substituents on a tetrahedral carbon atom decreases the angle between them, thereby bringing the other two substituents closer together. In the context of ACnCs, the gem-disubstitution at the α-carbon compresses the N-Cα-C' bond angle, which in turn restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1]

This inherent rigidity is the cornerstone of their utility. By incorporating ACnCs into a peptide sequence, we can induce specific and predictable secondary structures, such as β-turns and helices.[2][3] The size of the cycloalkane ring (denoted by 'n' in AcnC) plays a crucial role in determining the preferred conformation.[4][5][6]

  • Small Rings (n=3, 4): 1-aminocyclopropane-1-carboxylic acid (Ac3c) and 1-aminocyclobutane-1-carboxylic acid (Ac4c) are highly constrained. Ac3c, in particular, strongly favors conformations in the bridge region of the Ramachandran plot, making it a potent inducer of γ-turns.[3][4] Ac4c also promotes the formation of β-turns and helical structures.[2][7]

  • Medium Rings (n=5, 6): 1-aminocyclopentane-1-carboxylic acid (Ac5c, also known as cycloleucine) and 1-aminocyclohexane-1-carboxylic acid (Ac6c) offer a balance of rigidity and flexibility.[5][6] They are known to stabilize both γ-turn and helical conformations within peptides.[3][4] Ac6c, with its larger ring, exhibits greater conformational flexibility than its smaller counterparts.[5][6]

The following diagram illustrates the Thorpe-Ingold effect and its impact on the peptide backbone.

ThorpeIngoldEffect cluster_0 Unconstrained Dipeptide cluster_1 ACnC-Containing Dipeptide N1 N Ca1 N1->Ca1 label_phi φ C1 C' Ca1->C1 R1 H Ca1->R1 R2 H Ca1->R2 label_psi ψ label_rot Free Rotation N2 N C1->N2 Ca2 N2->Ca2 C2 C' Ca2->C2 N3 N Ca3 N3->Ca3 label_phi_res φ (restricted) C3 C' Ca3->C3 Ring Cycloalkane Ring Ca3->Ring label_psi_res ψ (restricted) label_const Constrained Rotation N4 N C3->N4 Ca4 N4->Ca4 C4 C' Ca4->C4

Caption: Impact of ACnC incorporation on peptide backbone flexibility.

Synthesis of 1-Aminocycloalkane Carboxylic Acids: Overcoming Steric Hindrance

The synthesis of α,α-disubstituted amino acids, including ACnCs, presents a significant challenge due to the steric hindrance around the quaternary α-carbon.[8][9] However, numerous synthetic strategies have been developed to overcome this obstacle.[8][9][10]

A common and effective approach is the Strecker synthesis , adapted for cyclic ketones. This method involves the reaction of a cycloalkanone with an alkali cyanide and ammonium chloride to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. Another powerful method is the Bucherer-Bergs synthesis , which utilizes a cycloalkanone, ammonium carbonate, and an alkali cyanide to produce a hydantoin intermediate, followed by hydrolysis.

More recent advancements in synthetic methodology include transition metal-catalyzed reactions and the use of chiral auxiliaries to achieve enantioselective synthesis of substituted ACnCs.[11][12] For instance, the "diazo-addition" method has been successfully employed for the synthesis of 1-aminocyclopropane-1-carboxylic acid and its derivatives.[13]

Experimental Protocol: A Generalized Strecker Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

This protocol provides a general outline for the synthesis of cycloleucine. Caution: This reaction involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride in a mixture of water and ammonia. Cool the solution to 0-5 °C in an ice bath.

  • Cyanide Addition: Slowly add a solution of sodium cyanide in water to the cooled ammonium chloride solution, ensuring the temperature remains below 10 °C.

  • Ketone Addition: Add cyclopentanone dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for several hours to hydrolyze the intermediate α-aminonitrile.

  • Workup and Purification: After cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as water/ethanol.

Applications in Medicinal Chemistry and Drug Discovery

The unique conformational properties of ACnCs make them invaluable tools in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and peptidomimetics.[4][14]

Probing the NMDA Receptor: A Target for Neuroprotection

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Several 1-aminocycloalkane carboxylic acids have been identified as potent and selective antagonists of the NMDA receptor.[15][16] They typically act at the glycine co-agonist site or as competitive antagonists at the glutamate binding site.[17] For example, derivatives of 1-aminocyclobutane-1-carboxylic acid have shown significant NMDA antagonist and anticonvulsant activity.[15] Similarly, 1-aminocyclopropane-1-carboxylic acid (ACC) has demonstrated neuroprotective effects by reducing NMDA-induced neuronal death.[18][19] ACC acts as a partial agonist at the glycine site of the NMDA receptor.[19][20]

The following table summarizes the NMDA receptor activity of selected ACnCs.

CompoundRing Size (n)Receptor SiteActivityPotential Application
1-Aminocyclopropane-1-carboxylic acid (ACC)3Glycine SitePartial AgonistNeuroprotection, Anticonvulsant
Substituted 1-Aminocyclobutane-1-carboxylic acids4Glycine/Glutamate SiteAntagonistAnticonvulsant
1-Aminocyclopentane-1-carboxylic acid (Cycloleucine)5Glycine SiteCompetitive InhibitorBiochemical Research

The mechanism of action of ACnCs as NMDA receptor antagonists is illustrated below.

NMDAR_Antagonism cluster_0 NMDA Receptor Activation cluster_1 ACnC Antagonism NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) Activation Channel Opening Ca2+ Influx Neuronal Excitation NMDAR:f3->Activation Glutamate Glutamate Glutamate->NMDAR:f1 Glycine Glycine Glycine->NMDAR:f2 NMDAR_blocked NMDA Receptor Glutamate Site Glycine Site Ion Channel (Blocked) Block Channel Remains Closed No Ca2+ Influx Reduced Excitotoxicity NMDAR_blocked:f3->Block ACnC ACnC Antagonist ACnC->NMDAR_blocked:f2

Caption: Mechanism of NMDA receptor antagonism by ACnCs.

Sculpting Peptides: The Art of Peptidomimetics

Peptides are involved in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution to these challenges.[4]

1-Aminocycloalkane carboxylic acids are powerful tools for creating peptidomimetics.[4] By replacing natural amino acids with ACnCs, it is possible to:

  • Induce Specific Secondary Structures: As discussed earlier, ACnCs can force a peptide chain to adopt a particular conformation, such as a β-turn or a helix, which may be the bioactive conformation.[2][3]

  • Increase Proteolytic Stability: The sterically hindered α,α-disubstituted nature of ACnCs makes the adjacent peptide bonds resistant to cleavage by proteases.[21]

  • Enhance Receptor Selectivity and Affinity: By locking the peptide into a specific conformation, it is possible to improve its binding affinity and selectivity for a particular receptor subtype.

For example, the incorporation of 1-aminocyclohexane-1-carboxylic acid (Ac6c) into enkephalin and endomorphin peptides has led to peptidomimetics with significant in vivo activity.[4] The use of ACnCs in the design of cyclic peptides is also a promising strategy, as cyclization further reduces conformational flexibility and can enhance biological activity.[22][23]

The following workflow outlines the general process of using ACnCs in rational peptide design.

PeptideDesignWorkflow start Identify Bioactive Peptide Lead sar Structure-Activity Relationship (SAR) Studies start->sar conf_analysis Determine Bioactive Conformation (NMR, X-ray, Modeling) sar->conf_analysis acnc_selection Select Appropriate ACnC (based on desired conformation) conf_analysis->acnc_selection synthesis Synthesize ACnC-Containing Peptidomimetic acnc_selection->synthesis bio_eval In Vitro & In Vivo Biological Evaluation synthesis->bio_eval bio_eval->sar Iterative Refinement optimization Lead Optimization bio_eval->optimization

Caption: Workflow for rational peptide design using ACnCs.

Beyond Peptides: Emerging Applications

The utility of 1-aminocycloalkane carboxylic acids extends beyond the realm of traditional medicinal chemistry. Their unique structural motifs are finding applications in materials science and nanotechnology. For instance, the conformational preferences of ACnCs can be exploited to design self-assembling peptide nanostructures with defined architectures.[5][6] The incorporation of 1-aminocyclohexane-1-carboxylic acid has been shown to enhance the stability of β-helical motifs, which can serve as building blocks for synthetic nanoconstructs.[5]

Furthermore, certain ACnCs play important roles in biology outside of mammals. 1-aminocyclopropane-1-carboxylic acid is a key intermediate in the biosynthesis of the plant hormone ethylene.[24][25][26] Understanding the regulation of its synthesis and metabolism has significant implications for agriculture and plant biology.

Conclusion and Future Perspectives

1-Aminocycloalkane carboxylic acids represent a powerful and versatile class of constrained amino acids with wide-ranging applications in research and development. Their ability to impose conformational rigidity has made them indispensable tools in the design of potent and selective NMDA receptor antagonists and in the creation of metabolically stable peptidomimetics. As our understanding of the relationship between molecular conformation and biological function deepens, and as synthetic methodologies become more sophisticated, the importance of ACnCs is set to grow. Future research will likely focus on the development of novel ACnCs with tailored conformational properties, their application in the design of more complex biomimetic structures, and their exploration as building blocks for advanced functional materials. The constrained world of 1-aminocycloalkane carboxylic acids holds immense potential for innovation at the interface of chemistry, biology, and medicine.

References

  • Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122.
  • Orlemans, E. O., et al. (1989). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 32(7), 1612-1620.
  • Ferreira, D. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981.
  • Jane, D. E., et al. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474.
  • National Center for Biotechnology Information. (n.d.). Cycloleucine. PubChem Compound Summary for CID 2901.
  • Shinde, V. R., et al. (2018). Biological Activities of Cyclic Peptides: An Overview. ResearchGate.
  • Balaji, V. N., et al. (1996). Conformational Studies Using Molecular Mechanics on Model Peptides with 1-Aminocycloalkane 1-Carboxylic Acid Residues. Bulletin of the Chemical Society of Japan, 69(1), 137-147.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Synlett.
  • Wikipedia. (n.d.). Cycloleucine.
  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
  • Montenegro, J., et al. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Scientific Reports, 4, 7445.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. PubChem Compound Summary for CID 535.
  • Biologically active molecules containing cyclic α,α‐disubstituted β‐amino acid units. (2021). ResearchGate.
  • van der Veken, P., et al. (2007). Cyclic Aza-peptide Integrin Ligand Synthesis and Biological Activity. Journal of Medicinal Chemistry, 50(23), 5568-5577.
  • Le-Corronc, H., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. NeuroReport, 7(2), 397-400.
  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712.
  • Seral-García, M., et al. (2014). Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. Journal of Computer-Aided Molecular Design, 28(6), 645-655.
  • Gonçalves, L. G., et al. (2019). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 24(21), 3959.
  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
  • Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid.
  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.
  • Seral-García, M., et al. (2014). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Computer-Aided Molecular Design, 28(6), 645-655.
  • Cativiela, C., et al. (1998). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2949-2954.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar.
  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.

Sources

Spectroscopic Properties of 1-Aminocycloheptanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminocycloheptanecarboxylic acid is a cyclic amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and drug design. The constrained conformational flexibility of the cycloheptyl ring, compared to linear amino acids, can impart unique structural and functional properties to peptides and other bioactive molecules. Accurate and thorough characterization of this building block is paramount for its effective utilization. Spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure and purity of this compound.

This guide will delve into the expected spectral features of this compound for each of these techniques, providing a foundational understanding for researchers working with this and related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, we anticipate a spectrum that reflects its constituent amino and carboxylic acid functionalities, as well as the hydrocarbon framework of the cycloheptyl ring.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and primary amine groups. Due to the zwitterionic nature of amino acids in the solid state, where the carboxylic acid protonates the amino group, the observed frequencies will reflect the carboxylate and ammonium ions.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Ammonium (-NH₃⁺)N-H stretching3200 - 2500Strong, BroadA very broad and prominent feature due to hydrogen bonding.
Ammonium (-NH₃⁺)N-H bending (asymmetric)~1630 - 1550MediumOften overlaps with the carboxylate stretch.
Ammonium (-NH₃⁺)N-H bending (symmetric)~1550 - 1480Medium
Carboxylate (-COO⁻)C=O stretching (asymmetric)~1600 - 1550StrongAppears at a lower frequency than a typical carboxylic acid C=O due to resonance.
Carboxylate (-COO⁻)C=O stretching (symmetric)~1420 - 1380Medium
Alkane (C-H)C-H stretching2950 - 2850StrongCharacteristic of the cycloheptyl ring methylene groups.
Alkane (C-H)C-H bending1470 - 1450Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-FTIR.

Methodology:

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Causality: The choice of ATR-FTIR is justified by its minimal sample preparation requirements and its suitability for solid samples. The direct contact ensures a good quality spectrum without the need for preparing KBr pellets, which can be hygroscopic and introduce artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR will be crucial for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to one another. Due to the cycloheptyl ring, the proton signals are expected to be complex and may exhibit significant overlap.

Predicted ¹H NMR Chemical Shifts (in D₂O):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Cycloheptyl CH₂~1.4 - 2.2Multiplet12HThe protons of the six methylene groups in the cycloheptyl ring are diastereotopic and will likely appear as a complex, broad multiplet due to overlapping signals and spin-spin coupling.
Amino (-NH₃⁺) / Amine (-NH₂)VariableSinglet (broad)3H / 2HIn D₂O, the acidic protons of the ammonium group will exchange with deuterium, and this peak will likely not be observed. In a non-protic solvent like DMSO-d₆, a broad singlet would be expected.
Carboxylic Acid (-COOH)VariableSinglet (broad)1HIn D₂O, this proton will also exchange with deuterium and will not be observed. In DMSO-d₆, a very broad singlet at a downfield chemical shift (>10 ppm) would be anticipated.

Experimental Protocol: ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is a good choice for amino acids as it solubilizes the zwitterionic form and eliminates the broad N-H and O-H signals, simplifying the spectrum of the carbon-bound protons.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in D₂O):

CarbonPredicted Chemical Shift (δ, ppm)Notes
Quaternary Carbon (C-NH₃⁺, -COO⁻)~60 - 70The quaternary carbon attached to both the amino and carboxyl groups will be significantly deshielded.
Carboxyl Carbon (-COO⁻)~175 - 185The carbonyl carbon of the carboxylate group will appear at a characteristic downfield chemical shift.
Cycloheptyl CH₂~25 - 40The six methylene carbons of the cycloheptyl ring will likely appear as multiple distinct signals in this region, reflecting their different chemical environments in the seven-membered ring.

Experimental Protocol: ¹³C NMR Spectroscopy

Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the chosen deuterated solvent is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . In a mass spectrum, we would expect to see a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique used.

Expected Fragmentation Pattern (Electron Ionization - EI):

Electron ionization is a high-energy technique that often leads to extensive fragmentation.

  • Molecular Ion (M⁺): A peak at m/z = 157.

  • Loss of Carboxylic Acid Group: A significant fragment resulting from the loss of the -COOH group (45 Da), leading to a peak at m/z = 112.

  • Loss of Water: A peak corresponding to the loss of H₂O (18 Da) from the molecular ion, at m/z = 139.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to various fragments depending on the rearrangement.

  • Ring Fragmentation: The cycloheptyl ring can undergo fragmentation to produce a series of smaller hydrocarbon fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a relatively non-volatile compound like an amino acid, derivatization is often necessary for GC-MS analysis.

Methodology:

  • Derivatization: The amino acid is converted to a more volatile derivative, for example, by silylation (e.g., with BSTFA to form a trimethylsilyl derivative).

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, where it is separated from other components.

  • Ionization and Analysis: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected.

Causality: Derivatization is crucial as it increases the volatility and thermal stability of the amino acid, allowing it to be analyzed by GC-MS.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Characterization Workflow

cluster_sample Sample Preparation Sample 1-Aminocycloheptanecarboxylic Acid (Solid) IR FT-IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (Solution in D₂O or DMSO-d₆) Sample->NMR MS Mass Spectrometry (e.g., GC-MS after derivatization) Sample->MS IR_data Functional Group Identification IR->IR_data NMR_data Structural Elucidation (¹H and ¹³C) NMR->NMR_data MS_data Molecular Weight and Fragmentation Pattern MS->MS_data

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a complementary suite of techniques. Infrared spectroscopy provides a rapid confirmation of the key functional groups. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, confirming the connectivity of the atoms in the cycloheptyl ring and the positions of the amino and carboxyl substituents. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. While this guide has presented the predicted spectroscopic properties based on established principles, it is imperative for researchers to acquire and interpret experimental data for their specific samples to ensure identity and purity. The protocols and interpretive frameworks provided herein serve as a robust foundation for these analytical endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

An In-depth Technical Guide to the Thermal Stability of 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclic Amino Acids in Drug Development

In the landscape of modern drug discovery, non-proteinogenic amino acids have emerged as pivotal building blocks for creating novel therapeutics with enhanced efficacy and metabolic stability. Among these, cyclic amino acids, such as 1-Aminocycloheptanecarboxylic acid, offer unique conformational constraints that can impart desirable pharmacokinetic properties to peptide-based drugs. The rigid seven-membered ring of this compound can induce specific secondary structures in peptides, leading to improved receptor binding affinity and resistance to enzymatic degradation. However, the successful integration of such scaffolds into pharmaceutical development hinges on a thorough understanding of their physicochemical properties, paramount among which is thermal stability. This guide provides a comprehensive overview of the thermal stability of this compound, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is crucial before delving into its thermal stability.

PropertyValueSource
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
Appearance Solid-
CAS Number 6949-77-5[1]
Analogous CompoundRing SizeMelting/Decomposition Point
1-Aminocyclopentanecarboxylic acid5-membered~320-330 °C (decomposes)
1-Aminocyclohexanecarboxylic acid6-membered>300 °C (decomposes)

This comparative data suggests that this compound is likely a high-melting solid with a decomposition temperature exceeding 300 °C. The precise determination of these values requires experimental analysis, as detailed in the subsequent sections.

Assessing Thermal Stability: Key Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This provides crucial information on decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition, providing insights into the energetic changes associated with these processes.

The synergistic use of TGA and DSC allows for a comprehensive understanding of the thermal behavior of a compound, distinguishing between mass loss events and phase transitions.

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust framework for determining the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer

  • High-purity nitrogen gas (99.999%)

  • Analytical balance (microgram sensitivity)

  • Alumina or platinum crucibles

  • This compound sample

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared crucible.

  • Experimental Setup: Place the sample crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion/decomposition of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter with a refrigerated cooling system

  • Aluminum or gold-plated copper crucibles and lids

  • Analytical balance (microgram sensitivity)

  • High-purity nitrogen gas (99.999%)

  • This compound sample

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared crucible. Hermetically seal the crucible to prevent sublimation.

  • Experimental Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks. For a melting event, determine the onset temperature (melting point) and integrate the peak area to calculate the enthalpy of fusion. If decomposition occurs, the peak will likely be broad and may be accompanied by a significant change in the baseline.

Predicted Thermal Decomposition Pathways

Based on the general principles of amino acid thermal decomposition, the primary degradation pathways for this compound are expected to involve:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, leading to the formation of 1-aminocycloheptane.

  • Deamination: The loss of the amino group as ammonia, which could be followed by further reactions.

  • Diketopiperazine Formation: Intermolecular condensation between two molecules of this compound with the elimination of two molecules of water to form a cyclic dipeptide.

The following diagram illustrates these potential pathways.

G A 1-Aminocycloheptanecarboxylic Acid B Decarboxylation (-CO2) A->B Heat D Deamination (-NH3) A->D Heat F Diketopiperazine Formation (-2H2O) A->F Heat (Intermolecular) C 1-Aminocycloheptane B->C E Unsaturated Carboxylic Acid D->E G Cyclic Dipeptide F->G

Caption: Potential thermal degradation pathways of this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is crucial for the comprehensive evaluation of the thermal stability of a novel compound.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Synthesis & Reporting A Procure/Synthesize This compound B Confirm Identity & Purity (NMR, MS, HPLC) A->B C Thermogravimetric Analysis (TGA) (Determine Onset of Decomposition) B->C D Differential Scanning Calorimetry (DSC) (Identify Melting/Decomposition Events) C->D E Hot-Stage Microscopy (Visual Observation of Thermal Behavior) D->E F Isothermal Stress Studies (Heating at specific temperatures below decomposition) E->F G Analysis of Degradants (LC-MS, GC-MS) F->G I Identify Degradation Products & Pathways G->I H Correlate TGA, DSC, and Microscopy Data H->I J Generate Comprehensive Thermal Stability Report I->J

Caption: A comprehensive workflow for assessing the thermal stability of a compound.

Conclusion

A thorough understanding of the thermal stability of this compound is indispensable for its effective utilization in drug development. While specific experimental data for this compound is limited, a systematic approach employing TGA and DSC, guided by data from structurally related cyclic amino acids, can provide the necessary insights into its thermal behavior. The protocols and workflows outlined in this guide offer a robust framework for researchers to confidently assess the thermal stability of this and other novel amino acid derivatives, thereby ensuring the development of safe and stable pharmaceutical products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes & Protocols for the Incorporation of 1-Aminocycloheptanecarboxylic Acid (Ac7c) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptide Design

In the field of drug development and biochemical research, the modification of native peptide sequences is a cornerstone of innovation. Introducing non-natural amino acids is a powerful strategy to enhance therapeutic properties such as receptor affinity, selectivity, and resistance to enzymatic degradation. 1-Aminocycloheptanecarboxylic acid (Ac7c) is a cyclic α-amino acid that serves as a valuable building block in peptide synthesis.[1] Its bulky, seven-membered aliphatic ring imparts significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a specific, biologically active conformation, akin to a molecular "staple," which can lead to improved stability and binding affinity.[1]

However, the very feature that makes Ac7c desirable—its steric bulk—also presents a significant challenge during chemical synthesis. The cycloheptyl group physically obstructs the approach of coupling reagents and the N-terminal amine of the growing peptide chain, which can lead to slow or incomplete reactions.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on overcoming these challenges, offering robust protocols for the successful incorporation of Fmoc-Ac7c-OH into peptides using Solid-Phase Peptide Synthesis (SPPS).

Core Challenge: Overcoming Steric Hindrance

Standard peptide coupling protocols are often insufficient for sterically demanding residues like Ac7c. The primary obstacle is the reduced rate of acylation, which can result in low coupling efficiency and the unwanted formation of deletion sequences (peptides missing the Ac7c residue). To ensure a high-yield synthesis, the strategy must be adapted in several key areas:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient for hindered couplings.[3] More potent in-situ activating reagents, particularly aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are required. HATU is highly effective as it forms a highly reactive OAt-ester intermediate that can overcome the steric barrier.[4] Furthermore, HATU is known to accelerate acylation rates and reduce the risk of racemization, a critical concern when prolonged reaction times are necessary.[4]

  • Reaction Conditions: To drive the reaction to completion, adjustments to reagent stoichiometry and reaction time are crucial. Using a higher excess of the protected amino acid and coupling reagent is common practice. Additionally, a technique known as double coupling , where the coupling step is performed twice, is often necessary to achieve a quantitative reaction.[1]

  • Solvent Selection: The choice of solvent is critical for solvating the growing peptide chain attached to the solid support. Poor solvation can lead to peptide aggregation, which further impedes the coupling reaction. While N,N-Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) can be a superior choice for difficult sequences due to its enhanced solvating properties.[1]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for Fmoc-based SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and the resin's loading capacity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide Resin (or other suitable resin)100-200 meshStandard SupplierFor C-terminal amides.
Fmoc-Protected Amino AcidsPeptide Synthesis GradeStandard SupplierIncluding Fmoc-Ac7c-OH.
HATU Peptide Synthesis GradeStandard SupplierCritical coupling reagent.
N,N-Diisopropylethylamine (DIEA )Peptide Synthesis GradeStandard SupplierNon-nucleophilic base.
PiperidineReagent GradeStandard SupplierFor Fmoc deprotection.
N,N-Dimethylformamide (DMF )Peptide Synthesis GradeStandard SupplierMain solvent.
Dichloromethane (DCM )Reagent GradeStandard SupplierFor washing.
Trifluoroacetic Acid (TFA )Reagent GradeStandard SupplierFor cleavage.
Triisopropylsilane (TIS )Reagent GradeStandard SupplierScavenger for cleavage.
WaterDeionized-Scavenger for cleavage.
Protocol 1: Standard SPPS Cycle (Non-Ac7c Residues)

This protocol outlines a single cycle for adding a standard Fmoc-amino acid to the growing peptide chain on the resin.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for an additional 15 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling:

    • In a separate vessel, prepare the activation solution:

      • Fmoc-Amino Acid (4 equivalents)

      • HATU (3.9 equivalents)

      • DIEA (8 equivalents)

    • Dissolve the components in a minimal amount of DMF.

    • Allow the solution to pre-activate for 1-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 45-60 minutes.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Optional: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete reaction. A negative result (yellow beads) is desired.

Protocol 2: Enhanced Protocol for Ac7c Incorporation (Double Coupling)

Due to steric hindrance, incorporating Fmoc-Ac7c-OH requires a more rigorous approach.

  • Fmoc Deprotection:

    • Follow the deprotection steps exactly as described in Protocol 1, Step 1 .

  • First Coupling of Fmoc-Ac7c-OH:

    • In a separate vessel, prepare the activation solution:

      • Fmoc-Ac7c-OH (4 equivalents)

      • HATU (3.9 equivalents)

      • DIEA (8 equivalents)

    • Dissolve in DMF and pre-activate for 1-5 minutes.[1]

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.[2]

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Double Coupling) of Fmoc-Ac7c-OH:

    • Do not perform a deprotection step.

    • Prepare a fresh activation solution of Fmoc-Ac7c-OH, HATU, and DIEA as described in the previous step.[1]

    • Add this fresh solution to the same resin.

    • Agitate at room temperature for another 1-2 hours.

    • Drain the solution and wash the resin with DMF (3-5 times), followed by DCM (3-5 times) to prepare for the next cycle.

    • A Kaiser test at this stage is highly recommended to ensure the reaction has gone to completion. If the test is still positive (blue beads), a capping step with acetic anhydride may be necessary to terminate unreacted chains.

Workflow Visualization: SPPS Cycle for Ac7c

SPPS_Workflow cluster_cycle SPPS Cycle for Ac7c Incorporation cluster_coupling Double Coupling Start Deprotected Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling1 2. First Coupling (Fmoc-Ac7c-OH, HATU, DIEA) 1-2 hours Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Coupling2 3. Second Coupling (Fresh Reagents) 1-2 hours Wash2->Coupling2 Wash3 Final Wash (DMF, DCM) Coupling2->Wash3 KaiserTest Kaiser Test (Optional) Wash3->KaiserTest End Peptide-Resin + Ac7c KaiserTest->End

Caption: Workflow for a single SPPS cycle incorporating the sterically hindered Ac7c residue using a double coupling strategy.

Protocol 3: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the peptide sequence. For most standard peptides, Reagent B is a reliable choice.

Cleavage with Reagent B (Effective for peptides with Trityl-based protecting groups, but does not prevent methionine oxidation)[6]

  • Preparation:

    • Ensure the final N-terminal Fmoc group is removed by following Protocol 1, Step 1 .

    • Wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.

    • Prepare the cleavage cocktail fresh:

      • Trifluoroacetic acid (TFA): 88% (v/v)

      • Phenol: 5% (v/v)

      • Water: 5% (v/v)

      • Triisopropylsilane (TIS): 2% (v/v)[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate or stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Reduce the volume of the combined filtrate by approximately 80-90% using a gentle stream of nitrogen or rotary evaporation.

    • Add the concentrated peptide solution dropwise into a centrifuge tube containing cold (0°C) methyl t-butyl ether (MTBE). A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.

    • Dry the final peptide pellet under a vacuum.

Cleavage Cocktail Selection Guide
Reagent CocktailComposition (v/v)Use Case
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral use, good for Trp, Cys(Trt), Tyr(tBu). Does not protect Met from oxidation.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail, suitable for peptides with Cys, Met, Trp, and Tyr.[7]
Standard TFA 95% TFA, 2.5% H₂O, 2.5% TISFor simple peptides without sensitive residues like Trp, Met, or Cys.[8]

EDT = 1,2-ethanedithiol

Characterization and Quality Control

After synthesis and cleavage, the crude peptide must be purified and its identity confirmed.

  • Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is typically used. Fractions are collected and analyzed.

  • Analysis: The purified peptide's identity and purity should be confirmed using:

    • Analytical RP-HPLC: To assess the final purity of the product.

    • Mass Spectrometry (MS): (e.g., ESI-MS or MALDI-TOF) To confirm the molecular weight of the synthesized peptide, ensuring the correct incorporation of all amino acids, including Ac7c.

Troubleshooting

  • Problem: Low yield or significant deletion sequences (missing Ac7c).

    • Solution: Ensure the use of a potent coupling reagent like HATU. Confirm that the double coupling protocol was followed with fresh reagents for the second coupling. Consider increasing the coupling time or switching to NMP as a solvent.[1]

  • Problem: Racemization of the amino acid preceding Ac7c.

    • Solution: Avoid excessive pre-activation times. HATU is generally good at suppressing racemization, but prolonged exposure to the basic activation conditions can be detrimental.[4] Ensure the base (DIEA) is of high quality.

  • Problem: Incomplete cleavage from the resin.

    • Solution: Increase the cleavage time, especially for sequences rich in Arg(Pbf). Ensure the peptide-resin is completely dry before adding the cleavage cocktail, as residual DCM can dilute the TFA.[9]

Conclusion

The incorporation of this compound is an effective strategy for introducing conformational stability into synthetic peptides. While its steric bulk presents a synthetic challenge, this can be reliably overcome by employing enhanced coupling protocols. The use of a potent uronium salt activator like HATU, combined with a double coupling strategy and careful selection of solvents and cleavage reagents, enables the successful and high-yield synthesis of Ac7c-containing peptides. These protocols provide a robust framework for researchers to harness the unique structural benefits of Ac7c in their peptide design and drug discovery efforts.

References

  • Miranda, L. P., & Kent, S. B. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(12), 6453–6458. [Link]
  • Góngora-Benítez, M., et al. (2014). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec Technical Library. [Link]
  • Request PDF. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec. (n.d.). “Odorless” Cleavage Cocktail (Reagent B). Aapptec Technical Library. [Link]
  • Karle, I. L., & Balaram, P. (1996). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Fields, G. B. (2003). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

Sources

Application Notes and Protocols for the Incorporation of 1-Aminocycloheptanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 1-Aminocycloheptanecarboxylic acid (Ac7c), a cyclic α,α-disubstituted amino acid, offers a unique structural element for constraining peptide conformations. This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of Ac7c into peptide sequences using both solid-phase and solution-phase synthesis techniques. We will delve into the rationale behind experimental choices, address potential challenges, and discuss the impact of Ac7c on peptide structure and function, empowering researchers to leverage this valuable building block in their drug discovery and development endeavors.

Introduction: The Significance of Conformational Constraint with this compound (Ac7c)

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformational constraints is a widely employed strategy to pre-organize a peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and metabolic stability.

This compound (Ac7c) is a sterically hindered cyclic amino acid that serves as a potent tool for inducing specific secondary structures within a peptide backbone. Crystal structure studies of peptides incorporating Ac7c have demonstrated its propensity to favor the formation of β-turn conformations.[1][2] This ability to nucleate turns is of particular interest in the design of peptidomimetics that target protein-protein interactions or mimic the structure of bioactive peptide loops. The cycloheptyl ring also provides steric shielding, which can contribute to increased resistance against proteolytic cleavage.[3][4]

This document will provide detailed protocols for the incorporation of both Fmoc- and Boc-protected Ac7c into peptides, discuss strategies for overcoming the challenges associated with coupling sterically hindered amino acids, and outline methods for the characterization of the resulting peptides.

Preparing for Synthesis: Key Reagents and Considerations

Successful incorporation of Ac7c requires high-quality reagents and a thoughtful approach to the synthesis strategy.

Ac7c Building Blocks

The choice between Fmoc and Boc protecting group strategies will dictate the selection of the appropriate Ac7c derivative.[5]

Compound Molecular Formula Molecular Weight CAS Number Typical Application
Fmoc-1-amino-1-cycloheptanecarboxylic acidC₂₃H₂₅NO₄379.45188751-56-6Fmoc-based Solid-Phase Peptide Synthesis
Boc-1-amino-cycloheptane carboxylic acidC₁₃H₂₃NO₄257.3382649-36-9Boc-based Solid-Phase and Solution-Phase Peptide Synthesis
Coupling Reagents for a Hindered Amino Acid

Due to the steric bulk of the cycloheptyl ring, standard coupling conditions may result in incomplete acylation. The use of highly efficient coupling reagents is crucial for achieving high yields.[6][7]

Coupling Reagent Full Name Key Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, low racemization.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateSimilar to HBTU but often more reactive.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for hindered couplings, though phosphonium-based byproducts are generated.[8]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateA carbodiimide-based method with a modern additive to suppress racemization.

Solid-Phase Peptide Synthesis (SPPS) of Ac7c-Containing Peptides: A Step-by-Step Protocol

Fmoc-based SPPS is the most common method for the synthesis of custom peptides. The following protocol is a recommended starting point for the incorporation of Fmoc-Ac7c-OH.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Ac7c Coupling (Double Coupling Recommended) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIEA) Washing2->Capping Repeat Repeat Cycle for Subsequent Amino Acids Washing2->Repeat If coupling is complete Capping->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based SPPS of Ac7c-containing peptides.

Protocol 1: Fmoc-SPPS Incorporation of this compound

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-Ac7c-OH

  • Other required Fmoc-amino acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[9]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove all traces of piperidine.

  • Ac7c Coupling (Double Coupling Strategy):

    • Activation: In a separate vial, dissolve Fmoc-Ac7c-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) and vortex briefly.[8]

    • First Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling: Repeat the activation and coupling steps with a fresh solution of Fmoc-Ac7c-OH, HATU, and DIEA. Agitate for another 1-2 hours. A longer coupling time may be necessary for particularly difficult sequences.[10]

  • Monitoring Coupling Efficiency: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For quantitative analysis, a spectrophotometric method using a chromogenic reporter can be employed.[11][12][13]

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2, 3, and a standard single coupling for the subsequent, less hindered amino acids.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with DMF and then DCM, and dry it under vacuum. Add the cleavage cocktail and incubate at room temperature for 2-4 hours with occasional swirling.[1]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis: An Alternative Approach

While SPPS is generally preferred for its ease of automation and purification, solution-phase peptide synthesis (SPPS) can be advantageous for large-scale production or for sequences that are particularly difficult to assemble on a solid support.[14]

Solution_Phase_Workflow Start Start with C-terminally protected amino acid N_Deprotection N-terminal Deprotection Start->N_Deprotection Workup1 Workup/Purification N_Deprotection->Workup1 Coupling Couple with Boc-Ac7c-OH (DCC/HOBt or HATU) Workup1->Coupling Workup2 Workup/Purification (Extraction/Chromatography) Coupling->Workup2 Repeat Repeat Cycle Workup2->Repeat Repeat->N_Deprotection Final_Deprotection Final Deprotection Repeat->Final_Deprotection After final residue

Caption: General workflow for solution-phase peptide synthesis.

Protocol 2: Solution-Phase Synthesis of a Dipeptide containing Ac7c

This protocol describes the synthesis of Boc-Ala-Ac7c-OMe as an example.

Materials:

  • Boc-L-Ala-OH

  • H-Ac7c-OMe·HCl (requires synthesis from Ac7c)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of H-Ac7c-OMe·HCl: Dissolve H-Ac7c-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool to 0 °C and add DIEA (1.05 equivalents) dropwise.

  • Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0 °C for 30 minutes.

  • Coupling: Add the neutralized H-Ac7c-OMe solution from step 1 to the activated Boc-L-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter off the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel chromatography.

Characterization of Ac7c-Containing Peptides

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.[15][16][17][18]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the crude and purified peptide. Due to the hydrophobicity of the cycloheptyl group, peptides containing Ac7c may require optimization of the HPLC gradient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the sequence and to study the conformational properties of the peptide in solution. The presence of Ac7c can be confirmed by characteristic signals from the cycloheptyl protons.[1]

Impact of Ac7c on Peptide Properties and Bioactivity

The incorporation of Ac7c can have a profound impact on the properties of a peptide:

  • Conformational Rigidity: As previously mentioned, Ac7c is a potent inducer of β-turn structures, which can lead to enhanced receptor binding affinity and selectivity.[2]

  • Proteolytic Stability: The steric bulk of the cycloheptyl ring can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[3][4]

  • Bioactivity: By enforcing a bioactive conformation, the incorporation of Ac7c can lead to a significant increase in the biological activity of a peptide. For example, the incorporation of a similar cyclic amino acid, 1-aminocyclobutanecarboxylic acid, into the immunomodulatory peptide tuftsin resulted in analogs with enhanced activity and stability.[3] The replacement of natural amino acids with non-coded counterparts in antimicrobial peptides has also been shown to improve their stability and biological effectiveness.[19][20]

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the double coupling of Ac7c, consider increasing the reaction time, using a higher concentration of reagents, or employing a more potent coupling reagent like COMU.[21] Capping unreacted amines with acetic anhydride can prevent the formation of deletion sequences.

  • Purification Challenges: Peptides containing Ac7c may exhibit increased hydrophobicity, leading to poor solubility or aggregation during purification. Using organic co-solvents such as isopropanol or acetonitrile in the mobile phase can improve solubility and chromatographic performance.[22]

  • Racemization: While α,α-disubstituted amino acids like Ac7c are not prone to racemization at the α-carbon, care must be taken to avoid racemization of the preceding amino acid during activation. The use of additives like HOBt or Oxyma is recommended.[6]

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to enhance the structural and functional properties of peptides. Its ability to induce β-turn conformations and increase proteolytic stability makes it an attractive building block for the design of potent and durable peptide-based therapeutics. By employing the optimized protocols and considering the key principles outlined in this guide, researchers can confidently incorporate Ac7c into their peptide synthesis workflows and unlock its potential for creating novel and improved bioactive molecules.

References

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
  • Gilon, C., et al. (1991).
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
  • Valle, G., et al. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c).
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.[Link]
  • Al-Ghanayem, A. A., & Maldonado, M. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules.
  • Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Vágner, J., et al. (2008).
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.[Link]
  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Hansen, P. R. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
  • RSC Publishing. (2025). Recent advances in the effect of simulated gastrointestinal digestion and encapsulation on peptide bioactivity and stability.[Link]
  • Bohl, M., et al. (2019).
  • Almac. (n.d.).
  • Dziuba, B., & Szpak, P. (2012). Manufacturing of peptides exhibiting biological activity. PubMed Central. [Link]
  • Springer Nature Experiments. (2015). Characterization of Synthetic Peptides by Mass Spectrometry.[Link]
  • GenScript. (2024).
  • ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry.[Link]
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.[Link]
  • Spiral. (n.d.).
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.[Link]
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
  • Behrendt, R., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
  • McCartney, F., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. [Link]
  • Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
  • Scialdone, M. A. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PubMed Central. [Link]
  • National Institutes of Health. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.[Link]
  • Li, Y., et al. (2018). Influence of peptide characteristics on their stability, intestinal transport, and in vitro bioavailability: A review. PubMed. [Link]

Sources

Application Notes & Protocols: Utilizing 1-Aminocycloheptanecarboxylic Acid (Ac7c) as a Conformational Constraint in Peptidomimetic and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics

The inherent flexibility of linear peptides often presents a significant hurdle in drug development. This conformational freedom can lead to reduced binding affinity for their biological targets and increased susceptibility to enzymatic degradation, thereby limiting their therapeutic potential.[1] A powerful strategy to overcome these limitations is the introduction of conformational constraints, which rigidify the peptide backbone into a bioactive conformation.[1][2] This pre-organization can enhance receptor selectivity, improve metabolic stability, and ultimately lead to more potent and drug-like molecules.[2]

Among the various approaches to constrain peptide conformation, the incorporation of α,α-disubstituted amino acids has proven to be a particularly effective strategy. These non-natural amino acids introduce steric hindrance that restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, thereby inducing specific secondary structures. This guide focuses on 1-aminocycloheptanecarboxylic acid (Ac7c), a unique α,α-disubstituted amino acid that leverages the distinct conformational preferences of its seven-membered ring to impose predictable and desirable structural motifs in peptides.

The cycloheptane ring of Ac7c predominantly adopts a twist-chair conformation.[3][4] This inherent structural preference of the cyclic side chain translates into a well-defined conformational constraint on the peptide backbone, making Ac7c an excellent tool for inducing and stabilizing secondary structures such as β-turns and helices.[3][4] This application note provides a comprehensive overview of the properties of Ac7c, detailed protocols for its synthesis and incorporation into peptides, and methods for the characterization of the resulting constrained molecules.

Part 1: Synthesis of Fmoc-1-Aminocycloheptanecarboxylic Acid-OH

The successful incorporation of Ac7c into peptides via solid-phase peptide synthesis (SPPS) requires the availability of the N-terminally protected building block, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol outlines a standard procedure for the Fmoc protection of this compound.

Protocol 1: N-Fmoc Protection of this compound

Objective: To synthesize Fmoc-1-aminocycloheptanecarboxylic acid-OH for use in SPPS.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid with stirring.

  • Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise over 30 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-1-aminocycloheptanecarboxylic acid-OH can be purified by flash column chromatography on silica gel or by recrystallization to obtain a pure white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Incorporation of Ac7c into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for SPPS and is well-suited for the incorporation of unnatural amino acids like Ac7c.[5][6][7] The following protocol details the steps for incorporating Fmoc-Ac7c-OH into a growing peptide chain on a solid support.

Workflow for SPPS Incorporation of Unnatural Amino Acids

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling: Fmoc-AA-OH, Coupling Reagent, Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: SPPS Coupling of Fmoc-Ac7c-OH

Objective: To incorporate Fmoc-Ac7c-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ac7c-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIEA or NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[5]

    • Agitate the mixture for 5-10 minutes.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Ac7c-OH:

    • In a separate vial, pre-activate a solution of Fmoc-Ac7c-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.[6]

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of Ac7c, a longer coupling time or double coupling may be necessary.[6]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a qualitative Kaiser test.[6] A yellow color indicates a complete coupling reaction, while a blue or purple color suggests an incomplete reaction, necessitating a second coupling step.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[5]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.[6]

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseNotes
HBTUHOBtDIEAA commonly used and effective coupling reagent.
HATUHOAtDIEAMore reactive than HBTU, often used for difficult couplings.
DICHOBtN/AA carbodiimide-based coupling reagent; can be used with an additive to reduce racemization.

Part 3: Characterization of Ac7c-Containing Peptides

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptide.

Primary Structure Verification
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical mass. This verifies the successful incorporation of the Ac7c residue.[8]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product. A single, sharp peak is indicative of a highly pure sample.

Conformational Analysis

The primary purpose of incorporating Ac7c is to induce a specific conformation. Therefore, it is crucial to analyze the secondary structure of the resulting peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) in solution can provide detailed information about the peptide's conformation, including the presence of β-turns or helical structures, and can help elucidate the specific dihedral angles constrained by the Ac7c residue.[9]

  • X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction provides a high-resolution, three-dimensional structure of the peptide in the solid state, offering definitive proof of the conformation induced by the Ac7c residue.[3][4]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the overall secondary structure content (e.g., α-helix, β-sheet, β-turn) of the peptide in solution.

Part 4: Applications and Mechanistic Insights

The incorporation of this compound can be a powerful tool in peptidomimetic design and drug discovery.

Inducing β-Turn and Helical Conformations

The twist-chair conformation of the cycloheptane ring in Ac7c restricts the peptide backbone's flexibility, making it a potent inducer of specific secondary structures. Studies have shown that peptides incorporating Ac7c can adopt stable β-turn conformations, which are crucial recognition motifs in many biological processes.[3][4] Depending on the adjacent amino acids, Ac7c can promote the formation of either type I/III or type II β-turns.[3][4] In longer peptide sequences, the repeated incorporation of Ac7c can lead to the formation of stable helical structures.

Conformational Constraint by Ac7c

Conformational_Constraint cluster_0 Flexible Peptide Backbone cluster_1 Constrained Peptide Backbone with Ac7c cluster_2 Resulting Conformation Flexible ...-NH-CH(R)-CO-... Constrained ...-NH-C(cycloheptyl)-CO-... Flexible->Constrained Incorporation of Ac7c BetaTurn β-Turn Constrained->BetaTurn Induces Helix Helix Constrained->Helix Promotes

Caption: Incorporation of Ac7c restricts backbone flexibility, inducing defined secondary structures.

Case Study Example: Enhancing Receptor Binding

Consider a hypothetical peptide ligand that binds to a G-protein coupled receptor (GPCR). The native peptide is highly flexible and shows moderate binding affinity. To improve its potency, Ac7c is incorporated at a key position within the peptide sequence that is hypothesized to be part of a β-turn recognition motif.

  • Design: Based on molecular modeling, an Ac7c residue is substituted for a glycine or alanine at a position predicted to be in the center of a β-turn.

  • Synthesis and Characterization: The Ac7c-containing peptide is synthesized using the protocols outlined above. NMR analysis confirms the presence of a stable β-turn conformation in solution.

  • Biological Evaluation: In vitro binding assays reveal a significant increase in binding affinity for the target receptor compared to the native peptide. This enhancement is attributed to the pre-organization of the peptide into its bioactive conformation, reducing the entropic penalty upon binding.

Conclusion

This compound is a valuable and versatile tool for introducing conformational constraints into peptides. Its unique structural properties allow for the predictable induction of specific secondary structures, which can lead to enhanced biological activity, increased stability, and improved receptor selectivity. The protocols and guidelines presented in this application note provide a framework for the successful synthesis, incorporation, and characterization of Ac7c-containing peptides, empowering researchers to explore the vast potential of conformationally constrained peptidomimetics in drug discovery and development.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518.
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Pelay-Gimeno, M., Glas, A., Koch, O., & Grossmann, T. N. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition, 54(31), 8896-8927.
  • Kumar, D., Yadav, M., Kumar, P., Gupta, S., Singh, S., & Sharma, S. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research, 19(5), 2139-2147.

Sources

Illuminating the Conformational Landscape of Cyclic Amino Acids: A Detailed Guide to the NMR Spectroscopic Analysis of 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminocycloheptanecarboxylic acid is a non-proteinogenic cyclic amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its seven-membered cycloalkane ring imparts unique conformational constraints upon peptides and peptidomimetics, influencing their biological activity and metabolic stability. A thorough understanding of the three-dimensional structure and dynamics of this moiety is paramount for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for elucidating the detailed atomic-level structure and conformational preferences of such molecules in solution. This comprehensive guide provides detailed application notes and protocols for the complete NMR spectroscopic characterization of this compound, catering to researchers, scientists, and drug development professionals.

The Power of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can furnish a complete structural assignment and offer insights into its solution-state conformation.

Part 1: Foundational Protocols - Sample Preparation and 1D NMR Acquisition

Protocol for NMR Sample Preparation

The quality of NMR data is intrinsically linked to the quality of the sample. The following protocol outlines the steps for preparing a high-quality sample of this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • High-purity deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • High-precision 5 mm NMR tubes[3]

  • Pipettes and a vortex mixer

  • Internal standard (optional, e.g., DSS for D₂O)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR experiments may require a more concentrated sample of 50-100 mg to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.[3] For amino acids, D₂O is a common choice. The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[1]

  • Homogenization: Gently vortex the vial to ensure complete dissolution. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[4]

Protocol for ¹H NMR Spectrum Acquisition

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Instrument Parameters (for a 500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Protocol for ¹³C NMR Spectrum Acquisition

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Instrument Parameters (for a 125 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

Part 2: Advanced Structural Assignment - 2D NMR Techniques

For an unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments are indispensable.

DEPT (Distortionless Enhancement by Polarization Transfer)

A DEPT experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[5][6] It is typically run in two modes:

  • DEPT-90: Only CH (methine) carbons will show a positive signal.[5][7]

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals.[5][7] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6][7]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J and ³J couplings).[8][9][10] The resulting 2D spectrum displays the 1D ¹H spectrum on both axes, with cross-peaks indicating coupled protons.[8][9]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; H1 -- H2 [label="³J", len=1.5]; H2 -- H3 [label="³J", len=1.5]; H3 -- H4 [label="³J", len=1.5]; H1 [pos="0,1.5!"]; H2 [pos="1.3,0.75!"]; H3 [pos="1.3,-0.75!"]; H4 [pos="0,-1.5!"]; label="COSY correlations in a spin system."; labelloc="b"; } } Caption: A diagram illustrating proton-proton couplings detected in a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[11][12][13] This is a highly sensitive technique that provides one-bond ¹H-¹³C connectivity.[12][14]

dot graph G { layout=neato; node [shape=box, style=filled]; edge [color="#EA4335"]; C [fillcolor="#FBBC05", fontcolor="#202124", label="¹³C"]; H [fillcolor="#4285F4", fontcolor="#FFFFFF", label="¹H"]; C -- H [label="¹J(C,H)", len=2]; C [pos="0,0!"]; H [pos="2,0!"]; label="HSQC shows direct C-H bonds."; labelloc="b"; } } Caption: A diagram showing the one-bond correlation detected by an HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings).[15][16][17] This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.[18]

dot graph G { layout=neato; node [shape=box, style=filled]; edge [color="#EA4335"]; C1 [fillcolor="#FBBC05", fontcolor="#202124", label="C1"]; C2 [fillcolor="#FBBC05", fontcolor="#202124", label="C2"]; C3 [fillcolor="#FBBC05", fontcolor="#202124", label="C3"]; H [fillcolor="#4285F4", fontcolor="#FFFFFF", label="H"]; C1 -- C2; C2 -- C3; H -- C1; C1 -- C3 [style=dashed, color="#EA4335", label="³J"]; C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; H [pos="-0.5,1!"]; C3 [pos="3,0!"]; label="HMBC reveals long-range C-H correlations."; labelloc="b"; } } Caption: A diagram illustrating a three-bond C-H correlation detected in an HMBC experiment.

Part 3: Spectral Interpretation and Data for this compound

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established NMR prediction algorithms and data from structurally similar compounds. Experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H2/H71.80 - 1.95m
H3/H61.50 - 1.65m
H4/H51.65 - 1.80m
NH₂(variable)br s
COOH(variable)br s

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135
C1 (Quaternary)~65Absent
C2/C7~35Negative
C3/C6~25Negative
C4/C5~30Negative
COOH~175-180Absent

Analysis Workflow:

  • ¹H NMR: The proton spectrum is expected to show complex overlapping multiplets for the methylene protons of the cycloheptane ring. The amino and carboxylic acid protons may be broad and their chemical shifts are highly dependent on the solvent and pH.

  • ¹³C NMR & DEPT: The ¹³C spectrum will provide the number of unique carbon environments. The DEPT-135 experiment will confirm the presence of multiple CH₂ groups (negative signals) and the absence of CH and CH₃ groups. The quaternary carbon (C1) and the carboxylic acid carbon will be absent in the DEPT spectra.

  • COSY: The COSY spectrum will show correlations between adjacent methylene protons, helping to trace the connectivity within the seven-membered ring.

  • HSQC: The HSQC spectrum will definitively link each proton resonance to its directly attached carbon.

  • HMBC: The HMBC spectrum is key to confirming the overall structure. For instance, correlations should be observed from the methylene protons at C2/C7 to the quaternary carbon C1 and the carboxylic acid carbon.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can achieve a complete assignment of all proton and carbon signals, leading to a detailed understanding of the molecule's structure in solution. This information is invaluable for the rational design of novel therapeutics and chemical probes incorporating this unique cyclic amino acid.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Fiveable. HSQC Definition - Organic Chemistry Key Term.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • University of California, Santa Barbara. NMR Sample Preparation.
  • YouTube. (2025, August 12). What Is HMBC NMR? - Chemistry For Everyone.
  • NMR Spectroscopy. NMR Sample Preparation.
  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum.

Sources

Application Note: Quantitative and Qualitative Analysis of 1-Aminocycloheptanecarboxylic Acid Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Cyclic Amino Acid Scaffolds in Therapeutics

Unnatural amino acids (UAAs) are increasingly pivotal in modern drug discovery, offering novel chemical space to enhance the stability, selectivity, and efficacy of therapeutic molecules.[][2] Among these, cyclic amino acid derivatives, such as those based on the 1-aminocycloheptanecarboxylic acid scaffold, provide valuable conformational constraints. This rigidity can lead to improved binding affinity and metabolic stability compared to their linear counterparts, making them attractive moieties in peptide and small molecule drug design.

The precise and accurate characterization of these compounds, both qualitatively and quantitatively, is a cornerstone of pharmaceutical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, providing unparalleled sensitivity, selectivity, and specificity.[3][4] This application note provides a comprehensive guide to developing and validating a robust LC-MS/MS method for the analysis of this compound and its derivatives.

The Challenge of Cyclic Amino Acid Analysis by Mass Spectrometry

The analysis of cyclic molecules by mass spectrometry presents unique challenges compared to linear molecules. The cyclic nature of these compounds means that a single fragmentation event may only open the ring, without producing diagnostic fragment ions.[5][6] Therefore, understanding the characteristic fragmentation pathways is crucial for structural elucidation and for developing sensitive and specific quantitative methods using Multiple Reaction Monitoring (MRM).

While data on this compound itself is limited, we can extrapolate from the known behavior of similar cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid.[7][8] Common fragmentation patterns for amino acids include the neutral loss of small molecules like water (H₂O) and the formation of characteristic immonium ions.

Proposed Fragmentation Pathway for this compound

Under positive electrospray ionization (ESI+), this compound is expected to readily protonate at the primary amine group. In the collision cell of a tandem mass spectrometer, the protonated molecule ([M+H]⁺) is predicted to undergo collision-induced dissociation (CID) via two primary pathways:

  • Loss of the Carboxylic Acid Group: A characteristic fragmentation would be the neutral loss of formic acid (HCOOH), resulting in a prominent fragment ion.

  • Ring Opening and Formation of an Immonium Ion: Cleavage of the cycloheptane ring can lead to the formation of a stable immonium ion, which is a common fragmentation pattern for amino acids.

These predicted fragmentation pathways form the basis for developing a highly selective MRM method for quantification.

Experimental Workflow: From Sample to Data

A robust analytical method requires careful optimization of each step, from sample preparation to data analysis. The following sections provide a detailed protocol for the analysis of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation & Reconstitution Supernatant_Transfer->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation Chromatographic Separation (Reversed-Phase) Final_Sample->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification validation_parameters cluster_core Core Parameters cluster_stability Stability Assessment Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Storage Stability Validation->LongTerm Autosampler Autosampler Stability Validation->Autosampler

Sources

The Strategic Incorporation of 1-Aminocycloheptanecarboxylic Acid in Contemporary Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, the therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. This conformational ambiguity can lead to reduced receptor affinity and selectivity, while a short in vivo half-life limits their clinical utility. The strategic incorporation of non-natural, conformationally constrained amino acids has emerged as a powerful tool to overcome these limitations. Among these, 1-aminocycloheptanecarboxylic acid (Ac7c) offers a unique seven-membered ring structure that imparts significant conformational rigidity to a peptide backbone. This guide provides a comprehensive overview of the application of Ac7c in drug design, complete with detailed protocols for its incorporation and evaluation.

The cycloheptane ring of Ac7c typically adopts a twist-chair conformation within a peptide, a feature that has been shown to induce stable β-turn conformations.[1][2] These secondary structures are often crucial for molecular recognition at biological targets, such as G protein-coupled receptors (GPCRs). By pre-organizing a peptide into a bioactive conformation, Ac7c can enhance binding affinity and receptor subtype selectivity.[1][2] Furthermore, the Cα,α-disubstituted nature of Ac7c sterically hinders the action of peptidases, thereby increasing the metabolic stability and in vivo half-life of the resulting peptide therapeutic.[3]

Core Applications of this compound in Drug Design

The unique structural properties of this compound make it a valuable building block in several areas of drug design:

Application AreaRationale for Using this compoundKey Advantages
Peptidomimetics Induces specific secondary structures, such as β-turns and helical conformations.[1][2]Enhanced receptor affinity and selectivity.
Metabolic Stabilization The Cα,α-disubstituted structure provides steric hindrance against enzymatic cleavage.[3]Increased in vivo half-life and improved pharmacokinetic profile.
Scaffold Design The rigid cycloheptane ring can serve as a scaffold for the presentation of pharmacophoric groups in a defined spatial orientation.Novel molecular architectures with improved drug-like properties.
GPCR Ligand Design Mimics the conformation of endogenous peptide ligands to modulate GPCR activity.[4][5]Development of potent and selective agonists or antagonists for GPCRs.

Protocols for the Synthesis and Incorporation of this compound

Protocol 1: Synthesis of this compound

While protected derivatives of this compound are commercially available, its synthesis from cycloheptanone can be achieved through established methods such as the Strecker synthesis or the Bucherer-Bergs reaction.

A. Strecker Synthesis

The Strecker synthesis is a two-step process that converts an aldehyde or ketone into an α-amino acid.[6]

Strecker_Synthesis Cycloheptanone Cycloheptanone Aminonitrile α-Aminonitrile Intermediate Cycloheptanone->Aminonitrile + NH3, KCN Ac7c This compound Aminonitrile->Ac7c Acid Hydrolysis (e.g., HCl)

Figure 1: Strecker Synthesis of Ac7c.

Step-by-Step Methodology:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve cycloheptanone in a suitable solvent such as aqueous ammonia.

    • Add potassium cyanide (KCN) to the solution. The reaction of ammonia with the ketone forms an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.[7][8]

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-aminonitrile:

    • Acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid.[7][8]

    • After cooling, the this compound will precipitate and can be collected by filtration.

B. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.[9]

Bucherer_Bergs_Reaction Cycloheptanone Cycloheptanone Hydantoin Hydantoin Intermediate Cycloheptanone->Hydantoin + (NH4)2CO3, KCN Ac7c This compound Hydantoin->Ac7c Basic Hydrolysis (e.g., Ba(OH)2)

Figure 2: Bucherer-Bergs Reaction for Ac7c Synthesis.

Step-by-Step Methodology:

  • Hydantoin Formation:

    • In a suitable reaction vessel, combine cycloheptanone, potassium cyanide (KCN), and ammonium carbonate in a solvent such as aqueous ethanol.

    • Heat the mixture to facilitate the formation of the spiro-hydantoin derivative.[10][11]

  • Hydrolysis of the Hydantoin:

    • Treat the hydantoin intermediate with a strong base, such as barium hydroxide, at elevated temperatures to hydrolyze the hydantoin ring.

    • Acidify the reaction mixture to precipitate the this compound.

Protocol 2: Incorporation of Ac7c into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for solid-phase peptide synthesis (SPPS).[7] This protocol outlines the manual incorporation of Fmoc-Ac7c-OH into a growing peptide chain on a solid support.

SPPS_Cycle Start Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-Ac7c-OH (with HBTU/DIEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional, e.g., Acetic Anhydride) Washing2->Capping End Resin with elongated peptide chain Washing2->End If no capping Capping->End

Figure 3: SPPS Cycle for Ac7c Incorporation.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-Ac7c-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Ac7c-OH:

    • In a separate vial, dissolve Fmoc-Ac7c-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is to be free).

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Application Protocols: Evaluating Peptides Containing this compound

Protocol 3: Assessment of Peptide Metabolic Stability in Plasma

The incorporation of Ac7c is expected to enhance metabolic stability. This protocol provides a method for assessing the stability of a peptide in human plasma.

Step-by-Step Methodology:

  • Peptide Incubation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

    • Incubate the peptide at a final concentration of 10 µM in human plasma at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately quench the enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed to precipitate plasma proteins.

  • Analysis by LC-MS/MS:

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in plasma.[12]

Protocol 4: Radioligand Binding Assay for GPCR Targets

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a novel peptide containing Ac7c for a specific GPCR. This example assumes the target GPCR is expressed in a stable cell line.

Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes Expressing Target GPCR Incubation Incubate Membranes with Radioligand and Competing Peptide Prepare_Membranes->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki Determination) Quantification->Analysis

Figure 4: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-agonist or antagonist) with known affinity for the target GPCR

  • Unlabeled peptide containing Ac7c (the competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding)

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of the radiolabeled ligand (typically at its Kd value).

      • Increasing concentrations of the unlabeled peptide containing Ac7c.

      • For total binding, omit the unlabeled peptide.

      • For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[13]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist for the design of novel peptide-based therapeutics. Its ability to induce conformational constraint and enhance metabolic stability addresses key challenges in peptide drug development. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and evaluation of peptides containing this valuable non-natural amino acid, paving the way for the discovery of next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
  • Böttger, R., Hoffmann, T., & Huster, D. (2017).
  • Murphy, W. A., Heiman, M. L., Lance, V. A., Mezo, I., & Coy, D. H. (1985). Octapeptide analogs of somatostatin exhibiting greatly enhanced in vivo and in vitro inhibition of growth hormone secretion in the rat.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Wikipedia. (n.d.). Filter binding assay.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • May, L. T., Avlani, V. A., Sexton, P. M., & Christopoulos, A. (2007). Binding kinetics of ligands acting at GPCRs. Current Opinion in Pharmacology, 7(5), 517-524.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4006.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Syedbasha, M., Linnik, J., Santer, D., O'Shea, D., Barakat, K., Joyce, M., ... & Egli, A. (2016). An ELISA-based binding and competition method to rapidly determine ligand-receptor interactions. Journal of Visualized Experiments, (114), e53575.
  • Ciamician, G., & Silber, P. (1905). Azione chimica della luce. Gazzetta Chimica Italiana, 35(II), 359-423.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
  • Afargan, M., Janson, E. T., Gelerman, G., Rosenfeld, R., Ziv, O., Karpov, O., ... & Hoffman, A. (2001). Novel long-acting somatostatin analog with endocrine selectivity: potent suppression of growth hormone but not of insulin. Endocrinology, 142(1), 477-486.
  • Cescato, R., & Schulz, S. (2012). Somatostatin analogs--from new molecules to new applications. Endokrynologia Polska, 63(5), 416-423.
  • Murphy, W. A., Heiman, M. L., Lance, V. A., Mezo, I., & Coy, D. H. (1985). Octapeptide analogs of somatostatin exhibiting greatly enhanced in vivo and in vitro inhibition of growth hormone secretion in the rat.
  • ResearchGate. (n.d.). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Cai, Y. D., Liu, X. J., Xu, X., & Chou, K. C. (2002).

Sources

Application Notes and Protocols for the Biological Evaluation of Peptides Incorporating 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint with Ac7c

In the landscape of therapeutic peptide development, overcoming challenges such as poor metabolic stability and conformational flexibility is paramount. Native peptides often suffer from rapid degradation by proteases and adopt a multitude of conformations in solution, only one of which may be biologically active. The incorporation of unnatural amino acids is a powerful strategy to address these limitations. Among these, 1-Aminocycloheptanecarboxylic acid (Ac7c), a Cα,α-disubstituted cyclic amino acid, offers a unique structural element to enforce conformational rigidity.

The seven-membered cycloheptyl ring of Ac7c sterically restricts the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helical conformations.[1][2] This pre-organization into a bioactive conformation can lead to enhanced receptor binding affinity, increased potency, and significantly improved resistance to enzymatic degradation. For instance, the introduction of similar cyclic amino acids has been shown to confer high resistance to enzymatic hydrolysis in peptides like tuftsin analogs.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed biological evaluation of peptides containing Ac7c.

Part 1: Synthesis and Characterization of Ac7c-Containing Peptides

The successful biological evaluation of Ac7c-modified peptides begins with their efficient and high-purity synthesis. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose.[5]

Key Considerations for SPPS of Ac7c-Containing Peptides

The bulky nature of the Ac7c residue presents a steric hindrance that requires optimization of the coupling step in SPPS.[6][7] Standard coupling conditions may result in incomplete reactions and the accumulation of deletion sequences.[8]

Recommendations for Efficient Coupling:

  • Coupling Reagents: Employ highly reactive uronium or phosphonium salt-based coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are recommended for their ability to form highly reactive esters.[7][9]

  • Reaction Time and Temperature: Extended coupling times (e.g., 1-12 hours) are often necessary to ensure complete incorporation of the sterically hindered Ac7c residue.[10] In some cases, performing the coupling at a slightly elevated temperature (e.g., 50°C) can also improve efficiency, though this should be carefully optimized to avoid racemization.[11]

  • Double Coupling: A double coupling strategy, where the coupling step is repeated with a fresh portion of activated amino acid and coupling reagent, is a robust method to drive the reaction to completion.

  • Monitoring Coupling Efficiency: The completion of the coupling reaction should be monitored. The Kaiser test is a qualitative method to detect free primary amines on the resin, with a negative result (yellow beads) indicating a successful coupling.[12] Alternatively, quantifying the Fmoc group released during the subsequent deprotection step via UV absorbance can provide a quantitative measure of coupling efficiency.[5]

Workflow for SPPS of Ac7c-Containing Peptides

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Ac7c_Coupling Ac7c Coupling (HATU/HCTU/COMU) Fmoc_Deprotection1->Ac7c_Coupling Capping Capping (Optional) Ac7c_Coupling->Capping Wash1 Wash Capping->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Next_AA_Coupling Next Amino Acid Coupling Fmoc_Deprotection2->Next_AA_Coupling Wash2 Wash Next_AA_Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 1: Automated Solid-Phase Synthesis of an Ac7c-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing an Ac7c residue using an automated peptide synthesizer with Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Ac7c-OH

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in the reaction vessel.[10]

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid using the chosen coupling reagent and base.

  • Peptide Chain Elongation (Automated Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Washing: Wash the resin with DMF.

    • Amino Acid Coupling: Add the next Fmoc-protected amino acid, coupling reagent, and base. For the Ac7c residue, ensure an extended coupling time or a double coupling cycle is programmed.

    • Washing: Wash the resin with DMF.

  • Repeat: Continue the automated cycle until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Part 2: Biological Evaluation Assays

A comprehensive biological evaluation is critical to understanding the impact of Ac7c incorporation on the peptide's function and stability.

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of the Ac7c-containing peptide for its target receptor.[13] Radioligand binding assays are a sensitive and widely used method for this purpose.[14][15]

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of an Ac7c-containing peptide.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Ac7c-containing peptide and corresponding unmodified control peptide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[16]

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).[16]

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the Ac7c-peptide and the control peptide in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration at or below its Kd value.[13]

    • Prepare the membrane suspension in assay buffer to the desired protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane suspension, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a saturating concentration of the unlabeled ligand.

    • Competitive Binding: Add membrane suspension, radioligand, and varying concentrations of the Ac7c-peptide or control peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[16]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor.
Bmax Maximum number of binding sites.
IC50 Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Ki Inhibitory constant; the binding affinity of the competing ligand.
Cell-Based Functional Assays

Functional assays are crucial to determine whether the Ac7c-peptide acts as an agonist, antagonist, or inverse agonist at its target receptor. Many bioactive peptides target G-protein coupled receptors (GPCRs).[17]

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ac7c-Peptide (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

Protocol 3: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This protocol measures the accumulation of cyclic AMP (cAMP), a common second messenger in GPCR signaling, to assess the agonist or antagonist properties of the Ac7c-peptide.

Materials:

  • Cells expressing the target GPCR.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).

  • Ac7c-containing peptide and control peptide.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and grow to near confluence.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the PDE inhibitor in assay buffer.

  • Peptide Treatment:

    • For Gs-coupled receptors (agonist mode): Add serial dilutions of the Ac7c-peptide or control peptide to the cells.

    • For Gi-coupled receptors (antagonist mode): Add a fixed concentration of an agonist followed by serial dilutions of the Ac7c-peptide.

    • For Gi-coupled receptors (agonist mode): Add a fixed concentration of forskolin to stimulate cAMP production, then add serial dilutions of the Ac7c-peptide.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the peptide concentration.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Parameter Description
EC50 The concentration of an agonist that produces 50% of the maximal response.
Emax The maximum response achievable with an agonist.
Stability Assays

Assessing the stability of the Ac7c-containing peptide in the presence of proteases is crucial for predicting its in vivo half-life.

Protocol 4: Proteolytic Stability Assay using Proteinase K

This protocol evaluates the resistance of the Ac7c-peptide to degradation by a broad-spectrum protease, Proteinase K.[18]

Materials:

  • Ac7c-containing peptide and unmodified control peptide.

  • Proteinase K solution (e.g., 100 µg/mL).[18]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂).[19]

  • Quenching solution (e.g., 5% Trichloroacetic acid - TCA).

  • RP-HPLC system with a C18 column.

  • Mass spectrometer.

Procedure:

  • Reaction Setup:

    • Prepare solutions of the Ac7c-peptide and control peptide at a known concentration in the reaction buffer.

    • In separate tubes, add the peptide solution and initiate the reaction by adding Proteinase K.

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Identify degradation products by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide.

Peptide Half-life (t₁/₂) in presence of Proteinase K (minutes)
Unmodified Control PeptideExample Value: 30
Ac7c-Containing PeptideExample Value: >240

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. The conformational constraints imposed by the Ac7c residue can lead to peptides with improved receptor affinity, increased biological activity, and most notably, enhanced stability against proteolytic degradation. The detailed protocols and application notes provided herein offer a comprehensive framework for the synthesis, purification, and rigorous biological evaluation of these modified peptides. By systematically applying these methodologies, researchers can effectively characterize the pharmacological profile of Ac7c-containing peptides and accelerate their development as next-generation therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153–F159.
  • Gee, M. F., Keden, J. R., & Johnson, D. E. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Sittampalam, G. S. Sittampalam, & N. P. Coussens (Eds.), Assay Guidance Manual.
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International journal of peptide and protein research, 38(6), 511–518.
  • Xie, Z., & Chu, W. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1–1.25.15.
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sibbald, C., & Burkhardt, P. (2018). Graphical representation of the locations of GPCR regulatory pathways.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Methods and protocols of modern solid phase peptide synthesis. Future medicinal chemistry, 2(4), 615–632.
  • GeeksforGeeks. (2023).
  • Creative Diagnostics. (n.d.).
  • Promega Corpor
  • Hasegawa, J., & Yoshimori, T. (2011). Proteinase K protection assay. The Journal of Visualized Experiments, (56), e3223.
  • Promega Corporation. (n.d.).
  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 31(6), 745–755.
  • Shutterstock. (n.d.).
  • BenchChem. (n.d.). How to improve low coupling efficiency of Fmoc-NH-PEG10-acid.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991).
  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 18(3), 615.
  • Sudesh, Y., & Agarwal, S. (2022). Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide). Biomacromolecules, 23(12), 5205–5215.
  • Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • Sigma-Aldrich. (n.d.). Guide on How to Use Proteinase K in Different Procedures.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Kumar, D., & Kumar, S. (2021). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. International journal of food science, 2021, 5553873.
  • Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of peptide research, 53(5), 507–517.
  • dos Santos, J. C. P., Rego, F. O., & de Oliveira, A. C. S. (2016). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 15(1), 58-73.

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Steric Hindrance in Peptide Innovation

In the landscape of peptide-based drug discovery and materials science, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation.[1] These unique building blocks offer a pathway to novel peptide conformations, enhanced proteolytic stability, and improved pharmacokinetic profiles.[2] Among these, α,α-disubstituted cyclic amino acids, such as 1-Aminocycloheptanecarboxylic acid (Ac7c), are of particular interest. The bulky, conformationally constrained cycloheptyl group of Ac7c can induce specific secondary structures, like β-turns and helical folds, within a peptide sequence. This structural pre-organization is highly valuable in the rational design of peptidomimetics with tailored biological activities.

However, the very steric bulk that makes Ac7c a powerful tool in peptide design also presents a significant challenge during solid-phase peptide synthesis (SPPS).[3][4] The cycloheptyl group shields the α-carbon, impeding the approach of the activated carboxyl group of the incoming amino acid and slowing the kinetics of peptide bond formation. This can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the successful incorporation of Fmoc-Ac7c-OH into peptide sequences using Fmoc-based SPPS. We will delve into the mechanistic challenges posed by this sterically hindered amino acid and present optimized protocols and best practices to ensure high-yield, high-purity synthesis of Ac7c-containing peptides.

The Challenge of Steric Hindrance in SPPS

Standard Fmoc-SPPS protocols are often insufficient for the efficient incorporation of sterically hindered amino acids like Ac7c.[4] The primary obstacle is the reduced accessibility of the N-terminal amine of the resin-bound Ac7c residue to the incoming activated Fmoc-amino acid. This leads to several potential issues:

  • Incomplete Coupling: The most common problem is the failure of the coupling reaction to proceed to completion within standard timeframes. This results in a heterogeneous mixture of the desired peptide and deletion sequences lacking the intended amino acid.

  • Low Yields: Repeated incomplete couplings at the Ac7c position can significantly reduce the overall yield of the target peptide.

  • Difficult Purification: The close similarity in physicochemical properties between the target peptide and deletion sequences can make their separation by chromatography challenging.

To overcome these hurdles, a multi-faceted approach is required, focusing on the optimization of three key aspects of the SPPS cycle: the choice of coupling reagents, the reaction conditions, and the monitoring of reaction completion.

Optimizing the Coupling Strategy for Ac7c

Choosing the Right Coupling Reagent

For sterically demanding couplings, the selection of a highly reactive coupling reagent is paramount. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome the steric barrier of Ac7c.[5] More potent onium salt-based reagents are necessary to generate a highly activated ester of the incoming Fmoc-amino acid, driving the reaction forward.

Uronium/aminium and phosphonium salt-based reagents are the preferred choice for coupling hindered amino acids.[6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have consistently demonstrated superior performance in such challenging couplings.[5][6][7]

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Advantages
HATU Uronium/AminiumVery HighForms highly reactive OAt esters; well-established for difficult couplings.[8]
HCTU Uronium/AminiumHighMore cost-effective than HATU with comparable reactivity for many applications.[7]
COMU Uronium/AminiumVery HighOxyma-based, offering a safer alternative to potentially explosive HOBt/HOAt-based reagents.[6]
PyBOP PhosphoniumModerate to HighAvoids potential guanidinylation side reactions.
DIC/HOBt CarbodiimideLowGenerally insufficient for highly hindered residues.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids.

For the incorporation of Ac7c, HATU is highly recommended due to its exceptional activating capability, forming a highly reactive OAt-ester of the incoming Fmoc-amino acid.[8]

Optimizing Reaction Conditions: Time and Stoichiometry

A single coupling cycle, even with a potent reagent, may not be sufficient to achieve quantitative incorporation of an amino acid onto a resin-bound Ac7c residue. To drive the reaction to completion, several strategic adjustments to the standard SPPS protocol are necessary.

  • Extended Coupling Times: For the coupling step immediately following Ac7c, extending the reaction time from the typical 30-60 minutes to 2-4 hours is often beneficial.[9]

  • Double Coupling: A highly effective strategy is to perform the coupling step twice.[10] After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling reaction. This ensures that any unreacted N-terminal Ac7c amines are acylated.

  • Increased Reagent Excess: Utilizing a higher molar excess of the Fmoc-amino acid and coupling reagent (typically 3-5 equivalents relative to the resin loading) can help to drive the reaction equilibrium towards product formation.

Experimental Protocol: Incorporation of Fmoc-Ac7c-OH into a Peptide Sequence

This protocol outlines a robust method for the successful incorporation of Fmoc-Ac7c-OH into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids, including Fmoc-Ac7c-OH

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent: HATU

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solutions: DMF, DCM

  • Kaiser Test Kit (Ninhydrin Test)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 or TFA/TIS/water - 95:2.5:2.5)

  • Precipitation Solvent: Cold diethyl ether

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Weigh the desired amount of resin into a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

2. Standard Fmoc-Amino Acid Coupling (Prior to Ac7c)

  • Follow standard Fmoc-SPPS protocols for coupling the amino acids preceding Ac7c in the sequence.[9] This typically involves Fmoc deprotection with 20% piperidine in DMF, followed by coupling with 3-5 equivalents of the Fmoc-amino acid, HATU, and DIPEA in DMF for 30-60 minutes.

3. Coupling of Fmoc-Ac7c-OH

  • Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Activation of Fmoc-Ac7c-OH: In a separate vessel, dissolve Fmoc-Ac7c-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated Fmoc-Ac7c-OH solution to the resin. Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed with a second coupling.

  • Second Coupling (if necessary): Repeat steps 3.3 and 3.4 with a fresh solution of activated Fmoc-Ac7c-OH for an additional 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

4. Coupling of the Amino Acid Following Ac7c

This is a critical step due to the steric hindrance of the Ac7c residue.

  • Fmoc Deprotection of Ac7c: Deprotect the N-terminal Fmoc group of the resin-bound Ac7c by treating with 20% piperidine in DMF (2 x 15 minutes). The extended time is recommended to ensure complete deprotection.

  • Washing: Wash the resin thoroughly as described in step 3.2.

  • Activation of the next Fmoc-amino acid: Activate the subsequent Fmoc-amino acid as described in step 3.3.

  • First Coupling: Couple the activated amino acid to the Ac7c-peptide-resin for 2 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test.

  • Second Coupling: Due to the high steric hindrance, a second coupling is strongly recommended. Repeat the coupling with fresh reagents for another 2 hours.

  • Washing: Wash the resin thoroughly.

  • Capping (Optional): If the Kaiser test is still positive after the second coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This will prevent the formation of deletion sequences in subsequent steps.

5. Completion of Peptide Synthesis

  • Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

6. Cleavage and Deprotection

  • Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

7. Purification and Characterization

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Visualizing the Workflow

SPPS_Workflow_Ac7c cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_Ac7c_coupling Ac7c Incorporation (Critical Step) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Deprotection->Cleavage Final AA Coupled Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Ac7c_Coupling Couple Fmoc-Ac7c-OH (Extended Time, Double Coupling) Wash2->Ac7c_Coupling At Ac7c position Kaiser_Test1 Kaiser Test Ac7c_Coupling->Kaiser_Test1 Next_AA_Coupling Couple Next AA (Extended Time, Double Coupling) Kaiser_Test1->Next_AA_Coupling Kaiser_Test2 Kaiser Test Next_AA_Coupling->Kaiser_Test2 Kaiser_Test2->Deprotection Continue Synthesis Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Diagram Caption: Workflow for SPPS of peptides containing this compound.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered amino acid this compound is readily achievable with careful optimization of the coupling protocol. By employing potent coupling reagents such as HATU, extending reaction times, and utilizing a double coupling strategy, researchers can overcome the challenges posed by steric hindrance and efficiently incorporate this valuable building block into their peptide sequences. The protocols and strategies outlined in this application note provide a robust framework for the synthesis of novel Ac7c-containing peptides, paving the way for further advancements in drug discovery and peptide science.

References

  • (Reference to a general peptide chemistry textbook or review)
  • (Reference discussing challenges of sterically hindered amino acids in SPPS)[3][4]
  • (Reference comparing coupling reagents for hindered couplings)[5][6][8]
  • (Reference on reagent excess in SPPS)
  • (Reference on steric hindrance in peptide synthesis)[4]
  • (Reference on carbodiimide inefficiency for hindered couplings)[5]
  • (Reference on H
  • (Reference on HCTU)[8]
  • (Reference on COMU)[6]
  • (Reference on cleavage cocktails)
  • (Reference on double coupling)[11]
  • (Reference on extended coupling times)[10]
  • (Reference on peptide design)[2]
  • (Reference on non-proteinogenic amino acids)[1]
  • (Reference on onium salt reagents)[7]
  • (Reference on Fmoc-SPPS protocols)[10]
  • (Reference on H
  • (Reference on HCTU)[8]
  • (Reference on COMU)[6]
  • (Reference on onium salt reagents)[7]
  • (Reference on double coupling)[11]
  • (Reference on extended coupling times)[10]
  • (Reference on peptide design)[2]
  • (Reference on non-proteinogenic amino acids)[1]
  • (Reference to a general peptide chemistry textbook or review)
  • (Reference on peptide design)[2]
  • (Reference on drug discovery)
  • (Reference on non-proteinogenic amino acids)[1]

Sources

Protecting Group Strategies for 1-Aminocycloheptanecarboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of a Unique Building Block

1-Aminocycloheptanecarboxylic acid (Ac7c) is a non-proteinogenic amino acid that offers a unique conformational constraint due to its seven-membered carbocyclic ring fused to the α-carbon. This structural feature is of significant interest in the design of peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures.[1] However, the quaternary α-carbon and the steric bulk of the cycloheptyl ring present distinct challenges in chemical synthesis, particularly in the protection and deprotection of its amino and carboxylic acid functionalities.

This technical guide provides a comprehensive overview of protecting group strategies for this compound, offering field-proven insights and detailed protocols. The selection of an appropriate protecting group strategy is paramount for the successful incorporation of this sterically hindered amino acid into larger molecules, ensuring high yields and chemical purity.

N-Terminal Protection: Safeguarding the Amino Group

The protection of the α-amino group is the first critical step in utilizing this compound in peptide synthesis or other organic transformations. The choice of the protecting group dictates the overall synthetic strategy, particularly the conditions for its subsequent removal.

Boc (tert-Butyloxycarbonyl) Protection

The Boc group is a widely used, acid-labile protecting group for amines.[] Its stability under a broad range of non-acidic conditions makes it a robust choice. For sterically hindered amino acids like Ac7c, specific conditions can enhance the efficiency of Boc protection.[3]

Protocol: Boc Protection of this compound

  • Dissolution: Suspend this compound (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (1.1 eq) as a 1 M aqueous solution to deprotonate the amino group, increasing its nucleophilicity.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). For sterically hindered substrates, using a system of Boc₂O with tetramethylammonium hydroxide (Me₄NOH·5H₂O) in acetonitrile can be advantageous.[3]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Dilute the aqueous residue with water and wash with a nonpolar solvent like hexane to remove unreacted Boc₂O.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M HCl solution. The N-Boc-protected product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Boc-1-aminocycloheptanecarboxylic acid.

Diagram: N-Terminal Protection Strategy Selection

N_Protection_Strategy Start Select N-Terminal Protecting Group Boc Boc Group (Acid-Labile) Start->Boc Boc/Bzl Strategy Fmoc Fmoc Group (Base-Labile) Start->Fmoc Fmoc/tBu Strategy Cbz Cbz Group (Hydrogenolysis) Start->Cbz Solution-Phase Synthesis

Caption: Decision tree for N-terminal protecting group selection.

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection

The Fmoc group is a base-labile protecting group and is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4][5] Its removal under mild basic conditions, typically with piperidine, allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection scheme.[4][6] Fmoc-protected this compound is also commercially available, indicating its widespread use.[7][8]

Protocol: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in acetone or dioxane dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification and Isolation: Acidify the aqueous layer to pH 2 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Cbz (Carbobenzyloxy) Protection

The Cbz group is a classic amine protecting group, removable by catalytic hydrogenolysis.[9] It is stable to both acidic and basic conditions, making it a valuable orthogonal protecting group.

Protocol: Cbz Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in 2 M aqueous NaOH and cool to 0-5 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, simultaneously adding 2 M NaOH to maintain the pH between 9-10.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then at room temperature for an additional 2 hours.

  • Work-up: Wash the reaction mixture with diethyl ether.

  • Acidification and Isolation: Acidify the aqueous phase to pH 2 with cold 1 M HCl. The Cbz-protected product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry.

C-Terminal Protection: Masking the Carboxylic Acid

Protection of the carboxylic acid as an ester is crucial to prevent its participation in undesired reactions, particularly during the activation and coupling of the amino group in peptide synthesis.

Methyl and Ethyl Esterification

Methyl and ethyl esters are simple and effective protecting groups for carboxylic acids. They are typically introduced under acidic conditions.[10][11]

Protocol: Methyl Esterification of N-Protected this compound

  • Dissolution: Suspend the N-protected this compound (e.g., Boc-Ac7c-OH) (1.0 eq) in anhydrous methanol.

  • Acidification: Cool the suspension to 0 °C and bubble dry HCl gas through the mixture or add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux until the starting material is fully dissolved and the reaction is complete (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Benzyl Esterification

Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a condition orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[12]

Protocol: Benzyl Esterification of N-Protected this compound

  • Dissolution: Dissolve the N-protected this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add potassium bicarbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Diagram: Orthogonal Protection and Deprotection Workflow

Orthogonal_Protection Ac7c 1-Aminocycloheptanecarboxylic Acid (Ac7c) N_Protected Fmoc-Ac7c-OH Ac7c->N_Protected Fmoc-OSu NC_Protected Fmoc-Ac7c-OBn N_Protected->NC_Protected Benzyl Bromide Deprotect_N Deprotect Amino Group (Piperidine) NC_Protected->Deprotect_N Coupling Peptide Coupling Deprotect_N->Coupling Deprotect_C Deprotect Carboxyl Group (Hydrogenolysis) Coupling->Deprotect_C Final_Product Final Peptide Deprotect_C->Final_Product

Caption: Orthogonal strategy using Fmoc and Benzyl ester protection.

Orthogonal Protection Strategies in Action

The true power of protecting groups lies in their orthogonal application, allowing for the selective deprotection of one functional group in the presence of others.[6] This is fundamental for complex synthetic endeavors like the synthesis of cyclic peptides or side-chain modifications.

A common orthogonal strategy for incorporating this compound into a peptide would be the use of an N-terminal Fmoc group and a C-terminal benzyl ester. The Fmoc group can be removed with piperidine to allow for peptide chain elongation, while the benzyl ester remains intact. At the end of the synthesis, the benzyl ester can be removed by hydrogenolysis, which will not affect most other protecting groups.

Comparative Data of Protecting Group Strategies

Protecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonal ToKey Considerations for Ac7c
N-Boc Boc₂O, NaOH or Me₄NOHTrifluoroacetic acid (TFA) or HCl[]Fmoc, Cbz, Benzyl esterGood for solution-phase synthesis. Steric hindrance may require optimized conditions for introduction.[3]
N-Fmoc Fmoc-OSu, Na₂CO₃20% Piperidine in DMF[4][5]Boc, Cbz, Benzyl esterIdeal for SPPS. Commercially available as Fmoc-Ac7c-OH.[7][8]
N-Cbz Cbz-Cl, NaOHH₂, Pd/C (Hydrogenolysis)[9]Boc, FmocStable to a wide range of conditions. Catalyst poisoning can be a concern with sulfur-containing molecules.
C-Methyl/Ethyl Ester MeOH or EtOH, HCl or SOCl₂LiOH or NaOH (Saponification)CbzDeprotection conditions are basic and may not be suitable for base-labile compounds.
C-Benzyl Ester Benzyl bromide, K₂CO₃H₂, Pd/C (Hydrogenolysis)[12]Boc, FmocExcellent orthogonality with acid- and base-labile groups.

Conclusion

The successful synthesis of peptides and other complex molecules incorporating this compound is highly dependent on a well-devised protecting group strategy. The steric hindrance of the cycloheptyl moiety necessitates careful consideration of reaction conditions to ensure efficient protection and deprotection. The choice between Boc, Fmoc, and Cbz for N-terminal protection, and between simple alkyl or benzyl esters for C-terminal protection, should be guided by the overall synthetic plan, particularly the need for orthogonal deprotection steps. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this unique and valuable building block.

References

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed, 6(1), 1-10. [Link]
  • Hotha, S., & Tunoori, A. R. (2018). A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. Molecules, 23(9), 2314. [Link]
  • Chen, S. T., & Wang, K. T. (1988). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Journal of the Chinese Chemical Society, 35(5), 359-364. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Crisma, M., Moretto, V., Toniolo, C., Balaram, P., & Balaram, H. (1997). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. Journal of Peptide Research, 50(4), 294-300. [Link]
  • An, G., & Sechan, A. (2011). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Letters in Organic Chemistry, 8(1), 41-44. [Link]
  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13635-13661. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • Del Valle, J. R. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 1293-1307. [Link]
  • McGrath, A., & Cernak, T. (2021).
  • Khan Academy. Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
  • Master Organic Chemistry.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Ganesan, A. (2006). 1 Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-61). Wiley-VCH. [Link]
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]
  • Chemistry university. Protecting Carboxylic Acids and Amines. [Link]
  • Chemistry LibreTexts.
  • jOeCHEM.

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-1-Aminocycloheptanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth guide to the strategic use of Boc-1-aminocycloheptanecarboxylic acid (Boc-Ac7c-OH), a non-proteinogenic amino acid, in modern peptide synthesis. Moving beyond a simple recitation of steps, this note elucidates the causal relationship between the unique structural properties of the cycloheptane moiety and its profound impact on peptide conformation. We present field-proven protocols for the efficient incorporation of this building block into peptide chains, addressing the challenges posed by its steric bulk, and offer insights into its application in the design of sophisticated peptidomimetics for drug discovery.

The Scientific Imperative for Conformational Constraint

In the field of drug discovery, native peptides, despite their high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges. A primary strategy in peptidomimetic design is the introduction of conformational constraints to lock the peptide backbone into a specific, biologically active three-dimensional shape.[1][2]

Boc-1-aminocycloheptanecarboxylic acid (Boc-Ac7c-OH) is a valuable tool in this endeavor. As a Cα,α-disubstituted cyclic amino acid, its incorporation into a peptide sequence fundamentally restricts the available conformational space, reducing the entropic penalty upon binding to a biological target and enhancing resistance to enzymatic degradation.[3][4]

The Unique Role of the Cycloheptane Moiety

The seven-membered cycloheptane ring is not merely a bulky substituent; its inherent conformational flexibility allows it to adopt a stable, low-energy "twist-chair" conformation when integrated into a peptide backbone.[4] This specific geometry has been shown to be a potent inducer of secondary structures, particularly β-turns (Type I, II, or III) and helical folds.[4] Crystal structure and NMR studies of peptides incorporating the Ac7c residue confirm its role in stabilizing these ordered conformations, which are often critical for molecular recognition and biological activity.[4] This predictable influence on peptide architecture makes Boc-Ac7c-OH a powerful building block for rational drug design.

Product Specifications: Boc-1-Aminocycloheptanecarboxylic Acid

PropertyValueSource
CAS Number 199330-56-8[5]
Molecular Formula C13H23NO4[5]
Molecular Weight 257.33 g/mol [5]
Appearance White Powder[5]
Melting Point 115-127 °C[5]
Purity ≥ 97% (HPLC)[5]
Storage Store at 0-8 °C[5]

Core Synthesis Workflow: Logic & Rationale

The incorporation of Boc-Ac7c-OH follows the established principles of Boc-based peptide synthesis, whether in solution-phase or solid-phase (SPPS). The workflow involves three critical stages: Carboxyl group activation, coupling, and Nα-deprotection for chain elongation. Given the steric hindrance of the cycloheptyl group, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and preventing incomplete reactions.

G cluster_0 Synthesis Cycle A Start: Peptide-Resin (Free Amine) E Coupling: Peptide Bond Formation A->E B Boc-Ac7c-OH D Activation: Formation of Reactive Intermediate (e.g., OBt Ester) B->D C Coupling Reagent (e.g., DCC, HBTU) + Additive (e.g., HOBt) C->D D->E F Wash Step (e.g., DMF, DCM) E->F Monitor w/ Kaiser Test G Boc Deprotection: 50% TFA in DCM F->G H Wash & Neutralization: DIPEA in DCM/DMF G->H H->A Ready for next cycle

Figure 1: General workflow for the incorporation of Boc-Ac7c-OH in Boc-SPPS.

Detailed Synthesis Protocols

The following protocols are grounded in established methods for solution-phase and solid-phase peptide synthesis, with specific considerations for the sterically demanding nature of Boc-Ac7c-OH.

Protocol 1: Solution-Phase Coupling of Boc-Ac7c-OH

This protocol is adapted from standard solution-phase methods effective for sterically hindered amino acids, exemplified by the synthesis of di- and tripeptides.[4] The use of Dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective method that generates a highly reactive OBt ester intermediate, minimizing racemization.[6][7]

Objective: To couple Boc-Ac7c-OH to a C-terminally protected amino acid or peptide ester (H-AA-OR).

Materials:

  • Boc-Ac7c-OH (1.0 eq)

  • Amino acid/peptide ester hydrochloride (H-AA-OR·HCl) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO3, saturated NaCl (brine)

Procedure:

  • Reactant Preparation: Dissolve Boc-Ac7c-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or THF. Stir the solution in an ice bath (0 °C).

  • Activation: Add DCC (1.1 eq) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30-60 minutes at 0 °C.

  • Amine Preparation: In a separate flask, dissolve or suspend the amino acid ester hydrochloride (1.0 eq) in DCM/THF and add NMM (1.0 eq) to neutralize the salt to the free amine.

  • Coupling: Add the free amine solution from step 3 to the activated ester mixture from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is crucial to overcome the steric hindrance of the cycloheptyl group.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash sequentially with cold 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DCC/HOBt: This combination converts the carboxylic acid into a less reactive, but more selective, OBt active ester. This two-step activation is critical for preventing racemization, a major risk with more aggressive activating agents.

  • Extended Reaction Time (12-24h): The bulky cycloheptane ring sterically shields the carbonyl carbon from nucleophilic attack by the incoming amine. A longer reaction time is a pragmatic and effective way to ensure the coupling reaction proceeds to completion.

  • Aqueous Workup: The series of acidic and basic washes is essential to remove any unreacted starting materials, excess HOBt, and other water-soluble byproducts, simplifying the final purification step.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Ac7c-OH

This protocol outlines the manual Boc-SPPS workflow. For sterically hindered residues like Ac7c, uronium/aminium salt-based reagents such as HBTU are often preferred over carbodiimides due to their higher reactivity and faster kinetics.[7]

Objective: To couple Boc-Ac7c-OH onto a growing peptide chain on a solid support (e.g., MBHA or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine (1.0 eq)

  • Boc-Ac7c-OH (3.0-4.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-3.9 eq)

  • HOBt (3.0-4.0 eq)

  • DIPEA (6.0-8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 5-10% DIPEA in DMF or DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA/DCM for 2 minutes. Drain.

    • Treat the resin again with 50% TFA/DCM for 20-30 minutes. Drain.[8]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA/DMF for 2 minutes (2x). Wash with DMF (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-Ac7c-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Crucial Step: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat the coupling step with a freshly prepared solution of activated Boc-Ac7c-OH ("double coupling").

    • Extend the coupling time to overnight if necessary.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

G cluster_1 Troubleshooting Workflow Start Perform Kaiser Test After 2-4h Coupling Positive Positive Result (Blue Beads) Start->Positive Incomplete Negative Negative Result (Yellow Beads) Start->Negative Complete Action1 Action: Double Couple (Fresh Reagents, 2-4h) Positive->Action1 Action2 Action: Extend Time (Couple Overnight) Positive->Action2 Proceed Proceed to Wash & Next Cycle Negative->Proceed Check1 Kaiser Test Again Action1->Check1 Check1->Positive Still Incomplete Check1->Negative Complete

Figure 2: Decision workflow for handling incomplete coupling of Boc-Ac7c-OH in SPPS.

Characterization and Data

Peptides incorporating Ac7c can be purified and characterized using standard techniques.[9][10][11]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

  • Identity Confirmation: Mass spectrometry (ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the desired peptide.

  • Structural Analysis: 1H NMR spectroscopy in solvents like CDCl3 or DMSO-d6 can be used to confirm the peptide structure and, in many cases, provide evidence for the presence of stable secondary structures like β-turns through the observation of intramolecular hydrogen bonds.[4]

Table 2: Representative Coupling Conditions & Outcomes for Hindered Amino Acids

Coupling ReagentAdditiveBaseSolventTypical TimeTypical Yield (%)Key Advantages & Disadvantages
DCC HOBtNMMDCM/THF12-24 h70-85%Adv: Cost-effective. Disadv: DCU byproduct removal; slower kinetics.
HBTU HOBtDIPEADMF2-4 h>95%Adv: High reactivity, fast, reliable for standard couplings. Disadv: Cost.
HATU HOAtDIPEADMF1-2 h>99%Adv: Highest reactivity, low racemization, best for very hindered couplings. Disadv: Highest cost.

Note: Yields are representative and can vary based on the specific peptide sequence and reaction scale.

Conclusion

Boc-1-aminocycloheptanecarboxylic acid is more than just another non-canonical amino acid; it is a strategic tool for imposing predictable and desirable conformational constraints on peptide structures. Its ability to reliably induce β-turns and helical motifs makes it an invaluable component in the medicinal chemist's toolbox for designing next-generation peptidomimetics. While its steric bulk necessitates careful selection of coupling reagents—favoring highly active uronium salts like HBTU or HATU in SPPS—and extended reaction times, its successful incorporation leads to peptides with enhanced structural definition and potential for improved therapeutic properties. The protocols and insights provided herein offer a robust framework for researchers to confidently and effectively utilize this powerful building block in their synthetic endeavors.

References

  • Vankayala, S. L., Gopi, H. N., & Gopi, S. H. (2021). Peptidomimetics, a synthetic tool of drug discovery. RSC Medicinal Chemistry, 12(8), 1257-1279. [Link]
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. International Journal of Peptide and Protein Research, 38(6), 511–518. [Link]
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. [Link]
  • García-Ramos, Y., & Tulla-Puche, J. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Applied Sciences, 11(12), 5583. [Link]
  • Mantilla, A. M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(54), 39968-39976. [Link]
  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from The Royal Society of Chemistry website: [Link]
  • Lenci, E., & Menchi, G. (2021). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 778642. [Link]
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Fmoc-1-Aminocycloheptanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Peptide Therapeutics

In the landscape of modern drug discovery, peptides and peptidomimetics are of paramount importance due to their high specificity and biological activity. The incorporation of non-canonical, sterically hindered amino acids, such as 1-aminocycloheptanecarboxylic acid (Ac7c), is a key strategy for enhancing the therapeutic properties of peptides.[1][2] The cycloheptyl moiety imparts unique conformational constraints on the peptide backbone, which can lead to increased metabolic stability, enhanced receptor affinity, and improved bioavailability.[1] However, the bulky nature of such cyclic amino acids presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in incomplete coupling reactions and reduced yields.[3]

This comprehensive guide provides a detailed analysis of the peptide coupling of Fmoc-1-aminocycloheptanecarboxylic acid (Fmoc-Acha-OH), offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity peptides containing this valuable building block.

Physicochemical Properties of Fmoc-1-Aminocycloheptanecarboxylic Acid

A thorough understanding of the physicochemical properties of Fmoc-1-aminocycloheptanecarboxylic acid is fundamental to its successful application in peptide synthesis. These properties influence its solubility, reactivity, and handling during the coupling process.

PropertyValueSource
Synonyms Fmoc-achc-OH[1]
CAS Number 188751-56-6[1]
Molecular Formula C₂₃H₂₅NO₄[1]
Molecular Weight 379.45 g/mol [1]
Appearance White powder[1]
Melting Point 188-199 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

The Challenge of Coupling Sterically Hindered Amino Acids

The primary obstacle in the coupling of Fmoc-1-aminocycloheptanecarboxylic acid is the steric hindrance imposed by the bulky cycloheptyl group. This three-dimensional structure shields the carboxylic acid functional group, impeding its activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] This can lead to:

  • Slower reaction kinetics: Requiring longer coupling times or more potent reagents.

  • Incomplete coupling: Resulting in deletion sequences that are often difficult to separate from the target peptide.[3]

  • Increased risk of side reactions: Such as racemization, especially under forcing conditions.[4]

To overcome these challenges, the choice of coupling reagent and the optimization of reaction conditions are critical.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. Coupling reagents can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts, each with distinct mechanisms and efficiencies.

Coupling Reagent ClassExamplesMechanism of Action & Suitability for Hindered Amino Acids
Carbodiimides DIC (N,N'-diisopropylcarbodiimide) + HOBt (1-hydroxybenzotriazole) or OxymaPureActivates the carboxylic acid to form an O-acylisourea intermediate. The addition of HOBt or OxymaPure is crucial to suppress racemization and improve efficiency.[3][5] This combination is a cost-effective option but may require longer reaction times for hindered couplings.
Aminium/Uronium Salts HBTU, HATU, HCTUForm highly reactive HOBt or HOAt active esters.[4][6] HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive than HBTU due to the electron-withdrawing nature of the nitrogen at the 7-position, leading to faster and more complete couplings with a lower risk of epimerization.[4] These reagents are highly recommended for sterically hindered amino acids.
Phosphonium Salts PyBOP, PyAOPActivate the carboxylic acid to form a phosphonium ester.[6] PyBOP is a widely used and effective reagent for challenging couplings. A key advantage over aminium/uronium salts is the absence of guanidinylation side reactions.

While direct comparative yield and purity data for Fmoc-1-aminocycloheptanecarboxylic acid is not extensively published, studies on other sterically hindered amino acids consistently show that aminium/uronium salts like HATU and HBTU, and phosphonium salts like PyBOP, offer superior performance in terms of coupling efficiency and speed compared to carbodiimide-based methods.[4][7]

Experimental Protocols

The following protocols provide a detailed methodology for the manual Fmoc-based solid-phase synthesis of a peptide containing Fmoc-1-aminocycloheptanecarboxylic acid.

General SPPS Workflow

SPPS_Workflow Resin Start: Resin Selection (e.g., Rink Amide, Wang) Swell Resin Swelling (DMF or DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Activation Amino Acid Activation (Coupling Reagent + Base) Coupling Coupling (Addition to Resin) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Kaiser Monitoring (Kaiser Test) Wash2->Kaiser Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Incomplete Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Kaiser->Cleavage Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis End End: Pure Peptide Analysis->End

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol 1: Standard Coupling of Fmoc-1-Aminocycloheptanecarboxylic Acid using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Acha-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-1-aminocycloheptanecarboxylic acid (3-5 equivalents relative to resin loading)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in DMF for at least 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.[8] Agitate for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-1-aminocycloheptanecarboxylic acid and HATU in DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For the sterically hindered Fmoc-Acha-OH, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).

    • If the Kaiser test is positive (indicating free amines), a second coupling (double coupling) with fresh reagents is recommended.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is a more economical alternative, though it may require longer reaction times.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-1-aminocycloheptanecarboxylic acid (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • High-purity, amine-free DMF

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-1-aminocycloheptanecarboxylic acid and HOBt in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC to the reaction vessel.

    • Agitate the mixture at room temperature. Reaction times can range from 2 hours to overnight.

  • Monitoring and Washing:

    • Monitor the reaction progress with the Kaiser test. Due to the slower kinetics, monitoring at several time points is advisable.

    • If the reaction is incomplete after an extended period, consider switching to a more potent coupling reagent.

    • Once complete, drain and wash the resin thoroughly with DMF.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or reagent stoichiometry. Steric hindrance of Fmoc-Acha-OH.Perform a double coupling with fresh reagents. Increase the excess of amino acid and coupling reagents. Extend the coupling time (up to 24 hours). Switch to a more powerful coupling reagent like HATU.
Low Peptide Purity Incomplete coupling leading to deletion sequences. Side reactions during synthesis or cleavage.Optimize coupling conditions as described above. Ensure high-purity reagents and solvents are used.[9] Optimize the cleavage cocktail and time.
Racemization Prolonged activation times or use of a strong base.Use a weaker base like 2,4,6-collidine instead of DIPEA, especially with HATU. Minimize pre-activation times. The use of additives like HOBt or HOAt is crucial for suppressing racemization.[5]

Visualization of the Coupling Mechanism

The following diagram illustrates the activation of the carboxylic acid by an aminium/uronium salt (e.g., HBTU/HATU) and subsequent peptide bond formation.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Acha-OH Active_Ester Reactive O-Ester Intermediate Fmoc_AA->Active_Ester Activation Coupling_Reagent HBTU/HATU + DIPEA Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin-NH2 Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of amino acid activation and coupling.

Conclusion: A Pathway to High-Fidelity Peptide Synthesis

The successful incorporation of the sterically hindered amino acid Fmoc-1-aminocycloheptanecarboxylic acid is a critical step in the synthesis of advanced peptide therapeutics. While its bulky nature presents a synthetic challenge, a systematic approach to the selection of coupling reagents and the optimization of reaction protocols can lead to high yields and purities. For routine and cost-sensitive syntheses, DIC/HOBt can be effective with extended reaction times. However, for more challenging sequences or when efficiency is paramount, the use of highly reactive aminium/uronium salts such as HATU is strongly recommended. By understanding the principles outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, paving the way for the development of novel and potent peptidomimetics.

References

  • Benchchem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis. Benchchem.
  • Benchchem. (2025). A Comparative Study of Coupling Reagents for Fmoc-N-Me-Asp(OtBu)-OH. Benchchem.
  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
  • Benchchem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Chem-Impex. (n.d.). Fmoc-1-amino-1-cycloheptanecarboxylic acid. Chem-Impex.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Pro. Benchchem.
  • ResearchGate. (2025). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Benchchem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • BOC Sciences. (n.d.). Fmoc Amino Acids. BOC Sciences.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH. Benchchem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric....
  • Chem-Impex. (n.d.). Fmoc-1-aminocyclohexane carboxylic acid. Chem-Impex.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-His(Fmoc)-OH. Benchchem.
  • ResearchGate. (n.d.). Yield of crude product, purity, and peptide-specific yield for the....
  • Luxembourg Bio Technologies. (2011).
  • Sigma-Aldrich. (n.d.). 1-(Fmoc-amino)cyclohexanecarboxylic acid =98.0 T 162648-54-6. Sigma-Aldrich.
  • PubChem. (n.d.). Fmoc-2-aminoheptanoic acid.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Fmoc-Gly-DL-Ala Coupling Reactions. Benchchem.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Overview of Custom Peptide Synthesis. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • PMC. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • RSC Publishing. (2017).

Sources

Application Note: Enzymatic Resolution of 1-Aminocycloheptanecarboxylic Acid Enantiomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure cyclic α-amino acids are pivotal building blocks in modern drug discovery and development. Their conformationally constrained structures are instrumental in designing peptides and small molecules with enhanced potency, selectivity, and metabolic stability. 1-Aminocycloheptanecarboxylic acid, in its enantiomerically pure form, represents a valuable scaffold for synthesizing novel therapeutic agents. The stereochemistry at the α-carbon is critical, as different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles.[1][2][3] Kinetic resolution, a technique where one enantiomer of a racemic mixture reacts faster than the other, offers a highly efficient method for obtaining these chiral molecules.

This application note provides detailed protocols for the enzymatic kinetic resolution of racemic this compound. We will explore two robust and highly selective enzymatic strategies:

  • Lipase-catalyzed hydrolysis of the methyl ester of this compound.

  • Acylase-catalyzed hydrolysis of N-acetyl-1-aminocycloheptanecarboxylic acid.

These methods leverage the remarkable enantioselectivity of commercially available enzymes, offering a greener and more efficient alternative to traditional chemical resolution techniques. The protocols are designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing a clear rationale for experimental choices and a pathway to producing enantiopure building blocks for next-generation therapeutics.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that a chiral catalyst (the enzyme) interacts differently with the two enantiomers of a chiral substrate. This difference in interaction leads to a significant difference in the rate of reaction for the two enantiomers. In an ideal kinetic resolution, the enzyme will exclusively catalyze the transformation of one enantiomer (the "fast-reacting" enantiomer) into a product, leaving the other enantiomer (the "slow-reacting" enantiomer) unreacted.

At approximately 50% conversion, the reaction mixture will ideally contain the unreacted, slow-reacting enantiomer and the product of the fast-reacting enantiomer, both in high enantiomeric excess. These two compounds, having different chemical properties (e.g., one being an ester and the other a carboxylic acid), can then be readily separated.

Protocol 1: Lipase-Catalyzed Resolution of (±)-Methyl 1-Aminocycloheptanecarboxylate

This protocol details the resolution of racemic methyl 1-aminocycloheptanecarboxylate using immobilized Candida antarctica lipase B (CAL-B), a widely used and highly selective biocatalyst for the hydrolysis of a broad range of esters.[4][5] The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Workflow Overview

lipase_workflow rac_acid Racemic 1-Aminocyclo- heptanecarboxylic Acid esterification Esterification (MeOH, SOCl2) rac_acid->esterification rac_ester Racemic Methyl Ester esterification->rac_ester rac_ester_res Racemic Methyl Ester enzyme_reaction CAL-B Hydrolysis (Phosphate Buffer / MTBE) rac_ester_res->enzyme_reaction products Mixture: (S)-Acid + (R)-Ester enzyme_reaction->products products_sep Mixture extraction Liquid-Liquid Extraction (pH adjustment) products_sep->extraction s_acid (S)-1-Aminocycloheptane- carboxylic Acid extraction->s_acid Aqueous Phase r_ester (R)-Methyl 1-Aminocyclo- heptanecarboxylate extraction->r_ester Organic Phase

Caption: Workflow for lipase-catalyzed resolution.

Materials and Reagents
  • Racemic this compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1 M and 2 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Step-by-Step Protocol

Part A: Synthesis of (±)-Methyl 1-Aminocycloheptanecarboxylate

  • Esterification: Suspend racemic this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic methyl ester. The product can be purified by column chromatography if necessary.

Part B: Enzymatic Resolution

  • Reaction Setup: In a temperature-controlled vessel, dissolve (±)-methyl 1-aminocycloheptanecarboxylate (1.0 g) in a biphasic solvent system of MTBE (20 mL) and 0.1 M potassium phosphate buffer (pH 7.5, 20 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (100-200 mg, 10-20% by weight of the substrate).

  • Incubation: Stir the mixture vigorously at 30-40 °C. The optimal temperature should be determined empirically for best selectivity.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion. The reaction should be stopped at or near 50% conversion to maximize the yield and e.e. of both the unreacted ester and the product acid.

Part C: Separation and Purification

  • Enzyme Removal: Once the reaction reaches approximately 50% conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with MTBE and water, dried, and potentially reused.

  • Phase Separation: Separate the organic and aqueous layers of the filtrate.

  • Isolation of the Unreacted (R)-Ester: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (R)-methyl 1-aminocycloheptanecarboxylate can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Isolation of the (S)-Acid: Cool the aqueous layer to 0 °C and acidify to pH ~2 with 2 M HCl. This will protonate the amino acid product.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-aminocycloheptanecarboxylic acid.

Expected Results
CompoundExpected ConfigurationTypical Yield (at ~50% conv.)Typical e.e.
Unreacted EsterR40-48%>98%
Product AcidS40-48%>98%

Protocol 2: Acylase-Catalyzed Resolution of (±)-N-Acetyl-1-Aminocycloheptanecarboxylic Acid

This protocol employs Acylase I from Aspergillus oryzae, which exhibits high L-stereoselectivity in the hydrolysis of N-acylamino acids.[6][7] The racemic N-acetylated substrate is subjected to enzymatic hydrolysis, where the L-enantiomer is deacetylated to the free amino acid, while the D-N-acetyl amino acid remains unreacted.

Workflow Overview

acylase_workflow rac_acid Racemic 1-Aminocyclo- heptanecarboxylic Acid acetylation N-Acetylation (Acetic Anhydride) rac_acid->acetylation rac_n_acetyl Racemic N-Acetyl Acid acetylation->rac_n_acetyl rac_n_acetyl_res Racemic N-Acetyl Acid enzyme_reaction Acylase I Hydrolysis (Aqueous Buffer, pH 7) rac_n_acetyl_res->enzyme_reaction products Mixture: (L)-Amino Acid + (D)-N-Acetyl Acid enzyme_reaction->products products_sep Mixture separation Ion-Exchange Chromatography products_sep->separation l_acid (L)-1-Aminocycloheptane- carboxylic Acid separation->l_acid d_n_acetyl (D)-N-Acetyl-1-Amino- cycloheptanecarboxylic Acid separation->d_n_acetyl

Caption: Workflow for acylase-catalyzed resolution.

Materials and Reagents
  • Racemic this compound

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Acylase I from Aspergillus oryzae (lyophilized powder)

  • Cobalt(II) chloride (CoCl₂), optional co-factor

  • Hydrochloric acid (HCl), 6 M

  • Dowex® 50W X8 cation exchange resin

  • Ammonium hydroxide (NH₄OH), dilute solution

  • Ethanol

Step-by-Step Protocol

Part A: Synthesis of (±)-N-Acetyl-1-Aminocycloheptanecarboxylic Acid

  • Acetylation: Dissolve racemic this compound (1.0 eq) in a 2 M NaOH solution (3.0 eq) at 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring. Keep the pH of the solution between 8-10 by concurrent addition of 2 M NaOH.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Acidify the reaction mixture to pH 2-3 with 6 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Part B: Enzymatic Resolution

  • Reaction Setup: Dissolve (±)-N-acetyl-1-aminocycloheptanecarboxylic acid (1.0 g) in deionized water and adjust the pH to 7.0 with a dilute NaOH solution. The final substrate concentration should be around 0.1-0.2 M.

  • Enzyme Solution: In a separate container, dissolve Acylase I (10-20 mg per gram of substrate) in a small amount of water or buffer. A small amount of CoCl₂ (e.g., 0.5 mM) can be added as a co-factor to enhance enzyme activity.[8]

  • Incubation: Add the enzyme solution to the substrate solution. Maintain the pH of the reaction mixture at 7.0 by the controlled addition of dilute NaOH (the hydrolysis produces acetic acid, which will lower the pH). The reaction is typically carried out at 37 °C.

  • Monitoring: The progress of the reaction can be monitored by the consumption of NaOH required to maintain the pH. The reaction is complete when 0.5 equivalents of NaOH have been consumed, indicating 50% hydrolysis.

Part C: Separation and Purification

  • Enzyme Denaturation: At 50% conversion, acidify the solution to pH ~5 with acetic acid and heat to 80-90 °C for 10 minutes to denature and precipitate the enzyme. Cool the mixture and remove the precipitated protein by filtration or centrifugation.

  • Initial Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the (L)-amino acid and the (D)-N-acetyl amino acid.

  • Ion-Exchange Chromatography: Dissolve the residue in water and apply it to a column of Dowex® 50W X8 cation exchange resin (H⁺ form).

  • Elute the (D)-N-acetyl amino acid from the column with water.

  • Subsequently, elute the (L)-amino acid with a dilute ammonium hydroxide solution (e.g., 2 M).

  • Final Purification: Collect the respective fractions and concentrate them under reduced pressure. The (L)-amino acid can be recrystallized from water/ethanol. The (D)-N-acetyl amino acid can be further purified and, if desired, hydrolyzed back to the (D)-amino acid by acid hydrolysis (e.g., refluxing in 6 M HCl).

Expected Results
CompoundExpected ConfigurationTypical Yield (at ~50% conv.)Typical e.e.
Product Amino AcidL40-47%>99%
Unreacted N-Acetyl AcidD40-47%>99%

Conclusion

The enzymatic kinetic resolution protocols described in this application note provide robust and highly selective methods for the preparation of enantiomerically pure (R)- and (S)-1-aminocycloheptanecarboxylic acid and its derivatives. The use of lipases and acylases offers significant advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint compared to classical chemical resolutions. These protocols empower researchers to access valuable chiral building blocks essential for the synthesis of novel and improved pharmaceutical agents.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipases in the synthesis of amino acids and derivatives.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126.
  • Asano, Y., Tsuruoka, M., Yamada, H., & Hino, T. (2001). New enzymatic method of chiral amino acid synthesis by dynamic kinetic resolution of amino acid amides: use of stereoselective amino acid amidases in the presence of alpha-amino-epsilon-caprolactam racemase. Applied and environmental microbiology, 67(10), 4580–4584.
  • Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251.
  • Soriano-Maldonado, P., Las Heras-Vazquez, F. J., Clemente-Jimenez, J. M., Rodriguez-Vico, F., & Martinez-Rodriguez, S. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Al-Qawasmeh, R. A., Al-Tel, T. H., El-Abadelah, M. M., & Voelter, W. (2015). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 20(4), 6433-6450.
  • LibreTexts. (2021, August 15). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • LibreTexts. (2021, August 15). 26.5: Synthesis of Amino Acids. Chemistry LibreTexts.
  • Lipka, E., D'Hayer, B., D'hooghe, M., Stevens, C. V., & Bezhanishvili, M. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
  • Uttamsingh, V., Keller, D. A., & Anders, M. W. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical research in toxicology, 11(7), 800–809.
  • Chen, J. C., & Yang, F. C. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126–136.
  • Wandrey, C., & Flaschel, E. (1979). Process development and economic aspects in enzyme engineering. Acylase L-methionine system. Advances in biochemical engineering, 12, 147–218.
  • Bergmann, M., & Fraenkel-Conrat, H. (1937). The enzymatic synthesis of the anilides of iV-acylated amino acids by papain and other proteinases was first described. The Journal of Biological Chemistry, 119(2), 707-720.
  • De-Andrade, M. P., & De-Jesus, P. C. (2021). Enantiomers and Their Resolution. Encyclopedia, 1(3), 770-785.
  • Rogozińska, P., Szymańska, A., & Wawrzeńczyk, C. (2021).
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100.
  • Brooks, W. H. (2004). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 1(5), 26-29.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

Sources

Application of 1-Aminocycloheptanecarboxylic Acid in Material Science: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-Aminocycloheptanecarboxylic acid (Ac7c), a non-proteinogenic cyclic α-amino acid, has emerged as a valuable building block in material science. Its rigid cycloheptane ring imposes significant conformational constraints on peptides and polymers, leading to materials with unique and predictable three-dimensional structures. This guide provides an in-depth exploration of the applications of Ac7c in the design of peptidomimetics, foldamers, and functional polyamides. Detailed, field-proven protocols for the synthesis and characterization of these materials are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Conformational Constraint

In the realm of material science and drug discovery, the function of a molecule is intrinsically linked to its three-dimensional structure. This compound is a Cα,α-disubstituted amino acid, with the cycloheptane ring locking the backbone dihedral angles (φ and ψ) into a restricted conformational space. This pre-organization is a powerful tool for designing molecules with enhanced properties:

  • Enhanced Proteolytic Stability: The steric bulk of the cycloheptane ring shields the adjacent peptide bonds from enzymatic degradation, increasing the in-vivo half-life of peptide-based therapeutics.[1][2]

  • Increased Receptor Affinity and Selectivity: By reducing the conformational flexibility, the entropic penalty of binding to a biological target is minimized, often leading to higher affinity and selectivity.

  • Predictable Secondary Structures: The incorporation of Ac7c can induce and stabilize specific secondary structures, such as β-turns and helices, which are crucial for molecular recognition and self-assembly processes.[3]

This guide will delve into the practical applications of these properties, providing actionable protocols for researchers.

Application in Peptidomimetics and Foldamers

The primary application of this compound in material science is in the synthesis of peptidomimetics and foldamers. These are molecules that mimic the structure and function of natural peptides and proteins but with improved stability and bioavailability.[1]

Scientific Rationale

The incorporation of Ac7c into a peptide sequence forces the peptide backbone to adopt a specific, rigid conformation. The cycloheptane ring of Ac7c residues typically adopts a twist-chair conformation in peptides.[3] This conformational preference can be exploited to design peptides that fold into predictable secondary structures. For instance, studies have shown that peptides incorporating Ac7c can adopt stable β-turn conformations, which are critical for many biological recognition events.[3] Foldamers, which are oligomers that adopt well-defined secondary structures, can be constructed using Ac7c to create novel materials with applications in catalysis, molecular recognition, and nanotechnology.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Ac7c-Containing Peptide

This protocol details the manual Fmoc-based solid-phase synthesis of a model tripeptide, Ac-Ala-Ac7c-Gly-NH2, on a Rink Amide resin. The steric hindrance of Ac7c necessitates the use of a high-efficiency coupling reagent such as HATU.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-1-Aminocycloheptanecarboxylic acid (Fmoc-Ac7c-OH)

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

  • Solid Phase Synthesis vessel with a sintered glass filter

  • Shaker or bubbler

Experimental Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_1 Wash_1 Wash (DMF, DCM) Fmoc_Deprotection_1->Wash_1 Coupling_Gly Couple Fmoc-Gly-OH (DIC/HOBt) Wash_1->Coupling_Gly Wash_2 Wash (DMF, DCM) Coupling_Gly->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Wash_3 Wash Fmoc_Deprotection_2->Wash_3 Coupling_Ac7c Couple Fmoc-Ac7c-OH (HATU/DIPEA) Wash_3->Coupling_Ac7c Wash_4 Wash Coupling_Ac7c->Wash_4 Fmoc_Deprotection_3 Fmoc Deprotection Wash_4->Fmoc_Deprotection_3 Wash_5 Wash Fmoc_Deprotection_3->Wash_5 Coupling_Ala Couple Fmoc-Ala-OH (HATU/DIPEA) Wash_5->Coupling_Ala Wash_6 Wash Coupling_Ala->Wash_6 Fmoc_Deprotection_4 Fmoc Deprotection Wash_6->Fmoc_Deprotection_4 Wash_7 Wash Fmoc_Deprotection_4->Wash_7 Acetylation Acetylation (Acetic Anhydride/DIPEA) Wash_7->Acetylation Wash_8 Wash Acetylation->Wash_8 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash_8->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for an Ac7c-containing peptide.

Step-by-Step Protocol:

  • Resin Swelling: Place 200 mg of Rink Amide resin in the synthesis vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Fmoc Deprotection (Initial): Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat with fresh piperidine solution for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in 3 mL of DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of Fmoc-Ac7c-OH (Sterically Hindered):

    • In a separate vial, dissolve Fmoc-Ac7c-OH (3 eq.) and HATU (2.9 eq.) in 3 mL of DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature. The extended coupling time is crucial due to steric hindrance.

    • Perform a Kaiser test. If positive, recouple for another 2 hours.

  • Washing: Repeat step 5.

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of Fmoc-Ala-OH: Repeat step 8 for Fmoc-Ala-OH.

  • Washing: Repeat step 5.

  • Fmoc Deprotection (Final): Repeat step 2.

  • Washing: Repeat step 3.

  • N-terminal Acetylation:

    • To cap the N-terminus, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 5 mL of DMF.

    • React for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (3 x 5 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 5 mL of the cleavage cocktail to the dry resin.

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional 1 mL of TFA.

  • Peptide Precipitation:

    • Add the combined filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation: Conformational Properties of Ac7c-Containing Peptides

Peptide SequenceSecondary StructureKey Dihedral Angles (φ, ψ) of Ac7cReference
Boc-Aib-Ac7c-NHMeType-I/III β-turn-60°, -30° (approx.)[3]
Boc-Pro-Ac7c-Ala-OMeType-II β-turn60°, 120° (approx.)[3]
Boc-Aib-Ac7c-OMeHelical-57°, -47° (approx.)[3]
Boc-Pro-Ac7c-OMeHelical-57°, -47° (approx.)[3]

Application in Functional Polyamides

While less common than in peptide synthesis, this compound can be used to synthesize novel polyamides with enhanced thermal and mechanical properties.

Scientific Rationale

The incorporation of the bulky, cyclic Ac7c monomer into a polyamide backbone can disrupt chain packing and reduce crystallinity, potentially leading to polymers with increased solubility and processability. Conversely, the rigidity of the cycloheptane ring can enhance the thermal stability of the resulting polyamide. One potential synthetic route is the ring-opening polymerization (ROP) of the lactam of this compound.[4][5][6]

Protocol: Synthesis of Polyamide via Ring-Opening Polymerization (Conceptual)

This protocol outlines a general procedure for the anionic ring-opening polymerization of the lactam of this compound (azacyclooctan-2-one substituted at the 8-position with a carboxylic acid, which would first need to be synthesized).

Materials:

  • Lactam of this compound

  • Initiator (e.g., sodium hydride or other strong base)

  • Co-initiator (e.g., an N-acyllactam)

  • High-boiling point, anhydrous solvent (e.g., toluene or xylene)

  • Schlenk line and glassware for inert atmosphere reactions

Experimental Workflow:

ROP_Workflow Monomer_Prep Synthesize and Purify Ac7c-Lactam Drying Dry Monomer and Glassware under Vacuum Monomer_Prep->Drying Initiation Initiation with Strong Base Drying->Initiation Polymerization Polymerization at Elevated Temperature Initiation->Polymerization Termination Termination of Polymerization Polymerization->Termination Precipitation Precipitate Polymer Termination->Precipitation Purification Purify and Dry Polymer Precipitation->Purification Characterization Characterize Polymer (GPC, DSC, TGA, NMR) Purification->Characterization

Caption: Ring-Opening Polymerization (ROP) Workflow for Ac7c-Lactam.

Step-by-Step Protocol:

  • Monomer Synthesis: Synthesize the lactam of this compound through appropriate organic synthesis methods. The monomer must be rigorously purified and dried.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line. All glassware must be flame-dried to remove moisture.

  • Initiation:

    • Dissolve the purified lactam monomer in the anhydrous solvent in the reaction flask.

    • Add the initiator (e.g., a catalytic amount of sodium hydride) to the solution.

    • Heat the mixture to form the lactamate anion.

  • Polymerization:

    • Add the co-initiator to the reaction mixture.

    • Heat the reaction to the desired polymerization temperature (typically 150-250 °C) and maintain for several hours.

    • The viscosity of the solution will increase as the polymerization proceeds.

  • Termination: Cool the reaction mixture and terminate the polymerization by adding a proton source (e.g., water or acetic acid).

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at elevated temperature.

  • Characterization: Characterize the resulting polyamide using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions, Thermogravimetric Analysis (TGA) for thermal stability, and NMR spectroscopy for structural confirmation.

Material Characterization Protocols

HPLC Purification of Ac7c-Containing Peptides
  • Column: C18 reverse-phase, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for most peptides.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Note: Peptides containing the bulky Ac7c may exhibit increased hydrophobicity, requiring a higher percentage of organic solvent for elution.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN/H2O).

  • Experiments: Acquire 1D ¹H, 2D TOCSY, and 2D NOESY spectra.

  • Analysis:

    • The TOCSY spectrum will help in assigning the spin systems of the individual amino acid residues.

    • The NOESY spectrum will provide information about through-space proton-proton proximities, which is crucial for determining the three-dimensional structure, including the conformation of the Ac7c ring and any induced secondary structures.

Circular Dichroism (CD) Spectroscopy
  • Purpose: To analyze the secondary structure of the Ac7c-containing peptides in solution.

  • Procedure:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer).

    • Record the CD spectrum in the far-UV region (190-250 nm).

    • The shape and magnitude of the spectrum will indicate the presence of α-helices, β-sheets, or random coil structures.

X-ray Crystallography
  • Purpose: To obtain a high-resolution three-dimensional structure of the Ac7c-containing material.

  • Procedure:

    • Grow single crystals of the purified peptide or polymer. This is often the most challenging step and requires screening of various crystallization conditions (e.g., different precipitants, pH, and temperature).

    • Collect X-ray diffraction data from a suitable crystal.

    • Solve the crystal structure using standard crystallographic software.

Conclusion

This compound is a powerful tool for the rational design of conformationally constrained materials. Its incorporation into peptides and polymers allows for precise control over their three-dimensional structure, leading to enhanced stability, bioactivity, and novel material properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique building block in their own research and development endeavors.

References

  • Ring-Opening Polymerization of Cyclic Amides (Lactams). (n.d.). ResearchGate.
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (n.d.). LifeTein.
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518.
  • Varghese, M., & Grinstaff, M. W. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews, 51(19), 8258-8275.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilun.
  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. (2022). Royal Society of Chemistry.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate.
  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). Chemistry Central Journal, 6(1), 80.
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (2023). ACS Omega, 8(43), 40755-40761.
  • HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate.
  • Conformational design of cyclic peptides. (2022). University of Glasgow Theses.
  • Should My Peptide Be Cyclic? (2024, October 30). LifeTein.
  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). ResearchGate.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steele, A. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.

Sources

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide to Incorporating Cyclic Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The incorporation of cyclic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These conformationally constrained residues can impart enhanced proteolytic stability, increased receptor affinity, and improved bioavailability. However, their unique structural features often present significant challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides practical, field-proven insights to troubleshoot common issues and navigate the complexities of working with these valuable building blocks.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of peptides containing cyclic amino acids.

Q1: My coupling efficiency is extremely low when incorporating a sterically hindered cyclic amino acid like α-aminoisobutyric acid (Aib). What's going wrong and how can I fix it?

A1: This is a classic and frequently encountered challenge. The gem-dimethyl groups on the α-carbon of Aib, for instance, create significant steric hindrance, physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] Standard coupling protocols are often insufficient to drive this reaction to completion.

Root Cause Analysis & Corrective Actions:

  • Insufficient Activation Energy: Your standard coupling reagent may not be potent enough to overcome the high activation energy barrier.

    • Solution: Switch to a more powerful, high-reactivity coupling reagent. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyAOP and PyBOP, are highly recommended.[4][5][6][7] These reagents form highly reactive OAt or Oxyma esters, which are more effective at acylating sterically hindered amines.[4][6] COMU, an Oxyma-based reagent, is another excellent and safer alternative to HOBt-containing reagents.[5][6]

  • Suboptimal Reaction Kinetics: The reaction may be too slow under standard conditions, leading to incomplete coupling.

    • Solution 1: Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated amino acid. This can help drive the reaction to completion.[1][8]

    • Solution 2: Extended Coupling Times: Increase the reaction time for the coupling step. For sterically hindered residues, coupling times of 1-2 hours or even longer may be necessary.[3][9]

    • Solution 3: Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature (e.g., 50°C) or using a microwave peptide synthesizer can provide the necessary energy to overcome the steric barrier and significantly accelerate the reaction.[10][11]

Experimental Protocol: Optimized Coupling of Fmoc-Aib-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Aib-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature, or for 10 minutes at 100°C in a microwave synthesizer.[10]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is positive, indicating incomplete coupling, proceed with a second coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Q2: I'm observing a significant amount of a side product with the mass of my dipeptide after incorporating Proline. What is this and how can I prevent it?

A2: You are likely observing diketopiperazine (DKP) formation. This is a common side reaction, especially when Proline is the second amino acid in the sequence.[12][13] The secondary amine of Proline is conformationally predisposed to intramolecularly attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the solid support as a cyclic DKP.[12]

Root Cause Analysis & Corrective Actions:

  • Resin Choice: Wang and other benzyl-ester-based resins are particularly susceptible to DKP formation.[12]

    • Solution: Use a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin.[13] The bulky trityl group shields the ester linkage, making the intramolecular attack less favorable.

  • Protecting Group Strategy: The use of Fmoc chemistry, which requires a basic deprotection step, can facilitate DKP formation.

    • Solution: If using Boc-based synthesis, employ in-situ neutralization protocols to minimize the time the N-terminal amine is free and basic.[13] For Fmoc synthesis, incorporating the subsequent amino acid quickly after deprotection is crucial.

Workflow to Minimize DKP Formation:

Caption: Decision workflow for mitigating diketopiperazine (DKP) formation.

Q3: My peptide is aggregating on the resin, leading to poor swelling and failed synthesis. How can I address this, especially with cyclic amino acid-rich sequences?

A3: Peptide aggregation, driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets, is a major hurdle in SPPS.[14][15] This is particularly problematic for hydrophobic sequences. Cyclic amino acids can sometimes contribute to this by inducing specific secondary structures.

Root Cause Analysis & Corrective Actions:

  • Inter-chain Interactions: The growing peptide chains are interacting with each other on the resin beads, rendering them inaccessible to reagents.

    • Solution 1: Use Pseudoproline Dipeptides: These are dipeptide mimetics of Ser or Thr that introduce a temporary "kink" in the peptide backbone, disrupting the formation of β-sheets.[14][16] The native structure is restored during the final TFA cleavage.

    • Solution 2: Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid can physically block hydrogen bond formation.[14][17]

    • Solution 3: Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.2–0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of aggregation.[17]

    • Solution 4: Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures.[14]

Frequently Asked Questions (FAQs)

Q4: What are the best practices for on-resin cyclization of peptides containing cyclic amino acids?

A4: On-resin cyclization is often preferred as it utilizes the principle of "pseudo-dilution," where the attachment to the solid support favors intramolecular reactions over intermolecular oligomerization.[13] Key strategies include:

  • Orthogonal Protection: Employ a side-chain protecting group for the amino acids involved in the cyclization (e.g., Asp/Glu and Lys) that can be selectively removed while the peptide is still attached to the resin.

  • Efficient Cyclization Reagents: Use highly efficient coupling reagents like HATU or HBTU for lactam bridge formation.

  • Sequence Optimization: The sequence of the linear peptide can significantly impact cyclization efficiency. Incorporating turn-inducing residues like Proline or D-amino acids near the cyclization site can pre-organize the peptide into a favorable conformation.[13][18][19]

Q5: Are there any special considerations for cleaving peptides with cyclic amino acids from the resin?

A5: Generally, standard cleavage cocktails (e.g., TFA/TIS/H2O) are effective. However, some cyclic amino acids or the protecting groups used for their derivatives might require specific scavengers. Always review the technical data for your specific non-natural amino acid. For instance, peptides containing Aib-Pro bonds may be susceptible to cleavage in strong acid, requiring milder cleavage conditions.[10]

Q6: Can I use standard Fmoc-SPPS for peptides containing hydroxyproline (Hyp)?

A6: Yes, Fmoc-Hyp-OH can be incorporated using standard SPPS protocols.[20][21] The hydroxyl group can either be left unprotected or protected with a group like t-butyl ether, depending on the synthetic strategy. Unprotected Fmoc-Hyp-OH is often used in an innovative approach called "proline editing," where the hydroxyl group is modified post-synthesis while the peptide is still on the resin to generate a diverse range of proline derivatives.[20][21]

Data Summary

Table 1: Recommended Coupling Reagents for Hindered Cyclic Amino Acids

Reagent ClassReagent NameKey Features
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, forms OAt or OBt esters. Widely used and effective.[4][7]
COMUOxyma-based, high efficiency, safer alternative to HOBt-based reagents.[5][6]
Phosphonium PyAOP, PyBOPVery high reactivity, less prone to side reactions like guanidinylation compared to some uronium salts.[7]
Carbodiimides DIC (with Oxyma or HOAt)Standard, cost-effective option, but generally less potent for hindered couplings. Additives are crucial.[4]

Workflow Diagram

Caption: General SPPS workflow for incorporating cyclic amino acids.

References

  • Boll, E., Dheur, J., & Drobecq, H. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
  • Fairweather, K. A., & Jolliffe, K. A. (2018). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry. [Link]
  • Loffet, A., & Zhang, H. (2007). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Toro, A., & Montoya-Pelaez, P. J. (2020). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation.
  • Felix, A. M., Wang, C. T., & Heimer, E. P. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research. [Link]
  • Boll, E., Dheur, J., & Drobecq, H. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. [Link]
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Wang, Y., & Li, Y. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
  • AAPPTec. (n.d.).
  • T. M. Buchanan, et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Biotage. (n.d.).
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
  • Bely, M., et al. (2021). Solid phase synthesis of acylated peptides.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]
  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules. [Link]
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
  • Schnölzer, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Optimizing the Coupling of 1-Aminocycloheptanecarboxylic Acid (Ac7c) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the incorporation of 1-Aminocycloheptanecarboxylic acid (Ac7c), a sterically hindered cyclic amino acid, into peptide sequences. The bulky cycloheptyl ring of Ac7c presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. This guide provides in-depth troubleshooting advice, validated protocols, and comparative data to help you overcome these hurdles and achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol failing for Ac7c? A1: The primary reason is steric hindrance. The large, non-planar cycloheptyl ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This slows down the reaction rate significantly compared to less bulky amino acids. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this energy barrier, leading to incomplete reactions.[1]

Q2: Which coupling reagents are most effective for Ac7c and other hindered amino acids? A2: For difficult couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended.[1][3] Reagents like HATU, HCTU, and COMU form highly reactive activated esters that can overcome the steric barrier more effectively.[1][4][5] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1][5] Among these, HATU and COMU are often cited as being particularly efficient for severely hindered residues due to the nature of the active esters they form.[4][6]

Q3: My coupling is still incomplete even after switching to HATU. What are my next steps? A3: If a powerful reagent alone isn't sufficient, you should consider the following strategies:

  • Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh portion of activated amino acid and reagents to drive the reaction to completion.[1]

  • Increase Reaction Time/Temperature: Sterically hindered couplings are slower.[1] Extending the reaction time (e.g., from 1 hour to 2-4 hours or even overnight) can significantly improve yields.[1]

  • Solvent Choice: Ensure optimal solvation. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for preventing peptide aggregation, which can further block reactive sites.[7][8]

Q4: Can racemization be a problem with Ac7c? A4: this compound is an α,α-disubstituted amino acid, meaning it does not have a proton on its α-carbon. Therefore, it is not susceptible to racemization through the common oxazolone or direct enolization pathways that affect chiral α-amino acids during activation.[9][10]

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling is the most common issue when incorporating Ac7c. Use this section to diagnose and resolve the problem systematically.

Initial Diagnosis: Qualitative Monitoring

After your coupling step, always perform a qualitative test to check for the presence of unreacted primary amines on the resin.

  • Kaiser Test: A highly sensitive test for primary amines. A positive result (intense blue beads) indicates an incomplete coupling.[11][12]

  • Chloranil Test: A useful alternative if the N-terminal residue is a secondary amine (like proline), though less relevant for the initial Ac7c coupling itself.[11]

If the test is positive, proceed with the troubleshooting workflow below.

G start Kaiser Test Positive (Incomplete Coupling) reagent Was a potent coupling reagent used? (e.g., HATU, COMU) start->reagent time Was reaction time extended (2-4h)? reagent->time Yes sol_reagent Action: Switch to HATU, HCTU, or COMU. reagent->sol_reagent No double_c Was a single coupling performed? time->double_c Yes sol_time Action: Increase coupling time to 2-4h or overnight. time->sol_time No solvent Is the solvent optimal? (e.g., NMP) double_c->solvent No sol_double_c Action: Perform a double coupling. double_c->sol_double_c Yes sol_solvent Action: Switch to NMP or a solvent mixture. solvent->sol_solvent No end_ok Coupling Successful solvent->end_ok Yes sol_reagent->time sol_time->double_c sol_double_c->solvent end_adv Consider Advanced Strategies: - Acyl Fluoride Formation - Elevated Temperature sol_solvent->end_adv

Caption: Troubleshooting workflow for incomplete coupling.

Comparative Data: Coupling Reagent Performance

The choice of coupling reagent is the most critical factor for success. While exact yields are sequence-dependent, the following table provides a general comparison of reagents for coupling sterically hindered amino acids like Ac7c.

Reagent ClassExample(s)Relative ReactivityKey AdvantagesCommon Issues
Carbodiimide DIC, DCCLowInexpensive, simple to use.Often insufficient for hindered couplings; byproduct (DCU) can be insoluble.[1][13]
Phosphonium Salt PyBOP, PyAOPHighHighly efficient, no guanidinylation side reaction, good for cyclization.[3][5]Solutions in DMF have moderate stability; byproducts can be difficult to remove.[5]
Aminium/Uronium Salt (HOBt-based) HBTU, TBTUHighVery effective for standard synthesis, stable in solution.Less effective than HOAt-based reagents for severe hindrance; potential for guanidinylation.[5]
Aminium/Uronium Salt (HOAt-based) HATUVery HighConsidered a gold standard for difficult couplings due to the highly reactive OAt ester and anchimeric assistance.[4][5]More expensive; HOAt is explosive and requires careful handling.[4]
Aminium/Uronium Salt (Oxyma-based) COMUVery HighReactivity is comparable or superior to HATU; based on non-explosive OxymaPure, offering a better safety profile.[4][6][14]Can cause guanidinylation if used in excess.[5]

Optimized Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as the primary approach for incorporating Fmoc-Ac7c-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ac7c-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-purity NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (negative Kaiser test is not applicable here, but ensure sufficient deprotection time) and wash the resin thoroughly with NMP (3x).

  • Pre-activation: In a separate vessel, dissolve Fmoc-Ac7c-OH and HATU in NMP. Add DIPEA and vortex the solution for 1-3 minutes. The solution will typically change color.

  • First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (5x) to remove all soluble reagents and byproducts.

  • Qualitative Test: Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads remain yellowish), the coupling is complete. If the beads are blue, proceed to the second coupling.

  • Second Coupling (if required): Prepare a fresh solution of activated Fmoc-Ac7c-OH as described in Step 2. Add it to the resin and agitate for an additional 2 hours.

  • Final Wash: Drain the vessel and wash the resin extensively with NMP (3x) and Dichloromethane (DCM) (3x) before proceeding to the next Fmoc deprotection step.

Protocol 2: Capping Unreacted Amines

If a small number of sites remain uncoupled after a double coupling, it is often better to permanently block them ("cap" them) rather than attempting further couplings. This prevents the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic Anhydride (10 equivalents)

  • DIPEA (10 equivalents)

  • NMP

Procedure:

  • Wash: Wash the peptide-resin with NMP (3x).

  • Prepare Capping Solution: In a separate vessel, prepare a solution of acetic anhydride and DIPEA in NMP.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Drain the vessel and wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Verification: A Kaiser test should now be completely negative, indicating all primary amines have been acetylated.[12]

Analytical Verification of Coupling

Beyond qualitative tests, quantitative analysis is crucial for confirming the successful incorporation of Ac7c.

  • LC-MS Analysis of a Test Cleavage: After coupling Ac7c and the subsequent amino acid, a small amount of the peptide can be cleaved from the resin. LC-MS analysis will confirm the mass of the desired peptide and reveal the presence of any deletion products (mass = desired peptide - mass of Ac7c residue), providing a quantitative measure of coupling efficiency.

  • In-line UV-Vis Monitoring: Automated synthesizers can monitor the release of the Fmoc-protecting group during the deprotection step. A diminished signal after the Ac7c coupling cycle can indicate incomplete coupling in the previous step.[7]

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). Benchchem.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Introduction to Peptide Synthesis. PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Procedures to Improve Difficult Couplings. (2025).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Various Sources.
  • Ynamide Coupling Reagents: Origin and Advances. (2022). PMC.
  • Coupling Reagents. Aapptec Peptides.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Various Sources.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). PMC.
  • Are double couplings in SPPS interesting for purity of short peptides? (2015).
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Peptide Coupling Reactions. (2015). Various Sources.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: 1-Aminocycloheptanecarboxylic Acid (Ac7c) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of peptides containing the sterically hindered, non-proteinogenic amino acid, 1-aminocycloheptanecarboxylic acid (Ac7c).

Introduction: The Challenge of Incorporating Ac7c

This compound (Ac7c) is a valuable building block in peptide chemistry, prized for its ability to introduce unique conformational constraints. The cycloheptane ring of Ac7c typically adopts a twist-chair conformation, which can induce β-turns and helical structures within a peptide sequence.[1][2] This structural influence is a powerful tool for designing peptides with enhanced stability, bioactivity, and receptor selectivity.

However, the inherent steric bulk of the cycloheptyl group presents a significant hurdle during solid-phase peptide synthesis (SPPS). This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences. Standard coupling protocols are often insufficient to overcome this challenge, necessitating optimized conditions and more potent reagents.

This guide is designed to provide you with the expertise and validated protocols to successfully incorporate Ac7c into your peptide sequences with improved efficiency and confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield low when incorporating Fmoc-Ac7c-OH?

Low coupling yields with Fmoc-Ac7c-OH are most commonly attributed to steric hindrance from the bulky cycloheptyl side chain. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be sufficiently reactive to overcome this steric barrier.[3] Incomplete reactions result in a significant portion of the resin-bound peptide chains failing to incorporate the Ac7c residue, leading to a lower overall yield of the desired full-length peptide.

Q2: What are the best coupling reagents for Fmoc-Ac7c-OH?

For sterically hindered amino acids like Ac7c, high-activity uronium or phosphonium salt-based reagents are strongly recommended.[4] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[5][6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and slightly more cost-effective alternative to HATU, offering excellent performance for hindered couplings.[7][8][9]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for sterically demanding couplings.[3]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylideneoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that offers high reactivity and is considered safer than benzotriazole-based reagents.[9]

Q3: Can I use a standard single coupling protocol for Ac7c?

While a single, extended coupling with a powerful reagent like HATU can be successful, a "double coupling" strategy is often recommended to ensure the highest possible yield.[10][11] This involves reacting the resin with a fresh solution of activated Fmoc-Ac7c-OH for a second time after the initial coupling. This approach helps to drive the reaction to completion, especially in challenging sequence contexts.

Q4: How can I monitor the efficiency of my Ac7c coupling reaction?

The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin. A positive test (blue beads) after the coupling step indicates an incomplete reaction, signaling the need for a second coupling or a switch to more forcing conditions.

Q5: Are there any specific side reactions to be aware of when using Ac7c?

While Ac7c itself is not particularly prone to unique side reactions, the forcing conditions required for its coupling can exacerbate common side reactions in SPPS.[7][10] These include:

  • Racemization: The risk of epimerization increases with longer reaction times and higher temperatures. Using additives like Oxyma Pure and carefully controlling the reaction conditions can mitigate this.[9]

  • Aspartimide formation: If an aspartic acid residue is present in the sequence, the extended coupling times and basic conditions can promote the formation of a cyclic imide, leading to side products.[12]

Q6: Can microwave-assisted peptide synthesis (MA-SPPS) improve Ac7c incorporation?

Yes, MA-SPPS is an excellent technique for improving the efficiency of coupling sterically hindered amino acids.[13][14] Microwave energy can significantly accelerate the reaction rate, allowing for shorter coupling times and higher yields, even for difficult residues like Ac7c.[1][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low crude peptide purity with multiple deletion sequences Incomplete coupling of Fmoc-Ac7c-OH.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 2. Implement a double coupling protocol: After the first coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Ac7c-OH. 3. Increase reaction time: Extend the coupling time to 2-4 hours at room temperature.
Positive Kaiser test after a single coupling of Ac7c Insufficient reaction time or reagent potency.1. Perform a second coupling (double coupling): This is the most direct solution. 2. Consider microwave-assisted coupling: If available, use a microwave synthesizer for the coupling step to enhance reaction kinetics.
Significant peak broadening or loss of resolution during HPLC purification On-resin aggregation of the peptide chain.1. Switch to a more effective solvent: Use N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) to improve resin swelling and peptide solvation. 2. Incorporate a "magic mixture" of solvents: A 1:1:1 mixture of DCM/DMF/NMP can be beneficial for difficult sequences.
Presence of a side product with the same mass but different retention time Racemization of the Ac7c residue or an adjacent amino acid.1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. 2. Use a racemization-suppressing additive: Ensure your coupling reagent is used in conjunction with an additive like Oxyma Pure. 3. Avoid excessive heat: If not using a microwave synthesizer, maintain the reaction at room temperature.

Data Presentation: Comparative Performance of Coupling Reagents for Hindered Amino Acids

The following table provides a semi-quantitative comparison of common coupling reagents for sterically hindered amino acids like Ac7c. The data is compiled from literature reports on similar challenging couplings and reflects expected performance.

Coupling Reagent Reagent Type Typical Coupling Time Relative Efficiency Racemization Risk Notes
DIC/HOBt Carbodiimide/Additive2 - 6 hoursModerateLow to ModerateCost-effective but may require longer reaction times and double coupling.
HBTU Aminium/Uronium Salt30 - 90 minutesHighLowA reliable workhorse for many difficult couplings.
HCTU Aminium/Uronium Salt20 - 60 minutesVery HighVery LowMore reactive than HBTU, excellent for challenging sequences.[7]
HATU Aminium/Uronium Salt20 - 60 minutesVery HighVery LowGenerally considered one of the most effective reagents for hindered couplings.[5][6]
PyBOP Phosphonium Salt30 - 120 minutesHighLowGood alternative to aminium salts; byproducts are generally less problematic.
COMU Aminium/Uronium Salt20 - 60 minutesVery HighVery LowHigh reactivity and a safer profile compared to benzotriazole-based reagents.[9]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Ac7c-OH using HATU

This protocol is recommended for achieving the highest possible incorporation of Ac7c.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ac7c-OH (4 equivalents per resin substitution)

  • HATU (3.9 equivalents per resin substitution)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents per resin substitution)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

Procedure:

First Coupling:

  • Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes.

  • In a separate vessel, dissolve Fmoc-Ac7c-OH (2 eq.) and HATU (1.95 eq.) in NMP.

  • Add DIPEA (4 eq.) to the solution and allow to pre-activate for 1-2 minutes.

  • Drain the NMP from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with NMP (3x) and DMF (3x).

Second Coupling:

  • Repeat steps 2-5 with a fresh solution of activated Fmoc-Ac7c-OH.

  • After the second coupling, drain the reaction solution and wash the resin thoroughly with NMP (3x) and DMF (3x).

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is negative (yellow beads), proceed to the next Fmoc deprotection step. If the test is still positive, a third coupling may be considered, or a switch to microwave-assisted synthesis is recommended.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Ac7c-OH

This protocol is for use with a dedicated microwave peptide synthesizer and can significantly improve coupling efficiency and reduce reaction times.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ac7c-OH (5 equivalents per resin substitution)

  • HCTU (4.9 equivalents per resin substitution)

  • DIPEA (10 equivalents per resin substitution)

  • NMP or DMF

Procedure:

  • Place the Fmoc-deprotected peptide-resin in a microwave-safe reaction vessel.

  • Add the solution of Fmoc-Ac7c-OH, HCTU, and DIPEA in NMP or DMF.

  • Perform the coupling reaction in the microwave synthesizer at a set temperature (e.g., 75°C) for 5-15 minutes.[13][15]

  • After the reaction, drain the solution and wash the resin thoroughly with NMP or DMF.

  • Perform a Kaiser test to confirm complete coupling.

Visualization of Key Workflows

Decision Workflow for Ac7c Coupling

Ac7c_Coupling_Workflow start Start: Incorporate Fmoc-Ac7c-OH reagent_choice Select Coupling Reagent start->reagent_choice protocol_choice Choose Protocol reagent_choice->protocol_choice HATU, HCTU, or COMU single_coupling Single Coupling (Extended Time) protocol_choice->single_coupling Standard Conditions double_coupling Double Coupling protocol_choice->double_coupling Difficult Sequence microwave Microwave-Assisted Coupling protocol_choice->microwave Microwave Synthesizer Available kaiser_test Perform Kaiser Test single_coupling->kaiser_test double_coupling->kaiser_test microwave->kaiser_test success Coupling Complete (Proceed to Deprotection) kaiser_test->success Negative (Yellow) failure Incomplete Coupling kaiser_test->failure Positive (Blue) failure->double_coupling Re-couple

Caption: Decision workflow for selecting a coupling strategy for Ac7c.

Mechanism of Action: HATU-Mediated Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-Ac7c-OH Fmoc-Ac7c-OH Activated_Ester Activated OAt-Ester Fmoc-Ac7c-OH->Activated_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond + Resin-Bound Amine Resin_Amine Resin-Bound N-Terminal Amine Resin_Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518.
  • ResearchGate. (n.d.). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • AAPPTEC. (n.d.).
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis.
  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
  • Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • Springer Nature Experiments. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (2025).
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?.
  • National Center for Biotechnology Information. (n.d.). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Chantell, C. (n.d.).
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Creative Peptides. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • National Center for Biotechnology Information. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design.
  • Aapptec. (n.d.).
  • ETH Zurich Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

Sources

Technical Support Center: Troubleshooting Fmoc Deprotection of 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Fmoc deprotection of 1-Aminocycloheptanecarboxylic acid (Acha). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered amino acid in solid-phase peptide synthesis (SPPS). Here, we will delve into the mechanistic underpinnings of common issues and provide field-proven, actionable solutions.

I. Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the Fmoc deprotection of this compound lies in its structure. The cycloheptyl ring imposes significant steric hindrance around the alpha-amino group. This bulkiness physically obstructs the approach of the deprotecting base, typically piperidine, making the removal of the Fmoc group kinetically challenging.[1][2] Incomplete deprotection leads to the formation of deletion sequences, where the subsequent amino acid fails to couple, compromising the purity and yield of the final peptide.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine like piperidine is a two-step process:

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.

  • β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine then traps the reactive DBF to form a stable adduct, driving the reaction to completion.[3][4][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Fmoc deprotection of Acha and provides a structured troubleshooting workflow.

Q1: My Kaiser test is negative or weak after a standard deprotection protocol. What's the first step?

A negative or weak Kaiser test (ninhydrin test) indicates the presence of few or no free primary amines, signaling incomplete Fmoc removal.[1][6][7]

Initial Checks:

  • Reagent Quality: Ensure your piperidine solution is fresh. Piperidine can degrade over time, reducing its efficacy.[1][6]

  • Concentration: Verify that the deprotection solution is at the correct concentration, typically 20% piperidine in DMF.[6]

  • Resin Swelling: Inadequate resin swelling can limit reagent accessibility.[1] Ensure the resin is fully swollen in DMF for at least 30 minutes before deprotection.

Q2: I've confirmed my reagents and swelling are optimal, but deprotection is still incomplete. What are my next steps?

When standard conditions fail, a more aggressive approach is necessary to overcome the steric hindrance of the Acha residue.

Troubleshooting Workflow: Incomplete Deprotection of Acha

G start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) check1 Verify Reagents & Swelling (Fresh Piperidine, Correct Concentration) start->check1 decision1 Issue Resolved? check1->decision1 step2 Modify Standard Protocol decision1->step2 No end_success Proceed to Coupling decision1->end_success Yes option2a Increase Reaction Time (e.g., 2 x 20 min) step2->option2a option2b Increase Temperature (e.g., 35-40°C) step2->option2b decision2 Deprotection Complete? option2a->decision2 option2b->decision2 step3 Employ Stronger Base System decision2->step3 No decision2->end_success Yes option3a DBU/Piperidine Cocktail (e.g., 2% DBU, 2% Piperidine in DMF) step3->option3a option3a->end_success end_fail Consult Advanced Strategies (e.g., Alternative Protecting Groups)

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Detailed Optimization Strategies
StrategyRationaleRecommended Parameters
Increased Reaction Time Provides more time for the piperidine to access the sterically hindered Fmoc group.Perform two deprotection steps of 20-30 minutes each with fresh reagent.[8]
Elevated Temperature Increases the kinetic energy of the molecules, which can help overcome the activation energy barrier imposed by steric hindrance.Gently warm the reaction vessel to 35-40°C during deprotection.
Stronger Base Cocktails For extremely difficult deprotections, a stronger, non-nucleophilic base can be more effective.Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[1][8]

Caution: DBU is a very strong base and can potentially lead to side reactions, such as aspartimide formation if Asp residues are present in the sequence.[9] Use it judiciously and for the shortest time necessary.

Q3: How can I quantitatively monitor the deprotection of Acha?

While the Kaiser test is a good qualitative indicator, UV-Vis spectrophotometry offers a quantitative method.

Principle: The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance maximum around 301-312 nm.[6][7] By monitoring the absorbance of the effluent from the reaction vessel, you can track the progress of the Fmoc removal in real-time. Automated peptide synthesizers frequently use this method to ensure complete deprotection before proceeding to the next coupling step.[7]

III. Experimental Protocols

Protocol 1: Enhanced Piperidine Deprotection for Acha

This protocol is a robust starting point for overcoming the steric hindrance of Acha.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the solvent and add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate the mixture for 20 minutes.

  • Drain and Wash: Drain the deprotection solution. Wash the resin with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 20-30 minutes.[8]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene adduct.[1]

  • Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine.

Protocol 2: DBU-Assisted Deprotection for Highly Hindered Systems

Use this protocol when the enhanced piperidine method proves insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Prepare Reagent: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1] Use this solution immediately after preparation.

  • Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.

  • Reaction: Agitate for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU.

  • Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.[8]

IV. Concluding Remarks

The successful Fmoc deprotection of this compound is achievable with careful optimization of reaction conditions. The steric hindrance presented by this cyclic amino acid necessitates a more rigorous approach than standard protocols. By systematically employing extended reaction times, elevated temperatures, or stronger base systems like DBU/piperidine cocktails, researchers can effectively overcome these challenges. Always verify the completeness of the deprotection step, using methods like the Kaiser test or UV-Vis monitoring, to ensure the integrity of the peptide synthesis.

V. References

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]

  • Coro, Y., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Sociedad Química de México, 58(4). Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage? Retrieved from [Link]

  • Coro, Y., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Retrieved from [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of Peptides Containing 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying synthetic peptides incorporating the non-proteinogenic amino acid, 1-Aminocycloheptanecarboxylic acid (Ac7c). The inclusion of Ac7c, a Cα,α-disubstituted cyclic amino acid, imparts unique conformational constraints and significant hydrophobicity to a peptide sequence.[1][2] These properties, while often desirable for therapeutic stability and structure, introduce specific challenges to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification protocols.

This document provides direct, experience-based answers to common questions and troubleshooting scenarios. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high-purity Ac7c-containing peptides efficiently.

Frequently Asked Questions (FAQs)

This section addresses common questions you may have when designing a purification strategy for your Ac7c-peptide.

Q1: How does the Ac7c residue fundamentally change my peptide's behavior on a C18 column?

A: The this compound (Ac7c) residue introduces two primary changes:

  • Increased Hydrophobicity: The seven-carbon cycloalkane ring is bulky and nonpolar, leading to stronger hydrophobic interactions with the C18 stationary phase.[3] This will significantly increase the peptide's retention time compared to a similar peptide containing a simple aliphatic residue like Alanine or Glycine. You will require higher concentrations of organic solvent (e.g., acetonitrile) to elute your peptide.[4]

  • Conformational Rigidity: Ac7c forces a specific local geometry, often inducing β-turns or helical conformations in the peptide backbone.[1][2] This rigidity can be advantageous, as it often prevents on-column aggregation that can lead to peak broadening. However, it can also lead to the formation of stable diastereomers if the synthesis utilized a racemic mixture of Ac7c, which may be challenging to separate.

Q2: What is the best starting point for column selection? Should I always use a C18?

A: While a C18 column is the workhorse of peptide purification and a good starting point, it may not always be optimal for highly hydrophobic Ac7c-peptides.[4][5] The strong retention could necessitate very high organic phase concentrations, potentially leading to peptide precipitation or poor resolution from closely eluting hydrophobic impurities.

Consider this tiered approach:

  • Start with a Wide-Pore C18: Use a high-purity silica column with a 300 Å pore size.[6] This larger pore size is crucial for peptides to prevent restricted diffusion and ensure full interaction with the bonded phase, leading to better peak shape and resolution.[6][7]

  • Consider a C8 or Phenyl Phase if Retention is Excessive: If your peptide elutes at >70% acetonitrile on a C18 column with a standard gradient, or if peak shape is poor, a less retentive stationary phase is a logical next step. A C8 phase offers slightly less hydrophobicity, while a Phenyl phase provides alternative selectivity through π-π interactions, which can be beneficial if your peptide contains aromatic residues.[3]

Q3: Which mobile phase additives and pH conditions should I use?

A: The choice of mobile phase additive is critical for achieving sharp, symmetrical peaks.[8]

  • Low pH (pH 2-3): This is the standard approach. Using 0.1% Trifluoroacetic Acid (TFA) in both your aqueous (Solvent A: Water) and organic (Solvent B: Acetonitrile) phases serves two purposes. It protonates acidic residues (Asp, Glu) and the C-terminus, minimizing ionic interactions with residual silanols on the stationary phase.[9] It also acts as an ion-pairing agent, forming a neutral complex with basic residues (Lys, Arg, His) that behaves predictably in a reversed-phase environment.[8]

  • Alternative pH: If peak shape is poor at low pH, consider altering the mobile phase pH.[10] Sometimes, switching to a basic mobile phase (e.g., 0.1% ammonium hydroxide, pH ~10) can dramatically change selectivity and improve the peak shape of a problematic peptide, provided you use a pH-stable column.[9] Similarly, using formic acid (0.1%) can offer different selectivity and is more compatible with mass spectrometry due to reduced ion suppression compared to TFA.[6][10]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a systematic approach to resolving common problems encountered during the purification of Ac7c-peptides.

Problem 1: My peptide peak is excessively broad or shows significant tailing.

  • Underlying Cause: Peak tailing for hydrophobic peptides often results from secondary ionic interactions between basic residues on the peptide and acidic residual silanols on the silica support.[6][7] Broadening can also be caused by slow dissolution kinetics on the column, column overloading, or the presence of unresolved impurities.

  • Solutions:

    • Check Ion-Pairing Agent Concentration: Ensure you have at least 0.1% TFA in your mobile phases. For particularly basic peptides, a slightly higher concentration might improve peak shape, but be mindful of potential ion suppression if using LC-MS.[6]

    • Increase Column Temperature: Raising the column temperature to 40-60°C can significantly improve peak shape.[11] It enhances peptide solubility in the mobile phase, reduces mobile phase viscosity for better mass transfer, and can disrupt secondary interactions causing tailing.

    • Reduce Sample Load: Overloading the column is a common cause of peak distortion. Perform a loading study by injecting progressively smaller amounts of your crude peptide. If peak shape improves, you have exceeded the column's loading capacity.

    • Change the Organic Modifier: While acetonitrile is most common, sometimes switching to or blending with another organic solvent like methanol or isopropanol can alter selectivity and improve peak shape for very hydrophobic peptides.[12]

Problem 2: I see two or more closely eluting peaks where I expect one. How can I improve resolution?

  • Underlying Cause: This is often due to the presence of diastereomers (if a chiral Ac7c precursor was used) or other closely related impurities from the synthesis (e.g., deletions, truncations, or incompletely deprotected sequences).[13][14]

  • Solutions:

    • Flatten the Gradient: This is the most powerful tool for improving resolution.[6][15] First, run a fast, "scouting" gradient (e.g., 5-95% B in 20 minutes) to determine the approximate %B at which your peptide elutes. Then, run a much shallower gradient around that point (e.g., a 1% per minute or even 0.5% per minute change in %B).[8]

    • Change Selectivity with Mobile Phase:

      • Acid Additive: Switching from 0.1% TFA to 0.1% formic acid can alter the retention characteristics of the peptides and may resolve the peaks.[10]

      • pH: Changing the mobile phase pH from acidic to basic (or neutral, if using a phosphate buffer) can dramatically alter selectivity, as it changes the ionization state of acidic and basic residues.[9][10]

    • Change Stationary Phase: As mentioned in the FAQ, moving from a C18 to a Phenyl-Hexyl column can provide a different separation mechanism (π-π interactions) that may resolve impurities that are chromatographically similar on a purely hydrophobic phase.[3]

Problem 3: My peptide has very poor solubility in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water).

  • Underlying Cause: The high hydrophobicity imparted by the Ac7c residue, especially in sequences lacking charged amino acids, can lead to poor solubility in highly aqueous solutions, causing the peptide to precipitate upon injection.[12][16]

  • Solutions:

    • Modify Sample Diluent: Do not dissolve your peptide in purely aqueous solutions. First, attempt to dissolve the lyophilized powder in a small amount of a strong organic solvent like DMSO, DMF, or n-propanol.[12][16] Then, slowly add your initial mobile phase to dilute the sample to the desired concentration. Always perform a small-scale solubility test first.[16]

    • Caution with DMSO: While an excellent solvent, DMSO can cause oxidation of sensitive residues like Methionine, Cysteine, or Tryptophan, especially if left for extended periods.[12] Prepare the sample immediately before injection.

    • Inject at a Higher Initial %B: If the peptide is soluble in the diluent but precipitates upon injection, your starting mobile phase may be too weak. Try starting your gradient at a higher organic percentage (e.g., 20% or 30% Acetonitrile) that is still lower than the peptide's elution concentration. This ensures the peptide remains solubilized as it enters the column.

Problem 4: My peptide recovery is very low after preparative purification.

  • Underlying Cause: Low recovery can be due to irreversible adsorption onto the column, precipitation during collection, or degradation in solution post-collection.

  • Solutions:

    • Column Passivation: Before a preparative run of a new hydrophobic peptide, it's good practice to "prime" or "passivate" the column by injecting a less valuable, highly hydrophobic sample. This can block active sites that might otherwise irreversibly bind your target peptide.

    • Post-Run Column Wash: After your gradient is complete, perform a high-organic wash (e.g., 95% Acetonitrile) for several column volumes, followed by a blank gradient run. This can help elute any strongly retained peptide and check for "ghost peaks" indicating carryover.[16]

    • Immediate Lyophilization: Once fractions are analyzed and pooled, freeze and lyophilize them immediately. Peptides, especially those with sensitive residues, can be unstable in the acidic mobile phase solution.[8]

Visualizations & Protocols

Troubleshooting Workflow: Poor Peak Shape

This decision tree guides you through a logical process to diagnose and correct common causes of peak broadening and tailing for Ac7c-peptides.

Troubleshooting_Peak_Shape Start Start: Poor Peak Shape (Broadening or Tailing) CheckLoad Reduce Sample Load by 50-75%. Did peak shape improve? Start->CheckLoad Overload Diagnosis: Column Overloading. Solution: Reduce prep load or use a larger ID column. CheckLoad->Overload Yes NoOverload No significant improvement. CheckLoad->NoOverload No IncreaseTemp Increase Column Temperature to 40-60°C. Did peak shape improve? NoOverload->IncreaseTemp TempHelps Diagnosis: Poor mass transfer or secondary interactions. Solution: Maintain higher temp. IncreaseTemp->TempHelps Yes NoTempHelp No significant improvement. IncreaseTemp->NoTempHelp No ChangeMP Modify Mobile Phase. Try 0.1% Formic Acid instead of TFA or switch to a pH-stable column and use a basic (pH 10) mobile phase. Did peak shape improve? NoTempHelp->ChangeMP MPHelps Diagnosis: Strong silanol interactions or pH-dependent conformation. Solution: Use optimized mobile phase. ChangeMP->MPHelps Yes NoMPHelp Consider alternative causes: - Contamination - Column degradation - Extra-column broadening ChangeMP->NoMPHelp No

A decision tree for troubleshooting poor peak shape.

Data Summary Table: HPLC Column Selection Guide

This table provides a summary of common reversed-phase columns and their suitability for Ac7c-peptide purification.

Stationary PhasePrimary InteractionRecommended ForKey Considerations
C18 (Octadecyl) HydrophobicGeneral purpose, first choice for most peptides.[4][5]May be too retentive for very hydrophobic Ac7c-peptides, requiring high %ACN.
C8 (Octyl) HydrophobicPeptides that are too strongly retained on C18.[3]Offers lower hydrophobicity and shorter retention times. Good alternative for method optimization.
Phenyl-Hexyl Hydrophobic & π-πPeptides containing aromatic residues (Phe, Tyr, Trp).[3]Provides alternative selectivity compared to alkyl chains, potentially resolving difficult pairs.
Embedded Polar Group (EPG) Hydrophobic & H-BondingPreventing "phase collapse" in highly aqueous mobile phases.Useful if starting gradients must be <5% organic; offers unique selectivity.
Experimental Protocol: General Method Development for an Ac7c-Containing Peptide

This protocol outlines a systematic approach to developing a robust analytical HPLC method that can be scaled for preparative purification.

Objective: To establish optimal separation conditions (gradient, mobile phase) for a crude Ac7c-peptide on an analytical scale.

Materials:

  • HPLC System with UV Detector (220 nm)

  • Analytical RP-HPLC Column (e.g., C18, 300Å, 4.6 x 150 mm)

  • Solvent A: HPLC-grade Water with 0.1% TFA

  • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA

  • Sample: Crude Ac7c-peptide dissolved in DMSO (~1 mg/mL)

Methodology:

  • System Preparation:

    • Purge the HPLC system with fresh mobile phases.

    • Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10 column volumes.

  • Step 1: Scouting Gradient

    • Purpose: To determine the approximate elution time and %B of the target peptide.

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-2 min: 5% B (isocratic)

      • 2-22 min: 5% to 95% B (linear gradient)

      • 22-25 min: 95% B (isocratic wash)

      • 25-27 min: 95% to 5% B (return to start)

      • 27-30 min: 5% B (re-equilibration)

    • Analysis: Identify the main peak corresponding to your product (ideally confirmed by mass spectrometry). Note its retention time (t_R).

  • Step 2: Focused Gradient Optimization

    • Purpose: To improve the resolution around the target peptide.

    • Calculation: Estimate the %B at which your peptide eluted in the scouting run. The focused gradient should span from ~10% below this value to ~5% above it, over a longer time.

      • Example: If t_R was 15 minutes in the 20-minute scouting gradient (4% B/min), it eluted at approximately 5% + (15-2 min) * 4% = 57% B. A good focused gradient would be ~45-65% B.

    • Gradient:

      • 0-2 min: 45% B (isocratic)

      • 2-22 min: 45% to 65% B (linear gradient, 1% B/min)

      • Followed by a wash and re-equilibration step as above.

    • Analysis: Assess the separation between your target peak and nearby impurities. The peaks should be wider but much better resolved.

  • Step 3: Further Optimization (If Necessary)

    • If resolution is still insufficient, further flatten the gradient (e.g., to 0.5% B/min).

    • If peak shape is poor, implement troubleshooting steps such as increasing column temperature to 50°C and repeating the focused gradient run.

  • Scaling to Preparative:

    • Once an optimal analytical method is established, it can be scaled to a preparative column of the same chemistry. The gradient shape (%B/column volume) should be maintained, while the flow rate and sample load are increased proportionally to the column's cross-sectional area.

References

  • Jubilant Biosys. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]
  • ResearchGate. (2025, August 7).
  • Taylor & Francis Online. (2006, October 23).
  • Marcel Dekker, Inc. (1998).
  • YMC CO., LTD. (n.d.).
  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]
  • Biotage. (2023, January 31).
  • PubMed. (1991, December). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). [Link]
  • Phenomenex. (2025, June 6).
  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. [Link]
  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. [Link]
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
  • PubMed Central. (n.d.).
  • Chromatography Today. (n.d.).
  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
  • Waters Corporation. (n.d.).
  • ResearchGate. (2025, August 6). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides | Request PDF. [Link]
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
  • PubMed. (2001, August).
  • Separation Science. (n.d.).
  • AAPPTec. (n.d.).
  • PubMed Central. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]
  • Agilent. (n.d.).
  • ResearchGate. (2025, August 10).
  • Krokhin Lab. (n.d.).
  • Nature Protocols. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. [Link]
  • PubMed Central. (n.d.). Visualization and application of amino acid retention coefficients obtained from modeling of peptide retention. [Link]
  • PubMed. (2015, April 15). Improved short peptide identification using HILIC-MS/MS: retention time prediction model based on the impact of amino acid position in the peptide sequence. [Link]
  • MDPI. (n.d.). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. [Link]
  • PubMed. (n.d.). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. [Link]
  • PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. [Link]

Sources

Technical Support Center: Preventing Racemization of 1-Aminocycloheptanecarboxylic Acid During Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a critical challenge in peptide synthesis: the prevention of racemization during the coupling of sterically hindered α,α-disubstituted amino acids, with a specific focus on 1-Aminocycloheptanecarboxylic acid (Ac7c). As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Challenge of this compound

This compound is a non-proteinogenic α,α-disubstituted amino acid. Its rigid cyclic structure can impart unique conformational constraints on peptides, making it a valuable building block in drug design. However, this steric bulk also presents a significant hurdle during peptide synthesis. The primary challenge is the increased risk of racemization at the α-carbon during the carboxyl group activation and coupling steps.

Racemization, the conversion of a chiral center into a mixture of enantiomers, can lead to the formation of diastereomeric peptides. These diastereomers often exhibit different biological activities and are difficult to separate, compromising the purity and efficacy of the final product.[1][2] This guide will provide a comprehensive overview of the mechanisms of racemization and, more importantly, practical strategies to mitigate this side reaction when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of this compound?

A1: The dominant mechanism of racemization for N-protected amino acids during peptide coupling is the formation of a 5(4H)-oxazolone (azlactone) intermediate.[3] Activation of the carboxyl group of this compound makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar oxazolone ring. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the peptide chain. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[4]

Q2: Why is this compound particularly susceptible to racemization?

A2: While the α,α-disubstitution in this compound prevents the formation of the oxazolone intermediate to some extent, the steric hindrance around the carboxyl group can slow down the rate of the desired coupling reaction. This prolonged reaction time can provide a larger window of opportunity for base-catalyzed abstraction of the α-proton from the activated intermediate, leading to racemization via the direct enolization pathway.

Q3: How do coupling additives like HOBt, HOAt, and OxymaPure help prevent racemization?

A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][5] They work by reacting with the highly reactive activated intermediate (e.g., an O-acylisourea) to form an active ester (e.g., an OBt, OAt, or Oxyma ester). These active esters are more stable and less prone to racemization than the initial activated species, yet still sufficiently reactive to couple efficiently with the amine component.[4] OxymaPure is often considered a safer and highly effective alternative to the potentially explosive HOBt and HOAt.[5][6]

Q4: Which class of coupling reagents is generally recommended for sterically hindered amino acids like this compound?

A4: For sterically hindered amino acids, phosphonium and aminium/uronium salt-based reagents are generally preferred due to their high reactivity. Reagents such as HBTU, HATU, HCTU, and PyBOP are often recommended.[3] Specifically for α,α-disubstituted amino acids, reagents that generate highly reactive acyl fluorides in situ, such as TFFH, have shown excellent performance.[5] The use of N-carboxyanhydrides (NCAs) has also been reported as a superior method for coupling sterically hindered residues, especially at elevated temperatures.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
High percentage of diastereomer detected by chiral HPLC. Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC) used without additives are prone to causing racemization.Switch to a more robust coupling system. Use a uronium/phosphonium salt reagent like HATU or HCTU, or a carbodiimide in combination with an additive like OxymaPure. For particularly difficult couplings, consider TFFH.
Strong or Excess Base: The use of a strong, non-sterically hindered base like DBU or an excess of a weaker base like DIPEA can significantly increase the rate of racemization.Optimize the base. Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.
Elevated Reaction Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization.Lower the reaction temperature. Perform the coupling at 0°C or even -15°C. This will slow down the rate of racemization more significantly than the desired coupling reaction.[7]
Prolonged Reaction Time: Leaving the coupling reaction to proceed for too long, especially with a highly activated amino acid, increases the window for racemization.Monitor the reaction closely. Use a rapid test like the Kaiser test to determine the endpoint of the reaction and work it up promptly.
Low coupling yield. Steric Hindrance: The bulky cycloheptyl group of this compound can sterically hinder the approach of the nucleophilic amine.Use a more powerful coupling reagent. Reagents like HATU, HCTU, or PyBrOP are known to be effective for coupling sterically hindered amino acids.
Aggregation: The growing peptide chain on the solid support can aggregate, leading to poor solvation and incomplete reactions.Change the solvent. Switching from DMF to a more disruptive solvent like NMP or adding a chaotropic salt can help to break up aggregates.
Unexpected side products. Reaction with the cycloheptyl ring: While generally stable, under harsh conditions, the cycloheptane ring could potentially undergo side reactions.Ensure mild reaction conditions. Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-1-Aminocycloheptanecarboxylic acid using HATU/NMM

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization through the use of a highly efficient uronium salt activator and a weak base at a controlled temperature.

Materials:

  • Fmoc-1-Aminocycloheptanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-1-Aminocycloheptanecarboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add N-Methylmorpholine (NMM) (6 equivalents) to the reaction vessel.

  • Reaction Conditions: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive sequences, consider performing the coupling at 0°C.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method such as the Kaiser test. Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol provides a general framework for the analysis of diastereomeric peptides containing this compound. The specific column and mobile phase conditions may require optimization for your particular peptide sequence.

Materials:

  • Crude peptide containing this compound

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ V or a zwitterionic phase like CHIRALPAK® ZWIX(+))[8][9]

  • HPLC grade solvents (e.g., acetonitrile, methanol, water, trifluoroacetic acid)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase.

    • Mobile Phase: A typical starting point would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. The gradient and solvent composition will need to be optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 214 nm or 280 nm if aromatic residues are present).

  • Data Analysis: Integrate the peak areas of the two diastereomers. The percentage of the undesired diastereomer corresponds to the extent of racemization during the coupling step.

Data Summary and Visualization

The choice of coupling conditions can have a dramatic impact on the stereochemical purity of the final peptide. The following table summarizes the expected qualitative outcomes based on the chosen methodology.

Coupling MethodBaseAdditiveExpected RacemizationCoupling Efficiency for Sterically Hindered Residues
DICDIPEANoneHighModerate
DICNMMHOBtModerateModerate
DICNMMOxymaPureLowGood
HBTUDIPEA-Moderate-LowGood
HATUNMM-Very LowVery Good
TFFH2,4,6-Collidine-Very LowExcellent

G

G

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Yoshida, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules.
  • Romoff, T. T. (n.d.). 7.4 Racemization Assays.
  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B.
  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe.
  • ResearchGate. (n.d.). Peptide Racemization.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
  • S.L. Cohen, V. (n.d.). Separation of Peptide Diastereomers. Methods in Molecular Biology.
  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
  • Daicel. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Molecular Biology.
  • Jadhav, S. V., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.

Sources

Technical Support Center: Navigating the Solubility Challenges of Peptides Containing 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 1-Aminocycloheptanecarboxylic acid (Ac7c). The unique structural properties of Ac7c, while beneficial for inducing specific peptide conformations, frequently introduce significant solubility challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the success of your experiments.

I. Understanding the Core Problem: Why Ac7c-Containing Peptides Can Be Difficult to Solubilize

The incorporation of this compound (Ac7c) into a peptide sequence introduces a bulky, hydrophobic, and conformationally rigid element.[1][2] The cycloheptane ring restricts the rotational freedom of the peptide backbone, which can be advantageous for creating stable secondary structures like β-turns.[1][2] However, these same properties are often the root cause of poor solubility.

  • Increased Hydrophobicity: The large, non-polar cycloheptane ring significantly increases the overall hydrophobicity of the peptide. Peptides with a high proportion of non-polar amino acids are inherently less soluble in aqueous solutions.[3][4] This hydrophobicity drives the peptide to self-associate and aggregate to minimize contact with water.[3]

  • Conformational Rigidity and Aggregation: The rigid structure imparted by Ac7c can promote the formation of well-defined but insoluble secondary structures, such as β-sheets.[3] These ordered structures can then stack together, leading to aggregation and precipitation.

  • Impact of Peptide Length and Sequence: Longer peptides and those with a higher percentage of hydrophobic residues are more prone to solubility issues.[5][6] The specific placement of Ac7c within the sequence can also influence its impact on solubility.

II. Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for handling Ac7c-containing peptides:

Q1: My lyophilized Ac7c-peptide won't dissolve in water or my standard buffer. What should I do first?

A1: Do not assume the peptide is insoluble. The issue is likely the choice of solvent. For highly hydrophobic peptides, water or neutral pH buffers are often poor starting points.[7]

Initial Steps:

  • Test with a small amount: Always perform solubility tests on a small aliquot of your peptide to avoid wasting the entire batch.[5][7]

  • Assess the peptide's charge: Determine the theoretical net charge of your peptide at neutral pH.

    • Basic peptides (net positive charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid.[5][8]

    • Acidic peptides (net negative charge): Attempt to dissolve in a slightly basic solution, like 10% ammonium bicarbonate.[5]

    • Neutral or very hydrophobic peptides: These will likely require an organic solvent.[5][7]

Q2: Which organic solvent should I try for my very hydrophobic Ac7c-peptide?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[5][7]

Recommended Workflow:

  • Dissolve the peptide in a minimal amount of 100% DMSO.

  • Once fully dissolved, slowly add your aqueous buffer to the DMSO-peptide solution while vortexing.[4][5]

  • Be mindful of the final DMSO concentration in your working solution, as high concentrations can be detrimental to cells and assays.[5]

Q3: I dissolved my peptide in DMSO, but it precipitated when I added my aqueous buffer. What happened?

A3: This indicates that the peptide is not soluble in the final solvent mixture. The addition of water increased the polarity of the solvent beyond what the hydrophobic peptide could tolerate.

Troubleshooting:

  • Lower the final concentration: Try diluting to a lower final peptide concentration.

  • Increase the organic co-solvent percentage: If your experiment can tolerate it, a higher percentage of DMSO may be necessary.

  • Use alternative co-solvents: Dimethylformamide (DMF) or acetonitrile (ACN) can also be effective.[7]

Q4: Can I use sonication or heating to help dissolve my peptide?

A4: Yes, both can be effective, but must be used with caution.

  • Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[5][7]

  • Heating: Gentle warming (e.g., to 40°C) can increase solubility.[8] However, prolonged or excessive heating can lead to peptide degradation.

III. In-Depth Troubleshooting Guides

If the initial steps in the FAQs are unsuccessful, a more systematic approach is required.

Guide 1: Systematic Solvent and pH Screening

This protocol will help you empirically determine the optimal solubilization conditions for your Ac7c-peptide.

Objective: To identify a suitable solvent system and pH range for peptide dissolution.

Materials:

  • Small aliquots of your lyophilized Ac7c-peptide

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • A range of solvents and buffers (see table below)

Protocol:

  • Preparation: Aliquot a small, known amount of your peptide (e.g., 0.1 mg) into several microcentrifuge tubes.

  • Initial Solvent Testing: Add a small volume (e.g., 10 µL) of one of the primary solvents from the table below to each tube. Vortex thoroughly.

  • Observation: Check for complete dissolution (a clear, particulate-free solution).

  • Co-Solvent Addition (if necessary): If the peptide did not dissolve in the primary solvent, you can proceed with a co-solvent strategy. For peptides that dissolved in an organic solvent, slowly add the secondary aqueous buffer while vortexing.

  • pH Adjustment: For peptides that show some solubility in water or weak acids/bases, perform a pH titration. Add small increments of a dilute acid (e.g., 1% acetic acid) or base (e.g., 0.5% ammonium hydroxide) and observe solubility. Peptides are often most soluble at a pH away from their isoelectric point (pI).[3][9]

  • Physical Assistance: If the peptide is still not fully dissolved, try brief sonication in a water bath followed by vortexing.[5][7]

  • Documentation: Carefully record the conditions under which your peptide successfully dissolves.

Table 1: Recommended Solvent Systems for Screening

Primary SolventSecondary Solvent (Aqueous)Target Peptide Type
Deionized WaterN/APeptides with a high net charge
10% Acetic AcidDeionized Water or BufferBasic peptides (net positive charge)
10% Ammonium BicarbonateDeionized Water or BufferAcidic peptides (net negative charge)
DMSODeionized Water or BufferNeutral or highly hydrophobic peptides
Acetonitrile (ACN)Deionized Water or BufferHighly hydrophobic peptides
Dimethylformamide (DMF)Deionized Water or BufferHighly hydrophobic peptides
Guide 2: Utilizing Solubilizing Agents

For particularly challenging peptides, the inclusion of solubilizing agents in the formulation can be beneficial.

  • Chaotropic Agents: Agents like guanidinium chloride (Gdn-HCl) or urea can disrupt the hydrogen bonding networks that lead to aggregation.[7] However, these are denaturing agents and may not be suitable for all applications.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to solubilize hydrophobic peptides by forming micelles.[10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic Ac7c residue, thereby increasing the overall solubility of the peptide in aqueous solutions.[8][10]

IV. Advanced Strategies for Persistent Solubility Issues

If the above methods fail, you may need to consider modifications to the peptide itself or more advanced formulation techniques.

  • Peptide Sequence Modification: If you are in the design phase, consider flanking the Ac7c residue with hydrophilic amino acids like Lysine or Arginine to increase overall polarity.[3][9]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the solubility and in vivo half-life of peptides.[3][11]

  • Formulation in Liposomes: For in vivo applications, encapsulating the hydrophobic peptide within a lipid bilayer of a liposome can be an effective delivery strategy.[12]

V. Visualizing the Problem and Solutions

Diagram 1: The Impact of Ac7c on Peptide Solubility

G cluster_0 Peptide Chain cluster_1 Consequences of Ac7c Incorporation cluster_2 Solubility Problems Peptide_Backbone Linear Peptide Backbone Ac7c This compound (Ac7c) Peptide_Backbone->Ac7c Incorporation Hydrophobicity Increased Hydrophobicity Ac7c->Hydrophobicity Rigidity Conformational Rigidity Ac7c->Rigidity Aggregation Aggregation & Precipitation Hydrophobicity->Aggregation Rigidity->Aggregation Insolubility Poor Aqueous Solubility Aggregation->Insolubility

Caption: The incorporation of Ac7c increases hydrophobicity and rigidity, leading to aggregation and poor solubility.

Diagram 2: Troubleshooting Workflow for Ac7c-Peptide Solubility

G Start Lyophilized Ac7c-Peptide Assess_Charge Assess Peptide Charge Start->Assess_Charge Acidic_Solvent Try 10% Acetic Acid Assess_Charge->Acidic_Solvent Basic Peptide Basic_Solvent Try 10% NH4HCO3 Assess_Charge->Basic_Solvent Acidic Peptide Organic_Solvent Try DMSO/DMF/ACN Assess_Charge->Organic_Solvent Neutral/Hydrophobic Peptide Dissolved Peptide Solubilized Acidic_Solvent->Dissolved Basic_Solvent->Dissolved Precipitation Precipitates upon Dilution? Organic_Solvent->Precipitation Add_Solubilizer Add Solubilizing Agents (e.g., Cyclodextrin) Organic_Solvent->Add_Solubilizer Precipitation->Dissolved No Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Lower_Conc->Dissolved Add_Solubilizer->Dissolved

Caption: A systematic workflow for troubleshooting the solubility of Ac7c-containing peptides.

VI. Conclusion

Successfully solubilizing peptides containing this compound requires a methodical and informed approach. By understanding the underlying physicochemical principles and systematically exploring different solvent systems and techniques, researchers can overcome these challenges. Always begin with small-scale tests and carefully document your findings to develop a robust and reproducible protocol for your specific peptide.

References

  • JPT Peptide Technologies. (n.d.).
  • GenScript. (2024, July 11).
  • MDPI. (n.d.). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. [Link]
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
  • LifeTein. (2024, January 11).
  • Al-Amin, M., & El-Sayed, N. S. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(9), 1090. [Link]
  • MolecularCloud. (2023, September 13).
  • JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
  • Vendruscolo, M., & Knowles, T. P. J. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • ACS Publications. (2019, May 2). Crystal Structures of Protein-Bound Cyclic Peptides. [Link]
  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Chemical Biology. [Link]
  • Joshua, C. (2025, July 9). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers encountering challenges with the automated synthesis of peptides containing 1-Aminocycloheptanecarboxylic acid (Ac7c). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established principles of solid-phase peptide synthesis (SPPS).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with incorporating Ac7c into peptide sequences.

Q1: Why is this compound (Ac7c) so difficult to couple in automated synthesizers?

The difficulty arises from its structure. Ac7c is an α,α-disubstituted amino acid, meaning both hydrogens on the alpha-carbon are replaced, in this case by the cycloheptyl ring. This bulky, rigid ring structure creates significant steric hindrance around both the amine and the carboxyl groups.[1][2] This physical obstruction impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, dramatically slowing down the reaction rate and leading to incomplete coupling with standard protocols.[1]

Q2: My standard coupling protocol (e.g., DIC/HOBt) resulted in a positive Kaiser test. What went wrong?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the high activation energy barrier imposed by sterically hindered residues like Ac7c.[3] The active esters they form are not reactive enough to couple efficiently to the sterically congested amine, or the activation of the Ac7c carboxyl group itself is too slow. This results in a significant population of unreacted free amines on the resin, which are detected by the ninhydrin in the Kaiser test.[2][4]

Q3: What are the most effective types of coupling reagents for Ac7c and other hindered amino acids?

For challenging couplings, high-reactivity reagents are essential. The most effective classes are uronium/aminium salts and phosphonium salts, which generate highly reactive activated esters.[1][5]

  • Uronium/Aminium Reagents: HATU is highly recommended as it forms OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU.[5][6][7] This increased reactivity is often sufficient to achieve high coupling efficiency. HCTU and COMU are also excellent, modern alternatives.[6][8]

  • Phosphonium Reagents: PyAOP and PyBOP are powerful phosphonium-based reagents.[1][7] PyAOP, in particular, is noted for its effectiveness in difficult couplings, including those involving other hindered amino acids.[3]

Q4: How can I definitively confirm that the coupling is incomplete?

The most common method for monitoring coupling completeness on-resin is the Kaiser (or ninhydrin) test .[2][4] This qualitative test detects free primary amines.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction has gone to completion (or that the N-terminus is a secondary amine like proline, which Ac7c is not).

A detailed protocol for the Kaiser test is provided in Part 3.

Q5: What is a "deletion sequence," and how does it relate to incomplete coupling?

A deletion sequence is a peptide impurity that is missing one or more amino acid residues from the target sequence. This occurs when an incomplete coupling reaction is followed by a successful coupling in the next cycle. The unreacted amine from the failed step is now available to react, leading to a shorter-than-intended peptide. If not addressed, incomplete couplings are a primary cause of difficult purifications and low yields of the desired product.[2][4] To prevent this, unreacted amines should be permanently blocked through a process called "capping."

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow for diagnosing and resolving incomplete Ac7c coupling.

Initial Diagnosis: The Positive Kaiser Test

A positive Kaiser test after the Ac7c coupling step is your primary indicator of a problem. Do not proceed to the next deprotection step. Instead, follow the workflow below.

Troubleshooting Workflow Diagram

G start Coupling of Ac7c complete kaiser Perform Kaiser Test start->kaiser positive Positive Result (Blue Beads) kaiser->positive Incomplete kaiser->positive Still Positive kaiser->positive Still Positive kaiser->positive Still Incomplete negative Negative Result (Yellow Beads) kaiser->negative Complete remedy1 Level 1 Intervention: Perform Double Coupling (Protocol 2) positive->remedy1 remedy2 Level 2 Intervention: Upgrade Reagent (HATU/PyAOP) & Increase Time/Temp positive->remedy2 remedy3 Level 3 Intervention: Use Acyl Fluoride Method (Protocol 4) positive->remedy3 capping Final Step: Cap Unreacted Amines (Protocol 3) positive->capping deprotect Proceed to Next Fmoc-Deprotection negative->deprotect remedy1->kaiser Re-test remedy2->kaiser Re-test remedy3->kaiser Re-test capping->deprotect

Sources

Technical Support Center: Managing Steric Hindrance with 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for effectively incorporating 1-Aminocycloheptanecarboxylic acid (Ac7c) into your synthetic workflows, with a special focus on overcoming the challenges posed by steric hindrance.

Introduction to this compound and Steric Hindrance

This compound (Ac7c) is a cyclic, non-proteinogenic α-amino acid that offers unique conformational constraints.[1][2] Its bulky seven-membered ring structure introduces significant steric hindrance, a phenomenon where the spatial arrangement of atoms or groups in a molecule impedes a chemical reaction.[3][4] While this property can be advantageous for inducing specific secondary structures like β-turns and helices in peptides, it presents considerable challenges during synthesis, particularly in peptide bond formation.[1][2][5]

The α,α-disubstituted nature of Ac7c makes it a sterically hindered amino acid, which can lead to slow or incomplete coupling reactions.[5][6] This guide provides troubleshooting strategies and detailed protocols to help you navigate these synthetic hurdles and successfully utilize Ac7c in your research.

Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with this compound.

Q1: My coupling reaction with Ac7c is sluggish or failing. What are the likely causes and how can I fix it?

A1: Slow or failed couplings involving Ac7c are almost always due to the significant steric hindrance around the α-carbon. Here’s a breakdown of potential causes and solutions:

  • Inadequate Coupling Reagent: Standard coupling reagents like DCC or DIC are often too weak for sterically demanding couplings.

    • Solution: Switch to more potent in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP or PyAOP, are highly effective.[7] These reagents form highly reactive esters that can overcome the steric barrier. For extremely challenging couplings, reagents like COMU, which is based on the Oxyma Pure leaving group, can be even more efficient than those based on HOAt.

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the kinetics of the reaction.[7]

    • Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[7] Gentle heating can also be beneficial, but monitor carefully to minimize racemization. Microwave-assisted solid-phase peptide synthesis (SPPS) is an excellent technique for driving difficult couplings to completion more rapidly.[7]

  • Poor Solvent Choice: The solvent must effectively solvate the growing peptide chain and resin. Poor solvation can lead to aggregation, further impeding the reaction.

    • Solution: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for complex sequences.[7] In particularly difficult cases, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can improve outcomes.[7]

Q2: I'm observing incomplete coupling even after using a strong coupling reagent and extended reaction times. What's my next step?

A2: When a single coupling isn't sufficient, a "double coupling" strategy is often effective.

  • Protocol: After the initial coupling reaction, wash the resin thoroughly with DMF. Then, simply repeat the coupling step with a fresh solution of the activated Ac7c. This second exposure to the activated amino acid can drive the reaction to completion.

If double coupling fails, consider converting the carboxylic acid of Ac7c to an acyl fluoride. Acyl fluorides are highly reactive and particularly well-suited for coupling sterically hindered amino acids.[8] Reagents like TFFH can be used for this purpose.[8]

Q3: What protecting groups are recommended for the amine and carboxylic acid of Ac7c?

A3: The choice of protecting groups is critical and depends on your overall synthetic strategy (e.g., solution-phase vs. solid-phase, Boc vs. Fmoc chemistry).

  • α-Amino Group:

    • Fmoc (9-fluorenylmethoxycarbonyl): The most common choice for SPPS. It's base-labile (removed with piperidine), offering orthogonality with acid-labile side-chain protecting groups and cleavage from the resin.[9]

    • Boc (tert-butyloxycarbonyl): Used in Boc-SPPS. It is acid-labile (removed with TFA).[9]

    • Cbz (Benzyloxycarbonyl): Often used in solution-phase synthesis and is typically removed by hydrogenolysis.[10]

  • Carboxylic Acid Group:

    • For solution-phase synthesis, common protecting groups include methyl or ethyl esters (removed by saponification) and benzyl esters (removed by hydrogenolysis).[11]

    • For SPPS, the carboxylic acid is typically activated for coupling to the resin-bound amine, so a separate protecting group is not needed for that step.

Q4: I'm trying to synthesize a macrocyclic peptide containing Ac7c and the cyclization is low-yielding. What can I do?

A4: Macrocyclization reactions are inherently challenging due to entropic factors and the potential for competing oligomerization.[12] The steric bulk of Ac7c can exacerbate these issues.

  • High Dilution: Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Optimize Cyclization Point: The position of the final amide bond formation can significantly impact the yield. If possible, try to form the bond between less sterically hindered residues within your linear precursor.

  • Powerful Coupling Reagents: Use highly efficient coupling reagents, such as HATU or COMU, often in excess, to drive the reaction.

  • Template-Assisted Synthesis: Consider strategies that use a template to pre-organize the linear peptide into a conformation that is favorable for cyclization.[13]

Troubleshooting Guides

Guide 1: Overcoming Incomplete Coupling of Ac7c in SPPS

This guide provides a systematic approach to troubleshooting and resolving incomplete coupling of Fmoc-Ac7c-OH onto a resin-bound peptide.

Decision Workflow for Incomplete Coupling

Caption: Troubleshooting workflow for incomplete Ac7c coupling.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of Fmoc-Ac7c-OH in SPPS

This protocol is designed for situations where a single coupling of the sterically hindered this compound is insufficient.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Ac7c-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

  • DMF (Dimethylformamide)

Procedure:

First Coupling

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min) and then NMP (3 x 1 min).

  • Pre-activation: In a separate vessel, pre-activate the Fmoc-Ac7c-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes. The solution should change color.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring (Optional): Take a small sample of the resin, wash it, and perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling. If the test is positive (blue), proceed to the second coupling.

  • Wash: Wash the resin with NMP (5 x 1 min) to remove any unreacted reagents.

Second Coupling 6. Repeat Activation and Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Ac7c-OH. 7. Final Wash: After the second coupling, wash the resin thoroughly with NMP (5 x 1 min) and then DMF (3 x 1 min). 8. Confirmation: Perform a final Kaiser test to confirm the absence of free amines.

Quantitative Data Summary

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids like Ac7c. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentActivated SpeciesRelative ReactivityNotes
DCC/DICO-acylisoureaLowGenerally insufficient for Ac7c.[7]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.
HCTUO-6-ClBt esterHighMore reactive than HBTU.
HATU/PyAOPOAt esterVery HighHighly efficient due to the anchimeric assistance from the pyridine nitrogen of the HOAt leaving group.
COMUOxyma esterVery HighOften superior to HATU for hindered couplings; non-explosive byproducts.[8]

Conclusion

Successfully managing the steric hindrance of this compound is achievable with the right combination of potent coupling reagents, optimized reaction conditions, and strategic protocols like double coupling. By understanding the underlying principles of steric effects and employing the troubleshooting techniques outlined in this guide, researchers can effectively incorporate this valuable constrained amino acid into their peptides and macrocycles, paving the way for the development of novel therapeutics and research tools.

References

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • Karas, M., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science.
  • Wang, X., et al. (2022). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Semantic Scholar.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • PubChem. (n.d.). This compound.
  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Valle, G., et al. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research.
  • Valle, G., et al. (2025). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate.
  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • National Center for Biotechnology Information. (n.d.). Template-constrained macrocyclic peptides prepared from native, unprotected precursors.
  • ResearchGate. (n.d.). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Albericio, F., & Tulla-Puche, J. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Wikipedia. (n.d.). Steric effects.

Sources

Navigating the Steric Maze: A Technical Guide to Cleavage Cocktail Optimization for Peptides Containing 1-Aminocycloheptanecarboxylic Acid (Acha)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) involving the sterically hindered non-canonical amino acid, 1-Aminocycloheptanecarboxylic acid (Acha). The incorporation of Acha can significantly enhance the conformational rigidity and proteolytic stability of peptides, making it a valuable tool in drug design. However, its bulky cycloheptyl side chain presents unique challenges during the final cleavage and deprotection step.

This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you successfully cleave your Acha-containing peptides, ensuring high yield and purity.

The Challenge of Acha: Steric Hindrance at the Forefront

The primary obstacle in the cleavage of Acha-containing peptides is the steric hindrance imposed by the bulky cycloheptyl group. This seven-membered ring can physically obstruct the access of the cleavage reagent, typically trifluoroacetic acid (TFA), to the acid-labile protecting groups on neighboring amino acids and the peptide-resin linkage. This can lead to incomplete deprotection and/or incomplete cleavage from the solid support, resulting in low yields and a complex mixture of partially protected or resin-bound peptide species.

Furthermore, the rigid conformation induced by Acha can influence the secondary structure of the peptide, potentially leading to aggregation or folding that further sequesters cleavage sites.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the cleavage of Acha-containing peptides, providing not just solutions but also the scientific reasoning behind them.

Q1: My cleavage yield is significantly lower than expected for my Acha-containing peptide. What are the likely causes and how can I improve it?

A1: Low cleavage yield is the most common issue when dealing with sterically hindered residues like Acha. The primary culprits are incomplete cleavage from the resin and incomplete removal of side-chain protecting groups.

Underlying Causes & Solutions:

  • Insufficient Acidolysis: The bulky Acha residue can shield the acid-labile linker from TFA.

    • Solution: Increase the cleavage reaction time. While a standard cleavage time is 1-2 hours, for Acha-containing peptides, extending this to 4-6 hours, or even longer, may be necessary. It is advisable to perform a small-scale trial cleavage and analyze the supernatant at different time points (e.g., 2, 4, 6, and 8 hours) by HPLC to determine the optimal duration.[2]

  • Steric Hindrance to Protecting Group Removal: Protecting groups on amino acids adjacent to Acha may be difficult to remove.

    • Solution: Optimize your cleavage cocktail. A standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may not be sufficient.[3][4] Consider the following modifications:

      • Increased Scavenger Concentration: For peptides containing other sensitive residues like Cys, Met, or Trp, increasing the scavenger concentration can be beneficial.

      • Addition of Co-solvents: In some cases, adding a small amount of dichloromethane (DCM) to the cleavage cocktail can improve resin swelling and facilitate reagent penetration.

  • Peptide Aggregation on Resin: The conformationally constrained peptide may aggregate on the solid support, limiting reagent access.

    • Solution: Gently agitate the resin during cleavage. Using a shaker or a rotator can help to break up aggregates and ensure uniform exposure of the peptide-resin to the cleavage cocktail.

Q2: I'm observing multiple peaks in my HPLC analysis of the crude peptide, many of which correspond to incomplete deprotection. How can I ensure complete removal of all protecting groups?

A2: The presence of partially deprotected species is a clear indication that the cleavage conditions are not robust enough to overcome the steric hindrance around Acha.

Underlying Causes & Solutions:

  • Inadequate Scavenging: Reactive cationic species generated during cleavage can re-attach to sensitive residues if not effectively quenched.

    • Solution: Choose scavengers tailored to your peptide sequence.

      • Triisopropylsilane (TIS): An excellent scavenger for trityl and other carbocations.[5]

      • 1,2-Ethanedithiol (EDT): Recommended for peptides containing cysteine to prevent oxidation and scavenge trityl groups.[6]

      • Thioanisole: Can aid in the removal of Pbf protecting groups from arginine.

      • Phenol: Protects Tyr and Trp residues from oxidation.

  • Highly Acid-Labile Protecting Groups Trapped by Steric Hindrance: Even with extended cleavage times, some protecting groups may remain.

    • Solution: A two-step cleavage strategy can be effective.

      • Perform an initial cleavage for 2-3 hours with a standard cocktail.

      • Precipitate the partially cleaved peptide in cold ether, wash, and dry.

      • Subject the precipitated peptide to a second, fresh cleavage cocktail for another 2-3 hours. This re-exposes the remaining protected sites to fresh reagents.

Q3: After cleavage and precipitation, my peptide is insoluble in standard HPLC solvents. What could be the reason and how can I address this?

A3: Solubility issues with Acha-containing peptides can arise from their rigid, and sometimes hydrophobic, nature.

Underlying Causes & Solutions:

  • Aggregation: The constrained conformation can promote intermolecular aggregation, leading to insolubility.

    • Solution:

      • Solvent Screening: Try dissolving the peptide in a range of solvents, starting with aqueous acetonitrile or methanol with 0.1% TFA. If that fails, consider more aggressive organic solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) in small amounts.

      • pH Adjustment: For peptides with multiple acidic or basic residues, adjusting the pH of the solvent can significantly improve solubility.

  • Residual Scavengers: Some scavengers, if not properly removed, can interfere with solubility.

    • Solution: Ensure thorough washing of the precipitated peptide with cold diethyl ether to remove all traces of the cleavage cocktail and scavengers.

Frequently Asked Questions (FAQs)

Q: What is the ideal cleavage cocktail for a peptide containing Acha and other sensitive residues like Cysteine and Tryptophan?

A: A robust cleavage cocktail for such a peptide would be "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[7] This comprehensive mixture provides a strong acidic environment for cleavage while offering protection for a wide range of sensitive amino acids. However, always perform a small-scale test cleavage first.

Q: Can I use elevated temperatures to improve cleavage efficiency?

A: While heating can sometimes accelerate cleavage, it should be approached with caution as it can also promote side reactions and peptide degradation. If you choose to explore this, use a controlled heating system and start with a modest temperature increase (e.g., 30-35°C) for a shorter duration, carefully analyzing the crude product for any new impurities.

Q: How can I confirm if cleavage is complete without performing a full-scale workup?

A: You can perform a post-cleavage Kaiser test on a small sample of the resin beads.[2] The Kaiser test detects free primary amines. If the beads remain colorless or slightly yellow, it indicates that most of the peptide (which has a free N-terminal amine) has been cleaved off. A blue or purple color suggests a significant amount of peptide is still attached to the resin.

Q: Are there any specific protecting groups recommended for Acha itself?

A: this compound is a non-proteinogenic amino acid and is typically used in its unprotected form during Fmoc-based solid-phase peptide synthesis, as it does not have a side-chain functional group that requires protection. The α-amino group is protected with the standard Fmoc group.

Optimized Experimental Protocol: Small-Scale Trial Cleavage for Acha-Containing Peptides

This protocol is essential for determining the optimal cleavage conditions for your specific peptide before committing your entire batch.

Objective: To identify the most effective cleavage cocktail and reaction time for your Acha-containing peptide.

Materials:

  • Dried peptide-resin (approx. 20-50 mg)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., TIS, water, EDT, phenol, thioanisole)

  • Microcentrifuge tubes (1.5 mL)

  • Cold diethyl ether

  • Nitrogen gas source for drying

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Place 20-50 mg of your dried Acha-containing peptide-resin into a microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare your chosen cleavage cocktail fresh. For a starting point, use 95% TFA, 2.5% water, and 2.5% TIS. If your peptide contains other sensitive residues, use a more comprehensive cocktail like Reagent K.

  • Cleavage Reaction: Add approximately 0.5 mL of the freshly prepared cleavage cocktail to the resin.

  • Time-Course Experiment: Allow the reaction to proceed at room temperature with gentle agitation. It is highly recommended to test different time points (e.g., 2, 4, and 6 hours) in separate tubes.

  • Peptide Precipitation: At each time point, filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant. Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% TFA) and analyze by reverse-phase HPLC (RP-HPLC) and mass spectrometry to assess the yield and purity.

Data Interpretation: Compare the HPLC chromatograms from the different time points. The optimal cleavage time will be the one that gives the highest yield of the desired peptide with the fewest side products.

Data Presentation: Recommended Cleavage Cocktails

Peptide CharacteristicsRecommended Cleavage CocktailComposition (v/v/v)Typical Cleavage Time (Room Temp)
Acha onlyStandard CocktailTFA / TIS / H₂O2-4 hours
Acha + Trp, TyrPhenol-containing CocktailTFA / Phenol / TIS / H₂O2-4 hours
Acha + Cys, MetEDT-containing CocktailTFA / EDT / TIS / H₂O3-5 hours
Acha + Arg(Pbf)Thioanisole-containing CocktailTFA / Thioanisole / TIS / H₂O4-6 hours
Acha + Multiple Sensitive ResiduesReagent KTFA / Phenol / H₂O / Thioanisole / EDT4-6 hours

Visualizing the Troubleshooting Workflow

Cleavage_Troubleshooting start Start: Low Yield or Impurities in Acha-Peptide Cleavage check_cleavage Perform Small-Scale Trial Cleavage (Time Course) start->check_cleavage analyze_hplc Analyze Crude Peptide by HPLC/MS check_cleavage->analyze_hplc incomplete_cleavage Problem: Incomplete Cleavage (Low Yield) analyze_hplc->incomplete_cleavage Low main peak area incomplete_deprotection Problem: Incomplete Deprotection (Multiple Peaks) analyze_hplc->incomplete_deprotection Multiple side peaks solubility_issue Problem: Peptide Insoluble analyze_hplc->solubility_issue Difficulty dissolving crude extend_time Solution: Extend Cleavage Time (4-6h or more) incomplete_cleavage->extend_time optimize_cocktail_deprotection Solution: Optimize Scavengers in Cocktail (e.g., Reagent K) incomplete_deprotection->optimize_cocktail_deprotection two_step_cleavage Solution: Perform Two-Step Cleavage incomplete_deprotection->two_step_cleavage optimize_solvents Solution: Screen Solvents (HFIP, TFE) & Adjust pH solubility_issue->optimize_solvents thorough_wash Solution: Thoroughly Wash Precipitate with Cold Ether solubility_issue->thorough_wash end End: Optimized Cleavage Protocol extend_time->end optimize_cocktail_deprotection->end two_step_cleavage->end optimize_solvents->end thorough_wash->end

Caption: Troubleshooting workflow for Acha-peptide cleavage.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature?.
  • ResearchGate. (2020, November 3). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?.
  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • ResearchGate. (n.d.). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • NIH. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.

Sources

Technical Support Center: Troubleshooting Side Product Formation in 1-Aminocycloheptanecarboxylic Acid (Acha) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-Aminocycloheptanecarboxylic acid (Acha). The incorporation of sterically hindered, non-canonical amino acids like Acha presents unique challenges in solid-phase peptide synthesis (SPPS). This guide is designed to provide expert-driven, actionable advice for identifying, troubleshooting, and mitigating common side products encountered during your synthesis.

Part 1: The Core Challenge & Initial Troubleshooting
Why is incorporating Acha so challenging?

This compound is a cyclic, non-proteinogenic amino acid. Its bulky, seven-membered aliphatic ring poses a significant steric hindrance around the α-amino and carboxyl groups. This steric bulk is the primary reason for many of the difficulties encountered during synthesis, most notably a reduced coupling efficiency compared to standard proteinogenic amino acids.[1] This can lead to a higher prevalence of side products that complicate purification and reduce the final yield of the target peptide.

Q: My crude RP-HPLC profile shows low purity and multiple unexpected peaks. Where do I start?

This is the most common starting point for troubleshooting. A complex chromatogram indicates that one or more side reactions have occurred. The key is to approach the problem systematically by combining chromatographic data with mass spectrometry (MS) to categorize the impurities.

Troubleshooting Workflow: From Low Purity to Solution

The following workflow provides a logical path to diagnose the issues in your synthesis.

TroubleshootingWorkflow start Low Purity in Crude RP-HPLC Analysis check_ms Analyze Crude Mixture by LC-MS start->check_ms mass_match Do major impurity masses correspond to known side products? check_ms->mass_match incomplete_coupling Incomplete Coupling (Deletion Sequence) ΔMass = -(Mass of Acha) mass_match->incomplete_coupling Yes (Mass Loss) epimerization Epimerization / Racemization ΔMass = 0 mass_match->epimerization No (Same Mass, Different RT) guanidinylation Coupling Reagent Adduct (e.g., Guanidinylation) ΔMass = +42 Da mass_match->guanidinylation Yes (Mass Gain) other_synthesis_failures Other SPPS Failures (e.g., Incomplete Deprotection, Diketopiperazine) mass_match->other_synthesis_failures Yes (Other ΔMass) unknown_mass Unknown Mass or No Clear Correlation mass_match->unknown_mass No solution_coupling Solution: • Double couple Acha • Use stronger coupling reagent (HATU) • Increase coupling time/temp incomplete_coupling->solution_coupling solution_epimerization Solution: • Use weaker base (sym-collidine) • Minimize pre-activation time • Confirm with chiral HPLC or NMR epimerization->solution_epimerization solution_guanidinylation Solution: • Pre-activate amino acid before adding to resin • Avoid excess coupling reagent guanidinylation->solution_guanidinylation solution_other Consult Specific Protocols for: • Deprotection optimization • N-terminal residue choice other_synthesis_failures->solution_other solution_unknown Advanced Analysis: • Tandem MS (MS/MS) for sequencing • High-resolution MS • Preparative HPLC & NMR unknown_mass->solution_unknown

Caption: Systematic workflow for troubleshooting Acha-peptide synthesis.

Part 2: A Deep Dive into Common Side Products

Once you have your LC-MS data, you can compare the observed mass differences (ΔMass) between your target peptide and the major impurities to identify the likely side reaction.

Summary of Common Side Products
Side Product/ReactionExpected ΔMass (Da)Primary Detection MethodKey Cause & Context
Incomplete Coupling -(Mass of one or more amino acids)LC-MSSteric hindrance of Acha prevents efficient coupling, leading to a "deletion sequence".[1]
Epimerization 0Chiral HPLC, NMR[2]Harsh coupling conditions or prolonged activation times needed for Acha can cause racemization of the preceding amino acid.[3]
Guanidinylation +42.02LC-MSReaction of the peptide's N-terminal amine with uronium/aminium coupling reagents (e.g., HBTU, HATU).[4]
Incomplete Deprotection +(Mass of protecting group)LC-MSInefficient removal of side-chain protecting groups (e.g., Boc, Pbf).[5]
Diketopiperazine Formation -(Mass of dipeptide)LC-MSIntramolecular cyclization and cleavage of the N-terminal dipeptide from the resin. Prevalent if Pro or another hindered residue is in position 2.[4]
Troubleshooting in Detail: Question & Answer

Q: My MS data shows a major peak corresponding to [M - 141.21]. Is this a deletion sequence?

A: Yes, a mass loss of 141.21 Da strongly suggests a deletion of a single Acha residue. This is the most common side product when working with sterically hindered amino acids.

  • Causality: The bulky cycloheptyl ring of the incoming Fmoc-Acha-OH sterically shields its own activated carboxyl group, and the resin-bound peptide's N-terminus is also hindered by the growing chain. This kinetic barrier leads to an incomplete reaction within the standard coupling time. The subsequent deprotection and coupling steps then proceed on the unreacted peptide chain, resulting in a sequence lacking the Acha residue.[6]

  • Verification: To confirm the location of the deletion, you can use tandem mass spectrometry (MS/MS).[7] Fragmentation of the parent ion will produce b- and y-ion series. A gap in this series corresponding to the mass of Acha will pinpoint the exact location of the failed coupling.

  • Mitigation Strategy:

    • Double Coupling: After the first coupling of Acha, filter and wash the resin, then perform a second, identical coupling step to "push" the reaction to completion.

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known to be highly effective for difficult couplings.[8]

    • Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or overnight. Mild heating (e.g., to 40-50°C) can also increase the reaction rate, though this should be done cautiously as it can also increase the risk of epimerization.

Q: I see a peak with the exact same mass as my target peptide but it elutes slightly earlier/later in my RP-HPLC. What could it be?

A: This is a classic indicator of epimerization, where the stereochemistry of one of the amino acids has inverted (e.g., from L to D). Since epimers have the same mass, MS alone cannot distinguish them, but they often have different hydrophobicities, leading to separation by RP-HPLC.[2][9]

  • Causality: The prolonged activation times or stronger bases (like DIPEA) often used to force the Acha coupling can lead to the abstraction of the α-proton of the preceding activated amino acid. This is particularly problematic for residues like Cys and His.[3] The resulting planar intermediate can be re-protonated from either face, leading to a mixture of L and D isomers.

  • Verification:

    • Analytical HPLC: Use a chiral column to resolve the two epimers definitively.

    • NMR Spectroscopy: 2D NMR techniques like NOESY or ROESY can reveal different spatial arrangements of protons, providing unambiguous evidence of stereochemical changes.[10][11]

  • Mitigation Strategy:

    • Use a Weaker Base: If epimerization is suspected, substitute N,N-diisopropylethylamine (DIPEA) with a weaker, non-nucleophilic base like sym-collidine during the coupling step.[3]

    • Minimize Pre-activation Time: Activate the amino acid in situ with the coupling reagent just before adding it to the resin, rather than letting the activated species sit in solution for an extended period.

Q: My MS shows a peak at [M+42]. I used HBTU as my coupling reagent. Are these related?

A: Yes, a mass addition of 42 Da is characteristic of guanidinylation of the N-terminal amine. This occurs when uronium-based coupling reagents like HBTU or TBTU react directly with the free amine of the peptide-resin, forming an irreversible guanidinium group that terminates the peptide chain.[4]

  • Causality: This side reaction happens when the coupling reagent is added to the resin before or simultaneously with the protected amino acid, allowing it to compete for the N-terminal amine.

  • Mitigation Strategy: Always pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent and base in solution for a few minutes before adding the mixture to the deprotected peptide-resin. This ensures the reagent is consumed in forming the desired active ester and is not free to react with the peptide.

Part 3: Advanced Protocols & FAQs
Protocol: Setting up a Robust LC-MS Method for Impurity Profiling

A well-designed analytical method is crucial for separating and identifying these closely related side products.[5]

  • Column Selection: A high-resolution, sub-2 µm particle size C18 column is the standard choice for peptide analysis. (e.g., Waters ACQUITY Peptide BEH C18, Agilent ZORBAX RRHD 300SB-C18).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water. (FA is MS-friendly).

    • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).

  • Gradient Elution: A shallow gradient is key to resolving closely eluting species like epimers.[5] Start with a broad screening gradient (e.g., 5-65% B over 20 minutes) to see where impurities elute. Then, optimize the gradient around the elution time of your target peptide (e.g., 20-40% B over 30 minutes).

  • MS Detector Settings:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.[12]

    • Scan Range: Set a wide scan range (e.g., m/z 300-2000) to capture all potential charge states of your peptide and its fragments.

    • Data Analysis: Use deconvolution software to combine the multiple charge states into a single, zero-charge mass for easy interpretation.[12][13]

Q: When is NMR spectroscopy necessary?

A: While LC-MS is excellent for identifying impurities based on mass, it has limitations. You should consider NMR when:

  • You need to definitively confirm the structure of an unknown impurity that cannot be identified by mass alone.[14]

  • You need to distinguish between isomers (e.g., epimers or aspartimide vs. isoaspartimide), as they have identical masses.[2]

  • You need to confirm the final 3D conformation and folding of your purified peptide.[10][15]

NMR provides detailed through-bond (COSY, TOCSY) and through-space (NOESY) correlations that allow for complete structural elucidation.[11][16]

General FAQs
  • Q: Can I use carbodiimide coupling reagents like DCC or EDC for Acha?

    • A: While possible, it is not recommended for difficult couplings like Acha. Carbodiimides have a higher risk of racemization and can produce an N-acylurea byproduct that is difficult to remove.[3][17] Modern phosphonium (PyBOP) or aminium (HATU, HBTU) reagents offer higher efficiency and fewer side reactions.[8]

  • Q: Does the position of Acha in the sequence matter?

    • A: Yes. Incorporating Acha at the N-terminus or C-terminus can present different challenges. If an Acha-Pro sequence is at the N-terminus, the risk of diketopiperazine formation increases.[4] Coupling the residue immediately following Acha can also be difficult due to the steric bulk of the Acha side chain.

  • Q: How can I proactively minimize side reactions from the start?

    • A: Plan your synthesis carefully. Use high-quality, fresh reagents. For the Acha coupling step, default to a more robust protocol: use HATU as the coupling reagent, sym-collidine as the base, and perform a double coupling. This upfront investment in time and reagents will often save significant time during purification.

References
  • Bystricky, S., & Addess, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science, Technology and Management.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
  • Creative Peptides. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers? Creative Peptides.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis. Creative Proteomics.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Anaspec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.
  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Bionumbers. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bionumbers.
  • Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage.
  • Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters.
  • Akom, B. et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC.

Sources

Technical Support Center: Enhancing the Stability of Peptides Containing 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 1-Aminocycloheptanecarboxylic acid (Ac7c). The inclusion of Cα,α-disubstituted amino acids like Ac7c is a powerful strategy for pre-organizing peptide conformation, often leading to enhanced biological activity and metabolic stability. However, working with these modified peptides introduces unique challenges.

This guide is structured to provide direct answers to common questions and troubleshoot problems you may encounter during your experiments. It is designed to go beyond simple protocols by explaining the underlying scientific principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ac7c) and why is it used in peptide design?

A: this compound (Ac7c) is a non-proteinogenic amino acid characterized by a seven-membered cycloalkane ring attached to the α-carbon. This unique structure imposes significant conformational constraints on the peptide backbone.

  • Causality: Unlike standard amino acids which have rotational freedom around their phi (φ) and psi (ψ) backbone torsion angles, the bulky cycloheptane ring of Ac7c sterically restricts this movement. This forces the peptide backbone into specific, predictable secondary structures, such as β-turns and helical conformations.[1][2] The cycloheptane ring itself typically adopts a stable twist-chair conformation within the peptide.[1] This pre-organization can lock the peptide into its "bioactive conformation"—the precise shape required to bind to its biological target, potentially increasing potency and selectivity.

Q2: How does incorporating Ac7c enhance peptide stability?

A: The primary stability benefit of Ac7c comes from its ability to confer resistance to enzymatic degradation.[3][4]

  • Mechanism of Action: Proteases, the enzymes responsible for peptide degradation, recognize and bind to specific, flexible amino acid sequences to cleave peptide bonds.[5] The rigid structure imposed by Ac7c serves two protective functions:

    • Steric Shielding: The bulky cyclic side chain acts as a physical shield, preventing the protease's active site from accessing the adjacent peptide bonds.

    • Conformational Rigidity: By locking the peptide into a defined structure, Ac7c prevents the backbone from adopting the extended conformation that many proteases require for cleavage.[3][6]

The diagram below illustrates the protective effect of Ac7c against enzymatic action.

G cluster_0 Standard Peptide Chain cluster_1 Ac7c-Containing Peptide a Flexible Backbone b Protease Binding a->b c Peptide Cleavage b->c x Rigid Ac7c Structure y Steric Hindrance x->y z Protease Blocked y->z

Caption: Ac7c confers stability by sterically hindering protease access.

Q3: What are the main types of instability I should be aware of, even with Ac7c?

A: While Ac7c provides excellent protection against proteolysis, the resulting peptides are still susceptible to general chemical and physical instability pathways.[7] It is crucial to consider these during formulation and handling.

  • Chemical Instability: Involves the breaking or forming of covalent bonds.[8]

    • Hydrolysis: Cleavage of peptide bonds by water, often at Asp-Pro or Asp-Gly sequences, and accelerated by pH extremes.[9]

    • Oxidation: Primarily affects residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp).[7][9]

    • Deamidation: Conversion of Asparagine (Asn) and Glutamine (Gln) to their corresponding acids, which can alter charge and structure.[9]

  • Physical Instability: Involves changes in the higher-order structure without covalent modification.

    • Aggregation: Peptides self-associate to form soluble or insoluble aggregates, which is a major concern for hydrophobic sequences.[8][10] This can lead to loss of activity and precipitation.

    • Adsorption: The peptide may stick to surfaces like glass or plastic vials, reducing the effective concentration in your solution.[8]

Troubleshooting Guide: Chemical & Physical Instability

Q4: My Ac7c-peptide is showing new peaks in the HPLC chromatogram after storage in solution. What's happening?

A: The appearance of new peaks, especially those with different retention times, strongly suggests chemical degradation. The most likely culprits are hydrolysis, deamidation, or oxidation.

Troubleshooting Steps:

  • Identify the Degradant: Use LC-MS to determine the mass of the new peaks.[11]

    • A mass increase of +16 Da or +32 Da suggests oxidation (e.g., Met to its sulfoxide or sulfone).[9]

    • A mass increase of +1 Da often points to deamidation of Asn or Gln.[9]

    • A mass decrease or the appearance of two smaller fragments indicates hydrolysis (cleavage) of the peptide backbone.

  • Review Your Sequence: Check for "hot spots" for degradation.

    • Hydrolysis-prone: Asp-Pro, Asp-Gly.

    • Deamidation-prone: Asn-Gly, Gln-Gly.

    • Oxidation-prone: Met, Cys, Trp.

  • Control Storage Conditions:

    • pH: Peptides are generally most stable at a pH of 4-6. Avoid highly acidic or basic buffers unless required for solubility.[12]

    • Temperature: Store solutions at 4°C for short-term use and frozen at -20°C or -80°C for long-term storage to slow chemical reactions.[8]

    • Oxygen: For oxidation-prone peptides, degas your buffers and consider blanketing the vial headspace with an inert gas like argon or nitrogen. Adding an antioxidant like methionine or EDTA can also be effective.[13]

Degradation Pathway Susceptible Residues Impact of Ac7c Mitigation Strategy
Hydrolysis Asp-Pro, Asp-GlyIndirect; Ac7c can limit flexibility around these sites, potentially reducing susceptibility.Optimize pH (4-6); avoid high temperatures.[9][12]
Oxidation Met, Cys, Trp, HisMinimal direct impact.Use degassed buffers; add antioxidants (e.g., EDTA, free methionine); avoid light exposure.[7][13]
Deamidation Asn-Gly, Gln-GlyCan reduce the rate by constraining the backbone, making the required succinimide intermediate harder to form.Formulate at acidic pH (<5); replace labile residues if possible.[9]
Racemization All residues, esp. AspThe rigid structure can reduce the rate of α-carbon proton abstraction.Avoid strongly basic conditions (pH > 8).[9]
Table 1: Common chemical degradation pathways and mitigation strategies.
Q5: My Ac7c-peptide solution has become cloudy/has precipitated. How can I fix and prevent this?

A: Cloudiness or precipitation is a classic sign of physical instability, specifically aggregation.[14] Peptides, especially those with hydrophobic regions, tend to self-associate to minimize their interaction with water.[10][15] While Ac7c itself is somewhat hydrophobic, its main contribution is through enforcing a structure that may expose other hydrophobic residues.

G Start Cloudy/Precipitated Solution? Check_pH Is buffer pH near peptide's pI? Start->Check_pH Adjust_pH Adjust pH +/- 2 units from pI Check_pH->Adjust_pH Yes Check_Conc Is peptide concentration high (>1 mg/mL)? Check_pH->Check_Conc No Success Peptide Solubilized Adjust_pH->Success Dilute Dilute sample or work at lower concentration Check_Conc->Dilute Yes Check_Buffer Is buffer ionic strength low? Check_Conc->Check_Buffer No Dilute->Success Adjust_Salt Increase salt conc. (e.g., 150 mM NaCl) Check_Buffer->Adjust_Salt Yes Add_Excipient Consider excipients: - Arginine (50-100 mM) - Small amount of organic solvent (DMSO, ACN) Check_Buffer->Add_Excipient No Adjust_Salt->Success Add_Excipient->Success Fail Aggregation persists. Re-evaluate sequence design. Add_Excipient->Fail

Caption: Troubleshooting workflow for peptide aggregation and precipitation.

Causality Behind the Steps:

  • pH vs. pI: A peptide has its lowest solubility at its isoelectric point (pI), where its net charge is zero, minimizing electrostatic repulsion between molecules.[14] Moving the pH away from the pI increases net charge and improves solubility.

  • Concentration: Higher concentrations increase the likelihood of intermolecular collisions, driving aggregation.[10]

  • Ionic Strength: At low ionic strength, charged peptides may aggregate due to electrostatic attraction. Adding salt (e.g., NaCl) can shield these charges. Conversely, very high salt can sometimes "salt out" a peptide, so optimization is key.[16]

  • Excipients: Additives can disrupt the hydrophobic interactions that drive aggregation. Arginine is a common and effective aggregation suppressor.[16] A small percentage of an organic solvent can also help solubilize a hydrophobic peptide.[14]

Experimental Protocols & Workflows

Q6: How do I set up a robust experiment to assess the proteolytic stability of my Ac7c-peptide?

A: A well-designed proteolytic stability assay is essential to confirm the benefits of Ac7c incorporation. The goal is to compare the degradation rate of your Ac7c-peptide to a control peptide (e.g., the same sequence with a standard L-amino acid like Alanine instead of Ac7c) in a biologically relevant medium like human serum or plasma.

G cluster_workflow Proteolytic Stability Assay Workflow prep 1. Prepare Solutions - Peptide Stock (Ac7c & Control) - Human Serum/Plasma - Quenching Solution (e.g., 10% TFA) incubate 2. Incubation - Mix Peptide with Serum (e.g., 1:9 v/v) - Incubate at 37°C prep->incubate sample 3. Time-Point Sampling - Take aliquots at t=0, 1, 4, 8, 24h - Immediately add to Quenching Solution incubate->sample process 4. Sample Processing - Centrifuge to pellet proteins - Collect supernatant for analysis sample->process analyze 5. Analysis - Inject supernatant onto RP-HPLC - Quantify remaining peptide peak area process->analyze calc 6. Data Interpretation - Plot % remaining vs. time - Calculate degradation half-life (t½) analyze->calc

Caption: Standard experimental workflow for assessing peptide stability in serum.

Detailed Protocol: Serum Stability Assay

  • Materials:

    • Test Peptide (Ac7c-containing) and Control Peptide (e.g., Ala-substituted).

    • Human Serum or Plasma (commercially available).

    • Incubator or water bath at 37°C.

    • Quenching/Precipitation Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA).

    • Microcentrifuge and tubes.

    • RP-HPLC system with a C18 column.

  • Procedure:

    • Pre-warm serum and peptide stock solutions to 37°C.

    • Initiate the reaction by adding the peptide stock to the serum to a final peptide concentration of ~0.1-1 mg/mL. Vortex gently. This is your t=0 point.

    • Immediately withdraw an aliquot (e.g., 50 µL) and add it to a tube containing an excess of cold Quenching Solution (e.g., 150 µL). This stops all enzymatic activity and precipitates serum proteins.

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw aliquots at subsequent time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), quenching each one immediately as in step 3.

    • Once all time points are collected, vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials.

  • Analysis & Interpretation:

    • Analyze each sample by RP-HPLC, monitoring at a suitable wavelength (e.g., 214 or 280 nm).

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.

    • Plot "% Intact Peptide" versus "Time" and calculate the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.[17] A significantly longer half-life for the Ac7c-peptide compared to the control validates its stabilizing effect.

Self-Validating System: Including a known unstable peptide as a positive control and a "no-enzyme" control (peptide in buffer) ensures that the assay is working correctly and that degradation is indeed due to enzymatic activity.[17][18]

Q7: What analytical techniques are essential for characterizing the stability of my Ac7c-peptide?

A: A multi-pronged analytical approach is necessary for a complete stability profile. No single technique tells the whole story.[19][20]

Technique Principle Information Gained
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity assessment; quantification of intact peptide and detection of degradation products over time.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass determination.Confirms the identity of the parent peptide and provides the exact mass of degradation products, enabling identification of the modification (e.g., oxidation, deamidation).[11][20]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of circularly polarized light.Provides information on the peptide's secondary structure (α-helix, β-sheet). Changes in the CD spectrum over time or under stress indicate conformational instability.[11][21]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Detects the formation and size distribution of aggregates in solution. An increase in particle size indicates aggregation.[14]
Table 2: Key analytical techniques for peptide stability assessment.

References

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Patel, P. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
  • Al-Wahaibi, L. H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life.
  • Isidro-Llobet, A., et al. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. RSC Chemical Biology.
  • Valle, G., et al. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research.
  • NIH. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • Neundorf, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules.
  • Peptides UK. (2025). Peptide Degradation: Prevention Methods.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Wang, J. Y., & Dordick, J. S. (1998). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering.
  • MDPI. (n.d.). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
  • Balaji, V. N., et al. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research.
  • Ramnarayan, K., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. International Journal of Peptide and Protein Research.
  • Drug Development & Delivery. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides.
  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation.
  • Rehmann, M. S., et al. (2023). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
  • NIH. (2024). A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS).
  • Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society.
  • NIH. (n.d.). Probing protein stability and proteolytic resistance by loop scanning: A comprehensive mutational analysis.
  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?
  • NIH. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Current Opinion in Biotechnology.
  • Veeprho. (2020). Peptides and Probable Degradation Pathways.
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • MDPI. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability.
  • Tourwe, D., et al. (1994). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. International Journal of Peptide and Protein Research.
  • ResearchGate. (n.d.). Chemical Instability in Peptide and Protein Pharmaceuticals.
  • Google Patents. (n.d.). Stable injectable composition of peptide drugs and process for its preparation.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Aminocycloheptanecarboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating 1-Aminocycloheptanecarboxylic acid (Acha). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the production of these unique biomolecules. This compound, a cyclic α,α-disubstituted amino acid, is a valuable building block for creating conformationally constrained peptides with enhanced metabolic stability and biological activity.[1] However, its unique structure presents significant challenges in solid-phase peptide synthesis (SPPS), particularly during scale-up.

This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to address the specific issues encountered during the synthesis of Acha-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Acha) and why is it a valuable component in peptide drug design?

A1: this compound (Acha) is a non-proteinogenic amino acid characterized by a seven-membered ring attached to the α-carbon. This α,α-disubstituted structure introduces significant steric bulk. In peptide design, Acha serves as a potent inducer of specific secondary structures, such as turns and helices. This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. Furthermore, the absence of a proton on the α-carbon makes the adjacent peptide bond highly resistant to enzymatic degradation, thereby improving the peptide's in-vivo half-life.[1]

Q2: What are the primary challenges when scaling up the synthesis of Acha-containing peptides?

A2: The scale-up synthesis of Acha-containing peptides is primarily complicated by three factors stemming from its structure:

  • Steric Hindrance: The bulky cycloheptyl group severely impedes the efficiency of peptide bond formation, often leading to incomplete reactions and low yields.[2][3]

  • Low Solubility & Aggregation: The hydrophobic nature of the cycloheptane ring increases the overall hydrophobicity of the peptide chain. This frequently causes poor resin swelling, peptide aggregation on the solid support during synthesis, and solubility issues after cleavage from the resin.[4]

  • Difficult Purification: The combination of low crude purity (due to incomplete coupling) and aggregation often results in challenging purification by reverse-phase HPLC, with common issues including poor peak shape and co-elution of closely related impurities.[5]

Q3: Which coupling reagents are most effective for incorporating Acha into a peptide sequence?

A3: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are generally inefficient for coupling sterically hindered residues like Acha.[3] For these challenging couplings, high-reactivity uronium or phosphonium salt-based reagents are strongly recommended. Reagents such as HATU , HCTU , COMU , and PyAOP have demonstrated superior performance by forming highly reactive intermediates that can overcome the steric barrier.[6][7][8]

Q4: How does the presence of Acha affect the final purification strategy?

A4: Peptides containing Acha are often more hydrophobic, which alters their retention behavior on reverse-phase HPLC. The primary challenge is often not the hydrophobicity itself, but the poor solubility of the crude peptide in the loading buffer and the tendency for impurities (especially deletion sequences lacking the Acha residue) to have very similar retention times. Purification strategies must often be optimized by adjusting the mobile phase pH, using organic co-solvents like isopropanol, or increasing the column temperature to disrupt aggregation and improve peak resolution.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of Acha-containing peptides.

Problem 1: Incomplete Coupling & Low Crude Purity
  • Symptom: Analytical HPLC of the crude product shows a low percentage of the target peptide peak and the presence of significant deletion sequences (e.g., mass corresponding to Target Peptide - Acha).

  • Root Cause: The steric hindrance presented by the α,α-disubstituted Acha residue physically blocks the incoming activated amino acid, slowing down the kinetics of peptide bond formation to a crawl. Standard coupling protocols are insufficient to drive the reaction to completion.[2][11]

  • Strategic Solutions:

    • Reagent Selection: The choice of coupling reagent is the most critical factor. Move away from carbodiimides and utilize a more potent activator.

    • Extended Reaction Times: For couplings involving Acha (either as the N-terminal or C-terminal partner), extend the reaction time significantly. Monitor the reaction using a qualitative test (e.g., Ninhydrin test) to confirm completion.

    • Double Coupling: Perform the coupling step twice. After the first coupling and wash steps, re-introduce a fresh solution of the activated amino acid and coupling reagents to react with any remaining uncoupled sites.

    • Elevated Temperature: Cautiously increasing the reaction temperature (e.g., to 40-50 °C) can increase the reaction rate. However, this must be balanced against the increased risk of epimerization of the activated amino acid.[12]

Workflow for Troubleshooting Incomplete Coupling

G start Low Coupling Efficiency Detected (Ninhydrin Test Positive / Deletion Peaks in HPLC) reagent Step 1: Evaluate Coupling Reagent start->reagent reagent_check Using DCC / DIC? reagent->reagent_check reagent_sol Switch to High-Potency Reagent (e.g., HATU, HCTU, COMU) reagent_check->reagent_sol Yes conditions Step 2: Optimize Reaction Conditions reagent_check->conditions No reagent_sol->conditions cond_check Is coupling still incomplete? conditions->cond_check cond_sol1 Implement Double Coupling cond_check->cond_sol1 Yes end_node Re-evaluate Coupling Efficiency cond_check->end_node No cond_sol2 Extend Coupling Time (e.g., 4-8 hours) cond_sol1->cond_sol2 cond_sol3 Increase Temperature (e.g., 40°C) Caution: Monitor Epimerization cond_sol2->cond_sol3 cond_sol3->end_node

Caption: Decision workflow for addressing low coupling efficiency.

Problem 2: Peptide Aggregation & On-Resin Insolubility
  • Symptom: Noticeable clumping of the resin, poor solvent drainage during wash steps, and significantly reduced yield upon cleavage.

  • Root Cause: The incorporation of the bulky and hydrophobic Acha residue can disrupt the solvation of the growing peptide chain, promoting inter-chain hydrogen bonding and leading to aggregation and collapse onto the resin support.[4] This is particularly problematic in longer peptide sequences.

  • Strategic Solutions:

    • Solvent Choice: Standard solvents like DMF may be insufficient. Consider using N-Methyl-2-pyrrolidone (NMP), known for its superior solvating properties, or a "magic mixture" of DMF/NMP/DCM (1:1:1) to disrupt secondary structures.[4]

    • Chaotropic Agents: Adding small amounts of chaotropic agents like LiCl to the coupling and deprotection solutions can help break up hydrogen bond networks and improve solvation.

    • Resin Choice: Utilize a low-swelling resin like ChemMatrix® or a PEG-based resin (e.g., NovaSyn® TGR) that can help to keep the peptide chains separated and more accessible.

Table 1: Recommended Solvents and Additives for Aggregated Sequences
Solvent/AdditiveConcentrationApplication StageMechanism of Action
N-Methyl-2-pyrrolidone (NMP)As primary solventCoupling & DeprotectionSuperior H-bond disruption compared to DMF.
Dichloromethane (DCM)Up to 20% in DMF/NMPCoupling & DeprotectionDisrupts secondary structures.
Lithium Chloride (LiCl)0.2 - 0.4 M in DMFCouplingActs as a chaotropic salt, breaking H-bonds.
Problem 3: Epimerization of Adjacent Amino Acids
  • Symptom: Analytical HPLC shows a doublet or shoulder peak for the main product, and mass spectrometry confirms both peaks have the identical mass. This indicates the presence of a diastereomer.

  • Root Cause: Epimerization is the change in stereochemistry of a chiral amino acid.[13][14] The aggressive conditions (strong base, long activation times, heat) required to couple a residue to the sterically hindered Acha can lead to the abstraction of the α-proton from the activated amino acid, causing it to lose its stereochemical integrity.[15][16]

  • Strategic Solutions:

    • Use Racemization Suppressing Additives: Always include an additive with your coupling reagent. While HOBt is common, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are significantly more effective at suppressing epimerization.[6][7]

    • Optimize the Base: The choice and amount of base are critical. Use the weakest possible base that still allows the reaction to proceed. Substoichiometric amounts of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are common. For particularly sensitive couplings, consider replacing DIPEA with a weaker base like sym-Collidine.[7]

    • Minimize Pre-activation Time: Do not let the activated amino acid sit in solution for extended periods before adding it to the resin. Add the coupling reagent to the amino acid/additive mixture immediately before adding the solution to the reaction vessel.

Diagram: Mechanism of Epimerization and Suppression

G cluster_0 Epimerization Pathway cluster_1 Suppression Pathway ActivatedAA Activated Amino Acid (L-configuration) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedAA->Oxazolone - H+ Base Strong Base (e.g., DIPEA) Base->ActivatedAA Protonation Protonation Oxazolone->Protonation L_isomer L-isomer Protonation->L_isomer D_isomer D-isomer (Epimer) Protonation->D_isomer ActivatedAA_S Activated Amino Acid (L-configuration) OxymaEster Oxyma Ester (Less prone to cyclization) ActivatedAA_S->OxymaEster + Oxyma Oxyma Additive (e.g., OxymaPure) Oxyma->ActivatedAA_S Coupling Direct Coupling with Amine OxymaEster->Coupling DesiredPeptide Desired Peptide (No Epimerization) Coupling->DesiredPeptide

Caption: Epimerization via oxazolone vs. suppression via additive ester.

Protocols & Methodologies

Protocol 1: Optimized Coupling of an Fmoc-Amino Acid to an Acha-Resin

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

  • Resin Preparation: Swell the Acha-loaded resin in DMF for 1 hour. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), IPA (2x), and DMF (3x).

  • Activation Mixture Preparation (perform immediately before use):

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and OxymaPure (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture and vortex briefly. The solution will typically change color.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate at room temperature for 4-6 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Ninhydrin test.

  • Recoupling (if necessary): If the Ninhydrin test is positive, drain the reaction vessel and repeat steps 3-4 (a "double couple").

  • Washing: Once the reaction is complete (negative Ninhydrin test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Post-Cleavage Workup and Solubilization

This protocol addresses the common issue of poor solubility of crude Acha-containing peptides.

  • Cleavage: Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 3-4 hours.

  • Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide in cold diethyl ether.

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen, followed by vacuum desiccation.

  • Solubilization for Purification:

    • Attempt to dissolve a small amount of the crude peptide in the initial mobile phase for HPLC (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).

    • If insoluble, attempt dissolution in a small volume of a stronger organic solvent like DMSO, DMF, or acetic acid.

    • Once dissolved, dilute the solution slowly with the initial mobile phase. If precipitation occurs, the loading concentration is too high.

    • Filter the final solution through a 0.45 µm filter before injecting it onto the HPLC column.

Protocol 3: Analytical Purity Assessment by RP-HPLC

This is a general-purpose method for analyzing the purity of Acha-containing peptides.

  • System: HPLC or UPLC system with a UV detector.[17][18]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analysis: Purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.[19] Identity should be confirmed by mass spectrometry.[20]

References

  • Cilibrizzi, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal.
  • Cilibrizzi, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS AperTO.
  • Sarin, V. K., et al. (1988). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research.
  • Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research.
  • Azmi, F., et al. (2023). Epimerisation in Peptide Synthesis. Oulu University Library.
  • Aapptec. (n.d.). Coupling Reagents.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Azmi, F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules.
  • Azmi, F., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate.
  • Fulcher, J. M., et al. (2018). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate.
  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH.
  • Azmi, F., et al. (2023). Epimerisation in Peptide Synthesis. PubMed.
  • Gorup, B. (1990). Production of large-scale peptides in solution. Biochemical Society Transactions.
  • Waseda University. (n.d.). Epimerization of Peptide.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • YMC America. (n.d.). Strategic peptide purification.
  • U.S. National Library of Medicine. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • U.S. National Library of Medicine. (2018). Amino Acids in the Development of Prodrugs.
  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • U.S. National Library of Medicine. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Google Patents. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • U.S. National Library of Medicine. (2011). Introduction to Peptide Synthesis.
  • U.S. National Library of Medicine. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • YouTube. (2025). Overcoming Peptide Production Capacity Restraints.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Incorporation of 1-Aminocycloheptanecarboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to enhance therapeutic properties, including metabolic stability, conformational rigidity, and receptor affinity. 1-Aminocycloheptanecarboxylic acid (ACHC or Ac7c), a Cα,α-disubstituted cyclic amino acid, is of particular interest for its ability to induce specific secondary structures, such as β-turns and helical conformations.[1][2] However, the successful synthesis of an ACHC-containing peptide is only the first step; rigorous validation of its incorporation is critical to ensure the integrity of the final product and the reliability of subsequent biological data.

This guide provides an in-depth comparison of the essential techniques for validating the incorporation of ACHC into synthetic peptides. We will delve into the causality behind experimental choices, present self-validating protocols, and offer expert insights to navigate the challenges associated with this unique amino acid.

The Synthetic Foundation: Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of generating peptides with non-natural amino acids is solid-phase peptide synthesis (SPPS).[3][4] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5] While the fundamental principles of SPPS apply, the incorporation of the sterically hindered ACHC residue requires special consideration.

Key Considerations for ACHC Incorporation:
  • Steric Hindrance: The bulky cycloheptane ring can impede coupling efficiency.[3] To overcome this, the use of potent coupling reagents such as HBTU/HOBt or PyBOP in combination with a non-nucleophilic base like diisopropylethylamine (DIEA) is recommended.[6] Extended coupling times or double coupling cycles for the amino acid following the ACHC residue may also be necessary to ensure complete reaction.

  • Protecting Groups: The standard Fmoc/tBu strategy is generally effective for ACHC.[3] The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains of other amino acids are protected by acid-labile groups like tert-butyl (tBu).

Experimental Workflow: From Synthesis to Purified Peptide

The overall process for obtaining a validated ACHC-containing peptide can be visualized as a multi-stage workflow.

Peptide Validation Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_validation Validation SPPS Solid-Phase Peptide Synthesis (ACHC Incorporation) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Completion of Sequence Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Acidolysis (e.g., TFA) RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Injection Purified_Peptide Purified Peptide Fractions RP_HPLC->Purified_Peptide Fraction Collection MS Mass Spectrometry (MS) Purified_Peptide->MS Molecular Weight Confirmation Anal_HPLC Analytical RP-HPLC Purified_Peptide->Anal_HPLC Purity Assessment NMR NMR Spectroscopy Purified_Peptide->NMR Structural Confirmation Final_Validation Validated Product MS->Final_Validation Anal_HPLC->Final_Validation NMR->Final_Validation

Caption: Workflow for the synthesis and validation of ACHC-containing peptides.

In-Depth Validation Protocols

Once the crude peptide is obtained, a multi-pronged approach is necessary for comprehensive validation.

Protocol 1: Purification and Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

High-performance liquid chromatography is indispensable for both purifying the target peptide and assessing its purity.[5][7][8] The principle lies in the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). The pH of the mobile phase is critical; a low pH (using trifluoroacetic acid, TFA) protonates carboxyl groups, leading to sharper peaks.[9]

  • Preparative HPLC (Purification):

    • Column: Use a preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient of increasing Mobile Phase B is employed to separate the target peptide from closely eluting impurities, such as deletion sequences or incompletely deprotected peptides.[10]

    • Detection: Monitor the elution profile at 215 nm, which is optimal for detecting the peptide bond.[7]

    • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analytical HPLC (Purity Assessment):

    • Column: Use an analytical C18 column with a smaller particle size for higher resolution.

    • Procedure: Inject a small aliquot of the pooled and lyophilized pure fractions.

    • Analysis: Integrate the peak area of the target peptide. A purity of >95% is typically required for biological studies.[7]

Expert Insight: The incorporation of the bulky, hydrophobic ACHC residue will typically increase the retention time of the peptide compared to its natural analog. This predictable shift can be an initial, albeit non-definitive, indicator of successful incorporation.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming that the correct amino acid has been incorporated. It provides a precise measurement of the peptide's molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified peptide in a suitable solvent for the chosen ionization method.

  • Ionization:

    • Electrospray Ionization (ESI): Ideal for generating multiply charged ions from polar molecules in solution.[11]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): A rapid and sensitive method, particularly for higher molecular weight peptides.[7]

  • Mass Analysis:

    • Data Acquisition: Acquire the mass spectrum.

    • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the ACHC-containing peptide. The masses should match within a narrow tolerance (typically <10 ppm for high-resolution instruments).

Expert Insight: For definitive confirmation, tandem MS (MS/MS) can be employed. Fragmentation of the peptide will produce a series of b- and y-ions. The mass difference between adjacent ions in the series will correspond to the mass of the amino acid residue at that position. A mass difference corresponding to ACHC (C8H13NO = 139.10 Da) between two fragment ions provides unequivocal evidence of its incorporation and position within the sequence.

Protocol 3: Structural Characterization by NMR Spectroscopy

While MS confirms the "what," Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the "how"—how the ACHC residue influences the peptide's three-dimensional structure.[12][13] This is particularly important as the primary reason for incorporating ACHC is to induce specific conformations.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized, purified peptide in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Sample concentration should be sufficient for good signal-to-noise, typically in the millimolar range.[13]

  • 1D NMR (¹H): Acquire a one-dimensional proton spectrum. The presence of characteristic peaks for the cycloheptane ring protons of ACHC, typically in the 1.0-2.0 ppm range, is a good initial indicator.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY/TOCSY: These experiments establish through-bond connectivity and are crucial for assigning the proton resonances of the ACHC ring and confirming its covalent linkage to the peptide backbone.[13]

    • NOESY/ROESY: These experiments detect through-space proximities between protons.[14] The presence of specific Nuclear Overhauser Effects (NOEs) can confirm the β-turn or helical structure induced by the ACHC residue. For instance, an NOE between the NH proton of one amino acid and the CαH proton of the preceding residue is characteristic of a turn.

Expert Insight: Studies have shown that the cycloheptane ring of ACHC residues typically adopts a twist-chair conformation in peptides.[1][2] The specific chemical shifts and NOE patterns observed can be compared to published data for ACHC-containing model peptides to validate the expected conformational constraints.[1]

Comparison of Validation Techniques

Technique Primary Purpose Strengths Weaknesses Expert Causality
Analytical RP-HPLC Purity AssessmentHigh resolution, quantitative, excellent for identifying impurities.[5][7]Does not provide structural information; co-elution of isomers is possible.A sharp, symmetrical peak indicates a high-purity, homogenous product, which is a prerequisite for reliable downstream analysis.
Mass Spectrometry (MS) Molecular Weight ConfirmationExtremely accurate and sensitive, confirms elemental composition. MS/MS provides sequence confirmation.[11]Cannot distinguish between isomers (e.g., L- vs. D-amino acids) without chiral chromatography.[15]A precise mass match validates that the building blocks have been assembled correctly, ruling out deletions or unintended modifications.
NMR Spectroscopy 3D Structure & ConformationProvides detailed structural and dynamic information in solution, confirming the intended conformational effect of ACHC.[12][16]Requires larger amounts of sample, can be time-consuming to analyze, and spectra can be complex.[13]Confirms that the steric bulk of the ACHC ring is indeed forcing the peptide backbone into the desired fold, which is the functional reason for its incorporation.

Conclusion

Validating the incorporation of this compound is a non-negotiable step in the development of novel peptide therapeutics. A single technique is insufficient; a combinatorial approach utilizing RP-HPLC for purity, mass spectrometry for identity, and NMR spectroscopy for structural integrity provides a self-validating system that ensures the highest level of confidence in your synthetic peptide. By understanding the "why" behind each experimental choice, researchers can rigorously defend their data and accelerate the progression of their drug development programs.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • SpringerLink. (1994). Purification of Synthetic Peptides by High Performance Liquid Chromatography.
  • Waters. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-8.
  • Wikipedia. (n.d.). Peptide synthesis.
  • O'Donnell, M. J., Zhou, C., & Scott, W. L. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Liskamp, R. M., et al. (2000). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 97(9), 4556-4561.
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate.
  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.
  • ResearchGate. (n.d.). Solid-Phase Peptide Synthesis.
  • Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(5), 429-41.
  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
  • Jia, Y., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. STAR Protocols, 2(4), 100913.

Sources

Navigating the Labyrinth: A Comparative Guide to Sequencing Peptides Containing 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide therapeutics is a frontier in drug development, offering pathways to enhanced stability, novel conformations, and improved pharmacological profiles. Among these, 1-Aminocycloheptanecarboxylic acid (Ac7c), a bulky, cyclic α,α-disubstituted amino acid, presents unique opportunities for constraining peptide backbones. However, the very structural rigidity that makes Ac7c a valuable tool for drug design also poses a significant challenge to standard analytical techniques for sequence verification. This guide provides an in-depth, objective comparison of the classic Edman degradation method and modern mass spectrometry-based approaches for sequencing peptides containing Ac7c, complete with supporting rationale and detailed experimental protocols.

The Challenge of the Cyclic Residue: Why Ac7c Disrupts Conventional Sequencing

The cornerstone of peptide sequencing has long been the Edman degradation, a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus.[1][2] However, the bulky and sterically hindered nature of Ac7c, an α,α-disubstituted amino acid, presents a formidable obstacle to this elegant chemistry.

The Edman degradation relies on the efficient coupling of phenylisothiocyanate (PITC) to the N-terminal amino group, followed by cleavage of this derivatized residue.[3] The presence of the cycloheptyl ring at the α-carbon of Ac7c creates significant steric hindrance, which can impede the approach of the PITC reagent. This can lead to incomplete coupling, resulting in a failure to cleave the Ac7c residue and a premature termination of the sequencing run. Even if coupling occurs, the subsequent cyclization and cleavage steps may be inefficient, leading to low yields of the phenylthiohydantoin (PTH)-Ac7c derivative and ambiguous results.[4]

A Tale of Two Techniques: Edman Degradation vs. Mass Spectrometry

When faced with the challenge of sequencing Ac7c-containing peptides, researchers must choose between the traditional, direct approach of Edman degradation and the more versatile, indirect methods of mass spectrometry.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Stepwise chemical cleavage and identification of N-terminal amino acids.[1]Fragmentation of peptide ions and deduction of sequence from fragment masses.[5][6]
Direct/Indirect Direct sequencing.Indirect sequencing (requires data interpretation).[6]
Suitability for Ac7c Poor, due to steric hindrance leading to incomplete reactions and low yields.[4]Excellent, as it does not rely on chemical reactivity of the N-terminus.[5]
Sample Requirement Typically 10-100 picomoles of purified peptide.[1]Can be performed on low picomole to femtomole amounts of sample, and on complex mixtures.[7]
Throughput Low, one sample at a time, with each cycle taking approximately 30-60 minutes.[7]High, capable of analyzing multiple samples in a single run.[6]
Data Interpretation Relatively straightforward identification of PTH-amino acids by chromatography.Complex, requires specialized software for spectral interpretation and can be challenging for novel modifications.[8]
Information on PTMs Limited to N-terminal modifications.[6]Can identify and locate a wide range of post-translational modifications.[9]
The Inevitable Stumble: Visualizing Edman Degradation's Hurdle

The following diagram illustrates the standard Edman degradation cycle and highlights the critical step where the bulky Ac7c residue can cause a failure in the process.

Edman_Degradation_Challenge cluster_standard Standard Edman Cycle cluster_Ac7c Challenge with Ac7c Start N-terminal Amino Acid Coupling Coupling with PITC Start->Coupling Mildly Alkaline Cleavage Cleavage with TFA Coupling->Cleavage Anhydrous Acid Conversion Conversion to PTH-derivative Cleavage->Conversion Next_Cycle Shortened Peptide Cleavage->Next_Cycle Identification HPLC Identification Conversion->Identification Ac7c_Start N-terminal Ac7c Ac7c_Coupling Inefficient Coupling Ac7c_Start->Ac7c_Coupling Steric Hindrance Termination Sequencing Halts Ac7c_Coupling->Termination LC_MS_MS_Workflow Peptide Ac7c-containing Peptide Digestion Enzymatic Digestion Peptide->Digestion LC Liquid Chromatography Separation Digestion->LC MS1 Mass Spectrometry (MS1) LC->MS1 Fragmentation Tandem MS (MS/MS) Fragmentation MS1->Fragmentation MS2 Fragment Ion Analysis (MS2) Fragmentation->MS2 Sequencing De Novo Sequencing/Database Search MS2->Sequencing

Sources

A Senior Application Scientist's Guide to Tandem Mass Spectrometry of 1-Aminocycloheptanecarboxylic Acid (Ac7c) Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals venturing into the realm of peptidomimetics, the incorporation of non-proteinogenic amino acids like 1-aminocycloheptanecarboxylic acid (Ac7c) offers a powerful strategy to enhance peptide stability, conformational rigidity, and biological activity. However, the structural novelty of these residues presents unique challenges for routine characterization, particularly in determining the primary sequence. This guide provides an in-depth comparison of tandem mass spectrometry (MS/MS) approaches for the robust sequencing of Ac7c-containing peptides, grounded in established principles of gas-phase ion chemistry and supported by field-proven insights.

The Significance of Ac7c in Peptide Drug Design

This compound (Ac7c) is a cyclic, non-proteinogenic α-amino acid. Its seven-membered cycloalkyl ring imparts significant conformational constraints on the peptide backbone, influencing secondary structure and receptor binding affinity. Unlike its smaller homologues, such as 1-aminocyclohexanecarboxylic acid (A6c), the larger ring of Ac7c provides a distinct conformational landscape.[1] The successful application of Ac7c in designing novel therapeutics hinges on the ability to precisely characterize the resulting peptides, with sequence verification being a critical first step.

Fundamentals of Peptide Sequencing by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the cornerstone of modern peptide sequencing.[2][3] The process involves the isolation of a specific peptide ion (the precursor ion), its fragmentation through energetic collisions or electron-based reactions, and the mass analysis of the resulting fragment ions (product ions). The mass differences between product ions correspond to the masses of individual amino acid residues, allowing for the deduction of the peptide sequence.[4][5]

The most common fragmentation pathways involve cleavage of the peptide backbone, resulting in different ion series. Cleavage of the amide bond (CO-NH) is most typical, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[6] Other fragmentation methods can produce c/z and a/x ion series through cleavage at different backbone positions.

cluster_peptide Peptide Backbone Fragmentation N_term H₂N- C_alpha1 CHR₁ N_term->C_alpha1 CO1 -CO- C_alpha1->CO1 C_alpha1->CO1 a | x NH2 NH- CO1->NH2 CO1->NH2 b | y C_alpha2 CHR₂ NH2->C_alpha2 NH2->C_alpha2 c | z CO2 -CO- C_alpha2->CO2 C_term ...-COOH CO2->C_term b_ion b c_ion c x_ion x y_ion y z_ion z

Caption: Common peptide backbone fragmentation sites in tandem MS.

Comparative Analysis of MS/MS Techniques for Ac7c Peptides

The choice of fragmentation technique is critical for successfully sequencing peptides containing non-canonical residues like Ac7c. The unique structure of Ac7c influences fragmentation pathways, and different methods offer distinct advantages and disadvantages.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is the most widely used fragmentation method. It involves accelerating precursor ions and colliding them with an inert gas, leading to fragmentation primarily through the "mobile proton" model.[7]

  • Mechanism: In CID, protons move along the peptide backbone, inducing cleavage at amide bonds to generate b- and y-ions.[7]

  • Expected Behavior with Ac7c Peptides:

    • Rich b/y Ion Series: For linear peptides containing Ac7c, CID is expected to produce a reasonably complete series of b- and y-ions, allowing for sequence deduction.

    • Characteristic Neutral Losses: The cycloheptyl side chain of Ac7c may undergo characteristic neutral losses upon fragmentation. While specific data for Ac7c is scarce, analogies with other cyclic amino acids suggest potential losses of alkenes from the ring structure. For instance, proline-containing peptides are known to exhibit specific fragmentation behaviors.[8][9]

    • Side Chain vs. Backbone Fragmentation: A key consideration is whether the cycloheptyl ring fragments preferentially over the peptide backbone. The stability of the seven-membered ring suggests that backbone fragmentation will likely dominate under typical low-energy CID conditions.

  • Limitations:

    • CID can sometimes produce "scrambled" ions, where the peptide fragment rearranges in the gas phase, complicating spectral interpretation.[7]

    • For peptides with multiple basic residues, the "mobile proton" can become sequestered, leading to poor fragmentation.[10]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It generally provides higher fragmentation energy than traditional ion trap CID.

  • Mechanism: HCD promotes fragmentation through higher-energy collisions, often resulting in a greater abundance of different ion types, including those from side-chain cleavages.

  • Expected Behavior with Ac7c Peptides:

    • More Extensive Fragmentation: HCD is likely to produce a more comprehensive set of fragment ions compared to CID, including immonium ions and other diagnostic ions that can confirm the presence of Ac7c.

    • Potential for Ring Opening: The higher energy of HCD may induce fragmentation within the Ac7c ring itself, providing unique signature ions for this residue. This could be advantageous for confirming the presence and position of Ac7c.

  • Limitations:

    • The complexity of HCD spectra can sometimes make manual interpretation challenging, often requiring sophisticated software for analysis.[11]

Electron-Based Dissociation (ExD) Methods: ECD and ETD

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged precursor ion.[12][13]

  • Mechanism: Electron capture/transfer induces cleavage of the N-Cα bond of the peptide backbone, producing primarily c- and z-ions .[14] A key advantage is that post-translational modifications and fragile side chains are often preserved.

  • Expected Behavior with Ac7c Peptides:

    • Comprehensive Backbone Cleavage: ECD/ETD are expected to provide extensive backbone fragmentation, generating rich c- and z-ion series for Ac7c-containing peptides. This can be highly complementary to CID/HCD data.

    • Preservation of the Ac7c Ring: Since ExD methods are less disruptive to side chains, the cycloheptyl ring of Ac7c is likely to remain intact on the fragment ions. This simplifies the spectra by reducing the number of side-chain-related neutral losses and focusing on backbone cleavage for sequencing.

  • Limitations:

    • ECD/ETD are most effective for multiply charged precursor ions.

    • These techniques are generally available on more advanced mass spectrometers like FT-ICR or Orbitrap instruments.[12]

Performance Comparison Summary
FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer/Capture Dissociation (ETD/ECD)
Primary Ion Types b, yb, y, a, immonium ionsc, z
Fragmentation Energy LowHighNon-ergodic (electron-based)
Side Chain Fragmentation Possible neutral lossesMore prevalent, potential for ring fragmentationMinimal, side chains preserved
Ideal Precursor Charge 1+, 2+, 3+2+, 3+≥ 2+
Ac7c Sequencing Suitability Good for initial sequencingExcellent for confirmation and detailed characterizationExcellent, complementary to CID/HCD
Instrumentation Widely available (ion traps, Q-TOFs)Orbitrap instrumentsFT-ICR, Orbitrap instruments

Experimental Protocol: Sequencing an Ac7c-Containing Peptide

This protocol outlines a robust workflow for the de novo sequencing of a novel, purified Ac7c-containing peptide using a combination of fragmentation techniques.

Sample Preparation
  • Peptide Solubilization: Dissolve the lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • LC-MS/MS Buffer Preparation:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer capable of both CID/HCD and ETD/ECD (e.g., an Orbitrap Fusion Lumos).

  • Chromatography:

    • Column: C18 reversed-phase column suitable for peptide separations.

    • Flow Rate: 300 nL/min (nano-LC).

    • Gradient: A suitable gradient from 2% to 40% Solvent B over 30 minutes to ensure good separation.

  • Mass Spectrometry:

    • MS1 Scan: Acquire full scan MS spectra in the Orbitrap at a resolution of 120,000.

    • MS/MS Scans (Data-Dependent Acquisition):

      • Select the top N most intense precursor ions for fragmentation.

      • For each precursor, acquire three sequential MS/MS scans:

        • HCD Scan: In the Orbitrap at 30,000 resolution with a normalized collision energy of 30.

        • CID Scan: In the ion trap with a normalized collision energy of 35.

        • ETD Scan: With calibrated ETD reaction times.

Data Analysis
  • Software: Utilize software capable of de novo sequencing and analysis of data from multiple fragmentation methods (e.g., PEAKS Studio, Byonic).[15][16]

  • Workflow:

    • Database Search (if applicable): If the peptide sequence is partially known or contains standard amino acids, perform a database search against a custom database containing the Ac7c modification.[17][18][19]

    • De Novo Sequencing: Use the high-resolution HCD and CID data to generate initial de novo sequence tags.[12][20][21] The complementary b- and y-ion series from these two methods will provide high confidence in the sequence.

    • ETD Data for Confirmation: Use the c- and z-ion series from the ETD spectra to confirm the sequence derived from HCD/CID and to resolve any ambiguities, especially around the Ac7c residue.

    • Manual Validation: Manually inspect the annotated spectra to verify the automated sequencing results. Look for characteristic mass shifts corresponding to the Ac7c residue.

cluster_workflow LC-MS/MS Workflow for Ac7c Peptide Sequencing Sample Ac7c Peptide Sample LC Nano-LC Separation Sample->LC MS1 MS1 Full Scan (Precursor Ion Selection) LC->MS1 HCD HCD Fragmentation (b/y ions) MS1->HCD Data-Dependent CID CID Fragmentation (b/y ions) MS1->CID Data-Dependent ETD ETD Fragmentation (c/z ions) MS1->ETD Data-Dependent Analysis De Novo Sequencing & Database Search HCD->Analysis CID->Analysis ETD->Analysis Sequence Validated Peptide Sequence Analysis->Sequence

Caption: Experimental workflow for Ac7c peptide sequencing.

Predicted Fragmentation of an Ac7c-Containing Peptide

Consider a hypothetical peptide, Ala-Ac7c-Gly. The presence of Ac7c will result in a unique mass shift in the fragment ion series. The mass of the Ac7c residue is approximately 141.11 Da.

cluster_fragmentation Predicted Fragmentation of Ala-Ac7c-Gly Peptide Ala Ac7c Gly b_ions b-ions b₁: Ala b₂: Ala-Ac7c Peptide->b_ions N-terminal fragments y_ions y-ions y₁: Gly y₂: Ac7c-Gly Peptide->y_ions C-terminal fragments

Caption: Predicted b- and y-ion series for a peptide containing Ac7c.

Conclusion

The incorporation of this compound into peptides represents an exciting frontier in drug discovery. While posing a challenge to standard analytical methods, a systematic approach utilizing a combination of tandem mass spectrometry techniques can provide unambiguous sequence determination. Higher-energy collisional dissociation (HCD) offers a robust primary method for generating rich fragmentation data, while electron transfer/capture dissociation (ETD/ECD) provides invaluable complementary information for confident sequencing. By understanding the principles behind these techniques and applying a rigorous analytical workflow, researchers can confidently characterize these novel peptide therapeutics and accelerate their development pipeline.

References

  • MS_Piano: A Software Tool for Annotating Peaks in CID Tandem Mass Spectra of Peptides and N-Glycopeptides. (2021). Journal of Proteome Research. [Link]
  • Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. (n.d.). PMC - NIH. [Link]
  • Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. (2007). Journal of the American Society for Mass Spectrometry. [Link]
  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Books. [Link]
  • Peptide Sequencing: Methods, Applications, and Advances in Proteomics. (n.d.). MetwareBio. [Link]
  • Peptide Sequencing: Techniques and Applications. (n.d.).
  • CrypticProteinDB: an integrated database of proteome and immunopeptidome derived non-canonical cancer proteins. (2023). Oxford Academic. [Link]
  • List of mass spectrometry software. (n.d.). Wikipedia. [Link]
  • Protein identification using X!Tandem. (n.d.). Galaxy Project. [Link]
  • MassMatrix: A Database Search Program for Rapid Characterization of Proteins and Peptides from Tandem Mass Spectrometry D
  • Software List. (2021). ms-utils.org. [Link]
  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. (n.d.). PMC - NIH. [Link]
  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. (n.d.). PMC - NIH. [Link]
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
  • Cyclic Peptoids. (n.d.). Journal of the American Chemical Society. [Link]
  • Mass spectrometric analysis of head-to-tail connected cyclic peptides*. (n.d.). Frontiers Publishing Partnerships. [Link]
  • iNClusive. (n.d.). iNClusive. [Link]
  • Cyclic Peptide-Peptoid Hybrids. (2020). Frontiers. [Link]
  • An approach to correlate tandem mass spectral data of peptides with amino acid sequences in a protein database. (n.d.). ACS Publications - American Chemical Society. [Link]
  • iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implement
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (n.d.).
  • Tandem Mass Spectrometry of Peptides. (2012). SciSpace. [Link]
  • Most non-canonical proteins uniquely populate the proteome or immunopeptidome. (n.d.). PMC. [Link]
  • Investigation of neutral loss during collision induced dissociation of peptide ions. (n.d.). PMC - NIH. [Link]
  • Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. (n.d.). Semantic Scholar. [Link]
  • Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. (2015). PubMed. [Link]
  • Peptide Sequencing. (n.d.). UC Irvine. [Link]
  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022).
  • (PDF) Tandem Mass Spectrometry of Peptides. (n.d.).
  • Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. (2022). bioRxiv. [Link]
  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (n.d.). PMC - PubMed Central. [Link]
  • Methods for peptide identification by spectral comparison. (n.d.). PMC - PubMed Central. [Link]
  • Guide to Top Proteomics Databases and How to Access Them. (2024). BigOmics Analytics. [Link]
  • GAS PHASE STRUCTURAL STUDIES OF PEPTIDE FRAGMENT IONS. (n.d.). UA Campus Repository. [Link]
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC - NIH. [Link]
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (n.d.). PubMed. [Link]
  • De novo peptide sequencing. (n.d.). Wikipedia. [Link]
  • Identification of Key Sequence Motifs Essential for the Recognition of m6A Modific
  • Peptide fragmentation. (n.d.).
  • De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. (n.d.). PMC. [Link]
  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). SlidePlayer. [Link]
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
  • Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. [Link]
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. [Link]
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. [Link]
  • De novo sequencing of peptides from top-down tandem mass spectra. (2015). PNNL. [Link]
  • Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. (n.d.). PMC - NIH. [Link]
  • Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantific

Sources

A Comparative Guide: 1-Aminocycloheptanecarboxylic Acid versus Proline in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high potency and specificity. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. A primary strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids. Among these, proline has long been a cornerstone for inducing turns and rigidity in peptide backbones. This guide provides an in-depth comparison of a compelling alternative, 1-aminocycloheptanecarboxylic acid (Ac7c), with the established proline, offering researchers and drug developers a data-driven perspective on their respective impacts on peptide structure and function.

At a Glance: Proline vs. This compound (Ac7c)

FeatureL-ProlineThis compound (Ac7c)
Structure Cyclic amino acid with a five-membered pyrrolidine ring.α,α-disubstituted cyclic amino acid with a seven-membered cycloheptane ring.
Primary Conformational Constraint The pyrrolidine ring restricts the phi (φ) dihedral angle to approximately -60° to -75°.[1]The bulky cycloheptane ring sterically hinders rotation around the N-Cα and Cα-C bonds, favoring specific backbone conformations.
Key Conformational Feature Undergoes cis-trans isomerization of the preceding peptide bond, a unique property among proteinogenic amino acids.[1][2]Strongly promotes the formation of β-turn structures.[3]
Hydrogen Bonding Capability The amide nitrogen is a hydrogen bond acceptor only, it cannot act as a donor.The amide nitrogen can act as a hydrogen bond donor.
Impact on Secondary Structure Potent inducer of β-turns and polyproline helices.[4]A strong inducer of β-turns, particularly Type I/III and Type II turns.[3]
Proteolytic Stability Proline-adjacent peptide bonds show some resistance to cleavage by certain proteases.[3]Incorporation of α,α-disubstituted amino acids generally enhances resistance to enzymatic degradation.

Deep Dive: Impact on Peptide Conformation

The cornerstone of designing potent peptide therapeutics lies in controlling their three-dimensional structure to favor the bioactive conformation. Both proline and Ac7c impose significant, yet distinct, conformational constraints on the peptide backbone.

Proline: The Isomerizing Turn Inducer

Proline's unique pyrrolidine ring, which incorporates the backbone amide nitrogen, sterically restricts the Ramachandran space available to the residue.[1] This inherent rigidity makes proline a frequent constituent of β-turns, which are crucial for the folding and function of many peptides and proteins.[4]

A defining characteristic of proline is the relatively low energy barrier between the cis and trans conformations of the preceding peptide bond.[1][2] This cis-trans isomerization can be a rate-limiting step in protein folding and can also play a role in biological signaling pathways. While the trans form is generally favored, the ability to adopt the cis conformation allows for sharp turns in the peptide backbone, a feature exploited in many biologically active peptides.

This compound (Ac7c): The Dedicated β-Turn Mimic

Ac7c, with its larger seven-membered ring, provides a more pronounced steric hindrance compared to proline. X-ray crystallography studies have unequivocally demonstrated that the incorporation of Ac7c into peptides potently induces the formation of β-turns.[3] The cycloheptane ring of Ac7c residues typically adopts a twist-chair conformation.[3]

A key study by Valle et al. (1991) provided critical insights into the stereochemical preferences of Ac7c. In the model peptide Boc-Pro-Ac7c-Ala-OMe, the Ac7c residue occupies the i+2 position of a well-defined Type II β-turn, stabilized by an intramolecular 4→1 hydrogen bond.[3] This demonstrates a powerful and predictable turn-inducing capacity. Unlike proline, the peptide bond preceding Ac7c is not prone to significant cis-trans isomerization, leading to a more conformationally homogenous population of peptide molecules.

Quantitative Conformational Comparison

The following table presents a comparison of the backbone dihedral angles (φ, ψ) for a Pro-Ac7c containing peptide, illustrating the defined β-turn structure induced by Ac7c.

Peptide FragmentResidueφ (phi)ψ (psi)Turn Type
Boc-Pro-Ac7c -Ala-OMe[3]Pro (i+1)-55.8°137.9°Type II β-turn
Ac7c (i+2)71.9°21.0°

Data from the crystal structure analysis by Valle et al. (1991).[3]

G cluster_proline Proline Incorporation cluster_ac7c Ac7c Incorporation Proline Proline Beta_Turn_Pro β-Turn / Polyproline Helix Proline->Beta_Turn_Pro Induces Phi_Restriction Restricts φ angle (~ -60° to -75°) Cis_Trans Cis-Trans Isomerization Conformational_Heterogeneity Conformational Heterogeneity Ac7c Ac7c Beta_Turn_Ac7c Dedicated β-Turn Formation (e.g., Type II) Ac7c->Beta_Turn_Ac7c Strongly Induces Steric_Hindrance Significant Steric Hindrance Conformational_Homogeneity Conformational Homogeneity

Enhancing Proteolytic Stability: A Shared Advantage

A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids is a well-established strategy to enhance proteolytic resistance.

Proline-rich sequences are known to be less susceptible to cleavage by some proteases due to the unique conformational constraints imposed by the pyrrolidine ring.[3] However, this resistance is not universal.

The α,α-disubstituted nature of Ac7c provides a more robust steric shield against protease recognition and cleavage. The bulky cycloheptane ring hinders the approach of protease active sites to the adjacent peptide bonds, significantly increasing the peptide's half-life in biological fluids. While direct comparative quantitative data on the proteolytic stability of identical peptide backbones containing either Ac7c or proline is limited, the general principles of peptide chemistry strongly suggest that Ac7c would confer superior resistance to enzymatic degradation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Ac7c-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing Ac7c using the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ac7c-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, including the incorporation of Fmoc-Ac7c-OH.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Activated Fmoc-AA-OH wash1->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash2 Wash (DMF, DCM) kaiser->wash2 Negative wash2->deprotect Add next amino acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final amino acid added cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purify Peptide (RP-HPLC) cleave->purify

Conformational Analysis by NMR Spectroscopy

Objective: To determine the three-dimensional structure of the synthesized peptide in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify proton resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. The presence of strong sequential NH(i)-NH(i+1) NOEs and medium-range NOEs (e.g., CαH(i)-NH(i+2)) are indicative of turn or helical structures.[3]

  • Structure Calculation: Use the distance restraints derived from NOESY data in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.

Conclusion and Future Outlook

Both proline and this compound are powerful tools for introducing conformational constraints in peptide drug design.

  • Proline remains an invaluable residue due to its natural occurrence and its unique ability to undergo cis-trans isomerization, which can be critical for specific biological functions. However, this isomerization can also lead to conformational heterogeneity, which may be undesirable in certain therapeutic applications.

  • This compound (Ac7c) emerges as a superior choice when the primary goal is to induce a stable and predictable β-turn conformation. Its α,α-disubstituted nature also likely confers enhanced proteolytic stability compared to proline. The lack of cis-trans isomerization leads to a more homogenous conformational population, which can simplify structure-activity relationship (SAR) studies and potentially lead to higher receptor affinities.

The choice between these two residues will ultimately depend on the specific design goals for the peptide therapeutic. For applications requiring a rigid, well-defined turn and high metabolic stability, Ac7c presents a compelling and potent alternative to the traditional use of proline. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their impact on receptor binding and in vivo efficacy.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, R. B., Rao, M., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
  • Bechinger, B., & Marion, D. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
  • Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the rational design of peptide and protein mimetics. Biochemical Journal, 268(2), 249-262.
  • Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.
  • Brandts, J. F., Halvorson, H. R., & Brennan, M. (1975). Consideration of the possibility that the slow step in protein denaturation reactions is due to cis-trans isomerism of proline residues. Biochemistry, 14(22), 4953-4963.

Sources

A Comparative Guide to 1-Aminocycloheptanecarboxylic Acid (Ac7c) and 1-Aminocyclohexanecarboxylic Acid (Ac6c) in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the field of peptidomimetics offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone of this approach, enabling precise control over the conformational properties and biological activity of synthetic peptides. Among the diverse array of available building blocks, cyclic amino acids, particularly 1-aminocycloheptanecarboxylic acid (Ac7c) and 1-aminocyclohexanecarboxylic acid (Ac6c), have emerged as valuable tools for inducing specific secondary structures and enhancing therapeutic potential.

This guide provides a comprehensive comparison of Ac7c and Ac6c, delving into their distinct effects on peptide conformation, outlining synthetic strategies for their incorporation, and examining their impact on biological activity. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and synthesize novel peptidomimetics with tailored properties.

The Critical Role of Conformational Constraint in Peptidomimetic Design

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides often exist as a dynamic ensemble of conformations, and only a subset of these are bioactive. By introducing conformationally constrained amino acids like Ac7c and Ac6c, we can rigidify the peptide backbone, reducing the entropic penalty upon binding to a biological target and promoting a specific, bioactive conformation. This can lead to significant improvements in binding affinity, selectivity, and metabolic stability.

The choice between Ac7c and Ac6c is not arbitrary; the subtle difference of a single methylene group in the cycloalkane ring imparts distinct conformational preferences on the resulting peptide, influencing its overall shape and, consequently, its biological activity.

Conformational Landscape: A Tale of Two Rings

The primary distinction between Ac7c and Ac6c lies in the degree of conformational restriction they impose on the peptide backbone. This is a direct consequence of the inherent flexibility of the seven-membered cycloheptane ring compared to the more rigid six-membered cyclohexane ring.

This compound (Ac7c): Inducer of Turns

Studies incorporating Ac7c into peptides have revealed a strong propensity for this residue to adopt a twist-chair conformation. This, in turn, has a significant impact on the local peptide structure, frequently inducing the formation of β-turns. A β-turn is a crucial secondary structural motif that allows a peptide chain to reverse its direction, and it is often involved in molecular recognition events. The flexibility of the cycloheptane ring allows for a range of dihedral angles that are compatible with the formation of these turn structures.

1-Aminocyclohexanecarboxylic Acid (Ac6c): A More Rigid Helical Propensity

In contrast, the cyclohexane ring of Ac6c is more conformationally restricted, typically adopting a chair conformation. When incorporated into a peptide, Ac6c has been observed to favor helical conformations. This more defined structural preference can be advantageous when designing peptidomimetics intended to mimic helical epitopes of a native protein.

FeatureThis compound (Ac7c)1-Aminocyclohexanecarboxylic Acid (Ac6c)
Ring Size 7-membered6-membered
Ring Conformation Predominantly twist-chairPredominantly chair
Induced Secondary Structure Prone to inducing β-turnsTends to favor helical conformations
Conformational Flexibility More flexibleMore rigid

Navigating the Synthetic Landscape: Incorporating Ac7c and Ac6c into Peptides

The synthesis of peptides containing Ac7c and Ac6c can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The primary consideration is the availability of the appropriately protected amino acid derivatives (e.g., Fmoc-Ac7c-OH and Fmoc-Ac6c-OH).

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual synthesis of a peptide containing either Ac7c or Ac6c using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ac7c-OH or Fmoc-Ac6c-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

  • Shaker vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the shaker vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of Fmoc-Ac7c-OH or Fmoc-Ac6c-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA1 Couple Fmoc-AA1-OH (DIC/Oxyma) Deprotect1->Couple_AA1 Wash1 Wash (DMF/DCM) Couple_AA1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_AcXc Couple Fmoc-Ac7c/Ac6c-OH Deprotect2->Couple_AcXc Wash2 Wash Couple_AcXc->Wash2 Deprotect_n Repeat n times Wash2->Deprotect_n Couple_AAn Couple Fmoc-AAn-OH Deprotect_n->Couple_AAn Wash_n Wash Couple_AAn->Wash_n Final_Deprotect Final Fmoc Deprotection Wash_n->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow.

Unraveling the Structure: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. This is particularly crucial for understanding the conformational effects of incorporating Ac7c or Ac6c.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.

  • Transfer the solution to a high-quality NMR tube.

Data Acquisition: A suite of 1D and 2D NMR experiments should be performed to obtain comprehensive structural information.

  • 1D ¹H NMR: To assess sample purity and obtain initial information on chemical shifts.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the peptide's fold.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC (if ¹⁵N labeling is employed): To correlate amide protons with their corresponding nitrogen atoms.

Data Analysis and Structure Calculation:

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances using the combination of TOCSY and HSQC spectra.

  • NOE/ROE Analysis: Identify and integrate cross-peaks in the NOESY/ROESY spectra to generate a list of interproton distance restraints.

  • Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone (φ angle).

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics and/or simulated annealing calculations using software such as CYANA, XPLOR-NIH, or AMBER.

  • Structure Validation: The resulting family of structures should be validated for consistency with the experimental data and for stereochemical quality using programs like PROCHECK.

NMR_Analysis_Workflow Sample_Prep Peptide Sample Preparation NMR_Acquisition NMR Data Acquisition (1D ¹H, 2D TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Generation Generate Structural Restraints (NOEs, Coupling Constants) Data_Processing->Restraint_Generation Structure_Calculation 3D Structure Calculation (Molecular Dynamics/Simulated Annealing) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation and Analysis Structure_Calculation->Structure_Validation

Caption: NMR-based Peptide Structure Determination Workflow.

The Impact on Biological Activity: A Case-by-Case Analysis

The choice between Ac7c and Ac6c can have a profound impact on the biological activity of a peptidomimetic. This is because the altered conformation directly influences how the peptide interacts with its biological target.

For instance, in the design of antimicrobial peptides, the amphipathic nature of the structure is often critical for its membrane-disrupting activity. The incorporation of Ac6c has been shown to stabilize helical structures, which can enhance this amphipathicity and lead to increased antimicrobial potency. In one study, a synthetic antimicrobial peptide containing Ac6c exhibited inhibitory activity against several drug-resistant bacterial strains.

Conversely, if the bioactive conformation of a peptide requires a specific turn motif for receptor recognition, the incorporation of Ac7c would be the more logical choice. The ability of Ac7c to induce β-turns can pre-organize the peptide into a conformation that is favorable for binding, thereby increasing its potency.

It is important to note that the effect of these cyclic amino acids is highly context-dependent. The surrounding amino acid sequence plays a crucial role in determining the final conformation and biological activity. Therefore, a systematic comparison of both Ac7c and Ac6c within a specific peptide sequence is often necessary to determine the optimal choice for a given application.

Conclusion: A Strategic Choice for Peptidomimetic Design

Both this compound and 1-aminocyclohexanecarboxylic acid are powerful tools in the arsenal of the medicinal chemist for the design of novel peptidomimetics. The selection between these two building blocks should be a strategic one, guided by the desired conformational properties of the final peptide.

  • Choose Ac7c when the goal is to induce β-turn structures, introduce a degree of flexibility, or mimic a loop region of a protein.

  • Choose Ac6c when a more rigid, helical conformation is desired, or when aiming to stabilize a specific secondary structure.

Ultimately, the empirical evaluation of both residues within the target peptide sequence, coupled with detailed structural analysis and biological testing, will provide the most definitive answer. By understanding the distinct conformational biases of Ac7c and Ac6c, researchers can make more informed decisions in the design of next-generation peptidomimetic therapeutics with enhanced efficacy and drug-like properties.

References

Please note that direct URLs are not provided as per the instructions. The following references can be found through academic search engines using the provided information.

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518.
  • Crisma, M., Valle, G., Toniolo, C., Bianco, A., & Maggini, M. (1996). Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe. Biopolymers, 38(5), 637-646.
  • Iqbal, M., Balaram, P. (1981). Synthesis and conformational studies of peptides containing 1-aminocyclohexane-1-carboxylic acid. Indian Journal of Chemistry - Section B, 20B, 1064-1068.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. (This paper provides context on the conformational effects of α,α-disubstituted amino acids, a class to which Ac6c and Ac7c belong).
  • Hicks, R. P., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(5), 1013-1020.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press. (This reference provides background on peptide coupling reagents mentioned in the synthesis protocol).
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.

A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Aminocycloheptanecarboxylic Acid Using CD Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern therapeutic innovation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to achieve this, lending peptides enhanced metabolic stability, receptor affinity, and bioavailability. Among these, 1-aminocycloheptanecarboxylic acid (Ac7c), a Cα,α-disubstituted cyclic amino acid, has emerged as a potent inducer of specific secondary structures. This guide provides an in-depth comparative analysis of the conformational properties of Ac7c-containing peptides, with a focus on the utility of Circular Dichroism (CD) spectroscopy as a primary analytical tool. We will explore the structural propensities of Ac7c and contrast them with peptides containing other amino acid types, supported by established experimental data.

The Role of Conformational Constraint: Why this compound?

The inherent flexibility of linear peptides often leads to a conformational ensemble in solution, which can be detrimental to their biological activity and susceptibility to enzymatic degradation. Introducing steric constraints, such as those imposed by the cycloheptyl ring of Ac7c, limits the accessible dihedral angles (φ and ψ) of the peptide backbone. This pre-organization into a defined secondary structure can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity.

Crystal structure, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy studies have consistently demonstrated that Ac7c is a potent promoter of β-turn and helical conformations in peptides[1][2]. Specifically, depending on the peptide sequence, Ac7c can induce the formation of Type I/III or Type II β-turns, which are crucial for reversing the direction of the peptide chain and are often involved in molecular recognition events[1][3]. The cycloheptane ring itself preferentially adopts a twist-chair conformation within the peptide backbone[1][2].

Principles of Circular Dichroism (CD) Spectroscopy for Peptide Analysis

Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary chromophore in the far-UV region (typically 190-250 nm) is the amide bond of the backbone. The spatial arrangement of these amide bonds in a regular, repeating secondary structure gives rise to a characteristic CD spectrum. This makes CD spectroscopy an invaluable, non-destructive, and relatively rapid technique for assessing the secondary structure content of peptides in solution.

The distinct electronic transitions of the amide chromophore (n→π* and π→π*) are sensitive to the geometry of the peptide backbone. Consequently, different secondary structures such as α-helices, β-sheets, β-turns, and random coils produce unique CD spectral signatures.

Comparative Conformational Analysis Using CD Spectroscopy

Inferred CD Spectrum of Ac7c-Containing Peptides (β-Turn and Helical Structures)

Given that Ac7c strongly induces β-turn and helical conformations, the CD spectrum of a short peptide containing this residue is expected to be a composite of these structural elements. The precise shape and magnitude of the CD signal will depend on the specific type of β-turn (I, II, I', II', etc.) and the length and type of any helical segments.

  • β-Turn Signatures : Different types of β-turns have distinct CD spectra. For instance, a classic Type II β-turn is often characterized by a positive Cotton effect around 230 nm and another positive band near 202 nm. In contrast, other turn types may show a combination of positive and negative bands at different wavelengths. The presence of Ac7c is likely to result in a CD spectrum indicative of a well-defined turn structure, moving away from the characteristic spectrum of a random coil.

  • Helical Signatures : If the Ac7c residue contributes to the formation of a helical structure, such as a 3₁₀-helix or an α-helix, the CD spectrum would exhibit the characteristic features of these conformations. An α-helix typically shows strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. A 3₁₀-helix, often induced by Cα,α-disubstituted amino acids, has a similar but less intense CD spectrum compared to the α-helix.

Therefore, the CD spectrum of an Ac7c-containing peptide is predicted to show distinct features that deviate significantly from a random coil, with the exact profile depending on the equilibrium between β-turn and helical populations.

Comparison with Other Peptide Conformations

To highlight the conformational directing effect of Ac7c, we can compare its inferred CD signature with the experimentally determined spectra of peptides with different structural tendencies.

Peptide Type Dominant Conformation Characteristic Far-UV CD Spectral Features
Flexible (e.g., Gly/Ala-rich) Random CoilStrong negative band around 198 nm, weak positive band around 220 nm.
Proline-containing Polyproline II (PPII) Helix / β-turnStrong negative band around 206 nm and a weak positive band around 228 nm.
β-sheet forming β-sheetNegative band around 218 nm and a positive band around 195 nm.
α-helix forming α-helixNegative bands at ~222 nm and ~208 nm, positive band at ~192 nm.
Ac7c-containing (Inferred) β-turn / HelixExpected to show features distinct from random coil, likely with positive and negative bands characteristic of the specific turn/helix type induced.

This comparative table underscores the utility of CD spectroscopy in rapidly assessing the conformational impact of incorporating a constrained amino acid like Ac7c. A shift from a random coil spectrum to one with features of a β-turn or helix would provide strong evidence for the structure-inducing properties of Ac7c.

Experimental Protocol for CD Spectroscopy of Peptides

A rigorously designed experiment is crucial for obtaining high-quality, interpretable CD data. The following protocol outlines the key steps for the conformational analysis of a synthetic peptide.

Sample Preparation
  • Peptide Purity : Ensure the peptide is of high purity (>95%), as impurities can interfere with the CD signal.

  • Solvent Selection : The choice of solvent is critical. For initial structural assessment, a non-absorbing solvent in the far-UV region is required. Phosphate buffer at a neutral pH is a common choice. Membrane-mimicking solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles can be used to study conformational changes in hydrophobic environments.

  • Concentration : The peptide concentration should be carefully chosen to give an optimal signal-to-noise ratio without causing aggregation. A typical concentration range is 10-100 µM.

  • Buffer Blank : A matched buffer blank (containing all components of the sample solution except the peptide) is essential for background correction.

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging : Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.

  • Cuvette : Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements to minimize solvent absorption.

  • Parameters :

    • Wavelength Range : 190-260 nm for secondary structure analysis.

    • Scan Speed : 50-100 nm/min.

    • Bandwidth : 1-2 nm.

    • Data Pitch : 0.1-0.5 nm.

    • Accumulations : Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Collection :

    • Record the spectrum of the buffer blank.

    • Record the spectrum of the peptide sample.

    • Subtract the buffer blank spectrum from the sample spectrum.

Data Analysis
  • Conversion to Molar Ellipticity : Convert the raw CD data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where:

    • θ is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Deconvolution : Use deconvolution algorithms (e.g., CONTINLL, SELCON3, CDSSTR) with appropriate reference datasets to estimate the percentage of different secondary structures.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 High Purity Peptide P2 Select Appropriate Solvent/Buffer P1->P2 P3 Determine Optimal Concentration P2->P3 P4 Prepare Matched Buffer Blank P3->P4 A3 Measure Buffer Blank P4->A3 A1 Instrument Setup & Purging A2 Set Acquisition Parameters A1->A2 A2->A3 A4 Measure Peptide Sample A3->A4 D1 Background Subtraction A4->D1 D2 Convert to Molar Ellipticity D1->D2 D3 Secondary Structure Deconvolution D2->D3 D4 Comparative Analysis D3->D4

Sources

The Constraint Advantage: A Comparative Guide to the Bioactivity of Peptides with Different Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability.[1][2][3] Incorporating cyclic amino acids into peptide sequences is a powerful strategy to overcome these limitations. By imposing conformational rigidity, these structural modifications can dramatically enhance a peptide's bioactivity profile, including its resistance to enzymatic degradation, receptor binding affinity, and cell permeability.[3][4][5] This guide provides an in-depth comparison of the bioactivity of peptides containing different cyclic amino acids, supported by experimental data and detailed protocols.

The Impact of Cyclization on Peptide Conformation and Bioactivity

The introduction of a cyclic amino acid into a peptide backbone fundamentally alters its conformational freedom.[4][6] This pre-organization reduces the entropic penalty upon binding to a target, often leading to enhanced affinity and selectivity.[3] The size and nature of the cyclic ring dictate the degree and type of conformational constraint.

  • Proline (Pro): The five-membered ring of proline restricts the peptide backbone's phi (φ) angle, inducing kinks and turns. This is a common strategy nature employs to shape protein architecture.

  • Hydroxyproline (Hyp): The addition of a hydroxyl group to the proline ring, as seen in 4-hydroxyproline, can further stabilize specific conformations, such as the collagen triple helix, through stereoelectronic effects.[7][8][9] However, the position of the hydroxyl group is critical; for instance, 3-hydroxyproline can destabilize the collagen triple helix if placed in the wrong position.[8][10][11]

  • Non-natural Cyclic Amino Acids: A vast array of synthetic cyclic amino acids offers expanded possibilities for fine-tuning peptide conformation.[1][12] These include amino acids with varying ring sizes (e.g., azetidine-2-carboxylic acid with a four-membered ring, or piperidine-2-carboxylic acid with a six-membered ring) and substitutions. These non-natural amino acids can induce unique secondary structures and provide even greater conformational constraint than proline.[13][14]

Figure 1: Impact of Cyclic Amino Acids on Peptide Properties.

Comparative Analysis of Bioactivity

The true measure of a cyclic amino acid's utility lies in the quantifiable improvements in a peptide's performance. Below is a comparative look at key bioactivity parameters.

Enzymatic Stability

Linear peptides are susceptible to rapid degradation by proteases in biological fluids, which severely limits their therapeutic window.[15][16] The conformational constraints imposed by cyclic amino acids can shield cleavage sites from enzymatic attack, thereby increasing the peptide's half-life.[4][17]

Peptide ModificationCyclic Amino AcidHalf-life in Human Plasma (t½)Fold Increase vs. LinearReference
Linear Peptide XNone~5 min1xHypothetical
Peptide X with ProProline~30 min6xHypothetical
Peptide X with AzeAzetidine-2-carboxylic acid~1.5 hours18xHypothetical
Peptide X with PipPiperidine-2-carboxylic acid> 4 hours> 48xHypothetical

Note: The data in this table is illustrative and will vary depending on the peptide sequence and the specific protease.

Receptor Binding Affinity

By locking a peptide into a "bioactive" conformation that closely matches the binding site of its target receptor, cyclic amino acids can significantly improve binding affinity (lower Ki or IC50 values).[3]

PeptideCyclic Amino AcidTarget ReceptorBinding Affinity (Ki)Reference
Linear Neurotensin AnalogNoneNeurotensin Receptor 1~50 nM[18]
Cyclic Neurotensin AnalogProline, tert-LeucineNeurotensin Receptor 1~1.5 µM (in semipure sample)[18][19]
Linear Peptide YNoneGPCR Target Y120 nMHypothetical
Cyclic Peptide YHydroxyprolineGPCR Target Y15 nMHypothetical
Cell Permeability

A major hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets.[2][20][21] Cyclization can enhance cell permeability by promoting the formation of intramolecular hydrogen bonds, which shield polar amide groups and present a more hydrophobic surface to the lipid bilayer.[22]

PeptideModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Assay SystemReference
Linear Peptide ZNone< 0.1Caco-2[20]
Cyclic Peptide ZN-methylated amino acids1.5Caco-2[21]

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness of comparative data, standardized and robust experimental protocols are essential.

In Vitro Protease Stability Assay

This protocol outlines a general procedure for assessing peptide stability in the presence of a specific protease, such as trypsin.[23]

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable buffer)

  • Protease (e.g., Trypsin, proteomics grade)

  • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Solution Preparation: Prepare working solutions of the peptides and protease in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, mix the peptide and protease solutions to achieve the desired final concentrations (e.g., 0.1 mg/mL peptide and a 1:50 enzyme-to-substrate ratio).[23]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution (e.g., 10% TFA).[23]

  • Analysis: Analyze the samples by RP-HPLC to quantify the percentage of the intact peptide remaining at each time point.

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

Figure 2: Workflow for In Vitro Protease Stability Assay.

Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a test peptide by measuring its ability to compete with a labeled ligand for a specific receptor.[19][24]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled or fluorescently labeled ligand with known affinity

  • Unlabeled test peptides (at various concentrations)

  • Binding buffer

  • Filtration apparatus (e.g., glass fiber filters)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test peptide in the binding buffer.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters to separate the receptor-bound labeled ligand from the unbound ligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of radioactivity or fluorescence retained on the filters.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The incorporation of cyclic amino acids is a cornerstone of modern peptide drug design. By providing a means to control conformation, these building blocks offer a rational approach to enhancing metabolic stability, receptor affinity, and cell permeability. The continued development of novel non-natural cyclic amino acids will undoubtedly expand the toolbox for medicinal chemists, enabling the creation of next-generation peptide therapeutics with superior drug-like properties.[1][12][25] The systematic evaluation of these analogs using robust and standardized bioassays, as outlined in this guide, is critical for advancing promising candidates through the drug discovery pipeline.

References

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays.
  • World Scientific. (n.d.). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS | Biomolecular Forms and Functions.
  • National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • The Royal Society of Chemistry. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
  • Springer. (n.d.). Cyclic peptides — Small and big and their conformational aspects.
  • PubMed. (n.d.). Conformational restrictions of biologically active peptides via amino acid side chain groups.
  • ResearchGate. (2022). Cyclotides as Potential Bioactive Cyclic Peptides: An Overview.
  • Springer. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
  • MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
  • PubMed. (n.d.). Cyclic peptides as ligands for competition binding assays.
  • National Institutes of Health. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ACS Publications. (n.d.). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues.
  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • PubMed. (2017). Orally Absorbed Cyclic Peptides.
  • ResearchGate. (n.d.). 30325 PDFs | Review articles in CYCLIC PEPTIDES.
  • National Institutes of Health. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools.
  • JoVE. (2020). Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide.
  • National Institutes of Health. (n.d.). Protein synthesis with conformationally constrained cyclic dipeptides.
  • National Institutes of Health. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
  • ACS Publications. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability.
  • National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • University of Wisconsin–Madison. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability.
  • Bowers Lab. (n.d.). Peptide Cell Permeability.
  • ACS Publications. (n.d.). De Novo Design of Cyclic Peptide Binders Based on Fragment Docking and Assembling.
  • National Institutes of Health. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
  • National Institutes of Health. (n.d.). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix.
  • ACS Publications. (2024). Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis.
  • National Institutes of Health. (n.d.). Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis.
  • Drug Target Review. (2021). A novel assay to reveal cyclic peptides with affinity to ubiquitin.

Sources

The Impact of 1-Aminocycloheptanecarboxylic Acid on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest to control peptide conformation is paramount. An unstructured, flexible peptide often suffers from poor receptor affinity and rapid enzymatic degradation, rendering it therapeutically ineffective. The introduction of conformational constraints is a key strategy to pre-organize a peptide into its bioactive shape, enhancing both potency and stability. Among the arsenal of tools available for this purpose, Cα,α-disubstituted cyclic amino acids have proven to be exceptionally powerful.

This guide provides an in-depth technical comparison of 1-aminocycloheptanecarboxylic acid (Ac7c), a seven-membered cyclic amino acid, and its effect on peptide secondary structure. We will explore the unique structural propensities induced by Ac7c, compare its performance with other common non-natural amino acids, and provide the experimental framework necessary to validate these findings in your own research.

The Rationale for Conformational Constraint: Why Ring Size Matters

The central principle behind using cyclic amino acids like Ac7c is to restrict the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ), which dictate the peptide's fold. Standard amino acids (except proline) have significant rotational freedom around these bonds, allowing them to sample a vast conformational space. By incorporating a cyclic structure at the α-carbon, we introduce steric bulk that locks these angles into specific, predictable regions of the Ramachandran plot.

The choice of ring size is a critical experimental variable. Smaller rings, like in 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c), are potent inducers of β-turns and the 3₁₀-helix.[1] The larger, more flexible seven-membered ring of Ac7c offers a distinct conformational landscape. Its unique steric profile allows it to effectively stabilize not only tight β-turns but also more relaxed helical structures, providing a versatile tool for peptidomimetic design.[1][2]

Ac7c as a Secondary Structure Inducer: Experimental Evidence

Seminal work involving X-ray crystallography and solution-state NMR has definitively shown that Ac7c is a potent inducer of both β-turn and helical conformations.[2] The specific secondary structure adopted depends on the local peptide sequence and the position of the Ac7c residue.

Induction of β-Turns

When placed in a suitable sequence, Ac7c acts as a powerful β-turn promoter. A β-turn is a four-residue motif that reverses the direction of the peptide backbone, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

Crystal structure analysis of model peptides has shown that Ac7c can induce distinct β-turn geometries.[2] For example:

  • In the peptide Boc-Aib-Ac7c-NHMe , the Ac7c residue at the i+2 position helps to form a Type I/III β-turn .

  • In Boc-Pro-Ac7c-Ala-OMe , placing Ac7c at the i+2 position, following a proline at i+1, results in a well-defined Type II β-turn .[2]

These conformations are stabilized by a characteristic 4→1 intramolecular hydrogen bond and are maintained in solution, as confirmed by ¹H-NMR and IR spectroscopy.[2] The cycloheptane ring itself typically adopts a stable twist-chair conformation within these peptide structures.[2]

G cluster_turn Type II β-Turn Structure res_i Residue (i) C=O res_i1 Residue (i+1) Pro res_i->res_i1 Peptide Bond res_i3 Residue (i+3) N-H res_i->res_i3 4→1 H-Bond res_i2 Residue (i+2) Ac7c res_i1->res_i2 Peptide Bond res_i2->res_i3 Peptide Bond

Caption: Ac7c at the i+2 position promotes β-turn formation.

Induction of Helical Structures

In the absence of a strong turn-promoting sequence like Pro at the i+1 position, Ac7c can facilitate the formation of helical structures. In dipeptide esters such as Boc-Aib-Ac7c-OMe , the Ac7c residue adopts helical dihedral angles, contributing to the formation of an incipient 3₁₀-helix.[1][2] This demonstrates the versatility of Ac7c, where its conformational preference can be modulated by the surrounding amino acid sequence.

Comparative Analysis: Ac7c vs. Other Constrained Residues

To make an informed decision in peptide design, it is crucial to compare the properties of Ac7c with other commonly used non-natural amino acids.

Amino AcidStructureTypical Ring ConformationPredominant Induced Structure(s)Key Dihedral Angles (φ, ψ) (Approx.)
L-Proline 5-membered pyrrolidine ringEnvelopeβ-Turn (Type I, II), Polyproline Helixφ ≈ -60°
Aib Acyclic, dimethylatedN/A3₁₀-Helix, α-HelixHelical Region (e.g., -57°, -47°)
Ac5c 5-membered carbocycleEnvelope/Twistβ-Turn, 3₁₀-HelixTurn/Helical Region
Ac6c 6-membered carbocycleChairβ-Turn, 3₁₀-HelixTurn/Helical Region
Ac7c 7-membered carbocycleTwist-Chairβ-Turn (Type I/III, II), Helical Turn: e.g., (φ≈-60°, ψ≈120°) or (φ≈+80°, ψ≈0°); Helical

Note: Dihedral angles for β-turns are highly dependent on the turn type and position within the turn. The values provided are representative.

Key Insights from the Comparison:

  • Proline: While a classic β-turn inducer, proline's fixed ring structure restricts φ to approximately -60° and lacks an amide proton for hydrogen bonding when at the i+1 or i+2 position.

  • Aib (α-aminoisobutyric acid): A strong helix promoter due to the steric hindrance of its two methyl groups, which favors repetitive, helical conformations. It is less effective at inducing sharp turns compared to cyclic residues.

  • Ac5c & Ac6c: These smaller cyclic analogs are excellent β-turn and 3₁₀-helix inducers. Their rigid five- and six-membered rings provide a high degree of conformational restriction.

  • Ac7c: The larger seven-membered ring of Ac7c provides significant steric hindrance but with greater flexibility than Ac5c or Ac6c. This unique balance allows it to stabilize both the tight folds of β-turns and the more extended conformations of helices, making it a uniquely versatile building block.

Experimental Protocols: A Self-Validating System

To integrate Ac7c into a peptide and verify its structural impact, a systematic workflow involving synthesis, purification, and structural analysis is required.

Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis sp_synthesis Fmoc Solid-Phase Peptide Synthesis (SPPS) with Ac7c cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry Verification purification->verification cd_spec Circular Dichroism (CD) Spectroscopy verification->cd_spec Purified Peptide nmr_spec 2D NMR Spectroscopy (COSY, TOCSY, NOESY) verification->nmr_spec Purified Peptide structure_calc Structure Calculation & Refinement cd_spec->structure_calc Secondary Structure Estimation nmr_spec->structure_calc Distance & Angle Restraints

Caption: Workflow for synthesis and structural validation.

Detailed Methodology: Fmoc Solid-Phase Peptide Synthesis of an Ac7c-Peptide

Objective: To synthesize a model peptide (e.g., Boc-Pro-Ac7c-Ala-OMe) to validate the turn-inducing properties of Ac7c.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Ac7c-OH

  • Fmoc-Pro-OH

  • Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HOBt and DIPEA as coupling reagents

  • 20% Piperidine in DMF (deprotection solution)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Protocol:

  • Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from Alanine by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Ac7c Coupling:

    • Causality: The bulky nature of Ac7c can hinder coupling efficiency. Using a potent coupling reagent and allowing for a longer reaction time or a double coupling is crucial for driving the reaction to completion.

    • Dissolve Fmoc-Ac7c-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 2-4 hours. Monitor coupling completion with a Kaiser test.

    • If the Kaiser test is positive, repeat the coupling step (double coupling).

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to deprotect the Ac7c residue.

  • Proline Coupling: Couple Fmoc-Pro-OH using the same procedure as in step 3.

  • Boc Protection: Couple Boc-anhydride to the N-terminal proline.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Detailed Methodology: Structural Analysis by CD and NMR

Circular Dichroism (CD) Spectroscopy:

  • Purpose: To provide a rapid assessment of the peptide's secondary structure in solution.

  • Procedure:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., methanol or trifluoroethanol/water mixtures) to a final concentration of 0.1-0.2 mg/mL.

    • Acquire a CD spectrum from 190 to 260 nm using a 1 mm pathlength cuvette.

    • Process the data, subtract the solvent blank, and convert the signal to Molar Ellipticity [θ].

  • Expected Results for a β-turn: The CD spectrum for a peptide containing a significant β-turn population will typically show a negative minimum near 205 nm and a positive maximum near 220 nm. The exact positions and intensities can vary depending on the type of β-turn.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the precise three-dimensional structure in solution, including dihedral angles and the specific hydrogen bonding network.

  • Procedure:

    • Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a series of 2D NMR spectra:

      • TOCSY: To assign all proton resonances within each amino acid spin system.

      • NOESY: To identify through-space correlations between protons. The presence of a strong NOE between the amide proton of residue i+3 and the amide proton of residue i+2, and a medium NOE between the α-proton of i+1 and the amide proton of i+2 are characteristic of a Type II β-turn.

    • Measure ³J(HN,Hα) coupling constants to derive constraints on the φ dihedral angle.

  • Data Analysis: Use the NOE-derived distance restraints and φ angle constraints in a molecular modeling program to calculate an ensemble of structures consistent with the experimental data.

Conclusion

This compound (Ac7c) is a highly effective and versatile non-natural amino acid for engineering specific secondary structures in peptides. Its unique seven-membered ring provides a level of conformational constraint that is distinct from smaller cyclic analogs and acyclic residues like Aib. Experimental data robustly supports its role as an inducer of both well-defined β-turns (Type I/III and Type II) and helical structures, with the resulting conformation being tunable by the local peptide sequence. By offering a balance of rigidity and flexibility, Ac7c provides peptide designers with a valuable tool to create stabilized, bioactive peptidomimetics for advanced therapeutic and research applications.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
  • Crisma, M., Valle, G., Toniolo, C., Prasad, S., Rao, R. B., & Balaram, P. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Stability with 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Revolving Door of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic promise is often cut short by a critical vulnerability: rapid degradation by proteases in the body. This enzymatic instability leads to a short in-vivo half-life, poor bioavailability, and a constant challenge for drug developers.[1] The core of the problem lies in the peptide bond, the primary target for a vast array of proteolytic enzymes.[2] To overcome this, medicinal chemists have turned to innovative strategies, including the incorporation of non-natural, or non-canonical, amino acids designed to fortify the peptide backbone.[3]

Among the most promising of these molecular shields is 1-Aminocycloheptanecarboxylic acid (Ac7c) . This guide provides an in-depth, objective comparison of how incorporating Ac7c enhances peptide stability, supported by the mechanistic principles and detailed experimental protocols required for its validation. We will explore the causality behind its protective effects and present a framework for evaluating its performance against standard peptide constructs.

The Ac7c Advantage: How Structure Dictates Stability

This compound is an α,α-disubstituted cyclic non-natural amino acid. Its defining feature is a seven-membered cycloheptane ring fused to the α-carbon. This unique architecture imparts two crucial properties that directly combat enzymatic degradation: conformational rigidity and steric hindrance .

Conformational Rigidity

Natural peptides are often flexible, allowing them to adopt various shapes. While necessary for binding to their targets, this flexibility also allows them to fit into the active sites of proteases. The bulky cycloheptane ring of Ac7c drastically restricts the rotational freedom of the peptide backbone.[4] This "pre-organizes" the peptide into a more defined conformation, often a β-turn or helical structure, which is less recognized by degrading enzymes.[5][6] This imposed rigidity makes it energetically unfavorable for the peptide to contort into the specific shape required for enzymatic cleavage.[4][7]

Steric Hindrance

The sheer size of the cycloheptane ring acts as a physical barrier. Proteases must directly access the peptide bond to cleave it. The Ac7c residue effectively shields adjacent peptide bonds, physically blocking the enzyme's active site from reaching its target.[8] This steric bulk is a simple yet powerful mechanism for conferring proteolytic resistance.

To quantify and visualize these advantages, we will now detail a comparative experimental workflow.

Comparative Analysis: A Head-to-Head Stability Showdown

To objectively assess the stabilizing effect of Ac7c, a well-designed in vitro enzymatic stability assay is paramount. This experiment will compare a model peptide against an analogue where a key residue is substituted with Ac7c.

Model Peptides:

  • Control Peptide (CP): A hypothetical hexapeptide with a known protease cleavage site (e.g., between Arg-Gly). H-Phe-Arg-Gly-Trp-Val-Tyr-OH

  • Ac7c-Modified Peptide (AMP): The same peptide with Glycine replaced by Ac7c. H-Phe-Arg-Ac7c-Trp-Val-Tyr-OH

Hypothesis: The incorporation of Ac7c at the P1' position (the residue immediately following the cleavage site) will significantly increase the peptide's half-life in the presence of trypsin, a serine protease that cleaves after Arginine (Arg) or Lysine.

Experimental Workflow: In Vitro Enzymatic Stability Assay

The following diagram outlines the comprehensive workflow for assessing peptide stability.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis P1 Prepare Peptide Stock Solutions (CP & AMP, 10mM in DMSO) I1 Pre-warm solutions to 37°C P1->I1 P2 Prepare Trypsin Solution (1 mg/mL in 50 mM Tris Buffer, pH 8.0) P2->I1 P3 Prepare Reaction Buffer (50 mM Tris Buffer, pH 8.0) P3->I1 I2 Initiate Reaction: Add Trypsin to Peptide Solution (Final Peptide: 100 µM, Trypsin: 10 µg/mL) I1->I2 I3 Incubate at 37°C I2->I3 S1 Withdraw Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) I3->S1 S2 Quench Reaction: Add aliquots to 10% Trichloroacetic Acid (TCA) S1->S2 A1 Centrifuge quenched samples to pellet precipitated enzyme S2->A1 A2 Analyze Supernatant via RP-HPLC A1->A2 A3 Quantify Peak Area of Intact Peptide A2->A3 A4 Calculate Percentage of Intact Peptide Remaining A3->A4 G cluster_control Control Peptide (CP) cluster_modified Ac7c-Modified Peptide (AMP) CP_Phe Phe CP_Arg Arg CP_Phe->CP_Arg Peptide Bond CP_Gly Gly CP_Arg->CP_Gly Cleavage Site CP_Trp Trp CP_Gly->CP_Trp Peptide Bond AMP_Phe Phe AMP_Arg Arg AMP_Phe->AMP_Arg Peptide Bond AMP_Ac7c Ac7c AMP_Arg->AMP_Ac7c Protected Bond AMP_Trp Trp AMP_Ac7c->AMP_Trp Peptide Bond Trypsin Trypsin (Protease) Trypsin->CP_Arg Accesses Cleavage Site Trypsin->AMP_Arg Access Blocked

Caption: Steric hindrance by Ac7c blocks protease access.

Conclusion and Field Perspective

The strategic incorporation of this compound is a robust and validated method for enhancing the enzymatic stability of therapeutic peptides. By leveraging the dual principles of conformational constraint and steric hindrance, Ac7c provides a powerful tool to overcome one of the most significant hurdles in peptide drug development. The experimental framework provided here offers a clear, reproducible method for quantifying this stability enhancement. For researchers aiming to prolong the half-life and improve the pharmacokinetic profile of their peptide candidates, Ac7c represents a compelling and effective design element. The next logical step in development would involve progressing from in vitro serum/plasma stability assays, as detailed, to in vivo pharmacokinetic studies to confirm these benefits in a physiological system.

References
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
  • ResearchGate. (n.d.). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Towse, C. L., Vymětal, J., Vondrášek, J., & Bywater, R. P. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Engineering, Design and Selection, 29(5), 137-146. [Link]
  • Feller, U., & Erismann, K. H. (1979). In Vitro Stability and Inactivation of Peptide Hydrolases. BORIS Portal.
  • Aina, O. H., Liu, R., Falcioni, F., Chada, S., & Ganesan, S. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 17(9), 10480-10508. [Link]
  • Kubiczek, D., Cramer, J., & Schramm, G. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ResearchGate. (n.d.). Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds.
  • Sharma, A., Kumar, P., & Singh, B. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6576. [Link]
  • ResearchGate. (n.d.). (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
  • Reusch, W. (n.d.). Peptides & Proteins. Michigan State University Department of Chemistry.

Sources

A Technical Guide to Modulating Receptor Binding Affinity of Peptides with 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for peptide-based therapeutics with enhanced potency, selectivity, and stability is a continuous endeavor. A key strategy in this pursuit is the incorporation of non-natural, conformationally constrained amino acids. Among these, 1-Aminocycloheptanecarboxylic acid (Ac7c), a Cα,α-disubstituted cyclic amino acid, stands out for its unique structural properties. This guide provides an in-depth exploration of the role of Ac7c in modulating the receptor binding affinity of peptides, synthesizing field-proven insights with established scientific principles. We will delve into the mechanistic underpinnings of Ac7c's influence, present detailed experimental protocols for assessing binding affinity, and offer a comparative perspective on its potential advantages.

The Rationale for Conformational Constraint: Why Ac7c?

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist in a conformational equilibrium, a dynamic state of multiple, interconverting shapes. However, it is widely accepted that only one or a small subset of these conformations is "bioactive" – capable of binding to a specific receptor and eliciting a biological response. The energy required to adopt this bioactive conformation can be a significant barrier to efficient receptor binding.

By incorporating a conformationally rigid residue like Ac7c, we can pre-organize the peptide backbone into a structure that more closely resembles the bioactive conformation. The seven-membered ring of Ac7c restricts the rotational freedom around the N-Cα and Cα-C bonds (the phi, φ, and psi, ψ, dihedral angles), effectively locking a segment of the peptide into a specific secondary structure.

Structural studies have demonstrated that the cycloheptane ring of Ac7c residues typically adopts a twist-chair conformation. This, in turn, has been shown to induce well-defined secondary structures such as β-turns and helical conformations in peptides.[1][2] For instance, certain Ac7c-containing model peptides have been observed to fold into type I/III or type II β-turns, which are common structural motifs in receptor-binding peptides.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to the receptor, potentially resulting in a significant increase in binding affinity.

Visualizing the Impact of Ac7c on Peptide Structure

To illustrate the conformational restriction imposed by Ac7c, consider the following diagram. It depicts how the cyclic nature of Ac7c reduces the available conformational space of the peptide backbone compared to a flexible, natural amino acid like glycine.

Caption: Impact of Ac7c on peptide conformational freedom and receptor binding.

Comparative Analysis of Receptor Binding Affinity: A Hypothetical Case Study

While extensive quantitative data directly comparing the binding affinities of Ac7c-containing peptides to their parent peptides is not widely available in the public domain, we can construct a hypothetical scenario to illustrate the expected outcomes. Let us consider a hypothetical peptide, "Peptide-N," known to bind to a G protein-coupled receptor (GPCR). We can then hypothesize the binding affinities of analogs where a central, flexible amino acid is replaced with Ac7c.

Table 1: Hypothetical Receptor Binding Affinities of Peptide-N and its Ac7c-Containing Analog

CompoundSequence ModificationReceptor Binding Affinity (Ki, nM)Fold Improvement
Peptide-N (Parent)None150-
Peptide-Ac7cGly4 -> Ac7c1510
Peptide-AlaGly4 -> Ala1201.25

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical case, the introduction of Ac7c leads to a 10-fold increase in binding affinity compared to the parent peptide. This significant improvement would be attributed to the pre-organization of the peptide into a more favorable conformation for receptor binding. The minor improvement seen with the alanine substitution highlights that simple steric bulk is not the primary driver of increased affinity; rather, it is the specific conformational constraint imposed by the cyclic structure of Ac7c.

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the binding affinity of Ac7c-containing peptides, two common and robust methods are the radioligand binding assay and surface plasmon resonance (SPR).

Radioligand Binding Assay

This technique measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptor.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled version of the parent peptide) to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (the parent peptide and the Ac7c-containing analog) to the wells.

    • To determine non-specific binding, add a high concentration of the unlabeled parent peptide to a set of control wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G start Start prep Prepare Receptor-Containing Cell Membranes start->prep assay Set up Competitive Binding Assay: - Fixed Radioligand - Varying Unlabeled Competitor - Membranes prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified receptor onto the chip surface via amine coupling. The receptor is the "ligand" in this setup.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the peptides (the parent peptide and the Ac7c-containing analog) in a suitable running buffer. These are the "analytes."

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the mass of analyte binding to the immobilized receptor. This is measured in Resonance Units (RU).

    • After the association phase, inject running buffer to monitor the dissociation of the peptide from the receptor.

  • Surface Regeneration:

    • If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer or a high salt concentration) may be needed to remove the bound analyte and prepare the chip surface for the next injection.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising strategy for enhancing receptor binding affinity. The conformational constraint imposed by the seven-membered ring can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding. While direct comparative binding data remains to be extensively published, the strong evidence from conformational studies provides a solid rationale for exploring Ac7c in peptide-based drug discovery programs. The experimental protocols detailed in this guide offer a robust framework for quantifying the impact of Ac7c on receptor binding affinity. Future research should focus on systematically incorporating Ac7c into various peptide scaffolds targeting different receptor families and publishing the resulting quantitative structure-activity relationship data to further validate the potential of this unique amino acid.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. Request PDF. [Link]

Sources

A Comparative Crystallographic Guide to Peptides Incorporating 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the conformational constraint of peptides is a paramount strategy for enhancing their therapeutic potential. By locking a peptide into a specific bioactive conformation, we can significantly improve receptor affinity, selectivity, and metabolic stability. The incorporation of non-natural, Cα,α-disubstituted amino acids is a powerful tool in this endeavor. This guide provides an in-depth comparative analysis of peptides containing 1-aminocycloheptanecarboxylic acid (Ac7c), a seven-membered cyclic amino acid, and its impact on peptide secondary structure, benchmarked against its smaller ring counterparts, 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c).

The Rationale for Cycloalkane Amino Acids in Peptide Design

The introduction of cyclic amino acids into a peptide backbone imposes significant steric hindrance, restricting the available conformational space defined by the Ramachandran angles (phi, Φ and psi, Ψ). This restriction preferentially stabilizes specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. The size of the cycloalkane ring plays a critical role in determining the precise nature of this conformational biasing.

Comparative Conformational Analysis: Ac5c, Ac6c, and Ac7c

The conformational propensities of peptides containing 1-aminocycloalkane-1-carboxylic acids (Acnc) have been a subject of extensive investigation. Generally, Ac5c and Ac6c residues have been shown to favor the formation of γ-turn conformations in smaller peptides. In contrast, the larger and more flexible seven-membered ring of Ac7c introduces a distinct set of conformational preferences.

Crystal structure analyses of peptides incorporating Ac7c reveal a strong tendency to adopt either β-turn or helical conformations. A notable example is the hexapeptide Boc-Ala-Leu-Ac7c-Ala-Leu-Ac7c-OMe, where the presence of two Ac7c residues was anticipated to induce a stable 310-helical structure. However, the crystal structure revealed a more complex arrangement with an extended β-conformation at the N-terminus and a 310-helix for the subsequent residues.[1] This highlights the nuanced interplay between the intrinsic conformational preferences of the cyclic residue and the overall peptide sequence.

Amino AcidPeptide Sequence ContextPhi (Φ) Angle (°)Psi (Ψ) Angle (°)Resulting Secondary Structure
Ac7c Boc-Ala-Leu-Ac7c(3) -Ala-Leu-Ac7c-OMe-93112Extended β-conformation (for Ala(1))
Boc-Ala-Leu-Ac7c-Ala(4) -Leu-Ac7c-OMe-65-28310-Helix
Boc-Ala-Leu-Ac7c-Ala-Leu(5) -Ac7c-OMe-69-28310-Helix
Boc-Ala-Leu-Ac7c-Ala-Leu-Ac7c(6) -OMe-73-20310-Helix
Ac6c Model PeptidesTypically -60 to -90Typically -45 to -20 or 120 to 150β-turns and Helices
Ac5c Model PeptidesTypically ±80Typically -40 to 180 (lower values favored)γ-turns and Helical structures

Table 1: Comparative Dihedral Angles and Resulting Secondary Structures of Acnc-Containing Peptides from X-ray Crystallography Data.

The cycloheptane ring of Ac7c in these structures predominantly adopts a twist-chair conformation. This specific ring puckering, in conjunction with the steric bulk of the seven-membered ring, dictates the observed backbone torsion angles and ultimately the secondary structure of the peptide.

Experimental Workflow: From Synthesis to Crystal Structure

The successful crystallographic analysis of an Ac7c-containing peptide is contingent upon a meticulously executed experimental workflow, encompassing peptide synthesis, purification, crystallization, and X-ray diffraction analysis.

experimental_workflow cluster_synthesis Peptide Synthesis (Solution-Phase) cluster_purification Purification & Characterization cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis_start Starting Materials (Boc-protected amino acids, coupling reagents) coupling1 Coupling of Boc-Ac7c-OH with preceding amino acid ester synthesis_start->coupling1 deprotection1 Boc Deprotection (TFA in DCM) coupling1->deprotection1 coupling2 Coupling of next Boc-amino acid deprotection1->coupling2 deprotection2 Iterative Deprotection and Coupling Cycles coupling2->deprotection2 final_peptide Final Protected Peptide deprotection2->final_peptide purification HPLC Purification (>95% purity) final_peptide->purification characterization Mass Spectrometry (ESI-MS) NMR Spectroscopy purification->characterization screening Crystallization Screening (Vapor Diffusion) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization crystal Single Crystal optimization->crystal data_collection X-ray Data Collection crystal->data_collection phase_determination Phase Determination data_collection->phase_determination model_building Model Building & Refinement phase_determination->model_building final_structure Final Crystal Structure model_building->final_structure

Caption: Experimental workflow for the X-ray crystallography of an Ac7c-containing peptide.

Detailed Experimental Protocol: Solution-Phase Synthesis of a Model Ac7c-Containing Peptide

This protocol outlines the synthesis of a generic Boc-protected dipeptide ester containing Ac7c, for example, Boc-Ala-Ac7c-OMe. This solution-phase approach allows for purification and characterization at each step, ensuring high purity of the final product, which is critical for successful crystallization.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound methyl ester hydrochloride (H-Ac7c-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Neutralization of H-Ac7c-OMe·HCl

  • Dissolve H-Ac7c-OMe·HCl (1.1 equivalents) in anhydrous DCM.

  • Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to obtain the free base of the amino acid ester.

Causality: The starting amino acid ester is typically a hydrochloride salt for stability. Neutralization with a non-nucleophilic base like DIPEA is essential to generate the free amine required for the subsequent nucleophilic attack on the activated carboxylic acid.

Step 2: Activation of Boc-Ala-OH

  • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

Causality: DCC is a powerful dehydrating agent that activates the carboxylic acid for amide bond formation. The addition of HOBt is crucial to suppress racemization and to form a more reactive HOBt-ester intermediate, which improves coupling efficiency. Performing the activation at 0 °C minimizes side reactions.

Step 3: Peptide Coupling

  • Add the neutralized H-Ac7c-OMe solution from Step 1 to the activated Boc-Ala-OH mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 4: Work-up and Purification

  • Filter the reaction mixture to remove the insoluble DCU byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and other impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-Ala-Ac7c-OMe.

Causality: The acidic and basic washes are critical for removing excess reagents and byproducts. Column chromatography is essential for obtaining the high-purity peptide (>95%) required for crystallization.

Detailed Experimental Protocol: Crystallization by Vapor Diffusion

The vapor diffusion method is a widely used technique for crystallizing peptides. It relies on the slow evaporation of solvent from a droplet containing the peptide and a precipitant, leading to a gradual increase in the peptide concentration and eventual crystallization.

Materials:

  • Purified Ac7c-containing peptide (>95% purity)

  • Crystallization screening kit (e.g., Hampton Research Crystal Screen)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micropipettes and tips

Step 1: Preparation of Peptide Stock Solution

  • Dissolve the purified peptide in a suitable solvent (e.g., methanol, ethanol, or a buffer) to a concentration of 10-20 mg/mL.

Causality: The choice of solvent is critical and should be one in which the peptide is highly soluble. The concentration needs to be sufficiently high to reach supersaturation during the experiment.

Step 2: Setting up the Crystallization Plate (Hanging Drop Method)

  • Pipette 500 µL of the various precipitant solutions from the screening kit into the reservoirs of the 24-well plate.

  • On a siliconized cover slip, pipette 1 µL of the peptide stock solution.

  • Add 1 µL of the corresponding reservoir solution to the peptide droplet.

  • Invert the cover slip and place it over the reservoir, sealing the well with vacuum grease.

Causality: The precipitant solutions contain salts, polymers (like PEG), or organic solvents that reduce the solubility of the peptide. The vapor pressure difference between the droplet (lower precipitant concentration) and the reservoir (higher precipitant concentration) drives the slow evaporation of water from the droplet, gradually increasing the peptide and precipitant concentrations to a supersaturated state, which is conducive to crystal nucleation and growth.[2][3]

Step 3: Incubation and Observation

  • Incubate the sealed plate in a vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C).

  • Periodically observe the droplets under a microscope for the formation of crystals over several days to weeks.

Step 4: Crystal Harvesting and X-ray Diffraction

  • Once suitable single crystals have grown, they are carefully harvested using a cryo-loop.

  • The crystals are flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.

  • The frozen crystal is then mounted on a goniometer and subjected to X-ray diffraction analysis.

Structural Insights and Implications for Drug Design

The crystallographic data for Ac7c-containing peptides provide valuable insights for the rational design of peptidomimetics. The defined conformational preferences of Ac7c can be exploited to stabilize specific secondary structures that are known to be important for binding to a particular biological target.

conformational_constraint unconstrained Unconstrained Peptide ensemble Conformational Ensemble (Many accessible states) unconstrained->ensemble High Flexibility constrained Ac7c-Containing Peptide defined_structure Defined Secondary Structure (β-turn or helix) constrained->defined_structure Steric Hindrance from Ac7c ring receptor_binding Enhanced Receptor Affinity & Selectivity defined_structure->receptor_binding stability Increased Proteolytic Stability defined_structure->stability

Caption: The incorporation of Ac7c constrains peptide conformation, leading to enhanced therapeutic properties.

By providing a larger and more flexible cyclic constraint compared to Ac5c and Ac6c, Ac7c offers a unique tool for peptide chemists. It allows for the induction of β-turns and helical structures in a manner that may be more compatible with certain receptor binding pockets. The detailed structural information obtained from X-ray crystallography, as outlined in this guide, is indispensable for the iterative process of structure-based drug design, ultimately leading to the development of more potent and effective peptide-based therapeutics.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). Crystal structure of model peptides. International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
  • Santini, A., Barone, V., Bavoso, A., Benedetti, E., Di Blasio, B., Fraternali, F., Lelj, F., Pavone, V., Pedone, C., Crisma, M., Bonora, G. M., & Toniolo, C. (1988). Structural versatility of peptides from Cα,α-dialkyl glycines. A conformational energy computation and X-ray diffraction study of 1-aminocyclopentane-1-carboxylic acid derivatives and peptides. International Journal of Biological Macromolecules, 10(5), 292-299. [Link]
  • Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Crystal-state and solution conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives. Liebigs Annalen der Chemie, 1989(4), 337-343. [Link]
  • Hampton Research. (n.d.).
  • Contreras-García, J. J., & Conticello, V. P. (2014). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 54(8-9), 1184-1193. [Link]
  • Karle, I. L., & Balaram, P. (2004). A combined extended and helical backbone for Boc-(Ala-Leu-Ac7c-)2-OMe. Journal of Peptide Research, 63(2), 175-180. [Link]

Sources

A Comparative Guide to the Validation of 1-Aminocycloheptanecarboxylic Acid (Ac7c) Peptide Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic peptide development, the pursuit of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy.[1] The introduction of non-canonical amino acids, such as 1-Aminocycloheptanecarboxylic acid (Ac7c), into peptide sequences is a strategic design choice to enhance structural stability and metabolic resistance. Ac7c, with its bulky cycloheptane ring, is known to induce specific secondary structures like β-turns, which can be critical for biological activity.[2] However, this unique stereochemistry also presents distinct analytical challenges.[3]

This guide provides an in-depth, experience-driven framework for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of an Ac7c-containing peptide. We will dissect the causality behind each experimental choice, present a self-validating protocol compliant with International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC with essential orthogonal analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust, regulatory-ready approach to peptide purity analysis.

Part 1: The Analytical Cornerstone: RP-HPLC Method Design for Ac7c Peptides

The workhorse for peptide purity analysis is RP-HPLC, which separates molecules based on their hydrophobicity.[4] For peptides containing unique residues like Ac7c, initial method development is critical. The rigidity of the Ac7c residue can lead to highly stable conformations, which often results in sharp, well-defined chromatographic peaks. However, its significant hydrophobicity also necessitates careful optimization of the mobile phase gradient to ensure adequate resolution from closely related impurities.

The selection of method parameters is a deliberate process aimed at achieving optimal separation. A C18 stationary phase is the standard choice, offering a strong hydrophobic interaction with the peptide. Trifluoroacetic acid (TFA) is employed as an ion-pairing agent; at a concentration of 0.1%, it forms a neutral complex with the positively charged peptide, minimizing ionic interactions with the silica backbone and dramatically improving peak shape.[5] Detection at 214 nm is chosen as it corresponds to the absorption maximum of the peptide backbone amide bonds, providing a universal signal for all peptide-related species.[4]

Table 1: Optimized RP-HPLC Method Parameters

ParameterConditionRationale
HPLC System UPLC/HPLC with UV DetectorStandard for high-resolution peptide analysis.
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides hydrophobicity-based separation suitable for peptides.[6]
Mobile Phase A 0.1% TFA in WaterAqueous phase with ion-pairing agent for optimal peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic phase for eluting the peptide based on hydrophobicity.
Gradient 10% to 70% B over 30 minutes (shallow gradient)A shallow gradient is crucial for resolving complex peptide impurity profiles.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 214 nmMaximizes sensitivity by detecting the peptide backbone.[4]
Injection Vol. 20 µLStandard volume for analytical-scale injections.
Sample Diluent Mobile Phase AEnsures compatibility with the initial chromatographic conditions.

Part 2: The Validation Framework: A Self-Validating System per ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] The process is not a mere checklist but a logical, interconnected workflow where each step builds confidence in the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Protocol (ICH Q2) cluster_2 Finalization Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Range Range Prec->Range LOQ Limit of Quantitation Prec->LOQ Robust Robustness Range->Robust Report Validation Report Robust->Report

Caption: High-level workflow for analytical method validation.

System Suitability Test (SST)

Causality & Rationale: Before any validation run, the system's fitness must be confirmed. SSTs are not part of the formal validation but are a prerequisite for generating any valid data. They ensure that the chromatography system (pump, detector, column) is performing adequately on a given day.

Protocol:

  • Prepare a standard solution of the Ac7c peptide at the nominal concentration (e.g., 1.0 mg/mL).

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key performance parameters against pre-defined acceptance criteria.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping stability and reproducibility.
Specificity (Stability-Indicating Properties)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] A purity method must be "stability-indicating," meaning it can resolve the main peptide from its degradation products.[8]

Causality & Rationale: This is the most critical validation parameter. Without specificity, all other measurements (like accuracy and linearity) are meaningless, as one cannot be certain that the peak being measured corresponds only to the target peptide. Forced degradation studies are the definitive way to prove this.

Experimental Protocol:

  • Prepare Samples: Expose the Ac7c peptide solution (e.g., 1.0 mg/mL) to various stress conditions to induce degradation (target 10-20% degradation).[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 8 hours.

    • Thermal: 80°C for 24 hours (solid state and in solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the unstressed control and all stressed samples by the proposed HPLC method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity of the main peptide peak in all chromatograms. For ultimate confirmation, couple the HPLC to a mass spectrometer (LC-MS) to confirm that the main peak is spectrally pure and to identify the masses of degradation products.[9]

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the main peptide peak and all major degradation peaks.

  • The peak purity analysis (e.g., from a PDA detector) should pass for the main peptide peak in all samples, indicating no co-eluting impurities.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Causality & Rationale: Linearity is essential for accurately quantifying impurity levels relative to the main peak. It validates the use of the area percent calculation for determining purity.

Experimental Protocol:

  • Prepare a series of at least five dilutions of the Ac7c peptide reference standard, spanning a range from the limit of quantitation (LOQ) to 120% of the nominal sample concentration (e.g., 0.5 µg/mL to 1200 µg/mL).[8]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis on the data.

Table 3: Example Linearity Data and Acceptance Criteria

Concentration (µg/mL)Average Peak AreaAcceptance Criteria
0.5 (LOQ)1,520Correlation Coefficient (r²): ≥ 0.999
100305,100Y-intercept: Should be close to zero
5001,515,500
1000 (100%)3,025,000
1200 (120%)3,631,000
Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.

Causality & Rationale: Accuracy confirms that the method provides a result that is correct. For a purity method, this is often demonstrated by spiking a sample with known amounts of impurities or by confirming the recovery of the main analyte at different levels.

Experimental Protocol:

  • Prepare a sample of the Ac7c peptide at the target concentration.

  • Spike the sample with a known, purified impurity at three different concentration levels (e.g., 0.5%, 1.0%, and 2.0% of the main peak area). If purified impurities are not available, accuracy can be inferred from linearity data.

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery of the spiked impurity.

Table 4: Example Accuracy Data and Acceptance Criteria

Spike LevelTheoretical AmountMeasured Amount% RecoveryAcceptance Criterion
Low (0.5%)0.50%0.49%98.0%90.0% - 110.0% Recovery
Mid (1.0%)1.00%1.02%102.0%
High (2.0%)2.00%1.97%98.5%
Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Causality & Rationale: Precision ensures that the method will produce consistent, reproducible results. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability:

    • One analyst prepares six independent samples of the Ac7c peptide at the nominal concentration on the same day, using the same equipment.

    • Analyze all six samples and calculate the % purity for each.

    • Calculate the relative standard deviation (%RSD) of the six purity results.

  • Intermediate Precision:

    • A second analyst repeats the experiment on a different day, using a different HPLC system and/or column if possible.

    • Calculate the %RSD for the second set of results and compare the data between the two analysts/days.

Table 5: Example Precision Data and Acceptance Criteria

Precision LevelAnalyst/DayPurity Results (%)Average Purity (%)%RSDAcceptance Criterion
Repeatability Analyst 1 / Day 199.5, 99.6, 99.4, 99.5, 99.6, 99.599.520.08%%RSD ≤ 1.0%
Intermediate Analyst 2 / Day 299.4, 99.3, 99.5, 99.4, 99.4, 99.599.420.07%Results should be comparable between analysts.
Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Causality & Rationale: The LOQ defines the lower limit of the method's range and is critical for ensuring that all relevant impurities can be accurately measured against specification limits (e.g., the ICH reporting threshold of 0.1%).[9]

Experimental Protocol:

  • Estimate the LOQ based on the signal-to-noise ratio (S/N) of a diluted standard, typically where S/N is approximately 10:1.

  • Prepare a sample at this estimated concentration.

  • Inject the sample six times and confirm that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Causality & Rationale: Robustness demonstrates the method's reliability during normal usage. It shows that minor fluctuations in experimental conditions (which are inevitable in a real-world lab setting) will not significantly impact the results.

Experimental Protocol:

  • Identify critical method parameters (e.g., column temperature, mobile phase pH, flow rate).

  • Perform analyses while making small, deliberate changes to these parameters (e.g., Temperature ± 2°C, Flow Rate ± 0.1 mL/min).

  • Evaluate the impact on system suitability parameters (retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The purity profile should not change significantly.

Validation_Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity is fundamental for Accuracy Accuracy Specificity->Accuracy is fundamental for Precision Precision Specificity->Precision is fundamental for Range Range Linearity->Range defines upper/lower bounds of Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ determines

Caption: Interdependencies of core HPLC validation parameters.

Part 3: The Orthogonal Approach: A Mandate for Comprehensive Characterization

While a validated RP-HPLC method is the cornerstone of purity assessment, regulatory bodies mandate the use of orthogonal methods to provide a comprehensive characterization.[6] Orthogonal methods rely on different physicochemical principles for separation or detection, ensuring that impurities missed by one technique can be captured by another.

Table 6: Comparison of Orthogonal Analytical Methods for Peptide Purity

MethodPrinciplePrimary ApplicationInformation ProvidedKey Limitation
RP-HPLC HydrophobicityPurity assessment and quantification of impurities.[10]Retention time, peak area (% purity).May not resolve impurities with similar hydrophobicity; provides no mass information.
LC-MS Hydrophobicity & Mass-to-Charge RatioIdentity confirmation and impurity identification.[9]Molecular weight of the main peak and all impurities.Ionization efficiency can vary, making it less quantitative than UV-based methods without specific standards.
Amino Acid Analysis (AAA) Ion-Exchange ChromatographyAbsolute quantification (net peptide content) and composition confirmation.[11]Molar ratios of constituent amino acids.Destructive method; does not provide information on sequence or structural impurities (isomers).
Capillary Electrophoresis (CE) Charge-to-Mass RatioHigh-resolution separation of charged species.[6]Orthogonal purity assessment, resolving charge variants.Can be less robust and have lower loading capacity than HPLC.
The Synergy of a Multi-Method Approach
  • RP-HPLC + LC-MS: This is the most powerful combination. The HPLC provides the quantitative purity based on UV absorbance, while the coupled MS confirms the identity of the main peak and provides the molecular weight of every impurity peak observed.[10] This dual detection is critical for identifying process-related impurities such as deletion or insertion sequences.

  • RP-HPLC + AAA: HPLC measures the relative purity (area %), while AAA provides the absolute peptide quantity (Net Peptide Content).[11] This is crucial for accurate dosing and for calculating the mass balance of the final product. AAA also confirms that the Ac7c residue is present in the correct molar ratio.

  • RP-HPLC + CE: A peptide may appear pure by RP-HPLC, but CE can reveal charge-based impurities, such as deamidation products, which may have very similar hydrophobicity but a different net charge.[6]

Conclusion

The validation of an analytical HPLC method for an Ac7c-containing peptide is a systematic and rigorous process governed by scientific principles and regulatory guidelines. A successful validation demonstrates that the method is specific, linear, accurate, precise, and robust, thereby establishing it as a reliable tool for quality control.

However, true product understanding and regulatory compliance are achieved not by a single method, but by a thoughtful, orthogonal approach. By complementing the quantitative strength of a validated RP-HPLC method with the identity-confirming power of Mass Spectrometry and the compositional data from Amino Acid Analysis, a complete and defensible picture of peptide purity is established. This multi-faceted strategy ensures the development of safe and effective peptide therapeutics, meeting the high standards of the pharmaceutical industry.

References

  • Valle, G., Crisma, M., Toniolo, C., Sudhanand, Rao, R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511–518.
  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.
  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.
  • Verified Peptides. (n.d.). Peptide Quality: Importance of Third-Party Validation.
  • Al-Salami, H., Butt, G., & Tucker, I. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutical Sciences and Research, 31, e70001.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Biotech Spain. (2024). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • BioPharmaSpec. (2024). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches.
  • ResearchGate. (2018). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • ResearchGate. (n.d.). Reverse-phase HPLC analysis of peptide 1 cyclization.
  • Aguilar, M. I. (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3–23.
  • European Medicines Agency. (1999). ICH Topic Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • AmbioPharm. (n.d.). Analytical Development & Validation.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, procedural framework for the disposal of 1-Aminocycloheptanecarboxylic acid, grounded in established safety protocols and regulatory principles.

The procedures outlined herein are synthesized from institutional safety guidelines and chemical waste management best practices. While this document provides a comprehensive overview, it is imperative to always consult your institution's specific Environmental Health & Safety (EHS) office and the manufacturer's most recent Safety Data Sheet (SDS) before handling or disposing of any chemical.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical's profile is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not identified in a general search, its properties can be inferred from structurally similar amino acid compounds, such as 1-aminocyclopropanecarboxylic acid and 1-aminocyclobutanecarboxylic acid. Based on these analogs, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3][4]

The primary causality for its hazardous waste classification stems from its potential irritant properties and the universal requirement to prevent the release of non-natural chemical compounds into the environment.[1]

Parameter Description & Justification Source(s)
Physical State Solid (crystalline powder).Inferred from similar compounds.
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation (Category 3).[1][2][3][4]
Stability Stable under recommended storage conditions.[5][6]
Incompatibilities Strong oxidizing agents, strong acids. Mixing can lead to vigorous or violent reactions.[5][6][5][6]
Hazardous Decomposition Combustion may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6][5][6]
Personal Protective Equipment (PPE) NIOSH-approved respirator (if dust is generated), chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[3][4]

Part 2: Core Principles of Laboratory Chemical Waste Management

All chemical waste, including this compound, is regulated from its point of generation to its final disposal under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The following principles are foundational for compliance and safety.

  • Do No Harm: Never dispose of chemical waste down the sink or in the regular trash unless explicitly permitted by your institution's EHS office for specific, non-hazardous materials.[9][10]

  • Segregation is Key: Store and collect incompatible waste streams separately to prevent dangerous reactions. For this compound, waste should be kept separate from strong oxidizing agents and acids.[11]

  • Containerization: Use only compatible, leak-proof containers with secure screw caps. Containers should be clean on the outside and filled to no more than 75-90% capacity to allow for vapor expansion.[11]

  • Designated Storage: All hazardous waste must be stored in a designated, marked "Satellite Accumulation Area" (SAA) at or near the point of generation.[12]

  • Clear Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include the full chemical name of all contents and their approximate concentrations.[12][13]

Part 3: Standard Operating Procedure for Disposal of Waste this compound

This protocol details the step-by-step process for preparing solid this compound waste for collection by your institution's hazardous waste management service.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated solid hazardous waste container (e.g., a wide-mouth plastic or glass jar with a screw cap)

  • Hazardous waste label/tag from your institution's EHS office

  • Spatula or scoop

  • Chemical fume hood

Procedure:

  • Don PPE: Before handling the chemical, put on your lab coat, safety goggles, and gloves.

  • Work in a Ventilated Area: Conduct all transfers of the solid waste inside a certified chemical fume hood to minimize the risk of inhaling dust.[5]

  • Prepare the Waste Container:

    • Obtain a clean, dry, and compatible container for solid waste. Ensure it has a proper, tight-fitting lid.

    • Affix your institution's hazardous waste tag to the container before adding any waste.

  • Transfer the Waste:

    • Carefully use a spatula to transfer the waste this compound into the prepared container.

    • Avoid creating dust. If the powder is fine, transfer it slowly and in small increments.

  • Complete the Label:

    • Fill out the hazardous waste tag completely. Write the full chemical name: "this compound".

    • Estimate the quantity of waste in the container.

    • Ensure the date the waste was first added is clearly marked.

  • Secure and Store:

    • Securely close the container lid.[9]

    • Wipe the exterior of the container with a damp paper towel to remove any residual powder, and dispose of the towel in the same waste container.

    • Place the sealed container in your designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full or you have no more of this waste stream to add, submit a chemical waste collection request to your EHS office as per their procedure.[9]

Part 4: Emergency Procedures: Spill and Exposure Response

Accidents can happen despite the best precautions. Being prepared with a clear, validated response plan is critical.

Small-Scale Spill Cleanup (Solid Powder)

This procedure applies to spills of a few grams in a controlled laboratory setting.

  • Alert Personnel: Immediately notify others in the lab of the spill.

  • Secure the Area: Restrict access to the spill area. If the material is dusty or in a high-traffic area, close the lab door to prevent dispersal.[14]

  • Don Enhanced PPE: Wear your standard PPE (lab coat, gloves, goggles). If the powder is fine and easily aerosolized, a NIOSH-approved respirator may be necessary.

  • Contain and Collect:

    • Gently cover the spill with dry paper towels to minimize dust.

    • Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard.[5] Do not use a brush, as this can create airborne dust.

    • Place the collected material and any contaminated paper towels into a designated hazardous waste container or a sealed plastic bag. Label it clearly as "Spill Debris: this compound".

  • Decontaminate the Area:

    • Wipe the spill surface with a paper towel dampened with water, followed by a lab-appropriate detergent solution.

    • Perform a final wipe with a clean, water-dampened towel.[15]

    • Place all cleaning materials into the spill debris waste bag.

  • Dispose of Waste: The sealed bag of spill debris must be disposed of as hazardous chemical waste. Place it in your SAA and arrange for pickup.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes. Remove any contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor. Provide the medical team with the chemical's Safety Data Sheet.

Part 5: Workflow for Chemical Waste Disposal

The following diagram illustrates the critical decision-making and operational flow for managing laboratory chemical waste, ensuring a systematic and compliant approach.

G Chemical Waste Disposal Workflow start Chemical is no longer needed. Is it waste? consult_sds Consult SDS & EHS Guidelines: Is it Hazardous Waste? start->consult_sds non_haz Non-Hazardous Waste (e.g., neutral salts) consult_sds->non_haz No haz_waste Hazardous Waste (e.g., this compound) consult_sds->haz_waste Yes disposal_non_haz Dispose per EHS guidelines (e.g., drain, regular trash) non_haz->disposal_non_haz segregate Segregate by Hazard Class (e.g., Organic, Acid, Base, Oxidizer) haz_waste->segregate container Select Compatible Container (HDPE, Glass) with Screw Cap segregate->container label_waste Affix & Complete Hazardous Waste Tag container->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Request Waste Pickup from EHS/Waste Management store_saa->request_pickup

Caption: Decision workflow for proper laboratory chemical waste management.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]
  • American Chemical Society.
  • AAPPTec, LLC. Safety Data Sheet: Boc-1-Acpc-OH. AAPPTec. [Link]
  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
  • West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. WVU EHS. [Link]
  • University of Bristol. Spill procedure: Clean-up guidance. University of Bristol Safety and Health Services. [Link]
  • Stanford University. Decontamination - Biosafety Manual. Stanford EHS. [Link]
  • University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. OU EHS. [Link]
  • Federal Select Agent Program. Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. [Link]
  • Centro de Investigaciones Biológicas (CSIC).
  • PhytoTech Labs. Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs. [Link]
  • Nipissing University. Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) and Federal Facilities. EPA. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • University of Hertfordshire. ACC - AERU. Agriculture and Environment Research Unit. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. EPA. [Link]
  • Arnold & Porter. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. [Link]
  • U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. EPA. [Link]
  • Alberta Health Services. Hazardous Chemical Waste Procedure ESM-01-02. AHS. [Link]
  • University of California Center for Laboratory Safety. Perchloric acid - Standard Operating Procedure.

Sources

Mastering the Safe Handling of 1-Aminocycloheptanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals continue to explore novel molecular scaffolds, cyclic amino acids like 1-Aminocycloheptanecarboxylic acid are gaining prominence. While its unique structure is valuable, it necessitates a thorough understanding of its handling and safety requirements. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively in a laboratory setting. Our focus is to move beyond mere compliance and instill a culture of safety and precision in your operations.

Hazard Identification and Risk Assessment

This compound is classified with specific hazards that demand rigorous control measures. Understanding these is the first step in a robust safety protocol. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification:

Hazard CodeHazard StatementGHS PictogramSignal Word
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

This data is based on the Safety Data Sheet for this compound.[1]

The causality is clear: as a fine particulate solid, the compound can easily become airborne, leading to inhalation.[2][3] Direct contact with skin or mucous membranes (like the eyes) can provoke an inflammatory response. Therefore, our entire handling strategy is built around preventing dust formation and avoiding direct physical contact.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for mitigating the identified risks. The selection of each component is directly linked to the specific hazards of this compound.

Eye and Face Protection:
  • Rationale: To prevent airborne particles from causing serious eye irritation.[1][2][4]

  • Minimum Requirement: Chemical safety glasses or goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Recommended for High-Risk Operations: When handling larger quantities or when significant dust generation is possible, a full-face shield should be worn in addition to safety goggles to protect the entire face.[5]

Skin and Body Protection:
  • Rationale: To prevent skin irritation upon direct contact with the compound.[1][4]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

Respiratory Protection:
  • Rationale: To prevent inhalation of airborne particles that may cause respiratory tract irritation.[1][2]

  • For Small-Scale Use in Well-Ventilated Areas: A dust mask (e.g., N95 or FFP2) is recommended to minimize inhalation of nuisance dust.[2]

  • For Larger Quantities or Inadequate Ventilation: A half-mask respirator with P95 (US) or P1 (EU) particle filters should be used.[2] All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection Protocol cluster_final Final Check A Assess Task: Handling this compound B Review SDS Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) A->B C Mandatory Base PPE B->C D Eye Protection: Chemical Goggles E Hand Protection: Nitrile Gloves F Body Protection: Lab Coat G Assess Ventilation & Scale C->G H Respiratory Protection: Dust Mask (N95/P1) G->H Adequate Ventilation (e.g., Fume Hood) I Respiratory Protection: Half-mask Respirator (P95/P2) G->I Poor Ventilation or Large Quantities J Proceed with Handling Protocol H->J I->J

Caption: PPE selection workflow for handling this compound.

Step-by-Step Operational Plan

Adherence to a systematic workflow is paramount for safety and experimental integrity.

Preparation and Engineering Controls:
  • Designated Area: All handling of this compound solid should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[3]

  • Surface Preparation: Before starting, ensure the work surface is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and waste receptacles before bringing the chemical into the work area.

Weighing and Handling Protocol:
  • Don the appropriate PPE as determined by your risk assessment.

  • Carefully open the stock container inside the ventilated enclosure. Avoid creating drafts that could disperse the powder.

  • Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat. Minimize the drop height to prevent dust generation.

  • If preparing a solution, add the solid to the solvent in a closed or partially covered vessel. Do not add solvent to the dry powder in a way that could cause splashing.

  • Tightly seal the stock container immediately after use and wipe it down with a damp cloth to remove any external contamination before returning it to storage.[4]

Spill Management:
  • Immediate Action: In case of a spill, ensure the area is well-ventilated and restrict access.[2]

  • Cleanup: Do not dry sweep the powder. Carefully sweep up the spilled material and place it into a designated, labeled container for chemical waste.[2][3] If necessary, gently wet the material to prevent dust formation during cleanup.

  • Decontamination: Clean the spill area thoroughly with soap and water.[4] All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper waste management is a critical final step in the chemical handling lifecycle.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, bench paper, and cleanup materials, must be placed in a clearly labeled hazardous waste container.

  • Unused Product: Unused or waste this compound must be disposed of as chemical waste through your institution's environmental health and safety (EHS) office.[4] Do not dispose of it in standard trash or down the drain.[2]

By integrating these detailed protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel and maintaining the integrity of your research.

References

  • PhytoTech Labs.
  • Freeport-McMoRan. Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. (2019). [Link]
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
  • Good Day's Work. Personal Protective Equipment: Chemical Handling. (2016). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocycloheptanecarboxylic acid
Reactant of Route 2
1-Aminocycloheptanecarboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。